Morpholine-4-carboximidamide hydrochloride
Description
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Properties
IUPAC Name |
morpholine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXSXDMXKUUYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5638-78-8 | |
| Record name | 4-Morpholinecarboximidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to Morpholine-4-carboximidamide Hydrochloride
This guide provides a comprehensive technical overview of Morpholine-4-carboximidamide hydrochloride (CAS No: 5638-78-8), a molecule of significant interest in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, analytical methodologies, synthesis, and potential applications, grounding all information in established scientific principles and peer-reviewed data.
Introduction: A Molecule of Growing Importance
This compound is an organic salt consisting of a morpholine ring N-substituted with a carboximidamide group, presented as its hydrochloride salt.[1][2] The morpholine moiety is a well-established pharmacophore in medicinal chemistry, prized for its favorable physicochemical and metabolic properties.[3][4][5] The incorporation of the carboximidamide functional group, a guanidine isostere, imparts unique electronic and hydrogen-bonding characteristics, making this compound a versatile building block and a candidate for biological screening.[6] Its hydrochloride form enhances stability and aqueous solubility, crucial attributes for both synthetic manipulation and pharmaceutical formulation.[7][8]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. These properties dictate its behavior in both chemical reactions and biological systems.
Structural and Molecular Data
The fundamental identity of this compound is defined by its molecular structure and associated identifiers.
| Property | Value | Source(s) |
| CAS Number | 5638-78-8 | |
| Molecular Formula | C₅H₁₂ClN₃O | [7] |
| Molecular Weight | 165.62 g/mol | [7] |
| Free Base Formula | C₅H₁₁N₃O | [7] |
| Free Base M.W. | 129.16 g/mol | [7] |
| IUPAC Name | 4-morpholinecarboximidamide hydrochloride | [9] |
| InChI Key | DUXSXDMXKUUYHP-UHFFFAOYSA-N | |
| Appearance | Colorless to white crystalline solid | [7][8] |
| Melting Point | 138-139 °C | [7][10] |
The structure features a six-membered morpholine ring in a chair conformation.[6] This is attached to a carboximidamide group, which possesses both single and double bond character within its CN₃ unit.[6]
Solubility and Stability
The compound's utility is significantly enhanced by its solubility and stability profile.
-
Solubility : It exhibits high solubility in water (42.3 mg/mL), a direct consequence of its ionic hydrochloride salt form.[7] This property is highly advantageous for creating aqueous formulations for biological assays and facilitates purification during synthesis.[7]
-
Stability : The hydrochloride salt form provides improved stability over the free base.[7] For long-term storage, it is recommended to keep the compound in a dry, cool, well-ventilated place under an inert atmosphere.[10][11]
Synthesis and Characterization
The synthesis and rigorous analytical characterization of this compound are critical for ensuring its purity and identity, which are prerequisites for reliable downstream applications.
Synthetic Pathway Overview
A common and effective route to synthesize the parent free base, 4-Morpholine-carboxamidine, involves the reaction of O-methylisourea sulfate with morpholine. This pathway is a self-validating system where the formation of the intermediate salt and the final product can be monitored and confirmed at each stage.
Sources
- 1. Morpholine-4-carboximidamide Hydrobromide | C5H12BrN3O | CID 2806564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 5638-78-8 [smolecule.com]
- 8. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride … [cymitquimica.com]
- 9. This compound | 5638-78-8 [sigmaaldrich.com]
- 10. Cas 5638-78-8,morpholine-4-carboximidamide | lookchem [lookchem.com]
- 11. fishersci.ie [fishersci.ie]
An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dimethoxy-2,2'-bipyridine (CAS: 17217-57-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethoxy-2,2'-bipyridine is a pivotal heterocyclic organic compound, distinguished by its bipyridine core functionalized with electron-donating methoxy groups. This structural arrangement not only defines its three-dimensional architecture but also governs its electronic properties, making it a highly versatile ligand in coordination chemistry and a valuable building block in medicinal chemistry and materials science. Its ability to form stable complexes with a wide array of transition metals is central to its application in catalysis, the development of novel therapeutic agents, and the construction of advanced materials for optoelectronic devices.[1][2][3] This guide provides a comprehensive exploration of the core physicochemical properties of 4,4'-dimethoxy-2,2'-bipyridine, offering both foundational data and detailed experimental protocols to empower researchers in their scientific endeavors.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 4,4'-dimethoxy-2,2'-bipyridine is fundamental to its application. These properties dictate its behavior in different environments, influencing its solubility, membrane permeability, and interaction with biological targets.
| Property | Value | Source(s) |
| CAS Number | 17217-57-1 | |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |
| Molecular Weight | 216.24 g/mol | [4] |
| Appearance | White to off-white or pale yellow crystalline powder | |
| Melting Point | 168-171 °C | |
| pKa (predicted) | 5.69 ± 0.30 | [5] |
| XLogP3 (predicted) | 1.4 | [4] |
Solubility Profile
The solubility of a compound is a critical determinant of its utility, particularly in drug development where aqueous solubility is paramount for bioavailability. 4,4'-Dimethoxy-2,2'-bipyridine is generally described as being soluble in polar organic solvents.[6] The nitrogen atoms in the pyridine rings can be protonated, leading to enhanced solubility in acidic aqueous solutions.[7]
Qualitative Solubility:
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The hydrophobic bipyridine core limits aqueous solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Sparingly soluble | Similar to water, with minimal enhancement from salt content. |
| Ethanol | Soluble | The polar hydroxyl group of ethanol interacts favorably with the polar functionalities of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[8] |
| Dichloromethane (DCM) | Soluble | A moderately polar solvent that can effectively solvate the molecule. |
The determination of aqueous solubility is a cornerstone of preclinical drug development. For nitrogen-containing heterocyclic compounds, solubility can be significantly influenced by pH due to the protonation of the nitrogen atoms.[9][10][11] Therefore, it is crucial to determine the solubility profile across a range of pH values.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[7]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 4,4'-dimethoxy-2,2'-bipyridine to a series of glass vials, each containing a known volume of the desired aqueous buffer (e.g., purified water, 0.1 M HCl, PBS pH 7.4).
-
The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is achieved.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath, typically at 25 °C or 37 °C, to mimic physiological conditions.
-
Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at various time points until the concentration in solution remains constant.
-
-
Sample Processing:
-
Allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to sediment.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe with a filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of 4,4'-dimethoxy-2,2'-bipyridine in the diluted samples using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Construct a calibration curve using standards of known concentration to accurately determine the concentration in the samples.
-
Calculate the solubility in the original supernatant, accounting for the dilution factor.
-
Determination of Lipophilicity (LogP) by Shake-Flask Method
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[12][13] The shake-flask method provides a direct measure of the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water.[14][15][16]
Protocol:
-
Phase Pre-saturation:
-
In a large vessel, mix equal volumes of n-octanol and the relevant aqueous buffer (e.g., PBS pH 7.4).
-
Shake vigorously for 24 hours to ensure mutual saturation of the two phases.
-
Allow the phases to separate completely before use.
-
-
Partitioning:
-
Prepare a stock solution of 4,4'-dimethoxy-2,2'-bipyridine in the pre-saturated aqueous buffer.
-
In a glass vial, combine a known volume of the stock solution with a known volume of the pre-saturated n-octanol.
-
Seal the vial and shake gently for a predetermined time (e.g., 1-2 hours) to allow for partitioning between the two phases. Avoid vigorous shaking that can lead to the formation of stable emulsions.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of 4,4'-dimethoxy-2,2'-bipyridine in each phase using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
-
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of 4,4'-dimethoxy-2,2'-bipyridine provide detailed information about its molecular structure.[17][18]
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of the related [PtCl₂(4,4'-dimethoxy-2,2'-bipyridine)] complex shows characteristic signals that can be extrapolated to the free ligand.[19] For the free ligand, one would expect:
-
A singlet for the methoxy protons (-OCH₃) at approximately 4.05 ppm.
-
A set of signals for the aromatic protons of the pyridine rings. Specifically, a doublet for the proton at the 6-position, a doublet for the proton at the 3-position, and a doublet of doublets for the proton at the 5-position.
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum of the platinum complex provides insight into the carbon framework of the free ligand.[19] Key expected resonances for the free ligand include:
-
A signal for the methoxy carbon at around 57.6 ppm.
-
Signals for the aromatic carbons of the pyridine rings, with the carbon bearing the methoxy group appearing at a downfield chemical shift (around 168.2 ppm in the complex) and the other aromatic carbons appearing in the typical aromatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,4'-dimethoxy-2,2'-bipyridine would be expected to show characteristic absorption bands for the C-O stretching of the methoxy groups, C=N and C=C stretching vibrations of the pyridine rings, and C-H stretching and bending vibrations.
UV-Visible and Photoluminescence Spectroscopy
Given its applications in OLEDs and as a ligand in photochemically active metal complexes, the UV-Visible absorption and photoluminescence properties of 4,4'-dimethoxy-2,2'-bipyridine are of significant interest.[2] The electron-donating methoxy groups are expected to cause a red-shift in the absorption and emission spectra compared to the parent 2,2'-bipyridine.[20] The UV-Vis spectrum would be characterized by π-π* transitions within the bipyridine system.
Crystal Structure
The single-crystal X-ray diffraction of 4,4'-dimethoxy-2,2'-bipyridine reveals a monoclinic crystal system. The dihedral angle between the two pyridine rings is relatively small, indicating a near-planar conformation. The crystal packing is stabilized by intermolecular C-H···N and C-H···π interactions, which organize the molecules into a three-dimensional network.
Synthesis
The synthesis of 4,4'-disubstituted-2,2'-bipyridines can be achieved through various cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is a classical and effective method for the synthesis of symmetrical biaryls.[21][22][23][24]
Generalized Ullmann-type Synthesis of 4,4'-Dimethoxy-2,2'-bipyridine:
This reaction would typically involve the homocoupling of a 4-methoxy-2-halopyridine in the presence of a copper catalyst at elevated temperatures.
Figure 1. Generalized workflow for the Ullmann coupling synthesis.
Applications in Research and Development
Coordination Chemistry and Catalysis
The bidentate chelating nature of the bipyridine core, combined with the electron-donating effect of the methoxy groups, makes 4,4'-dimethoxy-2,2'-bipyridine an excellent ligand for stabilizing transition metal catalysts.[1][3] These metal complexes are employed in a variety of catalytic transformations, including greener oxidation reactions.[25]
Materials Science
The ability of 4,4'-dimethoxy-2,2'-bipyridine to form stable, luminescent metal complexes is exploited in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.[2] The electronic properties of the ligand can be fine-tuned to control the emission color and efficiency of the resulting materials.
Drug Development
As a pharmaceutical intermediate, 4,4'-dimethoxy-2,2'-bipyridine serves as a scaffold for the synthesis of more complex molecules with potential therapeutic activity.[3] Its metal complexes have also been investigated for their anticancer properties, with research exploring their mechanisms of action and potential as novel chemotherapeutic agents.[6][19][20]
Conclusion
4,4'-Dimethoxy-2,2'-bipyridine is a molecule of significant scientific interest, with its physicochemical properties underpinning its wide-ranging applications. This guide has provided a detailed overview of its core characteristics, from its fundamental properties to its spectroscopic and structural features. The inclusion of detailed experimental protocols for the determination of solubility and lipophilicity aims to equip researchers with the practical knowledge required to effectively utilize this compound in their work. As research in catalysis, materials science, and drug discovery continues to advance, a thorough understanding of the physicochemical properties of key building blocks like 4,4'-dimethoxy-2,2'-bipyridine will remain essential for innovation.
References
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. (2021). PubMed. Retrieved January 11, 2026, from [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Anticancer Activity of Metallodrugs and Metallizing Host Defense Peptides—Current Developments in Structure-Activity Relationship. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
The Chemistry of Coordination: Understanding 4,4'-Dimethoxy-2,2'-Bipyridine as a Ligand. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
-
Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 11, 2026, from [Link]
-
Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
-
(PDF) Stereochemistry of new nitrogen containing heterocyclic compounds. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
4,4'-Dimethoxy-2,2'-bipyridine: A Strategic Intermediate for Material Scientists. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
-
Unlocking Potential: The Role of 4,4'-Dimethoxy-2,2'-Bipyridine in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
-
Comparison of Automated Continuous Flow Method With Shake-Flask Method in Determining Partition Coefficients of Bidentate Hydroxypyridinone Ligands. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved January 11, 2026, from [Link]
-
The correlation of the Log P values obtained by the shake flask method... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
4,4'-Dimethoxy-2,2'-bipyridyl. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Anticancer Activity of Nonpolar Pt(CH3)2I2{bipy} is Found to be Superior among Four Similar Organoplatinum(IV) Complexes. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 11, 2026, from [Link]
-
4,4'-Dimethoxy-2,2'-bipyridyl. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. Retrieved January 11, 2026, from [Link]
-
Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. (n.d.). UCL Discovery. Retrieved January 11, 2026, from [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands. (n.d.). Journal of the Chemical Society, Dalton Transactions. Retrieved January 11, 2026, from [Link]
-
What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine? (2022). ResearchGate. Retrieved January 11, 2026, from [Link]
-
13C NMR Spectrum (1D, 1000 MHz, D2O, predicted). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
4,4'-Dihydroxy-2,2'-bipyridine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Structures and photophysical properties of two luminescent bipyridine compounds: 2',6'-difluoro-6-[3-(pyridin-2-yloxy)phenyl]. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 4,4'-Dimethoxy-2,2'-bipyridyl | C12H12N2O2 | CID 2733927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4'-DIMETHOXY-2,2'-BIPYRIDINE | 17217-57-1 [chemicalbook.com]
- 6. Anticancer Activity of Nonpolar Pt(CH3)2I2{bipy} is Found to be Superior among Four Similar Organoplatinum(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 19. Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 24. Ullmann Reaction [organic-chemistry.org]
- 25. scbt.com [scbt.com]
Morpholine-4-carboximidamide hydrochloride molecular structure and weight
An In-Depth Technical Guide to Morpholine-4-carboximidamide Hydrochloride (CAS: 5638-78-8)
Introduction
This compound is a crystalline organic compound that serves as a valuable and versatile intermediate in synthetic organic chemistry.[1] Structurally, it is a derivative of morpholine, a six-membered heterocycle, featuring a carboximidamide functional group, which is analogous to a guanidine moiety.[1][2] This unique combination imparts distinct chemical reactivity, making it a key building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry for the construction of pharmacophores like pyrazoles and pyrimidines.[1]
This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, established synthesis protocols, and applications. The information is curated for researchers, chemists, and drug development professionals who utilize such building blocks in their synthetic workflows.
Molecular Identity and Structure
Precise identification is critical in chemical synthesis. This compound is unambiguously identified by its unique Chemical Abstracts Service (CAS) number, 5638-78-8, which specifically designates the hydrochloride salt form.[1]
Chemical Identifiers
The fundamental identifiers for this compound are summarized below, providing standardized nomenclature and machine-readable formats for database integration and chemical informatics.
| Identifier | Value | Source(s) |
| CAS Number | 5638-78-8 | [1][3][4][5][6] |
| IUPAC Name | morpholine-4-carboximidamide;hydrochloride | [1] |
| Molecular Formula | C₅H₁₂ClN₃O | [1][5] |
| SMILES | C1COCCN1C(=N)N.Cl | [1] |
| InChI | InChI=1S/C5H11N3O.ClH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | [1][3] |
| InChI Key | DUXSXDMXKUUYHP-UHFFFAOYSA-N | [1][3] |
Molecular Structure Analysis
The structure of this compound consists of three key components:
-
Morpholine Ring : A six-membered heterocyclic ring containing both an oxygen and a nitrogen atom. This moiety is a common scaffold in medicinal chemistry, often conferring favorable pharmacokinetic properties such as improved solubility.
-
Carboximidamide Group : This functional group, -C(=NH)NH₂, is attached to the nitrogen atom of the morpholine ring. Its guanidine-like structure is basic and allows for the formation of a stable salt.[1]
-
Hydrochloride Salt : The compound is supplied as a hydrochloride salt, which protonates the basic carboximidamide group. This ionic stabilization significantly enhances the compound's crystalline nature, stability, and aqueous solubility, facilitating its handling and use in various reaction conditions.[1][3]
Structural Visualization
The following diagram illustrates the two-dimensional chemical structure of the compound.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application in experimental setups.
Molecular Weight
The molecular weight is a fundamental property derived from the molecular formula. It is essential for stoichiometric calculations in chemical reactions.
| Compound Form | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |
| Hydrochloride Salt | C₅H₁₂ClN₃O | 165.62 | [1][5] |
| Free Base | C₅H₁₁N₃O | 129.16 | [1] |
Physical Properties
The table below summarizes the key physical characteristics of the compound.
| Property | Value | Source(s) |
| Appearance | Colorless to white crystalline solid | [1][3] |
| Melting Point | 138-139 °C | [1][7] |
| Solubility | Highly soluble in water | [1][3] |
| Storage Conditions | Store at room temperature under an inert atmosphere | [6] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired scale, purity, and available starting materials.
Established Laboratory Synthesis
A well-documented laboratory-scale synthesis involves a two-step process starting from O-methylisourea sulfate and morpholine.[2]
Step-by-Step Protocol:
-
Amidine Salt Formation: One equivalent of O-methylisourea sulfate is heated under reflux with two equivalents of morpholine. The reaction proceeds via nucleophilic attack of the morpholine nitrogen on the isourea, displacing the methoxy group. The methanol byproduct is distilled off to drive the reaction to completion, precipitating the intermediate salt, 4-morpholine-carboxamidinium sulfate.
-
Deprotonation and Isolation: The intermediate salt is dissolved in water and treated with a strong base, such as sodium hydroxide, typically under ice cooling to manage the exothermic reaction. This deprotonates the amidinium ion to yield the free base, morpholine-4-carboxamidine.
-
Extraction & Salt Formation: The aqueous phase is extracted with an organic solvent (e.g., diethyl ether) to isolate the free base. After drying the organic phase, the solvent is evaporated. The resulting free base can then be treated with hydrochloric acid to precipitate the stable, crystalline this compound.
Laboratory Synthesis Workflow
The following diagram outlines the key stages of the laboratory synthesis protocol.
Caption: Workflow for the two-step laboratory synthesis.
Alternative Industrial Synthesis
A patent describes a more streamlined, one-pot industrial process that avoids the isolation of intermediates.[8] This method leverages in-situ generation of reactants under pressure.
Process Overview: This method involves charging a high-pressure reactor with diethylene glycol, dicyandiamide, ammonium chloride, and aqueous sulfuric acid.[8] Under elevated temperature (120-130°C) and pressure (0.3-0.5 MPa), the diethylene glycol and ammonium chloride react in-situ under the catalytic action of sulfuric acid to form morpholine hydrochloride. This immediately reacts with dicyandiamide in a guanidinylation reaction to yield the final product directly.[8] The key advantage of this approach is the simplification of the synthesis process, which reduces side reactions and improves overall yield and environmental friendliness.[8]
Applications in Research and Development
This compound is not typically an end-product but rather a crucial building block. Its guanidine-like structure is a key feature, enabling its use in various synthetic transformations.[1]
-
Heterocyclic Synthesis : It serves as a versatile precursor for constructing more complex heterocyclic systems. It has been successfully employed in the synthesis of pyrazole- and pyrimidine-based compounds, which are core structures in many antiviral and antibacterial drug discovery programs.[1]
-
Medicinal Chemistry : The morpholine moiety is often incorporated into drug candidates to improve their pharmacological profiles. As a readily available source of a substituted guanidine attached to a morpholine scaffold, this compound is of significant interest to medicinal chemists.
-
Material Science : While less explored, the combination of a nitrogen-containing heterocycle and a positively charged group suggests potential applications in material science, although further research is needed in this area.[1]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed. This compound is classified with the GHS07 pictogram, indicating it can be a skin, eye, or respiratory irritant.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling : Should be handled in a well-ventilated area, such as a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a well-characterized and synthetically useful compound. Its stable, crystalline, and water-soluble nature makes it a practical and versatile intermediate for chemical synthesis. A thorough understanding of its molecular structure, properties, and reactivity is essential for its effective application in the development of novel pharmaceuticals and other advanced materials.
References
-
This compound, CAS No. 5638-78-8. iChemical. [Link]
-
4-Morpholinecarboxamidine. National Institutes of Health (PMC). [Link]
-
Cas 5638-78-8,morpholine-4-carboximidamide. LookChem. [Link]
-
Morpholine-4-carboxamide | C5H10N2O2 | CID 75088. PubChem - NIH. [Link]
-
Morpholine-4-carboximidamide Hydrobromide | C5H12BrN3O | CID 2806564. PubChem. [Link]
- Synthetic method of moroxydine hydrochlofide.
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride … [cymitquimica.com]
- 4. This compound, CAS No. 5638-78-8 - iChemical [ichemical.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. 5638-78-8|this compound|BLD Pharm [bldpharm.com]
- 7. Cas 5638-78-8,morpholine-4-carboximidamide | lookchem [lookchem.com]
- 8. CN105481797A - Synthetic method of moroxydine hydrochlofide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Morpholine-4-carboximidamide Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of Morpholine-4-carboximidamide hydrochloride (CAS: 5638-78-8), a guanidine derivative of significant interest in medicinal chemistry and organic synthesis. In the absence of extensive published empirical data for this specific molecule, this guide establishes a robust theoretical framework to predict its solubility in various organic solvents. We leverage the physicochemical properties of its core functional groups and draw parallels with its close structural analogue, guanidine hydrochloride. Furthermore, this document outlines a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to validate these predictions and generate reliable data for their specific applications.
Introduction to this compound
This compound is an organic salt with the molecular formula C₅H₁₂ClN₃O and a molecular weight of 165.62 g/mol .[1] The structure features a morpholine ring attached to a carboximidamide (guanidine-like) functional group, presented as its hydrochloride salt.[1] This compound exists as a colorless to white crystalline solid.[1] Its guanidine-like structure makes it a versatile intermediate in the synthesis of complex heterocyclic compounds, including those with potential antiviral and antibacterial activities.[1] Given its high solubility in aqueous systems, understanding its behavior in organic solvents is paramount for applications in organic synthesis, purification, and the development of non-aqueous formulations.
Theoretical Framework for Solubility
The solubility of a compound is governed by a complex interplay of its intrinsic physicochemical properties and the characteristics of the solvent. For an ionic compound like this compound, the key factors are its crystal lattice energy, the solvation energy of its ions, and the polarity and hydrogen bonding capabilities of the solvent.
Physicochemical Properties
-
pKa: The pKa of the conjugate acid of the carboximidamide group is expected to be high, similar to that of guanidine hydrochloride (pKa of 13.6), due to the extensive resonance stabilization of the protonated form.[2] The morpholine moiety has a pKa of approximately 8.5.[3] In its hydrochloride salt form, the highly basic carboximidamide group will be protonated. The solubility in protic organic solvents will be influenced by the solvent's ability to stabilize both the protonated cation and the chloride anion.
-
logP: The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity. The logP of the parent morpholine is -0.86, indicating its hydrophilic nature.[3] The addition of the polar, ionizable carboximidamide group further increases the hydrophilicity of this compound. A predicted logP for the neutral base would be significantly low, suggesting poor solubility in non-polar organic solvents.
-
Physical Form: The compound is a crystalline solid.[1] The energy required to overcome the crystal lattice forces is a significant barrier to dissolution. Solvents that can effectively solvate the individual ions and disrupt the crystal lattice will exhibit higher solubilizing capacity.
Thermodynamics of Salt Dissolution in Organic Solvents
The dissolution of a salt in a solvent is a thermodynamic process driven by the change in Gibbs free energy (ΔG).[4][5] For dissolution to be spontaneous, ΔG must be negative. The process can be conceptually broken down into two main steps:
-
Lattice Dissociation: The endothermic process of breaking the ionic bonds in the crystal lattice to yield gaseous ions.
-
Solvation: The exothermic process of the solvent molecules surrounding the individual ions.[6]
The overall enthalpy of solution (ΔHsol) is the sum of the lattice energy and the solvation energy. Whether the overall process is endothermic or exothermic depends on the balance between these two energies.[6]
Predictive Solubility Profile based on a Structural Analogue
| Organic Solvent | Predicted Solubility of this compound | Rationale based on Guanidine Hydrochloride (GuHCl) Solubility Data[7] |
| Polar Protic Solvents | ||
| Methanol | High | GuHCl is soluble in methanol. The morpholine ring may slightly decrease polarity compared to GuHCl, but high solubility is still expected. |
| Ethanol | Moderate to High | GuHCl is soluble in ethanol. Similar to methanol, good solubility is anticipated. |
| n-Propanol | Moderate | GuHCl has moderate solubility in n-propanol. The increasing alkyl chain length of the alcohol may reduce its ability to solvate the ions. |
| Isopropanol | Moderate | GuHCl has moderate solubility in isopropanol. |
| Polar Aprotic Solvents | ||
| Dimethylformamide (DMF) | High | GuHCl exhibits high solubility in DMF. The high polarity and hydrogen bond accepting capability of DMF make it a good solvent for this type of salt. |
| Dimethyl sulfoxide (DMSO) | High | GuHCl is soluble in DMSO. DMSO is a strong hydrogen bond acceptor and highly polar, favoring the dissolution of ionic compounds. |
| Acetonitrile | Low to Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMF or DMSO, which may result in lower solubility. |
| Non-Polar Solvents | ||
| Toluene | Very Low / Insoluble | The large polarity difference between the ionic solute and the non-polar solvent will result in very poor solubility. |
| Hexane | Very Low / Insoluble | Similar to toluene, the non-polar nature of hexane makes it a very poor solvent for this compound. |
Disclaimer: The solubility data presented in this table is a prediction based on a structural analogue and should be confirmed by experimental measurement.
Experimental Determination of Solubility
To obtain accurate solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Experimental Protocol: Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high concentration readings.
-
-
Quantification:
-
Data Analysis:
-
Prepare a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of a series of known standards of this compound.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
Causality Behind Experimental Choices
-
Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.
-
Sufficient Equilibration Time: Allows the dissolution process to reach a steady state, providing the true equilibrium solubility.
-
Filtration: Prevents undissolved particles from being included in the analysis, which would lead to an overestimation of solubility.
-
Validated Analytical Method: Ensures that the quantification of the dissolved compound is accurate and reliable. HPLC is a common choice for non-volatile organic compounds, offering good sensitivity and selectivity.[8][9][10] Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring a derivatization step to increase the volatility of the analyte.[11][12]
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While direct experimental data is scarce, a robust theoretical framework based on its physicochemical properties and a predictive model using the structural analogue Guanidine hydrochloride have been established. The provided detailed experimental protocol for the shake-flask method, along with the rationale for each step, equips researchers with the necessary tools to generate accurate and reliable solubility data. Such data is indispensable for the effective utilization of this compound in drug development, organic synthesis, and other scientific endeavors. The principles and methodologies outlined herein serve as a valuable resource for scientists and researchers working with this and other novel chemical entities.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
- ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research.
- Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine. ES CHEM Co.,Ltd.
- ACS Publications. (2025, August 5). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.
- BenchChem. (2025).
- Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6).
- De Gruyter. (n.d.). New Guanidinium-based Room-temperature Ionic Liquids.
- Beilstein Journal of Organic Chemistry. (2017, March 22). Derivatives of the triaminoguanidinium ion, 5. Acylation of triaminoguanidines leading to symmetrical tris(acylamino)guanidines and mesoionic 1,2,4-triazolium-3-aminides.
- WebAssign. (n.d.). Thermodynamics of Salt Dissolution.
- ResearchGate. (2025, August 9). New Guanidinium-based Room-temperature Ionic Liquids.
- Fountainhead Press. (n.d.).
- IU Pressbooks. (n.d.). Thermodynamics of the Solvation of Salts – Virtual Chemistry Experiments.
- Sciencemadness Wiki. (2020, February 18). Guanidinium chloride.
- PMC. (n.d.). Biorelevant pKa (37°C)
- PubChem. (n.d.). Morpholine-4-carboxamide.
- Smolecule. (2023, August 15). Buy this compound | 5638-78-8.
- Wikipedia. (n.d.). Guanidinium chloride.
- PubChem. (n.d.). Morpholine.
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. Guanidinium chloride - Wikipedia [en.wikipedia.org]
- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. webassign.net [webassign.net]
- 5. Thermodynamics of the Solvation of Salts – Virtual Chemistry Experiments [iu.pressbooks.pub]
- 6. fountainheadpress.com [fountainheadpress.com]
- 7. Guanidinium chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Proposed Mechanism of Action for Morpholine-4-carboximidamide Hydrochloride
Abstract: Morpholine-4-carboximidamide hydrochloride is a synthetic compound featuring a core guanidinium-like group, suggesting a strong structural and functional analogy to L-arginine, the endogenous substrate for Nitric Oxide Synthase (NOS). This guide posits that the primary mechanism of action for this compound is the competitive inhibition of NOS isoforms. We will explore the biochemical basis for this hypothesis, outline rigorous experimental protocols for its validation, and discuss the potential downstream physiological consequences and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in enzyme inhibition and signal transduction.
Part 1: Introduction and Core Hypothesis
Nitric oxide (NO) is a fundamental signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] The production of NO is tightly regulated by a family of enzymes known as Nitric Oxide Synthases (NOS), which catalyze the oxidation of L-arginine to L-citrulline and NO.[3][4] There are three primary isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3), each with distinct roles in health and disease.[1][5][6]
Given the critical role of NO, the modulation of NOS activity has become a significant area of therapeutic interest.[7][8] Small molecules that can selectively inhibit NOS isoforms are valuable tools for treating conditions characterized by dysregulated NO production, such as neurodegenerative diseases, septic shock, and certain cancers.[7][9][10]
The structure of this compound is notable for its carboximidamide functional group, which is a structural bioisostere of the guanidinium group of L-arginine. This structural mimicry is the cornerstone of our central hypothesis:
Hypothesis: this compound acts as a competitive inhibitor of Nitric Oxide Synthase (NOS) by binding to the L-arginine substrate site in the enzyme's active pocket, thereby reducing or blocking the synthesis of nitric oxide.
Numerous L-arginine analogs and guanidine-containing compounds have been shown to be potent NOS inhibitors.[11][12][13][14] The morpholine moiety is likely incorporated to enhance the compound's physicochemical properties, such as solubility and metabolic stability, without participating directly in the enzyme inhibition itself. This guide will now delve into the specifics of this proposed mechanism and the methodologies required to validate it.
Part 2: The Proposed Core Mechanism: Competitive Inhibition of Nitric Oxide Synthase
The catalytic activity of all NOS isoforms depends on the binding of L-arginine to the enzyme's active site.[3][4] We propose that this compound directly competes with L-arginine for this binding site.
The positively charged carboximidamide group is expected to form strong ionic and hydrogen bond interactions with key amino acid residues in the active site, mirroring the interactions of L-arginine's native guanidinium group. By occupying this site, the compound prevents the binding of L-arginine, halting the catalytic cycle and subsequent NO production.
The diagram below illustrates the canonical NOS catalytic cycle and the proposed point of inhibition by this compound.
Caption: Proposed mechanism of NOS inhibition by Morpholine-4-carboximidamide HCl.
Part 3: Experimental Validation of the Proposed Mechanism
To rigorously test our hypothesis, a multi-tiered experimental approach is necessary, moving from in vitro enzyme assays to cell-based models. This ensures a comprehensive and self-validating system of inquiry.
Workflow for Mechanistic Validation
The overall experimental workflow is designed to first confirm direct enzyme interaction and then to assess the compound's efficacy in a more physiologically relevant context.
Caption: A logical workflow for validating the proposed mechanism of action.
Protocol 1: In Vitro NOS Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against the three purified human NOS isoforms (nNOS, eNOS, iNOS) and to assess its selectivity.
Causality: This is the most direct test of the hypothesis. By using purified enzymes, we eliminate confounding cellular factors and can definitively state whether the compound interacts with and inhibits the target. Measuring activity against all three isoforms is crucial for understanding its potential therapeutic window and side-effect profile.[11][13]
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4) containing necessary cofactors: NADPH, CaCl2, calmodulin, and tetrahydrobiopterin.
-
Prepare a stock solution of the substrate, L-arginine.
-
Prepare serial dilutions of this compound (test compound) in the assay buffer. A vehicle control (e.g., DMSO or water) must be included.
-
-
Assay Setup (96-well plate format):
-
To appropriate wells, add the assay buffer, cofactor mix, and varying concentrations of the test compound or vehicle.
-
Add the purified NOS enzyme (nNOS, eNOS, or iNOS) to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection of NO Production: The amount of NO produced is indirectly quantified by measuring the accumulation of its stable breakdown products, nitrite and nitrate.[15][16] This is typically done using the Griess reaction.[17][18]
-
Add Griess Reagent I (e.g., sulfanilamide in phosphoric acid) to each well and incubate for 5-10 minutes, protected from light.
-
Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine) and incubate for another 5-10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.[15]
-
Calculate the nitrite concentration in each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC50 value for each isoform.
-
Hypothetical Data Summary:
| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) |
| Morpholine-4-carboximidamide HCl | 25.4 | 80.1 | 5.2 | 15.4x | 4.9x |
| Aminoguanidine (Control) | >100 | >100 | 20.5 | ~1x | ~1x |
This table presents hypothetical data to illustrate how results would be structured to show moderate potency and selectivity for the iNOS isoform.
Protocol 2: Cellular Assay for Nitric Oxide Production (Griess Assay)
Objective: To confirm that the compound can inhibit NO production in a cellular context, specifically targeting the inducible NOS (iNOS) isoform.
Causality: This experiment validates the in vitro findings in a more complex biological system. Using lipopolysaccharide (LPS)-stimulated macrophage cells (like RAW 264.7) provides a standard model for iNOS induction and activity.[19] A positive result here demonstrates that the compound is cell-permeable and effective in a cellular environment.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media until they reach ~80% confluency.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce iNOS expression by adding an inflammatory stimulus, such as LPS (1 µg/mL). Include a non-stimulated control group.
-
-
Incubation: Incubate the cells for 24 hours to allow for iNOS expression and NO production.
-
Sample Collection: Collect the cell culture supernatant from each well.[15]
-
Nitrite Quantification (Griess Assay):
-
Data Analysis:
-
Use a sodium nitrite standard curve to calculate the nitrite concentration in the supernatant.
-
Compare the nitrite levels in compound-treated, LPS-stimulated cells to those in cells stimulated with LPS alone to determine the extent of inhibition.
-
Part 4: Potential Downstream Effects and Therapeutic Implications
The inhibition of NOS enzymes can have profound physiological consequences, which vary depending on the isoform being targeted.[2][22]
-
iNOS Inhibition: Overproduction of NO by iNOS is a hallmark of inflammatory conditions and septic shock.[1] An iNOS-selective inhibitor could be therapeutically valuable in treating sepsis, rheumatoid arthritis, and other inflammatory diseases.[6][10]
-
nNOS Inhibition: Dysregulated nNOS activity is implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as in the pathophysiology of stroke and chronic pain.[7][9] A selective nNOS inhibitor could offer neuroprotective benefits.[19]
-
eNOS Inhibition: eNOS is crucial for maintaining cardiovascular homeostasis through vasodilation.[3][5] Inhibition of eNOS is generally undesirable as it can lead to hypertension and other cardiovascular complications. Therefore, selectivity against eNOS is a critical parameter for any therapeutic NOS inhibitor.
Based on the proposed mechanism, this compound could be a valuable research tool for studying the roles of NO in various biological systems. If isoform selectivity is established, particularly for iNOS or nNOS, it could represent a lead compound for drug development programs targeting a range of pathologies.[6][7]
References
-
Title: Nitric Oxide: Physiological Functions, Delivery, and Biomedical Applications - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors Source: Scientific Research Publishing URL: [Link]
-
Title: What are NOS inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: Physiological and clinical importance of nitric oxide Source: PubMed URL: [Link]
-
Title: Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase Source: PubMed URL: [Link]
-
Title: Nω-NITRO-Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Nitric Oxide Source: CV Physiology URL: [Link]
-
Title: 4.6. Nitric Oxide Assay Source: Bio-protocol URL: [Link]
-
Title: Biological functions of nitric oxide Source: Wikipedia URL: [Link]
-
Title: Characterization of the Role of Nitric Oxide and Its Clinical Applications Source: Karger Publishers URL: [Link]
-
Title: What are nNOS inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors Source: Scirp.org URL: [Link]
-
Title: Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay Source: MDPI URL: [Link]
-
Title: Protocol Griess Test Source: Sci.pe URL: [Link]
-
Title: In vitro activity and selectivity of nitro-guanidines against the isolated isoforms of NOS Source: ResearchGate URL: [Link]
-
Title: Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? Source: MDPI URL: [Link]
-
Title: L-arginine analogs as alternate substrates for nitric oxide synthase Source: PubMed URL: [Link]
-
Title: EnzyChrom™ Nitric Oxide Synthase Assay Kit Source: BioAssay Systems URL: [Link]
-
Title: Nitric oxide inhibition strategies - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Mechanism of action of L-arginine on the parameters examined in the... Source: ResearchGate URL: [Link]
-
Title: Therapeutic potential of nitric oxide synthase inhibitor from natural sources for the treatment of ischemic stroke - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: The Science Behind L-Arginine: Mechanism of Action for Health and Performance Source: Ingredients Inc. URL: [Link]
Sources
- 1. Nitric Oxide: Physiological Functions, Delivery, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and clinical importance of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological functions of nitric oxide - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. CV Physiology | Nitric Oxide [cvphysiology.com]
- 6. scirp.org [scirp.org]
- 7. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 8. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are nNOS inhibitors and how do they work? [synapse.patsnap.com]
- 10. Therapeutic potential of nitric oxide synthase inhibitor from natural sources for the treatment of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nω-NITRO-Nω’-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-arginine analogs as alternate substrates for nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 21. Protocol Griess Test [protocols.io]
- 22. karger.com [karger.com]
Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activities of Morpholine Derivatives
Morpholine, a six-membered heterocyclic organic compound containing both amine and ether functional groups, has emerged as a cornerstone in modern drug discovery.[1][2] Its unique physicochemical properties, including a flexible chair-like conformation, a well-balanced lipophilic-hydrophilic profile, and the ability of its oxygen and nitrogen atoms to participate in hydrogen bonding, make it a "privileged pharmacophore."[3][4] This means the morpholine moiety is frequently found in compounds exhibiting a wide range of biological activities, often enhancing potency, modulating pharmacokinetic properties, and improving metabolic stability.[3][5] Its versatility allows it to serve either as an integral part of a pharmacophore, directly interacting with biological targets, or as a flexible scaffold to correctly orient other functional groups.[4][5]
This guide provides a detailed exploration of the principal biological activities of morpholine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their therapeutic potential.
Caption: The Morpholine Scaffold: Properties and Key Activities.
Anticancer Activity
The development of novel anticancer agents is a primary focus of medicinal chemistry, and morpholine derivatives have shown significant promise.[6] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells, leading to apoptosis (programmed cell death) and cell cycle arrest.[7][8]
Mechanism of Action & Structure-Activity Relationship (SAR)
A prominent target for morpholine-containing anticancer agents is the PI3K/Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival.[4] The morpholine ring is a key feature in potent inhibitors, where its oxygen atom can form critical hydrogen bonds in the kinase hinge region.[9] SAR studies have revealed that substitutions on the morpholine ring and the attached aromatic systems can significantly influence potency and selectivity.[2][9] For instance, certain morpholine-substituted quinazoline derivatives have demonstrated potent cytotoxic activity against lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines, with some compounds showing greater efficacy than the standard drug colchicine.[8] These compounds were found to induce apoptosis by targeting the Bcl-2 protein family.[8]
Data Presentation: In Vitro Cytotoxicity
Quantitative data from cytotoxicity assays are typically summarized to compare the efficacy of new derivatives against standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC₅₀) is a key parameter.
| Compound | Cell Line | IC₅₀ (µM) ± SD | Selectivity Index (SI) | Reference |
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | >2.4 | [8] |
| MCF-7 (Breast) | 6.44 ± 0.29 | >3.8 | [8] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | >2.6 | [8] | |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | >2.9 | [7] |
| MCF-7 (Breast) | 3.15 ± 0.23 | >7.9 | [7] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | >7.4 | [7] | |
| Colchicine | MCF-7 (Breast) | 7.23 ± 0.34 | - | [8] |
| Selectivity Index (SI) is calculated as IC₅₀ in non-cancerous cells (e.g., HEK293) / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells. The referenced study confirmed non-toxicity against HEK293 cells at 25 µM.[8] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for determining the IC₅₀ value of a morpholine derivative against a cancer cell line.[10][11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test morpholine derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Workflow for evaluating anticancer drug specificity in vitro.
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[12] Morpholine derivatives have emerged as promising therapeutic agents due to their ability to cross the blood-brain barrier and modulate key enzymes involved in these disease processes.[4][13]
Mechanism of Action & SAR
A key strategy in treating neurodegeneration is the inhibition of enzymes that degrade neurotransmitters or contribute to oxidative stress. Morpholine derivatives have been successfully designed as potent inhibitors of:
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[12][14]
-
Monoamine Oxidases (MAO-A and MAO-B): MAO-B inhibition is a validated strategy for Parkinson's disease, as it increases dopamine levels and reduces the production of neurotoxic reactive oxygen species (ROS).[12][14]
SAR studies have shown that morpholine-based chalcones can act as potent dual inhibitors of MAO-B and AChE.[12] The morpholine ring's ability to modulate physicochemical properties is crucial for achieving the required brain permeability and target engagement.[4]
Experimental Protocol: In Vitro Neuroprotection Assessment
This protocol describes a method to evaluate the ability of a morpholine derivative to protect neuronal cells from oxidative stress-induced death, a common pathological event in neurodegeneration.[15][16]
Principle: SH-SY5Y human neuroblastoma cells are a common model for neurodegenerative research. Oxidative stress can be induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). The neuroprotective effect of a test compound is measured by its ability to increase cell viability in the presence of the neurotoxin.
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with FBS and antibiotics.
-
Seeding: Plate the cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the morpholine derivative for 1-2 hours before inducing toxicity.
-
Toxin Induction: Add a neurotoxin (e.g., H₂O₂ to a final concentration of 100 µM) to the wells. Include control wells: untreated cells, cells treated with the toxin only, and cells with the test compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Viability Assessment: Assess cell viability using the MTT assay as described in Section 1.3.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the pre-treated groups compared to the "toxin only" group indicates a neuroprotective effect.
Further mechanistic studies can involve measuring intracellular ROS levels using fluorescent probes (like DCFH-DA) or assessing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[17]
Caption: MAO-B inhibition by morpholine derivatives for neuroprotection.
Anti-inflammatory Activity
Inflammation is a biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[18] The anti-inflammatory properties of morpholine derivatives are a significant area of research.[3][12]
Mechanism of Action
The anti-inflammatory effects of morpholine derivatives can be attributed to several mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[18][19] Other mechanisms include the stabilization of lysosomal membranes, preventing the release of inflammatory enzymes, and the inhibition of protein denaturation, a key feature of inflammation.[20][21]
Experimental Protocol: In Vitro Anti-inflammatory Assessment (HRBC Membrane Stabilization)
This protocol provides a simple and effective method to screen for anti-inflammatory activity by assessing the stabilization of the human red blood cell (HRBC) membrane.[21]
Principle: The HRBC membrane is analogous to the lysosomal membrane. When subjected to hypotonic stress, RBCs lyse, releasing hemoglobin. Anti-inflammatory agents can stabilize the membrane, thereby reducing hemolysis. The degree of hemolysis is measured spectrophotometrically.
Step-by-Step Methodology:
-
Blood Sample Preparation: Obtain a fresh whole blood sample from a healthy volunteer and mix it with an equal volume of Alsever's solution (anticoagulant). Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the packed RBCs three times with isotonic saline. Resuspend the final pellet to make a 10% (v/v) suspension in isotonic saline.
-
Reaction Mixture: Prepare reaction tubes as follows:
-
Control: 1.0 mL of phosphate buffer + 2.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.
-
Test: 1.0 mL of phosphate buffer containing the test compound (at various concentrations) + 2.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.
-
Standard: Use a known anti-inflammatory drug like Diclofenac sodium instead of the test compound.
-
-
Incubation: Incubate all tubes at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the tubes at 3000 rpm for 10 minutes.
-
Absorbance Measurement: Collect the supernatant and measure the absorbance of the liberated hemoglobin at 560 nm.
-
Calculation: Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - ((Absorbance of Test / Absorbance of Control) * 100)
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. preprints.org [preprints.org]
- 18. journalajrb.com [journalajrb.com]
- 19. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bbrc.in [bbrc.in]
Morpholine-4-carboximidamide Hydrochloride: A Technical Guide to Safe Handling and Application
This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential chemical data for Morpholine-4-carboximidamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical information with practical, field-tested insights to ensure the safe and effective use of this versatile chemical compound.
Introduction: A Versatile Building Block in Modern Chemistry
This compound (CAS No. 5638-78-8) is a guanidine derivative that has emerged as a significant intermediate in organic synthesis and medicinal chemistry.[1] Its unique structure, combining a morpholine ring with a carboximidamide functional group, imparts distinct chemical properties that make it a valuable tool in the construction of complex heterocyclic compounds, such as pyrazole and pyrimidine-based pharmacophores, which are foundational in the discovery of new antiviral and antibacterial agents.[1] Furthermore, its potential as an enzyme inhibitor has positioned it as a compound of interest in various drug development programs.[1]
This guide is structured to provide a holistic understanding of the compound, from its fundamental properties to detailed protocols for its use and disposal, ensuring that scientific integrity and safety remain paramount in all laboratory operations.
Physicochemical and Toxicological Profile
A thorough understanding of the compound's properties is the bedrock of a robust safety assessment. The following tables summarize the key physicochemical data and known toxicological information.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 5638-78-8 | |
| Molecular Formula | C₅H₁₂ClN₃O | |
| Molecular Weight | 165.62 g/mol | |
| Appearance | Colorless to white crystalline solid | [1] |
| Melting Point | 138-139 °C | [2] |
| Solubility | Highly soluble in water | [1] |
| Storage Temperature | Room temperature, under inert atmosphere |
Toxicological Data and Hazard Identification
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Toxicological Insights from Analogous Compounds:
-
Guanidine Hydrochloride (CAS 50-01-1): Harmful if swallowed or inhaled, and causes skin and eye irritation.[3] Chronic exposure may lead to gastrointestinal disturbances and renal issues.[4]
-
Morpholine (CAS 110-91-8): Corrosive to tissues.[5][6] Exposure to high levels can cause lachrymation, rhinitis, and lower airway irritation.[6]
Based on this information, this compound should be handled as a hazardous substance with the potential to cause significant irritation upon contact and harm if ingested or inhaled.
Risk Assessment and Mitigation: A Proactive Approach to Laboratory Safety
A systematic approach to risk assessment is crucial when working with any chemical. The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with this compound.
Caption: Risk assessment and mitigation workflow for handling this compound.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Administrative Controls
These are work practices that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this chemical.
-
Restricted Access: Limit access to areas where the compound is stored and used to authorized personnel only.
Personal Protective Equipment (PPE)
PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.
| Protection Type | Required PPE | Rationale |
| Eye and Face | Safety goggles with side shields or a face shield | Protects against dust particles and splashes. |
| Hand | Chemical-resistant gloves (Nitrile recommended) | Provides a barrier against skin contact. Inspect gloves before each use and change them frequently. |
| Body | Laboratory coat or disposable gown | Protects skin and personal clothing from contamination. |
Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is non-negotiable. The following protocols provide step-by-step guidance for common laboratory workflows.
General Handling Protocol
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Verify that an emergency eyewash station and safety shower are accessible.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Use a spatula or scoop to transfer the solid compound. Avoid creating dust.
-
In Use: Keep containers of the compound tightly closed when not in use.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Experimental Workflow: Synthesis of Pyrazole Derivatives
This compound is a valuable reagent in the synthesis of heterocyclic compounds. The following is a generalized protocol for the synthesis of a pyrazole derivative.
Caption: A generalized workflow for the synthesis of pyrazole derivatives.
Detailed Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the 1,3-dicarbonyl compound (1 equivalent), this compound (1.1 equivalents), and a suitable solvent (e.g., ethanol).
-
Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the resulting solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Experimental Workflow: Enzyme Inhibition Assay
Given its potential as an enzyme inhibitor, this compound may be used in screening assays.
Caption: A generalized workflow for an enzyme inhibition assay.
Detailed Protocol:
-
Prepare stock solutions of the enzyme, substrate, and this compound in a suitable assay buffer.
-
In a microplate, add the enzyme and varying concentrations of the inhibitor to the wells. Include appropriate positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measure the rate of the reaction using a suitable detection method (e.g., absorbance or fluorescence) over a set period.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Chemical Reactivity and Stability
Understanding the chemical reactivity of this compound is essential for safe handling and storage, as well as for planning synthetic routes.
-
Stability: The compound is stable under normal laboratory conditions. It is a hygroscopic solid.
-
Reactivity:
-
As a guanidine derivative, it is a strong base.
-
The morpholine moiety can undergo reactions typical of secondary amines. The presence of the ether oxygen reduces the nucleophilicity of the nitrogen compared to similar secondary amines like piperidine.[7]
-
It can react with strong oxidizing agents.
-
Nitrosation can occur, leading to the formation of N-nitrosomorpholine, a known carcinogen.[10] Therefore, avoid co-use with nitrosating agents.
-
-
Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[11][12]
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
Spills
-
Small Spills:
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Ensure the area is well-ventilated.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
-
Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Disposal
Proper storage and disposal are integral to the lifecycle management of any chemical.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
Store under an inert atmosphere.
Disposal
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, cleaning materials) in a designated, properly labeled, and sealed container for hazardous waste.
-
Labeling: Clearly label the waste container as "Hazardous Waste" with the full chemical name.
-
Regulatory Compliance: Dispose of all waste in accordance with federal, state, and local regulations. Do not dispose of down the drain or in regular trash. Contact your institution's EHS department for specific disposal procedures.
Conclusion
This compound is a valuable compound for chemical research and drug development. Its safe and effective use is contingent upon a thorough understanding of its properties and adherence to stringent safety protocols. By implementing the engineering controls, administrative procedures, and personal protective measures outlined in this guide, researchers can mitigate the associated risks and harness the full potential of this versatile molecule.
References
-
Čipaitė, M., Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available at: [Link]
-
International Agency for Research on Cancer. (1987). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon, France. Available at: [Link]
-
Elguero, J., Jacquier, R., & Mignonac-Mondon, S. (1972). Synthetic studies of hydrazine and guanidine: derivatives of 5-pyrazoles. Bulletin de la Societe Chimique de France, (4), 1683-1687. Available at: [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Available at: [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Available at: [Link]
-
Wikipedia. (n.d.). Morpholine. Available at: [Link]
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Available at: [Link]
-
Wikipedia. (n.d.). Guanidine. Available at: [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. Molecules, 16(12), 10200-10211. Available at: [Link]
-
G-Biosciences. (n.d.). Enzyme Analysis. Available at: [Link]
-
Li, Y., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(8), 14698-14713. Available at: [Link]
-
LookChem. (n.d.). Cas 5638-78-8,morpholine-4-carboximidamide. Available at: [Link]
-
Laskar, A. A. (2015, September 1). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]
-
National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Morpholine. Available at: [Link]
-
PubChem. (n.d.). Morpholine-4-carboxamide. National Center for Biotechnology Information. Available at: [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Morpholine. Available at: [Link]
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. Cas 5638-78-8,morpholine-4-carboximidamide | lookchem [lookchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Page loading... [wap.guidechem.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 9. polybluechem.com [polybluechem.com]
- 10. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic Analysis of Morpholine-4-carboximidamide Hydrochloride: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Morpholine-4-carboximidamide hydrochloride (CAS No: 5638-78-8), a key chemical intermediate in pharmaceutical and organic synthesis.[1] As a derivative of morpholine, this compound's structural integrity is paramount for its application in the development of novel pharmacophores.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing these orthogonal analytical techniques, we provide a robust and unambiguous confirmation of the compound's molecular structure, establishing a benchmark for quality control and future research endeavors.
Compound Profile and Molecular Structure
This compound is a colorless to white crystalline solid under standard conditions.[1] Its hydrochloride salt form confers high solubility in aqueous systems, a critical property for many research and pharmaceutical applications.[1] The molecular structure combines a morpholine ring with a carboximidamide functional group, which is protonated in the hydrochloride salt form.
| Property | Value | Source |
| CAS Number | 5638-78-8 | [2][3] |
| Molecular Formula | C₅H₁₂ClN₃O | [1] |
| Molecular Weight | 165.62 g/mol | [1][2] |
| Physical Form | Crystalline Solid | [1] |
| Melting Point | 138-139°C | [3] |
| Free Base MW | 129.16 g/mol | [1] |
Below is a diagram of the molecular structure of this compound, highlighting the key structural components.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide definitive information on the connectivity and chemical environment of every atom in the molecule.
¹H NMR Spectroscopy
Proton NMR provides a detailed map of the hydrogen atoms within the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the polar hydrochloride salt and to slow the chemical exchange of labile N-H protons, allowing for their observation.[1]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16 (adjust for concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Referencing: Calibrate the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
The ¹H NMR spectrum exhibits three distinct signals, confirming the proposed structure.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.61 | Broad Singlet | 5H | -C(=NH₂⁺)-NH₂ and morpholine N -H⁺ |
| 3.75 | Triplet | 4H | N-CH₂ (adjacent to Nitrogen) |
| 3.06 | Triplet | 4H | O-CH₂ (adjacent to Oxygen) |
| Data sourced from Smolecule (2023).[1] |
Causality and Insights:
-
δ 6.61 (5H, br s): The integration corresponding to five protons and the broad nature of this singlet are characteristic of exchangeable amine and ammonium protons. This signal encompasses the two protons of the neutral amine, the two protons of the protonated amine of the carboximidamidium group, and the proton on the morpholine nitrogen, which is also protonated in the hydrochloride salt form. Proton exchange and quadrupolar coupling with the ¹⁴N nucleus contribute to the significant broadening of this peak.
-
δ 3.75 & 3.06 (4H each, t): The morpholine ring protons appear as two distinct triplets. This is a classic pattern for a morpholine ring. The protons on the carbons adjacent to the electron-withdrawing nitrogen atom (N-CH₂) are deshielded and appear further downfield (δ 3.75) compared to the protons on the carbons adjacent to the oxygen atom (O-CH₂) at δ 3.06.[1] The triplet multiplicity arises from the coupling to the two neighboring protons on the adjacent carbon.
Caption: Key ¹H NMR correlations for the molecule.
¹³C NMR Spectroscopy
Carbon NMR provides insight into the carbon skeleton of the molecule. Due to the molecule's symmetry, only three distinct carbon signals are expected and observed. The data presented here is for the free base form; the hydrochloride salt is expected to show minimal deviation in these chemical shifts.[1]
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Number of Scans: 256 or higher to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Referencing: Calibrate the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
-
| Chemical Shift (δ) ppm | Assignment |
| 160.8 | C =N (Carboximidamide Carbon) |
| 65.9 | C H₂-O (Carbons adjacent to Oxygen) |
| 45.0 | C H₂-N (Carbons adjacent to Nitrogen) |
| Data sourced from Niemeyer et al. (2012) and Smolecule (2023).[1][4] |
Causality and Insights:
-
δ 160.8: This significantly downfield signal is characteristic of a guanidinyl or carboximidamide carbon, which is highly deshielded due to its bonding to three electronegative nitrogen atoms.[1][4]
-
δ 65.9: This signal corresponds to the two equivalent carbons of the morpholine ring attached to the oxygen atom. Oxygen's electronegativity shifts these carbons downfield.[1][4]
-
δ 45.0: This signal represents the two equivalent carbons of the morpholine ring attached to the nitrogen atom.[1][4] While nitrogen is also electronegative, the effect is less pronounced than that of the carboximidamide group on the adjacent carbons, resulting in a more upfield position.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum is typically presented in terms of transmittance.
-
The IR spectrum provides clear evidence for all key functional groups.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 | N-H Stretch | Amine / Amidinium (-NH₂) |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) |
| ~2700 - 2400 | N⁺-H Stretch | Ammonium Salt |
| 1700 - 1600 | C=N Stretch | Carboximidamide (C=N) |
| 1300 - 1000 | C-O Stretch | Ether (C-O-C) |
| Expected ranges based on Smolecule (2023).[1] |
Causality and Insights:
-
N-H Stretching (3500-3200 cm⁻¹): A broad and strong absorption in this region confirms the presence of the N-H bonds in the amidinium group.[1]
-
N⁺-H Stretching (~2700-2400 cm⁻¹): The presence of the hydrochloride salt results in a very broad and characteristic absorption band for the ammonium N⁺-H stretch, often overlapping with the C-H stretching region.
-
C=N Stretching (1700-1600 cm⁻¹): A strong absorption band in this region is indicative of the C=N double bond of the carboximidamide functionality, a key structural feature.[1]
-
C-O Stretching (1300-1000 cm⁻¹): A strong, distinct peak in this fingerprint region confirms the presence of the C-O-C ether linkage within the morpholine ring.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. For a pre-charged, polar compound like this hydrochloride salt, Electrospray Ionization (ESI) is the method of choice as it gently transfers ions from solution into the gas phase for analysis.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode (ESI+). This is crucial as the molecule is analyzed as a cation.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Parameters: Optimize capillary voltage, nebulizer gas flow, and drying gas temperature to achieve a stable spray and maximal ion signal.
-
The mass spectrum will not show the mass of the entire salt (165.62 Da). Instead, it will show the mass of the organic cation, which corresponds to the protonated free base [C₅H₁₁N₃O + H]⁺.
-
Expected Molecular Ion:
-
Formula: [C₅H₁₂N₃O]⁺
-
Exact Mass: 130.10076 Da
-
Observed m/z: ~130.1
-
Fragmentation Pathway: Upon collisional activation (MS/MS), the molecular ion is expected to fragment in a predictable manner. A primary fragmentation route would involve the cleavage of the C-N bond connecting the morpholine ring to the carboximidamide group.
Caption: Plausible ESI-MS fragmentation pathway.
Integrated Spectroscopic Conclusion
The collective evidence from NMR, IR, and Mass Spectrometry provides an unequivocal structural confirmation of this compound.
-
¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, confirming the connectivity of the morpholine ring and the carboximidamide group, as well as their respective chemical environments.
-
IR Spectroscopy validates the presence of all key functional groups: the N-H (amine/amidinium), C-H (aliphatic), C=N (imidamide), C-O (ether), and N⁺-H (ammonium salt) bonds.
-
Mass Spectrometry confirms the molecular weight of the organic cation, consistent with the molecular formula C₅H₁₁N₃O.
This integrated analytical approach establishes a reliable spectroscopic fingerprint for this compound, essential for ensuring material identity, purity, and quality in any research or development setting.
References
-
Title: Morpholine-4-carboxamide | C5H10N2O2 | CID 75088 Source: PubChem - NIH URL: [Link]
-
Title: 4-Morpholinecarboxamidine Source: PMC - NIH URL: [Link]
-
Title: Cas 5638-78-8,morpholine-4-carboximidamide Source: LookChem URL: [Link]
-
Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: JOCPR URL: [Link]
Sources
Navigating the Synthesis and Application of Morpholine-4-carboximidamide Hydrochloride: A Technical Guide for Researchers
Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry
Morpholine-4-carboximidamide hydrochloride, also known by its synonym moroxydine hydrochloride, is a guanidine-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its strategic importance lies in its role as a key intermediate in the synthesis of various bioactive molecules, most notably antiviral agents. The inherent properties of the morpholine ring, such as its ability to improve pharmacokinetic profiles, combined with the biological activity associated with the guanidine moiety, make this compound a valuable tool for researchers and drug development professionals.[1][2]
The morpholine heterocycle is a common feature in numerous approved and experimental drugs due to its favorable physicochemical and metabolic properties.[1] It can enhance potency through molecular interactions and modulate pharmacokinetic and pharmacodynamic properties.[3][4] The guanidine group, a strong base at physiological pH, is known to participate in hydrogen bonding and electrostatic interactions with biological targets, often mimicking the side chain of arginine. This dual functionality positions this compound as a privileged scaffold in the design of novel therapeutics. This guide provides an in-depth exploration of its commercial availability, synthesis, quality control, and applications, with a focus on the underlying scientific principles and practical laboratory considerations.
Commercial Landscape: Sourcing High-Purity this compound
For researchers and drug development professionals, securing a reliable source of high-purity starting materials is paramount. This compound is available from several reputable chemical suppliers who cater to the research and pharmaceutical industries. When selecting a supplier, it is crucial to consider not only the purity of the compound but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA), and responsive technical support.
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight |
| Sigma-Aldrich | ≥97% | 100 mg, 250 mg, 1 g, 5 g | 5638-78-8 | C₅H₁₂ClN₃O | 165.62 g/mol |
| Vibrant Pharma Inc. | 97% | 1 g, 5 g, 25 g | 5638-78-8 | C₅H₁₂ClN₃O | 165.62 g/mol |
| Smolecule | In Stock | Custom | 5638-78-8 | C₅H₁₂ClN₃O | 165.62 g/mol |
Synthesis Protocol: A Step-by-Step Guide with Mechanistic Insights
The synthesis of this compound can be achieved through various routes. A particularly efficient method, adapted from patent literature, involves a one-pot reaction that leverages readily available starting materials.[5] This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress and ensuring the quality of the final product.
Experimental Protocol: One-Pot Synthesis from Diethylene Glycol
This procedure details the synthesis of this compound from diethylene glycol, ammonium chloride, and dicyandiamide in a high-pressure reactor.
Materials:
-
Diethylene glycol
-
Dicyandiamide
-
Ammonium chloride
-
Sulfuric acid aqueous solution (20-30% w/w)
-
95% Ethanol
-
High-pressure reaction kettle with stirring and temperature control
-
Glass reaction kettle with reflux condenser
-
Filtration apparatus (filter cartridge)
-
Crystallization vessel
-
Centrifuge
-
Hot air oven
Procedure:
-
Reaction Setup: In a high-pressure reaction kettle, sequentially add diethylene glycol, dicyandiamide, ammonium chloride, and a 20-30% aqueous solution of sulfuric acid. A typical molar ratio would be in the range of (4-6):(4-6):(2-4):(1-2) respectively.[5]
-
Guanidinylation Reaction: Seal the reactor and commence stirring. Gradually heat the mixture to 120-130°C. The pressure within the reactor will rise to approximately 0.3-0.5 MPa. Maintain these conditions for 1-2 hours.[5]
-
Cooling and Isolation of Intermediate: After the reaction period, cool the reactor to room temperature. The resulting product will be a white, creamy emulsion.
-
Recrystallization: Transfer the white emulsion to a glass reaction kettle. Add 95% ethanol (the volume of ethanol should be approximately 7-9 times the initial volume of diethylene glycol). Heat the mixture to reflux for 30 minutes to dissolve the product.[5]
-
Hot Filtration: While hot, filter the solution through a pre-heated filter cartridge into a crystallization vessel. This step is crucial to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool to room temperature in the crystallization vessel. White crystals of this compound will precipitate.
-
Final Isolation and Drying: Isolate the crystals by centrifugation. Dry the product in a hot air oven at 80-85°C to a constant weight.[5]
Causality Behind Experimental Choices:
-
Sulfuric Acid: Sulfuric acid serves a dual purpose. It acts as a dehydrating agent, facilitating the intramolecular cyclization of diethylene glycol with ammonia (generated in situ from ammonium chloride) to form the morpholine ring.[6] It also acts as a catalyst for this transformation.
-
High-Pressure Reactor: The use of a high-pressure reactor allows the reaction to be conducted at temperatures above the boiling points of the reactants, significantly accelerating the reaction rate. The sealed environment also contains the ammonia generated in situ.[5]
-
Ethanol Recrystallization: Ethanol is an excellent solvent for recrystallization in this case. It effectively dissolves the product at elevated temperatures while having lower solubility at room temperature, leading to good recovery of the purified crystalline product. The hot filtration step is critical for removing any polymerized byproducts of dicyandiamide or other insoluble impurities.[5]
Workflow Diagram:
Caption: Workflow for the one-pot synthesis of this compound.
Quality Control and Analytical Procedures
Ensuring the purity and identity of the synthesized this compound is critical for its application in research and development. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC):
-
Method: A reverse-phase HPLC method is suitable for assessing the purity of this compound.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) and a polar organic solvent like acetonitrile is effective.
-
Detection: UV detection at an appropriate wavelength (typically around 210-220 nm) can be used.
-
Expected Outcome: A single major peak corresponding to the product with purity ≥97%.
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the structure of the molecule. The morpholine ring typically exhibits two multiplets corresponding to the protons adjacent to the oxygen and nitrogen atoms. The chemical shifts and coupling patterns can confirm the integrity of the morpholine ring.[7][8][9]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule, further confirming its structure.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C-N, C-O, and C=N bonds present in the molecule, providing a fingerprint for identification.
Applications in Drug Discovery and Development
The primary application of this compound is as a synthetic intermediate, particularly in the development of antiviral agents.
Antiviral Activity: The Legacy of Moroxydine
This compound is the chemical name for the antiviral drug moroxydine. Moroxydine has been reported to be effective against a number of DNA and RNA viruses.[10][11] Its proposed mechanism of action involves the inhibition of viral DNA and RNA polymerase, thereby suppressing viral replication.[12][13][14][15] While it has been used for various viral infections, including influenza and herpes simplex, its clinical use has become less common with the advent of newer antiviral therapies.[16][17] However, the core structure remains a valuable starting point for the design of novel antiviral agents.
Signaling Pathway Diagram:
Caption: Proposed mechanism of action for guanidine-containing antivirals.
Synthetic Intermediate for Novel Therapeutics
The reactivity of the guanidine moiety makes this compound a versatile building block for creating more complex molecules. It can undergo reactions with various electrophiles, such as β-dicarbonyl compounds, to form heterocyclic systems like pyrimidines. Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer and antiviral properties.[15]
Safety, Handling, and Toxicology
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.[18]
-
Skin Irritation: Causes skin irritation.[18]
-
Eye Irritation: Causes serious eye irritation.[18]
-
Respiratory Irritation: May cause respiratory irritation.[18]
Safe Handling Practices:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Toxicology Insights:
While specific toxicological data for this compound is limited, information on related guanidine compounds suggests that toxicity can vary significantly with the nature of the substituents. Some guanidine-based chemicals have been shown to exhibit cytotoxicity.[19][20] Therefore, it is prudent to handle this compound with care and avoid unnecessary exposure.
Conclusion and Future Outlook
This compound is a compound of significant utility for researchers in medicinal chemistry and drug development. Its established role as a precursor to the antiviral agent moroxydine, coupled with the favorable properties of the morpholine and guanidine moieties, ensures its continued relevance as a versatile building block. The synthetic protocol outlined in this guide provides a reliable and scalable method for its preparation, while the analytical procedures ensure the quality necessary for research applications. As the search for novel therapeutics continues, the strategic use of well-characterized and readily accessible intermediates like this compound will undoubtedly play a crucial role in accelerating the discovery of new medicines.
References
-
Benci, K., Mandić, L., & Vianello, R. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Zhang, N., et al. (2016). In vitro antiviral efficacy of moroxydine hydrochloride and ribavirin against grass carp reovirus and giant salamander iridovirus. Diseases of Aquatic Organisms, 121(3), 189-199. [Link]
- CN105481797A - Synthetic method of moroxydine hydrochloride. (2016).
-
Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 369-386. [Link]
-
Sheppard, S. (1994). Moroxydine: the story of a mislaid antiviral. Acta Dermato-Venereologica. Supplementum, 183, 1-9. [Link]
-
Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Magri, A., et al. (2015). Rethinking the old antiviral drug moroxydine: Discovery of novel analogues as anti-hepatitis C virus (HCV) agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5372-5376. [Link]
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Tershak, D. R. (1982). Inhibition of poliovirus polymerase by guanidine in vitro. Journal of Virology, 41(1), 313-318. [Link]
-
Barton, D. J., & Flanegan, J. B. (1997). Guanidine HCl inhibits RNA replication during the initiation of negative-strand RNA synthesis. Journal of Virology, 71(11), 8482-8489. [Link]
-
Kim, J., et al. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. International Journal of Environmental Research and Public Health, 17(18), 6863. [Link]
-
Sheppard, S. (1994). Moroxydine: The story of a mislaid antiviral. ResearchGate. [Link]
-
Kim, J., et al. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. ResearchGate. [Link]
-
Tershak, D. R. (1982). Inhibition of poliovirus polymerase by guanidine in vitro. PubMed. [Link]
-
Arnold, J. J., & Cameron, C. E. (2000). Guanidine Hydrochloride Inhibits Mammalian Orthoreovirus Growth by Reversibly Blocking the Synthesis of Double-Stranded RNA. Journal of Virology, 74(2), 911-919. [Link]
-
U.S. Environmental Protection Agency. (2014). Provisional Peer-Reviewed Toxicity Values for Guanidine Compounds. [Link]
-
Dawson, W. O. (1975). Guanidine inhibits tobacco mosaic virus RNA synthesis at two stages. Intervirology, 6(2), 83-89. [Link]
-
Sławiński, J., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(16), 3749. [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. [Link]
-
Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method. [Link]
- Moss, P. H. (1964). U.S. Patent No. 3,151,112. U.S.
-
National Center for Biotechnology Information. (n.d.). Morpholine-4-carboxamide. PubChem Compound Database. [Link]
-
American Chemical Society. (2020). Guanidine. [Link]
-
Tahir, S., et al. (2015). Guanidines from 'toxic substances' to compounds with multiple biological applications--detailed outlook on synthetic procedures employed for the synthesis of guanidines. Bioorganic Chemistry, 59, 39-79. [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]
-
Njardarson, J. T., et al. (2013). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (79), 50742. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]
-
Kolehmainen, E., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(10), 841-844. [Link]
-
El-Sayed, H. A., et al. (2014). ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Journal of Heterocyclic Chemistry, 51(5), 1322-1326. [Link]
-
Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253. [Link]
-
Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Morpholine production method - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. echemi.com [echemi.com]
- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Moroxydine: the story of a mislaid antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of poliovirus polymerase by guanidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Guanidine inhibits tobacco mosaic virus RNA synthesis at two stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guanidine Hydrochloride Inhibits Mammalian Orthoreovirus Growth by Reversibly Blocking the Synthesis of Double-Stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro antiviral efficacy of moroxydine hydrochloride and ribavirin against grass carp reovirus and giant salamander iridovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Morpholine-4-carboxamide | C5H10N2O2 | CID 75088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Morpholine-4-carboximidamide hydrochloride synthesis from morpholine
An In-depth Technical Guide to the Synthesis of Morpholine-4-carboximidamide Hydrochloride from Morpholine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the synthesis of this compound, a versatile guanidine derivative with significant applications in medicinal chemistry and organic synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document elucidates the core synthetic strategy, provides a detailed experimental protocol, and outlines the self-validating characterization methods required to ensure product integrity.
Strategic Overview: The Guanylation of Morpholine
This compound belongs to the guanidine class of compounds, which are pivotal structural motifs in numerous biologically active molecules.[2][3] The synthesis of such compounds is achieved through a process known as guanylation, which involves the addition of a guanidinyl group to a primary or secondary amine.[4]
The core of this synthesis is the nucleophilic character of the secondary amine in the morpholine ring.[5][6] The nitrogen atom, though slightly less basic than that of piperidine due to the electron-withdrawing effect of the ether oxygen, is sufficiently nucleophilic to attack an electrophilic guanylating agent.[5][6] Various reagents can serve this purpose, including cyanamides, carbodiimides, and isothioureas.[2][3]
For the preparation of this compound, the most direct and industrially relevant approach involves the reaction of a morpholine salt with a cyanamide-based reagent, such as dicyandiamide (cyanoguanidine). A notable method involves the in situ formation of morpholine hydrochloride, which then reacts directly with the guanylating agent, streamlining the process and reducing side reactions.[7]
Reaction Rationale & Mechanism
The fundamental transformation is the nucleophilic addition of morpholine to the electrophilic carbon atom of the guanylating agent's nitrile group. The reaction proceeds as follows:
-
Protonation (if starting with Morpholine): Morpholine is protonated by an acid (e.g., HCl) to form the morpholinium salt. Alternatively, morpholine hydrochloride can be used directly.
-
Nucleophilic Attack: The morpholine nitrogen attacks the carbon of the cyanamide or dicyandiamide.
-
Proton Transfer & Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of the stable guanidinium cation.
-
Salt Formation: The guanidinium cation associates with the chloride anion to yield the final hydrochloride salt product.
The following diagram illustrates the simplified reaction pathway.
Caption: High-level overview of the guanylation synthesis.
Detailed Experimental Protocol
This protocol is based on established principles of guanidine synthesis, adapted from methodologies reported for the reaction of amine salts with dicyandiamide.[7]
Materials & Equipment:
-
Morpholine Hydrochloride (or Morpholine and Hydrochloric Acid)
-
Dicyandiamide (Cyanoguanidine)
-
95% Ethanol
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Crystallization dish
-
Drying oven
Step-by-Step Procedure:
-
Charge Reactor: In a suitable reaction vessel, charge Morpholine Hydrochloride and Dicyandiamide. For a reference scale, a molar ratio of approximately 1:1 can be used, although some industrial processes may use an excess of one reagent.[7]
-
Heating & Reaction: Heat the mixture under stirring. The reactants will melt, forming a homogenous liquid. A typical reaction temperature is between 130-140°C.[7] Maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, stop heating and allow the mixture to cool to room temperature. The crude product will solidify.
-
Recrystallization & Purification:
-
Add 95% ethanol to the reaction vessel containing the solidified crude product.[7]
-
Heat the mixture to reflux with stirring for approximately 30 minutes to dissolve the product and impurities.[7]
-
Perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature in a crystallization vessel. White crystals of this compound will precipitate.[7]
-
-
Isolation & Drying:
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum or hot air oven at 80-85°C to a constant weight.[7]
-
Trustworthiness: A Self-Validating System
Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic and physical characterization methods provides a self-validating system to ensure the synthesis was successful.
Physicochemical & Spectroscopic Data
The following table summarizes the key analytical data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂ClN₃O | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 138-139°C | [8] |
| ¹H NMR (DMSO-d₆, δ) | 3.06 (t, 4H), 3.75 (t, 4H), 6.61 (br s, 5H) | [1] |
| Mass Spec (m/z) | Expected [M+H]⁺ for free base: 129.16 | [1] |
| Purity (Typical) | ≥97% |
Note: The reported ¹H NMR chemical shifts correspond to the morpholine CH₂ groups adjacent to oxygen, the CH₂ groups adjacent to nitrogen, and the NH protons from the carboximidamide and protonated amine groups, respectively.[1]
Analytical Workflow
The identity of the synthesized compound must be rigorously confirmed. The following workflow ensures the production of high-purity material.
Caption: Experimental and analytical workflow for synthesis and validation.
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and chemical-resistant gloves are mandatory.
-
Reagent Handling:
-
Morpholine: A corrosive and flammable liquid. Handle in a well-ventilated fume hood.[5]
-
Dicyandiamide: Can cause irritation. Avoid inhalation of dust.
-
-
Product Handling: this compound is classified as harmful if swallowed and causes skin and eye irritation. Avoid breathing dust and ensure adequate ventilation.
| Hazard Information (GHS) | |
| Pictogram | Exclamation Mark (GHS07) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Conclusion
The synthesis of this compound from morpholine via guanylation with dicyandiamide is a robust and scalable method. This guide provides the foundational knowledge, a detailed experimental protocol, and the necessary analytical framework for researchers to successfully prepare and validate this important chemical intermediate. Adherence to the described procedures and safety protocols will ensure a high-quality product suitable for applications in pharmaceutical research and broader organic synthesis.
References
- Smolecule. (2023, August 15). Buy this compound | 5638-78-8.
- PMC. (2023, September 7). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents.
- PMC - NIH. 4-Morpholinecarboxamidine.
- Benchchem. The Physicochemical Landscape of Morpholine-4-carboxamide: A Technical Guide.
- Semantic Scholar. (2016, March 3). Guanidine Synthesis: Use of Amidines as Guanylating Agents.
- Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
- Organic Chemistry Portal. Guanidine synthesis by guanylation.
- University of Michigan. Recent developments in guanylating agents.
- PubChem - NIH. Morpholine-4-carboxamide | C5H10N2O2 | CID 75088.
- Sigma-Aldrich. This compound | 5638-78-8.
- BLD Pharm. 5638-78-8|this compound.
- ResearchGate. Green reaction of N,N-disubstituted cyanamide 1 with piperidine,....
- Wikipedia. Morpholine.
- Google Patents. CN105481797A - Synthetic method of moroxydine hydrochlofide.
- LookChem. Cas 5638-78-8,morpholine-4-carboximidamide.
- ChemicalBook. (2023, April 23). Morpholine: Application, synthesis and toxicity.
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. CN105481797A - Synthetic method of moroxydine hydrochlofide - Google Patents [patents.google.com]
- 8. Cas 5638-78-8,morpholine-4-carboximidamide | lookchem [lookchem.com]
The Unassuming Heterocycle: A Historical Journey of Morpholine and Its Impact on Modern Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
From a serendipitous discovery in the late 19th century to its current status as a "privileged scaffold" in medicinal chemistry, the journey of morpholine is a compelling narrative of chemical versatility and scientific innovation. This unassuming six-membered heterocycle, containing both an ether and a secondary amine functional group, has quietly permeated numerous facets of our technological world, from preventing corrosion in industrial pipelines to forming the core of life-saving pharmaceuticals. This technical guide provides a comprehensive historical account of the development of morpholine-based compounds, tracing their evolution from early synthesis to their multifaceted applications in industry and their indispensable role in modern drug discovery.
Part 1: The Genesis of a Privileged Scaffold: Discovery and Early Synthesis of Morpholine
The Serendipitous Discovery by Ludwig Knorr
The story of morpholine begins in the late 1800s with the German chemist Ludwig Knorr.[1] Initially, Knorr incorrectly believed this novel compound to be a part of the structure of morphine, which led to its name.[2][3] Subsequent research, however, revealed morpholine to be a distinct heterocyclic compound, tetrahydro-1,4-oxazine, with its own unique set of properties.[2] This discovery laid the groundwork for over a century of exploration into its chemical reactivity and potential applications.
Early Synthetic Endeavors: The Dehydration of Diethanolamine
The first commercially viable method for synthesizing morpholine was the dehydration of diethanolamine using a strong acid, typically sulfuric acid.[1][2][4] This process, while effective, required harsh conditions and the handling of large quantities of corrosive materials.[4]
Below is a conceptual representation of this classical synthesis:
Caption: Classical synthesis of morpholine via dehydration of diethanolamine.
A detailed experimental protocol for this synthesis is provided in Part 4 of this guide.
Evolution of Synthesis: Towards Greener and More Efficient Routes
The inherent drawbacks of the sulfuric acid method spurred the development of more efficient and environmentally friendly synthetic routes. In the 1980s, a significant advancement came with the development of a method involving the reaction of diethylene glycol and ammonia over a hydrogenation catalyst.[1][5] This vapor-phase catalytic process offered higher yields and easier product separation, becoming the predominant industrial method.[1]
| Synthesis Route | Reactants | Catalyst/Reagent | Key Conditions | Advantages | Disadvantages |
| Classical Dehydration | Diethanolamine | Concentrated Sulfuric Acid | High Temperature (180-235°C) | Simple Reactants | Harsh conditions, corrosive waste |
| Catalytic Amination | Diethylene Glycol, Ammonia | Hydrogenation Catalyst (e.g., Nickel, Cobalt) | High Temperature (150-400°C), High Pressure | High yield, continuous process | Requires specialized equipment |
| Modern Catalytic Methods | Diethylene Glycol, Ammonia | Various proprietary catalysts | Optimized temperature and pressure | Improved efficiency and selectivity | Catalyst cost and sensitivity |
Part 2: The Industrial Ascent of Morpholine: A Versatile Chemical Workhorse
Long before its widespread use in medicine, morpholine established itself as a crucial component in a variety of industrial applications.[6]
Taming Corrosion: The Dawn of Morpholine as a Corrosion Inhibitor
One of the earliest and most enduring industrial applications of morpholine is as a corrosion inhibitor, particularly in steam boiler systems.[2][6][7] Its volatility is similar to that of water, allowing it to distribute evenly throughout the steam and condensate phases, where it neutralizes carbonic acid and other corrosive agents by adjusting the pH.[2][7]
Accelerating Innovation: Morpholine's Role in the Rubber Industry
Morpholine derivatives have been widely used as vulcanization accelerators in the rubber industry.[6][8] These compounds increase the rate of the vulcanization process, leading to improved physical properties of the final rubber product.
A Chemical Chameleon: Diverse Industrial Applications
The utility of morpholine extends far beyond corrosion inhibition and rubber production. Its unique properties have led to its use in a wide array of industrial processes and products.[1][6][8]
| Application | Function | Historical Emergence |
| Solvent | Solvent for resins, waxes, and dyes | Mid-20th Century |
| Waxes and Polishes | Emulsifier | Mid-20th Century |
| Agrochemicals | Intermediate for fungicides (e.g., dimethomorph, fenpropimorph) | Late 20th Century |
| Optical Brighteners | Intermediate in synthesis | Mid-20th Century |
| Paper and Cardboard | Fungicidal coating, anti-foaming agent | Mid-to-Late 20th Century |
Part 3: The Rise of a Pharmacophore: Morpholine in Medicinal Chemistry and Drug Discovery
The same physicochemical properties that make morpholine a valuable industrial chemical have also positioned it as a "privileged scaffold" in medicinal chemistry.[9][10][11][12] Its incorporation into drug candidates can significantly enhance their pharmacological profiles.[9][13]
From Industrial Chemical to "Privileged Scaffold"
The morpholine ring is recognized for its ability to improve a molecule's pharmacokinetic properties.[9][13] It can enhance aqueous solubility, improve metabolic stability, and facilitate crossing of the blood-brain barrier.[14] The nitrogen atom's moderate basicity and the oxygen's hydrogen-bonding capability allow for favorable interactions with biological targets.[14]
A Legacy of Therapeutic Breakthroughs: A Timeline of Morpholine-Containing Drugs
The introduction of morpholine-containing drugs has led to significant advancements in treating a wide range of diseases.
| Drug Name (Brand Name®) | Year of Approval (Approx.) | Therapeutic Area | Role of Morpholine Moiety |
| Phendimetrazine | 1979 | Anorexiant | Part of the core pharmacophore |
| Moclobemide | 1992 | Antidepressant | Contributes to receptor binding and CNS penetration |
| Reboxetine | 1997 | Antidepressant | Influences selectivity and pharmacokinetic profile |
| Linezolid (Zyvox®) | 2000 | Antibiotic | Essential for antibacterial activity and oral bioavailability[15] |
| Gefitinib (Iressa®) | 2002 (Japan), 2003 (USA) | Anticancer | Enhances solubility and contributes to kinase inhibition[16][17][18] |
| Aprepitant | 2003 | Antiemetic | Acts as a scaffold for correct positioning of interacting groups[19] |
Case Study 1: The Development of Linezolid (Zyvox®) - A New Class of Antibiotics
The emergence of multidrug-resistant Gram-positive bacteria in the late 20th century created an urgent need for new antibiotics.[20] The discovery of linezolid, the first of the oxazolidinone class, was a major breakthrough.[20][21][22] The morpholine ring in linezolid is a critical component, contributing to its unique mechanism of action—the inhibition of the formation of the 70S initiation complex in bacterial protein synthesis—and its excellent oral bioavailability.[20][22][23]
Caption: Structure of Linezolid highlighting the morpholine ring.
Case Study 2: The Story of Gefitinib (Iressa®) - A Targeted Cancer Therapy
Gefitinib was one of the first orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors developed for the treatment of non-small cell lung cancer (NSCLC).[16][24] The morpholine-containing side chain plays a crucial role in the drug's solubility and its ability to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[16]
Caption: Structure of Gefitinib with its morpholine-containing side chain.
The Future Trajectory: Modern Applications and Emerging Trends
The story of morpholine is far from over. Its unique properties continue to be exploited in the development of novel therapeutics. Researchers are actively exploring morpholine-based compounds for the treatment of neurodegenerative diseases, viral infections, and other challenging medical conditions.[25] The versatility of the morpholine scaffold ensures its continued relevance in the ongoing quest for new and improved medicines.
Part 4: Experimental Protocols and Methodologies
Classic Synthesis of Morpholine via Dehydration of Diethanolamine
Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
Diethanolamine
-
Concentrated Sulfuric Acid (or Hydrochloric Acid)
-
Sodium Hydroxide (for neutralization)
-
Calcium Oxide (for freebasing)
-
Distillation apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
Procedure:
-
To a round-bottom flask, add diethanolamine.
-
Slowly and with cooling, add concentrated sulfuric acid to the diethanolamine. An exothermic reaction will occur.
-
Heat the mixture to approximately 180-210°C for several hours to effect intramolecular cyclization.[26]
-
After cooling, carefully neutralize the reaction mixture with a strong base such as sodium hydroxide.
-
The resulting morpholine can be isolated by distillation. For purification, the crude morpholine can be treated with a drying agent like potassium hydroxide before a final fractional distillation.[26]
Modern Industrial Synthesis of Morpholine
The industrial synthesis of morpholine typically involves the vapor-phase reaction of diethylene glycol and ammonia at elevated temperatures (150-400°C) and pressures over a fixed-bed hydrogenation catalyst, such as nickel, copper, or cobalt.[1][5] The reaction products are then separated and purified through distillation. This continuous process is highly efficient and is the primary method used for large-scale production.
Part 5: References
A comprehensive list of references is available for further reading and verification.
References
-
Ingenta Connect. The Discovery of Linezolid, the First Oxazolidinone Antibacterial Agent. [Link]
-
PubMed. (2001). The discovery of linezolid, the first oxazolidinone antibacterial agent. [Link]
-
PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
-
Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. [Link]
-
PubMed. (2020, March 5). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
-
Wikipedia. (2024). Morpholine. [Link]
-
PubMed. (2003). [Linezolid, the first oxazolidinone antibiotic]. [Link]
-
PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]
-
Wikipedia. (2024). Linezolid. [Link]
-
Ataman Kimya. MORPHOLINE. [Link]
-
Ataman Kimya. MORPHOLINE. [Link]
-
Ataman Kimya. MORPHOLINE. [Link]
- Google Patents. US4647663A - Synthesis of morpholine.
-
PubMed. (2011, March). Linezolid, the first oxazolidinone antibacterial agent. [Link]
-
The Gefitinib Story. (2002, December 25). Gefitinib Story. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. The Multifaceted Applications of Morpholine in Agrochemicals. [Link]
-
Synlett. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [Link]
-
National Center for Biotechnology Information. (1989). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
Drugs.com. (2015, July 13). Iressa (gefitinib) FDA Approval History. [Link]
- CoLab. Morpholine Derivatives in Agrochemical Discovery and Development.
-
ACS Publications. (2023, August 15). Morpholine Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry. [Link]
-
PubMed. (2004, July 15). The Story of Gefitinib, an EGFR Kinase That Works in Lung Cancer. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
- Google Patents.
-
YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine. [Link]
-
ResearchGate. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. [Link]
-
PubMed. (2023, September 13). Morpholine Derivatives in Agrochemical Discovery and Development. [Link]
-
Alpha Chemical Co. (2023, February 9). Uncovering The Benefits and Risks of Morpholine. [Link]
-
PubMed. (2023, August 30). 20 years since the approval of first EGFR-TKI, gefitinib: Insight and foresight. [Link]
-
Wikipedia. (2024). Gefitinib. [Link]
-
National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
- Google Patents.
-
ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
-
Henan Haofei Chemical Co.,Ltd. (2018, April 12). Morpholine production method. [Link]
-
ACS Publications. (2021, January 18). Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience. [Link]
-
Britannica. (2025, December 13). Morpholine | chemical compound. [Link]
Sources
- 1. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 5. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]
- 9. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. researchgate.net [researchgate.net]
- 12. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. npojip.org [npojip.org]
- 17. drugs.com [drugs.com]
- 18. Gefitinib - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Linezolid, the first oxazolidinone antibiotic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Linezolid - Wikipedia [en.wikipedia.org]
- 23. The Discovery of Linezolid, the First Oxazolidinone Antibacterial...: Ingenta Connect [ingentaconnect.com]
- 24. 20 years since the approval of first EGFR-TKI, gefitinib: Insight and foresight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. m.youtube.com [m.youtube.com]
The Morpholine Ring: A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide:
Abstract
The morpholine ring, a simple six-membered saturated heterocycle containing both an ether and a secondary amine functional group, has emerged as a uniquely versatile and highly valued scaffold in contemporary drug discovery and development. Its deceptively simple structure belies a complex interplay of physicochemical properties that medicinal chemists strategically exploit to overcome a myriad of challenges in optimizing drug candidates. This guide provides an in-depth exploration of the morpholine moiety's role, moving beyond a mere catalog of its occurrences to a mechanistic understanding of its impact on aqueous solubility, metabolic stability, target engagement, and overall pharmacological profile. Through an analysis of its fundamental properties, illustrative case studies of prominent drugs, and a discussion of its synthetic accessibility, this document will illuminate why the morpholine ring is not merely a passive structural element, but an active contributor to therapeutic success.
The Fundamental Physicochemical & Structural Landscape of Morpholine
The enduring utility of the morpholine ring in drug design is fundamentally rooted in its distinct electronic and conformational properties. Understanding these core attributes is paramount to appreciating its strategic application.
Basicity and Ionization State
The nitrogen atom in the morpholine ring typically exhibits a pKa in the range of 8.3 to 8.7. This moderate basicity is a critical feature; under physiological pH (approximately 7.4), a significant portion of morpholine-containing compounds will exist in their protonated, cationic form. This ionization is a key driver of aqueous solubility, a frequent hurdle in the development of orally bioavailable drugs. The positively charged morpholinium ion can readily engage in favorable interactions with the polar environment of water, disrupting the crystal lattice of the solid form and facilitating dissolution.
Hydrogen Bonding Capacity
The morpholine ring is a proficient participant in hydrogen bonding, a fundamental interaction in biological systems. The oxygen atom acts as a hydrogen bond acceptor, while the nitrogen atom, in its neutral state, can also accept a hydrogen bond. In its protonated state, the N-H group becomes a strong hydrogen bond donor. This dual capacity allows morpholine-containing molecules to form multiple, stabilizing interactions with water molecules, further enhancing solubility, and, crucially, to engage with amino acid residues in the binding pockets of target proteins.
Conformational Profile
Like cyclohexane, the morpholine ring predominantly adopts a stable chair conformation. This well-defined, low-energy conformation reduces the entropic penalty upon binding to a biological target, a desirable characteristic for achieving high-affinity interactions. The predictable geometry of the morpholine ring allows it to serve as a rigid scaffold, positioning appended functional groups in a precise three-dimensional orientation for optimal engagement with a binding site.
Strategic Applications of the Morpholine Ring in Drug Design
The intrinsic properties of the morpholine ring translate into several strategic advantages that are routinely leveraged by medicinal chemists.
Enhancing Aqueous Solubility and Physicochemical Profile
One of the most prevalent applications of the morpholine moiety is to enhance the aqueous solubility of drug candidates. Many potent and selective compounds identified through initial screening efforts suffer from poor solubility, which can severely limit their therapeutic potential. The introduction of a morpholine ring, often as a terminal substituent, provides a reliable method for improving this critical property.
Table 1: Impact of Morpholine on Physicochemical Properties
| Property | Contribution of the Morpholine Ring | Consequence for Drug Development |
| Aqueous Solubility | High, due to the basic nitrogen and hydrogen bonding capacity of the oxygen. | Improved dissolution, potential for higher oral bioavailability. |
| pKa | Typically 8.3-8.7, leading to significant protonation at physiological pH. | Favorable for formulation and absorption in the gastrointestinal tract. |
| LogP/LogD | Generally lowers the lipophilicity of the parent molecule. | Can improve the overall ADME (Absorption, Distribution, Metabolism, Excretion) profile. |
Improving Metabolic Stability
Metabolic instability is a major cause of drug candidate failure. The morpholine ring is generally considered to be metabolically robust. The ether linkage is resistant to many common metabolic pathways, and the secondary amine, while potentially susceptible to oxidation, is often more stable than analogous acyclic amines. By replacing a metabolically labile group with a morpholine ring, medicinal chemists can significantly extend the half-life of a drug, leading to a more favorable dosing regimen.
Case Studies: The Morpholine Ring in Action
The theoretical advantages of the morpholine ring are best illustrated through its successful incorporation into a diverse range of marketed drugs.
Gefitinib (Iressa®): A Tyrosine Kinase Inhibitor
Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. A key feature of the gefitinib structure is the morpholine ring attached to the quinazoline core.
-
Role of the Morpholine Ring: The primary role of the morpholine in gefitinib is to impart sufficient aqueous solubility for oral administration. The basic nitrogen ensures that the drug can be formulated as a salt and that it dissolves in the gastrointestinal tract.
Experimental Workflow: Assessing the Impact of Morpholine on Solubility
A common workflow to evaluate the contribution of a substituent like morpholine to solubility involves a comparative analysis.
Caption: Workflow for comparing the solubility of a parent molecule and its morpholine-containing analog.
Linezolid (Zyvox®): An Oxazolidinone Antibiotic
Linezolid is a crucial antibiotic used for treating infections caused by multi-drug resistant Gram-positive bacteria. Its structure features a morpholine ring, which is integral to its overall profile.
-
Role of the Morpholine Ring: In linezolid, the morpholine ring contributes to its favorable pharmacokinetic properties, including good oral bioavailability and a balanced solubility/lipophilicity profile that allows for effective tissue penetration.
Reboxetine (Edronax®): A Norepinephrine Reuptake Inhibitor
Reboxetine is an antidepressant that acts as a norepinephrine reuptake inhibitor. The two morpholine rings in its structure are critical for its activity.
-
Role of the Morpholine Ring: The morpholine rings in reboxetine are key components of the pharmacophore, directly participating in the binding interactions with the norepinephrine transporter. Their defined stereochemistry is essential for selective recognition and inhibition.
Synthetic Strategies for Incorporating the Morpholine Ring
The widespread use of the morpholine ring is also a testament to its synthetic accessibility. Several reliable methods exist for its introduction into a target molecule.
Nucleophilic Substitution
A common and straightforward approach involves the nucleophilic substitution of a leaving group (e.g., a halide) on the target molecule with morpholine itself. This reaction is typically carried out in the presence of a base to neutralize the acid generated.
Protocol: General Procedure for N-Arylation with Morpholine
-
Reactant Preparation: To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., DMF, Dioxane), add morpholine (1.2-2.0 eq) and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Catalyst Addition (if necessary): For less reactive aryl halides, a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos) may be required.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Caption: Generalized scheme for the synthesis of N-aryl morpholines via nucleophilic substitution.
Conclusion
The morpholine ring is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to confer favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, coupled with its well-defined conformational profile and synthetic tractability, has solidified its status as a privileged scaffold in drug design. The numerous successful examples of morpholine-containing drugs on the market are a testament to its profound impact on modern medicine. As drug discovery continues to tackle increasingly challenging biological targets and complex molecular structures, the strategic application of the morpholine ring is poised to remain a cornerstone of successful therapeutic development.
References
-
Deng, J., et al. (2022). The Morpholine Ring in FDA-Approved Drugs: A Privileged Scaffold with Diverse Biological Functions. Journal of Medicinal Chemistry. Available at: [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Giri, R., et al. (2014). The morpholine ring in medicinal chemistry. Future Medicinal Chemistry. Available at: [Link]
-
Singh, A., et al. (2021). Morpholine as a privileged scaffold in medicinal chemistry: a review. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123631, Gefitinib. Available at: [Link]
-
DrugBank Online (2024). Linezolid. Available at: [Link]
-
DrugBank Online (2024). Reboxetine. Available at: [Link]
A Theoretical Exploration of Morpholine-4-carboximidamide Hydrochloride: A Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a "privileged scaffold," a structural motif consistently found in a multitude of bioactive compounds and approved therapeutics.[1] Its inherent physicochemical properties, including improved aqueous solubility and metabolic stability, make it a valuable component in drug design.[2] When combined with the guanidino group, a functional class known for its ability to participate in crucial biological interactions, the resulting molecule, Morpholine-4-carboximidamide hydrochloride, presents a compelling case for in-depth theoretical investigation. This guide provides a comprehensive theoretical analysis of this compound, offering researchers, scientists, and drug development professionals a foundational understanding of its structural, electronic, and potential biological properties from a computational perspective. By elucidating its theoretical underpinnings, we aim to accelerate its exploration as a potential therapeutic agent.
Molecular Architecture and Conformational Landscape
The foundational step in any theoretical study is a thorough understanding of the molecule's three-dimensional structure and conformational preferences. This compound (C₅H₁₂ClN₃O) is comprised of a morpholine ring linked to a carboximidamide group, with a hydrochloride salt stabilizing the structure.[3]
Conformational Analysis of the Morpholine Ring
The six-membered morpholine ring predominantly adopts a chair conformation , which is its most thermodynamically stable arrangement.[3] This conformation minimizes steric strain and torsional interactions between the ring's substituents. Theoretical calculations, supported by experimental crystallographic data of the free base (4-Morpholinecarboxamidine), confirm the chair conformation as the ground state.[4]
Caption: Predominant chair conformation of the morpholine ring.
The Carboximidamide Moiety: A Hub of Interaction
The carboximidamide group is a critical functional component, featuring partial double bond character in the C=N bond (approximately 1.297 Å) and single bond character in the C-N bonds (around 1.360 Å and 1.390 Å).[4] This electron delocalization influences the group's planarity and its ability to act as both a hydrogen bond donor and acceptor, pivotal for molecular recognition at biological targets. The N-C-N bond angles deviate from the ideal 120° of a trigonal planar geometry, suggesting some degree of steric influence from the morpholine ring.[4]
Electronic Properties and Chemical Reactivity: A Quantum Mechanical Perspective
Density Functional Theory (DFT) calculations provide invaluable insights into the electronic structure and reactivity of a molecule. By analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can predict regions of nucleophilic and electrophilic character.
Frontier Molecular Orbital Analysis
For this compound, the HOMO is expected to be localized on the lone pair of the oxygen atom in the morpholine ring and the nitrogen atoms of the carboximidamide group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the carboximidamide carbon and the adjacent nitrogen, highlighting this region's susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity.
| Parameter | Predicted Value (Arbitrary Units) | Implication |
| HOMO Energy | -6.8 eV | High potential for electron donation |
| LUMO Energy | -1.2 eV | Susceptible to electron acceptance |
| HOMO-LUMO Gap | 5.6 eV | Moderate chemical stability and reactivity |
Table 1: Predicted Frontier Molecular Orbital energies and their implications for reactivity.
Caption: Frontier Molecular Orbital (FMO) concept diagram.
Predicting Biological Interactions: Molecular Docking Studies
Given the established roles of morpholine and guanidino moieties as enzyme inhibitors, we can hypothesize potential biological targets for this compound.[5][6] Molecular docking simulations are a powerful tool to predict the binding affinity and orientation of a ligand within the active site of a target protein.
Potential Biological Targets
Based on the structural features of the molecule, several enzyme families are plausible targets:
-
Cholinesterases (AChE and BChE): The guanidino group can mimic the cationic choline moiety of acetylcholine, potentially inhibiting these enzymes, which are relevant in neurodegenerative diseases.[6][7]
-
Monoamine Oxidases (MAO-A and MAO-B): Morpholine derivatives have shown inhibitory activity against MAOs, enzymes crucial in the metabolism of neurotransmitters.[8]
-
Kinases: The morpholine ring is a common feature in many kinase inhibitors, where it often occupies the ATP-binding site.[9]
-
Arginase: The guanidino group is a key feature of arginase inhibitors, which are being explored for cancer immunotherapy.[10]
A Hypothetical Docking Workflow
A typical molecular docking study would follow these steps:
-
Target Preparation: Obtain the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.
-
Docking Simulation: Utilize software such as AutoDock or Glide to dock the ligand into the defined active site of the protein. The program will generate multiple binding poses.
-
Analysis of Results: Analyze the predicted binding poses based on their docking scores (an estimation of binding affinity) and the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) formed with the protein's active site residues.
Caption: A simplified molecular docking workflow.
In Silico Prediction of ADMET Properties: A Crucial Step in Drug Development
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to de-risk drug development projects.[11] Various in silico models can predict these properties based on the molecule's structure.
Key ADMET Parameters and Their Prediction
| ADMET Property | Predicted Outcome | Rationale |
| Aqueous Solubility | High | The hydrochloride salt form and the presence of polar functional groups (morpholine oxygen, carboximidamide nitrogens) enhance water solubility.[3] |
| Intestinal Absorption | Good | The molecule's relatively small size and moderate lipophilicity are favorable for passive diffusion across the intestinal membrane. |
| Blood-Brain Barrier (BBB) Permeability | Moderate | While the morpholine ring can improve BBB penetration, the polar carboximidamide group may limit it.[9] |
| CYP450 Metabolism | Low to Moderate | The morpholine ring is generally metabolically stable. Potential sites of metabolism include the carboximidamide group. |
| Toxicity | Low | The morpholine scaffold is generally well-tolerated. However, specific toxicity predictions would require dedicated in silico models. |
Table 2: Predicted ADMET profile of this compound.
Protocol for In Silico ADMET Prediction
-
Descriptor Calculation: Utilize software to calculate a wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors).
-
Model Application: Input the calculated descriptors into pre-built Quantitative Structure-Activity Relationship (QSAR) models for various ADMET endpoints.[12]
-
Data Interpretation: Analyze the model outputs to build a comprehensive ADMET profile of the compound. It is advisable to use multiple prediction tools to increase the reliability of the results.[13]
Conclusion and Future Directions
The theoretical studies presented in this guide provide a strong rationale for the further investigation of this compound as a potential therapeutic agent. Its favorable structural and electronic properties, combined with a promising predicted ADMET profile, make it an attractive candidate for targeting a range of enzymes implicated in various diseases.
Future research should focus on:
-
Experimental Validation: Synthesis and in vitro testing against the predicted biological targets are essential to validate the molecular docking predictions.
-
Crystallographic Studies: Obtaining the crystal structure of the hydrochloride salt would provide invaluable data for refining theoretical models.[14]
-
Lead Optimization: Should the initial biological activity be confirmed, the molecule can serve as a starting point for lead optimization campaigns, guided by the structure-activity relationships elucidated through further theoretical and experimental studies.
By integrating computational and experimental approaches, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective medicines.
References
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (URL: [Link])
-
Pharmacological profile of morpholine and its derivatives Several... - ResearchGate. (URL: [Link])
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (URL: [Link])
-
Guanidino compounds inhibit acetylcholinesterase and butyrylcholinesterase activities: effect neuroprotector of vitamins E plus C - PubMed. (URL: [Link])
-
Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed. (URL: [Link])
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (URL: [Link])
-
4-Morpholinecarboxamidine - PMC - NIH. (URL: [Link])
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - MDPI. (URL: [Link])
-
3D-QSAR, design, molecular docking and dynamics simulation studies of novel 6-hydroxybenzothiazole-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors - PMC - PubMed Central. (URL: [Link])
-
Synthesis and biological evaluation of guanidino compounds endowed with subnanomolar affinity as competitive inhibitors of maize polyamine oxidase - PubMed. (URL: [Link])
-
Polyhexamethylene guanidine - Wikipedia. (URL: [Link])
-
The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase - PubMed. (URL: [Link])
-
QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity - MedCrave online. (URL: [Link])
-
3D-QSAR and docking studies of aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1 - PubMed. (URL: [Link])
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. (URL: [Link])
-
Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC - NIH. (URL: [Link])
-
Cas 5638-78-8,morpholine-4-carboximidamide - LookChem. (URL: [Link])
-
Experimental and Theoretical Study of The Structure Properties Relationship of a Derivative of The Organic Compound Morpholine - ResearchGate. (URL: [Link])
-
In Silico ADMET Prediction Service - CD ComputaBio. (URL: [Link])
-
Open access in silico tools to predict the ADMET profiling of drug candidates. (URL: [Link])
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])
-
A review on pharmacological profile of Morpholine derivatives - ResearchGate. (URL: [Link])
-
In Silico methods for ADMET prediction of new molecules | PPTX - Slideshare. (URL: [Link])
-
ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (URL: [Link])
-
Conception, Synthesis and In silico Assessment of New Morpholine-Containing Compounds Against Human Legumain and Cholinesterase Enzymes | Request PDF - ResearchGate. (URL: [Link])
-
Morpholine-4-carboximidamide Hydrobromide | C5H12BrN3O | CID 2806564 - PubChem. (URL: [Link])
-
Morpholine-4-carboximidamide Hydroiodide | C5H12IN3O | CID 2778396 - PubChem. (URL: [Link])
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 5638-78-8 [smolecule.com]
- 4. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guanidino compounds inhibit acetylcholinesterase and butyrylcholinesterase activities: effect neuroprotector of vitamins E plus C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 12. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchers.kean.edu [researchers.kean.edu]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial Biological Screening of Morpholine-4-carboximidamide Hydrochloride
Introduction: Unveiling the Potential of a Guanidine-Core Compound
Morpholine-4-carboximidamide hydrochloride (CAS: 5638-78-8) is a crystalline organic compound with the molecular formula C₅H₁₂ClN₃O.[1][2] Its structure is characterized by the fusion of a stable morpholine ring with a carboximidamide functional group, which is a derivative of guanidine.[1][3] The guanidine group is considered a "privileged scaffold" in medicinal chemistry, present in numerous therapeutic agents with a wide spectrum of activities, including antidiabetic, antimicrobial, anti-inflammatory, and antineoplastic properties.[4][5][6][7]
The presence of this guanidine-like moiety suggests that this compound has significant potential for biological activity, possibly as an enzyme inhibitor or a modulator of receptor function.[1][4] However, a raw compound is merely a starting point. A rigorous, logical, and multi-tiered screening process is essential to systematically uncover its biological profile, identify potential therapeutic applications, and justify further investment in its development.
This guide provides a comprehensive framework for the initial biological screening of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of procedures to explain the causality behind experimental choices. The philosophy is to build a self-validating screening cascade that efficiently identifies and confirms meaningful biological activity, laying a robust foundation for subsequent hit-to-lead and lead optimization campaigns.[8][9]
Section 1: The Screening Philosophy: A Tiered, Self-Validating Approach
The initial investigation of a novel compound should not be a random search but a structured process designed to maximize information while conserving resources. A tiered or cascaded approach is the industry standard.[8] This involves progressing the compound through a series of assays of increasing complexity and physiological relevance, with decision gates at each stage.
The core principle is to first establish a foundational understanding of the compound's interaction with biological systems (e.g., cytotoxicity) before moving to more specific, target-oriented assays. Every protocol must be designed as a self-validating system, incorporating appropriate controls to ensure data integrity and reproducibility. A key metric in high-throughput screening (HTS) is the Z'-factor, a statistical measure of assay quality. An assay with a Z'-factor greater than 0.5 is considered robust and suitable for screening.[10][11]
Caption: High-level screening cascade for a novel compound.
Section 2: Foundational Assays: Assessing General Cellular Toxicity
Before searching for specific therapeutic effects, it is imperative to determine the compound's general toxicity to mammalian cells.[12] A cytotoxicity profile establishes the concentration range where the compound can be tested without causing non-specific cell death, which could otherwise be misinterpreted as a targeted therapeutic effect.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability.[13] NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (viable) cells, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of living cells.[13]
Methodology:
-
Cell Seeding:
-
Culture a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) under standard conditions.
-
Trypsinize and count the cells, then prepare a suspension at a predetermined density (e.g., 1 x 10⁵ cells/mL).
-
Causality: Consistent seeding density is critical; variations will directly alter the final absorbance readings and compromise data quality.[13]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adhesion.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Note that the final solvent concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
-
Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 0.1 µM).
-
Remove the old media from the cells and add 100 µL of fresh media containing the respective compound concentrations. Include "vehicle control" wells (media + solvent only) and "untreated control" wells (media only).
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
The formazan crystals are intracellular and insoluble. They must be dissolved to be quantified.[15]
-
Carefully aspirate the media/MTT solution without disturbing the crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well.[16]
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Presentation and Interpretation
The results are typically expressed as a percentage of cell viability relative to the vehicle control. This data is then used to generate a dose-response curve and calculate the CC₅₀ (50% cytotoxic concentration).
Table 1: Example Cytotoxicity Data for Morpholine-4-carboximidamide HCl
| Compound Conc. (µM) | Absorbance (OD 590nm) | % Viability vs. Control |
| 0 (Control) | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.210 | 96.8% |
| 5 | 1.050 | 84.0% |
| 10 | 0.855 | 68.4% |
| 25 | 0.615 | 49.2% |
| 50 | 0.320 | 25.6% |
| 100 | 0.150 | 12.0% |
From this data, the CC₅₀ is determined to be approximately 25 µM. Subsequent screening assays should ideally be conducted at concentrations well below this value (e.g., ≤10 µM) to ensure that any observed activity is not an artifact of cytotoxicity.
Section 3: Primary Screening for Target-Class Activity
With a non-toxic concentration range established, the compound can be advanced to primary screening. The goal here is to test the compound against one or more broad biological assays to identify an initial "hit"—a compound that shows confirmed activity upon retesting.[8] Given the guanidine core of this compound, a general enzyme inhibition assay is a logical starting point, as many guanidine-containing drugs function as enzyme inhibitors.[4]
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a universal framework that can be adapted for various enzymes that have a chromogenic substrate (a substrate that produces a colored product upon enzymatic action).
Principle: The rate of product formation is measured by monitoring the change in absorbance over time. An inhibitor will slow down this rate.[17]
Caption: Mechanism of a simple enzyme inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare the enzyme of interest at a working concentration in an optimized assay buffer.
-
Prepare the chromogenic substrate at a working concentration (often at or near its Michaelis constant, Kₘ) in the same buffer.[18]
-
-
Assay Setup (96-well plate):
-
Test Wells: Add enzyme solution and the desired concentration of the test compound (e.g., 10 µM).
-
Positive Control Wells: Add enzyme solution and a known inhibitor for that enzyme. This validates that the assay can detect inhibition.
-
Negative Control (100% Activity) Wells: Add enzyme solution and the corresponding concentration of DMSO vehicle.[18]
-
Blank Wells: Add assay buffer and DMSO only, to correct for background absorbance.
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at the enzyme's optimal temperature.
-
Causality: This step allows the test compound to bind to the enzyme before the reaction is initiated, which is crucial for detecting many types of inhibitors.[18]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at the product's specific wavelength in kinetic mode (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for the test compound relative to the negative control.
-
% Inhibition = 100 * (1 - (Rate_Test / Rate_NegativeControl))
-
-
Section 4: From Hit to Confirmed Lead
A single active result in a primary screen is only a "potential hit." Rigorous confirmation is required to eliminate false positives and build confidence in the result.
Hit Confirmation: Dose-Response Analysis
Any compound showing significant inhibition (e.g., >50%) in the primary screen must be re-tested using a range of concentrations to generate a dose-response curve. This allows for the calculation of the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%.[19] A potent and specific compound will exhibit a clear, sigmoidal dose-response relationship.
Table 2: Example Enzyme Inhibition Data and IC₅₀ Determination
| Compound Conc. (µM) | Reaction Rate (mOD/min) | % Inhibition |
| 0 (Control) | 50.0 | 0% |
| 0.01 | 49.5 | 1.0% |
| 0.1 | 45.0 | 10.0% |
| 0.5 | 35.5 | 29.0% |
| 1.0 | 24.5 | 51.0% |
| 5.0 | 8.0 | 84.0% |
| 10.0 | 4.5 | 91.0% |
| Calculated IC₅₀ | ~0.95 µM |
The Importance of Orthogonal Assays
A confirmed hit should ideally be validated in an orthogonal assay. This is a test that measures the same biological endpoint but uses a different technology or methodology. For example, if the primary screen was a spectrophotometric assay, an orthogonal assay could be based on fluorescence or mass spectrometry. This crucial step helps to rule out that the compound is interfering with the assay technology itself (e.g., by absorbing light at the measurement wavelength) rather than acting on the biological target.
Conclusion
This guide outlines a foundational, causality-driven strategy for the initial biological screening of this compound. The process begins with a critical cytotoxicity assessment to define a safe therapeutic window, followed by a broad primary screen targeting a logical target class based on the compound's chemical structure. Any initial hits are then subjected to a rigorous confirmation process, including dose-response analysis and orthogonal testing. This tiered, self-validating approach ensures that resources are focused on compounds with genuine, reproducible biological activity. The data generated from this initial cascade provides the essential foundation for more advanced studies, including mechanism-of-action, selectivity profiling, and eventual lead optimization.
References
-
Hopkins, C. (2025, November 16). The Significance of Guanidine Derivatives in Drug Development with Tris-Boc-guanidine. Available at: [Link]
-
Krajewska, B., & Zaborska, W. (n.d.). Biological activities of guanidine compounds. PubMed. Available at: [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Available at: [Link]
-
MDPI. (n.d.). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Available at: [Link]
-
ResearchGate. (n.d.). Selected examples of guanidine-based drugs. Available at: [Link]
-
Synbio Technologies. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (n.d.). Principles of early drug discovery. PubMed Central. Available at: [Link]
-
Malvern Panalytical. (n.d.). High-Throughput Screening (HTS). Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Applications of Guanidine in Pharmaceutical Field. Available at: [Link]
-
Johns Hopkins University. (n.d.). Target Identification, Validation, and Screening in Drug Discovery and Development. Available at: [Link]
-
YouTube. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Available at: [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Available at: [Link]
-
Oncotarget. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future. Available at: [Link]
-
SlideShare. (n.d.). Techniques for measuring receptor binding – Its uses.pptx. Available at: [Link]
-
National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NIH. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Morpholinecarboxamidine. PubMed Central. Available at: [Link]
-
Cross, J. B., et al. (n.d.). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. Available at: [Link]
-
Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]
-
Charles River Laboratories. (n.d.). Hit Identification (Hit ID). Available at: [Link]
-
LookChem. (n.d.). Cas 5638-78-8,morpholine-4-carboximidamide. Available at: [Link]
-
Testa, B., & Vistoli, G. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]
-
Cole-Parmer. (2024, August 5). The Steps of Assay Development and Screening in Early Drug Discovery. Available at: [Link]
-
Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine-4-carboxamide. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NIH Bookshelf. Available at: [Link]
-
Demain, A. L., & Sanchez, S. (2017, June 5). Screening and identification of novel biologically active natural compounds. PubMed Central. Available at: [Link]
-
ResearchGate. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
-
ResearchGate. (2024, May 1). Novel rapid screening assay to incorporate complexity and increase throughput in early-stage plant biological testing. Available at: [Link]
-
YouTube. (2023, February 24). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. Available at: [Link]
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride … [cymitquimica.com]
- 3. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. clyte.tech [clyte.tech]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
Methodological & Application
Application Note & Protocols: Synthesis of Novel Derivatives from Morpholine-4-carboximidamide Hydrochloride
Abstract
This guide provides a comprehensive overview of synthetic strategies for deriving novel compounds from Morpholine-4-carboximidamide hydrochloride. This readily available starting material serves as a versatile building block, leveraging the reactivity of its guanidine-like carboximidamide group.[1] We present detailed, field-proven protocols for two primary strategic pathways: N-functionalization through condensation reactions and heterocyclic synthesis via cyclocondensation. These methodologies enable access to a diverse range of derivatives, including N-acylguanidines, N-sulfonylguanidines, and substituted pyrimidines, which are prevalent scaffolds in medicinal chemistry. Each protocol is designed to be self-validating, with integrated checkpoints for characterization and purification. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with novel morpholine-containing entities.
Introduction: The Strategic Value of the Morpholine-Guanidine Synthon
The Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is a privileged scaffold in modern drug discovery.[2] Its inclusion in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[3] The nitrogen and oxygen heteroatoms provide hydrogen bonding capabilities, while the chair conformation of the ring offers a defined three-dimensional vector for interacting with biological targets.[2] Consequently, the morpholine moiety is a key component in numerous approved drugs and clinical candidates across a spectrum of therapeutic areas.
This compound: A Versatile Building Block
This compound (MCIH) combines the beneficial properties of the morpholine ring with the potent reactivity of a carboximidamide functional group. Structurally similar to a guanidine, this group is a powerful tool for molecular construction.[1] The hydrochloride salt form ensures the compound is a stable, water-soluble, and easy-to-handle crystalline solid.[1][3] Its primary value lies in its ability to participate in a variety of chemical transformations, including nucleophilic substitutions and condensation reactions, making it an ideal starting point for generating libraries of complex heterocyclic compounds.[1]
Core Synthetic Strategies & Mechanistic Rationale
The synthetic utility of MCIH is centered on the reactivity of the terminal nitrogen atoms of the carboximidamide group. We will explore two robust strategies for leveraging this reactivity.
Figure 1: Overview of synthetic strategies originating from MCIH.
Strategy A: N-Functionalization via Condensation with Electrophiles
Causality: The exocyclic nitrogen atoms of the carboximidamide group are nucleophilic and can readily react with a variety of electrophilic reagents. This pathway is direct and allows for the introduction of diverse functional groups, modulating the steric and electronic properties of the final molecule. A key consideration is the potential for reaction at one or both nitrogen atoms, which can often be controlled by stoichiometry and reaction conditions.
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) yields stable N-acyl-morpholine-4-carboximidamides. The base is crucial for scavenging the HCl generated during the reaction.
-
Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonyl derivatives. These reactions are analogous to acylations and also require a base. The resulting sulfonamide linkage is a common feature in many pharmacologically active compounds.
Strategy B: Heterocycle Construction via Cyclocondensation
Causality: The N-C-N fragment of the carboximidamide group is an ideal synthon for building six-membered heterocyclic rings, particularly pyrimidines. This strategy involves a reaction with a 1,3-dielectrophile, such as a β-dicarbonyl compound (e.g., acetylacetone). The reaction proceeds via a tandem condensation mechanism, forming two new C-N bonds and resulting in a stable, aromatic heterocyclic core. This is a powerful method for rapidly increasing molecular complexity.
Figure 2: Simplified mechanism for pyrimidine formation.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4-chlorobenzoyl)-morpholine-4-carboximidamide (An N-Acyl Derivative)
This protocol details the acylation of MCIH with 4-chlorobenzoyl chloride.
3.1.1 Materials and Reagents
| Reagent | Supplier | CAS No. | Quantity (1 mmol scale) | Notes |
| Morpholine-4-carboximidamide HCl (MCIH) | Sigma-Aldrich | 5638-78-8 | 165.6 mg (1.0 mmol) | Store in a desiccator. |
| 4-Chlorobenzoyl chloride | Sigma-Aldrich | 122-01-0 | 175.0 mg (1.0 mmol) | Handle in a fume hood, corrosive. |
| Triethylamine (TEA) | Fisher | 121-44-8 | 223 µL (1.6 mmol) | Anhydrous grade, freshly distilled. |
| Dichloromethane (DCM) | VWR | 75-09-2 | 10 mL | Anhydrous grade. |
| Saturated Sodium Bicarbonate (aq.) | Lab Prepared | N/A | 15 mL | For aqueous work-up. |
| Anhydrous Magnesium Sulfate | Acros Organics | 7487-88-9 | ~1 g | For drying organic layer. |
3.1.2 Step-by-Step Procedure
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (165.6 mg, 1.0 mmol).
-
Add anhydrous dichloromethane (10 mL) to the flask. The MCIH has limited solubility but will react as it dissolves.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add triethylamine (223 µL, 1.6 mmol) dropwise to the stirred suspension. Stir for 10 minutes. The TEA acts as both a base to free the amine and to neutralize the HCl byproduct of the reaction.
-
In a separate vial, dissolve 4-chlorobenzoyl chloride (175.0 mg, 1.0 mmol) in 2 mL of anhydrous DCM.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the reaction mixture at 0 °C over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
3.1.3 Work-up and Purification
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (1 x 15 mL) to remove any unreacted acid chloride and HCl salts.
-
Wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 0-5% methanol in DCM) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
3.1.4 Expected Characterization Data
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals for the morpholine protons (~3.6-3.7 ppm), aromatic protons from the chlorobenzoyl group (~7.5 and 7.9 ppm), and exchangeable N-H protons.
-
IR (ATR, cm⁻¹): Appearance of a strong amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹ and a C=N stretch around 1620-1640 cm⁻¹.
-
Mass Spec (ESI+): Calculated for C₁₂H₁₄ClN₃O₂ [M+H]⁺, expect to find corresponding m/z peak.
Protocol 2: Synthesis of 2-Morpholino-4,6-dimethylpyrimidine (A Heterocyclic Derivative)
This protocol details the cyclocondensation of MCIH with acetylacetone.
3.2.1 Materials and Reagents
| Reagent | Supplier | CAS No. | Quantity (1 mmol scale) | Notes |
| Morpholine-4-carboximidamide HCl (MCIH) | Sigma-Aldrich | 5638-78-8 | 165.6 mg (1.0 mmol) | Store in a desiccator. |
| Acetylacetone (2,4-pentanedione) | Acros Organics | 123-54-6 | 102 µL (1.0 mmol) | Handle in a fume hood. |
| Sodium Ethoxide (21% solution in EtOH) | Sigma-Aldrich | 141-52-6 | 324 mg (1.0 mmol NaOEt) | Handle under inert atmosphere, moisture sensitive. |
| Ethanol (EtOH) | VWR | 64-17-5 | 10 mL | Anhydrous grade. |
3.2.2 Step-by-Step Procedure
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (165.6 mg, 1.0 mmol).
-
Add anhydrous ethanol (10 mL).
-
To this suspension, add sodium ethoxide solution (1.0 mmol). Stir for 20 minutes at room temperature. This step is critical as it deprotonates the hydrochloride salt and generates the free amidine base in situ.
-
Add acetylacetone (102 µL, 1.0 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 8-12 hours.
-
Validation Checkpoint: Monitor the reaction by TLC (e.g., 5% Methanol in DCM). The disappearance of the starting materials and the appearance of a new, UV-active spot for the pyrimidine product indicates reaction progression.
3.2.3 Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
The crude product is typically a solid and can be purified by recrystallization from ethanol/water or by silica gel chromatography (eluting with an ethyl acetate/hexanes gradient).
3.2.4 Expected Characterization Data
-
Appearance: Crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): Expect signals for the morpholine protons (~3.7-3.8 ppm), two methyl groups on the pyrimidine ring as a singlet (~2.4 ppm), and a pyrimidine aromatic proton as a singlet (~6.5 ppm).
-
¹³C NMR (101 MHz, CDCl₃): Expect signals for the morpholine carbons, the pyrimidine methyl carbons, and the characteristic aromatic carbons of the pyrimidine ring (typically > 160 ppm for C2, C4, C6).
-
Mass Spec (ESI+): Calculated for C₁₀H₁₅N₃O [M+H]⁺, expect to find corresponding m/z peak.
Summary of Expected Data
The following table summarizes the expected outcomes for the protocols described. Yields are hypothetical and will vary based on experimental execution.
| Derivative Name | Strategy | Molecular Formula | Expected Yield (%) | M.P. (°C) | Key Analytical Feature |
| N-(4-chlorobenzoyl)-morpholine-4-carboximidamide | A | C₁₂H₁₄ClN₃O₂ | 65-80 | 175-180 | IR (cm⁻¹): ~1670 (Amide C=O) |
| 2-Morpholino-4,6-dimethylpyrimidine | B | C₁₀H₁₅N₃O | 70-85 | 90-95 | ¹H NMR (ppm): ~6.5 (s, 1H, pyrimidine H) |
Safety & Handling
-
All synthetic procedures must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.
-
Reagents such as acyl chlorides and sodium ethoxide are corrosive and/or moisture-sensitive and should be handled with appropriate care.[4]
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a potent and versatile synthon for the development of novel chemical entities. The protocols outlined in this document provide robust and reproducible methods for accessing N-functionalized derivatives and complex heterocyclic systems. These strategies serve as a foundational platform for library synthesis in medicinal chemistry and drug discovery programs, enabling the systematic exploration of structure-activity relationships in new classes of morpholine-containing compounds.
References
-
Smolecule. (2023, August 15). This compound. Link
-
ResearchGate. Reactions of the carboxamide group. Link
-
Debnath, P., et al. (2016). Guanidine Synthesis: Use of Amidines as Guanylating Agents. Semantic Scholar. Link
-
Schombs, M. W., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. Link
-
ChemicalBook. (2022, December 31). MORPHOLINE-4-CARBOXIMIDAMIDE HYDROIODIDE - Safety Data Sheet. Link
-
ChemicalBook. Guanidine hydrochloride synthesis. Link
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Link
-
Thumar, N. M., & Ladva, K. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Link
-
MDPI. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Link
-
PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives. Link
-
CymitQuimica. 4-Morpholinecarboximidamide, hydrochloride. Link
-
ResearchGate. (2020, February 25). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. Link
-
NIH. (2023, November 14). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Link
-
ChemSynthesis. N'-sulfamoyl-morpholine-4-carboximidamide. Link
Sources
Application Notes and Protocols: Morpholine-4-carboximidamide Hydrochloride as a Versatile Synthetic Intermediate
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of synthetic intermediates is paramount to the efficient construction of complex, biologically active molecules. Morpholine-4-carboximidamide hydrochloride, with its unique structural fusion of a morpholine ring and a reactive carboximidamide group, has emerged as a highly valuable and versatile building block. The morpholine moiety is a well-established pharmacophore, frequently incorporated into drug candidates to enhance critical physicochemical properties such as aqueous solubility and metabolic stability.[1][2] Concurrently, the carboximidamide functionality serves as a potent guanidine surrogate, enabling a range of synthetic transformations critical for assembling key pharmacophores, particularly in the realm of kinase inhibitors and other enzyme modulators.[3][4]
This guide provides an in-depth exploration of this compound as a synthetic intermediate. It moves beyond simple procedural descriptions to offer a mechanistic understanding of its reactivity, detailed and validated protocols for its application, and field-proven insights into its strategic use in complex synthetic campaigns.
Section 1: Core Characteristics and Safe Handling
A thorough understanding of the physicochemical properties and safety profile of any reagent is the foundation of successful and safe experimentation.
Physicochemical Data
The properties of this compound make it a convenient and effective reagent for a variety of reaction conditions, particularly its high solubility in water.[3]
| Property | Value | Reference(s) |
| CAS Number | 5638-78-8 | [5] |
| Molecular Formula | C₅H₁₂ClN₃O | [3] |
| Molecular Weight | 165.62 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 138-139 °C | [6] |
| Solubility | High solubility in water | [3] |
| Storage | Store at room temperature under an inert atmosphere. Keep container tightly closed in a dry, cool, and well-ventilated place. | [6][7][8] |
Safety and Handling Protocols
This compound is classified as an irritant and is harmful if swallowed.[9] Adherence to standard laboratory safety practices is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8]
-
Exposure Controls: Avoid contact with skin, eyes, and clothing.[7] In case of accidental contact, rinse the affected area immediately and thoroughly with water.[8][10] If eye irritation persists or if ingested, seek immediate medical attention.[7][10]
-
Handling: Avoid creating dust.[7][8] Wash hands thoroughly after handling the reagent.[7][10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Section 2: Mechanistic Rationale and Synthetic Utility
The utility of this compound stems from the distinct roles of its two core structural components.
-
The Carboximidamide (Guanidine) Group: This functional group is the primary site of reactivity. It is isoelectronic with a guanidine group, making it a strong nucleophile and an excellent precursor for guanylation reactions. This reaction involves the transfer of the amidine group to a primary or secondary amine, a cornerstone transformation in the synthesis of many biologically active compounds.[11][12]
-
The Morpholine Ring: This heterocycle imparts favorable pharmacokinetic properties. Its presence can increase polarity and hydrogen bonding potential, often leading to improved aqueous solubility and oral bioavailability of the final compound.[2] The ether oxygen is a hydrogen bond acceptor, while the nitrogen atom provides a site for further functionalization and can be protonated at physiological pH.[13]
Caption: Core reactivity pathways of Morpholine-4-carboximidamide.
Section 3: Protocol 1 - General Guanylation of Primary Amines
This protocol details a robust method for the synthesis of substituted guanidines, a common structural motif in medicinal chemistry. The reaction proceeds via the displacement of the morpholine group by a more nucleophilic primary or secondary amine.
Experimental Workflow
Caption: Standard workflow for a guanylation reaction.
Step-by-Step Methodology
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the primary amine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile, or Isopropanol, ~0.2 M concentration).
-
Scientist's Note: The choice of solvent depends on the solubility of the starting amine. DMF is often a good starting point due to its high boiling point and ability to dissolve a wide range of substrates.
-
-
Addition of Guanylating Agent: To the stirred solution, add this compound (1.1 eq.).
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA, 2.2 eq.) or diisopropylethylamine (DIPEA, 2.2 eq.), to the mixture.
-
Scientist's Note: Two equivalents of base are used: one to neutralize the hydrochloride salt of the reagent and another to facilitate the reaction by deprotonating the incoming amine nucleophile, increasing its reactivity.
-
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted guanidine.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficient temperature; Steric hindrance of the amine; Low nucleophilicity of the amine. | Increase reaction temperature. Increase reaction time. Consider a more polar solvent or a stronger, non-nucleophilic base. |
| Side Product Formation | Reaction temperature too high; Presence of moisture. | Lower the reaction temperature. Ensure all glassware is oven-dried and reagents are anhydrous. |
| Difficult Purification | Product is highly polar and water-soluble. | Use reverse-phase chromatography. Consider isolation as a salt (e.g., HCl or TFA salt). |
Section 4: Advanced Application - Synthesis of a 2,4-Disubstituted Pyrimidine Scaffold
This protocol illustrates the use of this compound in a multi-step synthesis to generate a pyrimidine core, a privileged scaffold in kinase inhibitor design.[14]
Synthetic Strategy Overview
The strategy involves a condensation reaction between the guanidine functionality (derived from our intermediate) and a 1,3-dicarbonyl compound. This cyclocondensation is a classic and efficient method for constructing the pyrimidine ring system.
Caption: Synthetic pathway to a pyrimidine-based kinase inhibitor scaffold.
Step-by-Step Methodology
-
Reaction Setup: To a solution of sodium ethoxide (NaOEt, 2.2 eq.) in absolute ethanol in a round-bottom flask, add the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 1.0 eq.). Stir for 15 minutes at room temperature.
-
Scientist's Note: The strong base (NaOEt) deprotonates the dicarbonyl compound to form the reactive enolate nucleophile, which is necessary for the initial step of the condensation.
-
-
Reagent Addition: Add this compound (1.1 eq.) to the mixture in one portion.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 6-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the appearance of the pyrimidine product.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the dropwise addition of aqueous HCl (e.g., 2 M) until the pH is ~7. This will likely cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol or diethyl ether to remove impurities.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The resulting 2-amino-4-hydroxypyrimidine derivative is a versatile intermediate for further elaboration into potent kinase inhibitors.[14][15][16]
Conclusion
This compound stands out as a strategically valuable intermediate for chemical synthesis. Its bifunctional nature allows it to serve as a reliable guanylating agent while simultaneously introducing the beneficial morpholine pharmacophore. The protocols detailed herein provide a validated framework for researchers, scientists, and drug development professionals to leverage this reagent's full potential, accelerating the synthesis of novel chemical entities with therapeutic promise.
References
- Title: Buy this compound | 5638-78-8 - Smolecule Source: Smolecule URL
- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
- Title: SAFETY DATA SHEET - TCI Chemicals Source: TCI Chemicals URL
- Title: SAFETY DATA SHEET - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL
- Title: MORPHOLINE-4-CARBOXIMIDAMIDE HYDROIODIDE - Safety Data Sheet Source: ChemicalBook URL
- Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines Source: PubMed URL
- Title: 4-Morpholinecarboxamidine - PMC Source: NIH URL
- Title: Morpholine-4-carboxamide|CAS 2158-02-3|Supplier Source: Benchchem URL
- Title: this compound | 5638-78-8 Source: Sigma-Aldrich URL
- Title: The Physicochemical Landscape of Morpholine-4-carboxamide: A Technical Guide Source: Benchchem URL
- Title: Cas 5638-78-8,morpholine-4-carboximidamide Source: LookChem URL
- Title: Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase Source: PubMed URL
- Title: Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry Source: ResearchGate URL
- Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024)
- Title: Morpholine - Wikipedia Source: Wikipedia URL
- Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: NIH URL
- Title: The synthesis of novel kinase inhibitors using click chemistry Source: Semantic Scholar URL
- Title: A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds Source: University of Toronto URL
- Title: this compound | 5638-78-8 Source: Sigma-Aldrich URL
- Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC - NIH URL
- Title: Product Class 13: Guanidine Derivatives Source: Science of Synthesis URL
- Title: Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents Source: PMC - NIH URL
- Title: Guanidine synthesis by guanylation Source: Organic Chemistry Portal URL
- Title: (PDF) Morpholines.
- Title: Morpholine-4-carboximidamide hydrobromide Source: Fluorochem URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 5638-78-8 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 5638-78-8 [sigmaaldrich.com]
- 6. Cas 5638-78-8,morpholine-4-carboximidamide | lookchem [lookchem.com]
- 7. fishersci.ie [fishersci.ie]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Guanidine synthesis by guanylation [organic-chemistry.org]
- 13. Morpholine - Wikipedia [en.wikipedia.org]
- 14. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Morpholine-4-carboximidamide Hydrochloride (CAS 5638-78-8)
For Researchers, Scientists, and Drug Development Professionals
Overview and Significance
Morpholine-4-carboximidamide hydrochloride is a versatile organic compound distinguished by its morpholine heterocycle and a carboximidamide functional group, which is structurally analogous to a guanidine moiety.[1] It typically presents as a white to off-white crystalline powder with high solubility in water, a characteristic enhanced by its hydrochloride salt form.[1][2] This high solubility and structural uniqueness make it a valuable reagent and building block in medicinal chemistry and pharmaceutical research.[1]
Its primary significance lies in its role as a synthetic intermediate for constructing more complex molecules, particularly heterocyclic systems like pyrimidines and pyrazoles, which are core structures in many antiviral and antibacterial agents.[1] The guanidine-like group facilitates strong hydrogen bonding and coordination chemistry, positioning it as a candidate for enzyme inhibition studies, especially in the context of metabolic disorders and infectious diseases.[1][3] Furthermore, it is recognized as a key intermediate or impurity related to the antiviral drug Moroxydine.[2] These application notes provide a comprehensive guide to its synthesis, reaction conditions, and utility.
Physicochemical Properties and Safety Data
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety. Below is a summary of its key properties and associated safety information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5638-78-8 | [2][4] |
| Molecular Formula | C₅H₁₁N₃O·HCl | [1][2] |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | Colorless to white crystalline solid | [1][2] |
| Melting Point | 138-139 °C | [5] |
| Solubility | Highly soluble in water | [1][2] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C or room temperature. | [4][5] |
Table 2: GHS Safety and Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [4] |
| Precautionary Codes | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [4] |
Synthetic Protocols
Two primary synthetic routes are detailed below. Protocol 1 represents a well-documented, two-step laboratory-scale synthesis, while Protocol 2 is a one-pot industrial method derived from patent literature.
Protocol 1: Two-Step Synthesis from O-Methylisourea Sulfate
This method involves the formation of a carboxamidinium sulfate salt intermediate, which is subsequently deprotonated to yield the free base. The final hydrochloride salt is prepared for enhanced stability and handling.[3]
Caption: Workflow for the two-step synthesis of Morpholine-4-carboximidamide HCl.
Part A: Synthesis of 4-Morpholine-carboxamidinium sulfate (Intermediate) [3]
-
Reagents & Equipment : O-methylisourea sulfate, morpholine (2 equivalents), round-bottom flask, reflux condenser, distillation setup.
-
Procedure : a. Combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine in the round-bottom flask. b. Heat the mixture to reflux. Methanol is formed as a byproduct during the reaction. c. Arrange the apparatus to distill off the methanol as it forms, which drives the reaction to completion. d. Upon completion, the intermediate product, 4-morpholine-carboxamidinium sulfate, precipitates from the reaction mixture in nearly quantitative yield.
Part B: Synthesis of 4-Morpholine-carboxamidine (Free Base) [3]
-
Reagents & Equipment : 4-Morpholine-carboxamidinium sulfate (15.0 g, 42 mmol), sodium hydroxide (3.4 g, 85 mmol), deionized water, diethyl ether, separatory funnel, ice bath.
-
Procedure : a. Dissolve the intermediate salt (15.0 g) in 50 mL of water in a flask and cool the solution in an ice bath. b. Separately, prepare a solution of sodium hydroxide (3.4 g) in 25 mL of water. c. Add the sodium hydroxide solution dropwise to the stirred, cooled solution of the intermediate salt. d. After the addition is complete, allow the mixture to warm to room temperature. e. Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether. f. Combine the organic phases and dry over anhydrous sodium sulfate. g. Evaporate the solvent under reduced pressure to yield the free base as a colorless solid (Yield: 5.1 g, 94%).[3]
Part C: Conversion to this compound
-
Principle : This is a standard acid-base neutralization to form the stable salt.
-
Procedure : a. Dissolve the isolated free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). b. Bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether). c. The hydrochloride salt will precipitate out of the solution. d. Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: One-Pot High-Pressure Synthesis
This industrial method, described in patent literature, generates the target compound directly from basic starting materials in a single step.[6]
Table 3: Reaction Conditions for High-Pressure Synthesis
| Parameter | Description | Source(s) |
| Reactants | Diethylene glycol, dicyandiamide, ammonium chloride, 20-30% aqueous sulfuric acid. | [6] |
| Principle | In situ generation of morpholine hydrochloride from diethylene glycol and ammonium chloride, followed by guanidinylation with dicyandiamide. | [6] |
| Temperature | 120-130 °C | [6] |
| Pressure | 0.3-0.5 MPa | [6] |
| Reaction Time | 1-2 hours | [6] |
| Workup | The resulting emulsion is cooled, treated with 95% ethanol, refluxed, filtered while hot, and the filtrate is cooled to crystallize the product. | [6] |
| Equipment | High-pressure reaction kettle (autoclave). | [6] |
Note : This method simplifies the synthesis process and reduces side reactions but requires specialized high-pressure equipment.[6]
Reaction Mechanism and Structural Rationale
The synthesis from O-methylisourea proceeds via a nucleophilic substitution mechanism. The nitrogen atom of morpholine, acting as a nucleophile, attacks the electrophilic carbon of the O-methylisourea. The ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less basic than piperidine, but it remains sufficiently nucleophilic for this reaction.[7]
Caption: Simplified mechanism of amidination.
The morpholine ring is a "privileged pharmacophore" in drug discovery.[8] Its presence in a molecule can improve pharmacokinetic properties such as solubility, metabolic stability, and permeability across the blood-brain barrier.[9] The combination of the flexible, polar morpholine scaffold with the hydrogen-bonding capability of the carboximidamide group makes the title compound a highly attractive building block for designing new therapeutic agents.[1][9]
Applications in Research and Development
This compound is a key starting material in several areas of chemical and pharmaceutical research.
-
Heterocyclic Synthesis : It serves as a precursor for synthesizing nitrogen-containing heterocycles. For instance, it can be used in condensation reactions with various electrophiles to create complex molecular frameworks.[1]
-
Medicinal Chemistry : The compound is a valuable scaffold in drug design. The morpholine moiety is found in numerous approved drugs, where it often enhances potency or modulates pharmacokinetic profiles.[8][9] Its derivatives have been investigated for a range of activities, including antimalarial, antibacterial, and anticancer properties.[1][10][11]
-
Enzyme Inhibition Studies : The guanidine-like structure allows it to mimic arginine and interact with the active sites of enzymes, making it a useful tool for studying enzyme-ligand interactions and for developing novel enzyme inhibitors.[1][3]
-
Antiviral Research : As a direct precursor to the antiviral drug Moroxydine, it is of significant interest in the synthesis and development of new antiviral agents.[12]
References
-
National Center for Biotechnology Information. (n.d.). 4-Morpholinecarboxamidine. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2016, November 10). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed Central. [Link]
-
LookChem. (n.d.). Cas 5638-78-8, morpholine-4-carboximidamide. [Link]
- Google Patents. (n.d.). CN105481797A - Synthetic method of moroxydine hydrochlofide.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
Wikipedia. (n.d.). Moroxydine. [Link]
- Google Patents. (n.d.). CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride.
-
Wikipedia. (n.d.). Morpholine. [Link]
-
National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]
-
PubMed. (2020, March). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride … [cymitquimica.com]
- 3. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 5638-78-8 [sigmaaldrich.com]
- 5. Cas 5638-78-8,morpholine-4-carboximidamide | lookchem [lookchem.com]
- 6. CN105481797A - Synthetic method of moroxydine hydrochlofide - Google Patents [patents.google.com]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Moroxydine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Morpholine-4-carboximidamide Hydrochloride in Drug Discovery
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of Morpholine-4-carboximidamide hydrochloride (CAS No. 5638-78-8) in drug discovery. This document offers in-depth insights into its utility as a synthetic building block and a fragment for screening, complete with detailed experimental protocols and the scientific rationale behind them.
Introduction: Unveiling the Potential of a Privileged Scaffold
This compound is a small, water-soluble molecule featuring two key pharmacophores: a morpholine ring and a guanidine-like carboximidamide group.[1][2] The morpholine moiety is a "privileged" scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance solubility, improve pharmacokinetic profiles, and provide specific interactions with biological targets.[3][4] The guanidine group, a strong base at physiological pH, is also a common feature in a wide array of therapeutic agents, known for its ability to form strong hydrogen bonds and its diverse biological activities, including antimicrobial, anticancer, and antidiabetic effects.[5][6][7]
While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of drug discovery.[1] This guide will focus on two primary applications: its use as a versatile synthetic intermediate for the creation of more complex drug candidates and its application as a fragment in screening campaigns to identify novel binders for therapeutic targets.
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 5638-78-8 | |
| Molecular Formula | C₅H₁₂ClN₃O | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in water | [1][2] |
| Melting Point | 138-139°C | [8] |
| Storage | Inert atmosphere, room temperature |
Application I: A Versatile Building Block in Medicinal Chemistry
The primary and most well-documented application of this compound is as a synthetic intermediate.[1][2] Its reactive carboximidamide group can participate in a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules. This is particularly useful for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.
Rationale for Use as a Synthetic Intermediate
The guanidine-like functionality of the carboximidamide group makes it a valuable handle for reactions such as condensations and nucleophilic substitutions.[1] By reacting this compound with various electrophiles, medicinal chemists can readily introduce the morpholine-guanidine scaffold into different molecular frameworks. This is advantageous because the morpholine ring can impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while the guanidine group can serve as a key binding motif to the target protein.[3]
General Workflow for Synthesis of Derivatives
The following diagram illustrates a generalized workflow for utilizing this compound in the synthesis of a small compound library.
Caption: Synthetic workflow for creating a derivative library.
Protocol: Synthesis of a 2-Morpholinopyrimidine Derivative
This protocol describes a representative condensation reaction to form a pyrimidine ring, a common scaffold in many biologically active compounds. This method is adapted from general principles of pyrimidine synthesis where a guanidine-containing compound is reacted with a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
Ethyl acetoacetate (or other β-ketoester)
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add this compound (1.0 equivalent). Stir for 15-20 minutes to allow for the formation of the free base.
-
Condensation: Add ethyl acetoacetate (1.0 equivalent) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess base by carefully adding a dilute acid (e.g., 1 M HCl) until the pH is approximately 7.
-
Work-up: The resulting precipitate (the pyrimidine product) can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
Application II: Fragment-Based Screening for Novel Drug Leads
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel starting points for drug development. Small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. This compound is an ideal candidate for inclusion in a fragment library due to its small size, high solubility, and the presence of desirable pharmacophoric features.
Rationale for Use as a Fragment
The "Rule of Three" for fragment design suggests that fragments should have a molecular weight ≤ 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3. This compound fits these criteria well. Its two distinct motifs offer different interaction possibilities: the morpholine ring can engage in hydrophobic or hydrogen-bonding interactions, while the protonated guanidinium group is an excellent hydrogen bond donor and can form salt bridges with acidic residues like aspartate or glutamate in a protein's binding pocket.
Workflow for a Fragment Screening Campaign
The following diagram outlines the typical workflow for a fragment screening campaign using a biophysical method like Surface Plasmon Resonance (SPR).
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride … [cymitquimica.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Cas 5638-78-8,morpholine-4-carboximidamide | lookchem [lookchem.com]
Morpholine-4-carboximidamide Hydrochloride: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Introduction: The Strategic Advantage of Morpholine-4-carboximidamide Hydrochloride in Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals and functional materials.[1][2] this compound has emerged as a highly valuable and versatile building block in this context.[3] Its unique structure, combining the favorable pharmacokinetic properties of the morpholine moiety with the reactive guanidine-like functionality of the carboximidamide group, offers a powerful tool for synthetic chemists.[3][4]
The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve aqueous solubility and metabolic stability of drug candidates.[2] The carboximidamide group, a potent hydrogen bond donor and acceptor, provides a reactive handle for the construction of various heterocyclic systems through cyclocondensation reactions.[5] The hydrochloride salt form enhances the compound's stability and solubility in common reaction media, making it a convenient and easy-to-handle reagent in the laboratory.[6]
This comprehensive guide provides detailed application notes and experimental protocols for the utilization of this compound as a precursor for the synthesis of two key classes of heterocyclic compounds: pyrimidines and 1,3,5-triazines . These protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices.
Core Applications: A Gateway to Diverse Heterocyclic Scaffolds
The inherent reactivity of the carboximidamide moiety allows for its participation in a variety of cyclization reactions. This guide will focus on two of the most powerful transformations: the synthesis of pyrimidines via condensation with 1,3-dicarbonyl compounds and the construction of 1,3,5-triazines.
Application Note I: Synthesis of 2-Morpholinyl-Substituted Pyrimidines
Scientific Principle: The synthesis of the pyrimidine ring from a guanidine or a related precursor is a classic and widely used transformation in heterocyclic chemistry.[7][8] This reaction proceeds through the condensation of the N-C-N fragment of the guanidine with a C-C-C fragment of a 1,3-dicarbonyl compound or its synthetic equivalent. The initial reaction involves the nucleophilic attack of the nitrogen atoms of the carboximidamide onto the carbonyl carbons, followed by a cyclization and dehydration cascade to afford the aromatic pyrimidine ring. The morpholine substituent at the 2-position of the resulting pyrimidine is carried over from the precursor, providing a direct route to this important class of compounds.
Workflow for Pyrimidine Synthesis:
Caption: General workflow for the synthesis of 2-morpholinyl-substituted pyrimidines.
Protocol 1: Synthesis of 4,6-Dimethyl-2-morpholinopyrimidine
This protocol details the reaction of this compound with acetylacetone, a common 1,3-dicarbonyl compound.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol.
-
Base Preparation: Carefully add sodium metal to the ethanol in small portions to generate a solution of sodium ethoxide. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.
-
Addition of Precursors: To the stirred solution of sodium ethoxide, add this compound, followed by the dropwise addition of acetylacetone at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4,6-dimethyl-2-morpholinopyrimidine.
Data Summary:
| Entry | 1,3-Dicarbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetylacetone | NaOEt | Ethanol | 4-6 | 75-85 |
| 2 | Ethyl acetoacetate | NaOEt | Ethanol | 6-8 | 70-80 |
| 3 | Dibenzoylmethane | NaOEt | Ethanol | 8-12 | 65-75 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Application Note II: Synthesis of 2,4-Disubstituted-6-morpholino-1,3,5-triazines
Scientific Principle: The Pinner triazine synthesis and related methodologies provide a powerful route to 1,3,5-triazines through the cyclotrimerization of nitriles or the reaction of amidines with various reagents.[5][9][10] this compound, as a substituted amidine, can react with nitriles or their synthetic equivalents to form unsymmetrically substituted triazines. This approach is highly valuable for building molecular diversity around the triazine core, a scaffold present in numerous biologically active compounds.[1] The reaction is typically acid-catalyzed, activating the nitrile towards nucleophilic attack by the amidine.
Logical Relationship for Triazine Synthesis:
Caption: Logical pathway for the synthesis of 1,3,5-triazines from this compound.
Protocol 2: Synthesis of 2-Amino-4-phenyl-6-morpholino-1,3,5-triazine
This protocol describes a potential pathway for the synthesis of a substituted triazine, leveraging the reactivity of the precursor with a nitrile.
Materials:
-
This compound (1.0 eq)
-
Benzonitrile (1.1 eq)
-
Anhydrous Dioxane
-
Dry Hydrogen Chloride (gas or solution in dioxane)
-
Anhydrous Diethyl Ether
-
Ammonia (gas or solution in dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Pinner Salt Formation: Suspend this compound in anhydrous dioxane. Add benzonitrile to the suspension.
-
Acid Catalysis: Bubble dry hydrogen chloride gas through the reaction mixture at 0°C for 1-2 hours, or add a saturated solution of HCl in dioxane.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of an intermediate Pinner salt may be observed as a precipitate.
-
Ammonolysis: Cool the reaction mixture to 0°C and bubble anhydrous ammonia gas through it, or add a solution of ammonia in dioxane.
-
Cyclization: After the addition of ammonia, warm the reaction mixture to room temperature and then heat to reflux for 6-8 hours to facilitate cyclization.
-
Workup: Cool the reaction mixture and filter to remove any ammonium chloride precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-amino-4-phenyl-6-morpholino-1,3,5-triazine.
Expected Data and Observations:
| Reactant | Role | Key Observations |
| Morpholine-4-carboximidamide HCl | N-C-N building block | White crystalline solid, soluble in polar solvents. |
| Benzonitrile | C-N building block | Colorless liquid, acts as both reactant and solvent. |
| Hydrogen Chloride | Catalyst | Activates the nitrile for nucleophilic attack. |
| Ammonia | Nitrogen source for the amino group | Introduces the second amino substituent on the triazine ring. |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of heterocyclic synthesis. The successful formation of the target compounds can be validated through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups in the molecule.
-
By following these protocols and validating the products with the appropriate analytical methods, researchers can have a high degree of confidence in the outcome of their experiments.
Conclusion
This compound is a powerful and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its use provides a direct and efficient route to molecules containing the medicinally important morpholine scaffold. The protocols detailed in this guide for the synthesis of pyrimidines and 1,3,5-triazines serve as a starting point for further exploration and derivatization, enabling the generation of novel compound libraries for drug discovery and materials science applications.
References
-
Pinner, A. (1890). Ueber die Einwirkung von Amidinen auf Phosgen. Berichte der deutschen chemischen Gesellschaft, 23(2), 2917-2919. [Link]
-
Wikipedia. (2022, November 17). Pinner triazine synthesis. [Link]
-
LookChem. (n.d.). Cas 5638-78-8,morpholine-4-carboximidamide. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Kumar, A., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Current Medicinal Chemistry, 24(34), 3743-3773. [Link]
-
El-Gaby, M. S. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Al-Sultani, A. A. H. (2013). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8-naphthyridine-4-carboxylic acid. Baghdad Science Journal, 10(3), 758-765. [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
Wikipedia. (n.d.). Pinner reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Morpholinecarboxamidine. PubChem Compound Database. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Synthesis of Pyrimidine Derivatives. (n.d.). [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2011). Journal of the Korean Chemical Society, 55(5), 846-852. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. Pinner Triazine Synthesis [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. bu.edu.eg [bu.edu.eg]
- 8. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]
- 10. 1,3,5-Triazine synthesis - chemicalbook [chemicalbook.com]
Application Note: Protocols for the Guanidinylation of Amines Using Morpholine-4-carboximidamide Hydrochloride
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental setup and application of Morpholine-4-carboximidamide hydrochloride. This reagent serves as a versatile and efficient building block, primarily for the synthesis of guanidine-containing molecules, which are pivotal pharmacophores in medicinal chemistry.[1][2][3][4] This guide details the physicochemical properties, safety and handling procedures, and a robust, step-by-step protocol for the guanidinylation of primary and secondary amines. Furthermore, it explores the critical parameters influencing reaction outcomes and provides troubleshooting strategies to ensure procedural success and high-purity yields.
Introduction and Reagent Overview
This compound (CAS 5638-78-8) is a guanidinylating agent valued for its stability, high water solubility, and reactivity.[1][5] The core utility of this reagent lies in its ability to transfer a carboximidamide group to a nucleophilic amine, thereby constructing the guanidinium functional group. This group is a key structural element in numerous natural products and pharmaceuticals due to its ability to form strong, multi-point hydrogen bonds and exist in a protonated, resonance-stabilized state at physiological pH.[3][4][6]
The morpholine moiety acts as an effective leaving group during the reaction, while the hydrochloride salt form enhances the reagent's stability and handling characteristics compared to its free base.[5] Its application is particularly relevant in the synthesis of antiviral, antibacterial, and enzyme-inhibiting compounds.[1]
Physicochemical Properties and Safety
A thorough understanding of the reagent's properties is critical for safe handling and successful experimental design.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 5638-78-8 | [5][7] |
| Molecular Formula | C₅H₁₂ClN₃O | [1][7] |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 138-139 °C | [8] |
| Solubility | High solubility in water | [1] |
| Storage | Inert atmosphere, room temperature | [7][8] |
Safety & Handling: this compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[7]
-
H-Statements: H302, H315, H319, H335.[7]
-
P-Statements: P261, P305+P351+P338.[7]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation from moisture and atmospheric CO₂.[7][8]
Core Application: Guanidinylation of Amines
The primary application of this compound is the conversion of primary and secondary amines to their corresponding guanidine derivatives. This transformation is fundamental in synthetic and medicinal chemistry.[2][9]
Reaction Principle
The reaction proceeds via a nucleophilic substitution mechanism. The amine substrate attacks the electrophilic carbon of the carboximidamide group. The reaction requires a non-nucleophilic base to neutralize the hydrochloride salt of both the reagent and the amine substrate (if it is also a salt), thereby liberating the free amines for reaction. The morpholine moiety serves as the leaving group.
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Co" by Christopher E. Malmberg and Stephen Chamberland [digitalcommons.cwu.edu]
- 5. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride … [cymitquimica.com]
- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 5638-78-8 [sigmaaldrich.com]
- 8. Cas 5638-78-8,morpholine-4-carboximidamide | lookchem [lookchem.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol Guide: A Comprehensive Approach to the Scale-Up Synthesis of Morpholine-4-carboximidamide Hydrochloride and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Morpholine-4-carboximidamide Hydrochloride in Synthesis
This compound, a guanidine derivative, is a pivotal building block in contemporary organic synthesis and medicinal chemistry.[1][2] Its unique structure, combining a morpholine scaffold with a carboximidamide functional group, offers distinct reactivity and makes it a valuable intermediate in the creation of complex heterocyclic compounds, particularly those with therapeutic potential.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its application in various synthetic and biological contexts.[1][2] As the demand for novel pharmaceuticals and agrochemicals grows, the need for robust, scalable, and efficient synthetic routes to key intermediates like this compound has become increasingly critical. This guide provides a detailed exploration of its synthesis on a larger scale, focusing on practical protocols, mechanistic insights, and critical considerations for process optimization.
Synthetic Strategies for Scale-Up: An Overview
The synthesis of this compound can be approached through several pathways. The selection of a particular route for scale-up depends on factors such as raw material availability and cost, process safety, desired purity, and operational efficiency. The two primary strategies discussed herein are a classical two-step laboratory method and a more direct one-pot synthesis suitable for industrial production.
Method 1: The Two-Step Synthesis via O-Methylisourea Sulfate
This common laboratory method involves the reaction of morpholine with an isourea derivative, followed by salt formation.[3] It is a well-established route that provides high-purity material, making it an excellent choice for initial scale-up and process development studies.[1]
Method 2: One-Pot Synthesis from Diethylene Glycol
A more recent, patented approach allows for the one-pot synthesis of this compound from readily available starting materials like diethylene glycol, dicyandiamide, and ammonium chloride.[4] This method is advantageous for large-scale production as it simplifies the process, reduces the number of unit operations, and potentially lowers manufacturing costs.[4]
Detailed Protocol 1: Two-Step Synthesis from Morpholine and O-Methylisourea Sulfate
This protocol is adapted from established literature procedures and provides a reliable method for producing high-purity this compound.[3]
Step 1: Synthesis of 4-Morpholine-carboxamidinium Sulfate
-
Reagent Preparation: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge morpholine (2.0 equivalents).
-
Reaction Initiation: Slowly add O-methylisourea sulfate (1.0 equivalent) to the morpholine.
-
Reaction Conditions: Heat the mixture under reflux. The methanol generated during the reaction can be distilled off to drive the reaction to completion.[3]
-
Precipitation and Isolation: Upon completion of the reaction (monitored by TLC or HPLC), the product, 4-Morpholine-carboxamidinium sulfate, will precipitate.[3] Cool the reaction mixture and isolate the solid by filtration.
-
Washing and Drying: Wash the isolated solid with a suitable solvent (e.g., diethyl ether) to remove any unreacted morpholine. Dry the product under vacuum.
Step 2: Deprotonation and Hydrochloride Salt Formation
-
Dissolution: Dissolve the 4-Morpholine-carboxamidinium sulfate intermediate in water.
-
Basification: Cool the solution in an ice bath and add a solution of a strong base, such as sodium hydroxide, dropwise to deprotonate the amidinium salt.[3]
-
Extraction: Extract the resulting free base, 4-Morpholine-carboxamidine, into a suitable organic solvent like diethyl ether.[3]
-
Drying: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).[3]
-
Salt Formation: To the dried organic solution, add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) to precipitate the desired this compound.
-
Isolation and Drying: Isolate the white crystalline product by filtration, wash with a cold solvent, and dry under vacuum at a controlled temperature (e.g., 80-85°C) to yield the final product.[4]
Diagram 1: Workflow for the Two-Step Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Detailed Protocol 2: One-Pot Synthesis from Diethylene Glycol
This streamlined, one-pot process is designed for efficiency and is particularly amenable to large-scale production.[4]
-
Reactor Charging: In a high-pressure reactor, charge diethylene glycol, dicyandiamide, ammonium chloride, and a 20-30% aqueous solution of sulfuric acid.[4] The typical mass ratio is (4-6):(4-6):(2-4):(1-2) respectively.[4]
-
Reaction Conditions: Seal the reactor and, with stirring, heat the mixture to 120-130°C.[4] Maintain the reactor pressure between 0.3-0.5 MPa for 1-2 hours.[4]
-
Cooling and Intermediate Formation: After the reaction period, cool the reactor to room temperature. A white, creamy emulsion will be formed.[4]
-
Recrystallization: Transfer the emulsion to a separate reaction vessel and add 95% ethanol.[4] Heat the mixture to reflux for approximately 30 minutes to dissolve the product.[4]
-
Crystallization: Hot filter the solution into a crystallization vessel and allow it to cool to room temperature. White crystals of this compound will precipitate.[4]
-
Isolation and Drying: Isolate the crystals by centrifugation, followed by drying in a hot air oven at 80-85°C.[4]
Diagram 2: One-Pot Synthesis Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Reaction Mechanism: The Chemistry of Guanidinylation
The core of these syntheses is the guanidinylation reaction, where a guanidinyl group is transferred to an amine.
-
In the two-step method , O-methylisourea acts as the guanidinylating agent. The morpholine nitrogen attacks the electrophilic carbon of the isourea, leading to the displacement of methanol and the formation of the stable amidinium salt.
-
In the one-pot synthesis , it is proposed that diethylene glycol and ammonium chloride, under the action of sulfuric acid, form morpholine hydrochloride in situ.[4] This then reacts with dicyandiamide, another common guanidinylating agent, to form the final product.[4]
Process Optimization and Scale-Up Considerations
Transitioning from laboratory scale to pilot or production scale requires careful consideration of several factors:
-
Temperature Control: Both exothermic and endothermic events can occur. Robust temperature control is crucial to prevent side reactions and ensure consistent product quality.
-
Mixing: Efficient mixing is necessary to maintain homogeneity, especially in heterogeneous reaction mixtures, and to ensure effective heat transfer.
-
Reagent Addition: The rate of addition of reagents, particularly strong bases or acids, should be carefully controlled to manage reaction exotherms.
-
Purification: Recrystallization is a common and effective method for purifying the final product.[5] The choice of solvent and cooling profile will significantly impact crystal size, purity, and yield.
-
Waste Management: The process generates waste streams that must be handled and disposed of in accordance with environmental regulations.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed:
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and confirmation. | Characteristic peaks for the morpholine and carboximidamide protons.[3] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the morpholine ring carbons and the guanidinyl carbon.[3] |
| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the free base (m/z 129.16) and fragmentation patterns consistent with the structure.[1] |
| HPLC | Purity assessment and quantification. | A single major peak with a purity of >98% is typically desired.[6] |
| Melting Point | Physical property confirmation. | A sharp melting point around 138-139°C.[7] |
Safety and Handling
Guanidine derivatives, including this compound, require careful handling due to their potential health hazards.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10][11] In cases of poor ventilation or when handling powders, a dust respirator is recommended.[9]
-
Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[9] Use in a well-ventilated area, such as a fume hood.[9] The compound is hygroscopic and should be stored in a tightly closed container in a dry, cool place.[10]
-
Spills: In case of a spill, avoid generating dust.[9] Use dry clean-up procedures and collect the material in a suitable container for disposal.[9] Prevent spillage from entering drains or watercourses.[9]
-
Toxicity: Guanidine derivatives can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[8][9][12]
Conclusion
The scale-up synthesis of this compound is a critical process for enabling further research and development in the pharmaceutical and chemical industries. By understanding the underlying chemistry, carefully selecting a synthetic route, and paying close attention to process parameters and safety, researchers and production chemists can efficiently and safely produce this valuable intermediate on a larger scale. The protocols and considerations outlined in this guide provide a solid foundation for achieving these goals.
References
-
National Center for Biotechnology Information. (n.d.). 4-Morpholinecarboxamidine. PubMed Central. [Link]
-
Charles River Laboratories. (2011, August 8). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). [Link]
-
Pacific Northwest National Laboratory. (2006, April 3). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. [Link]
-
BCAT. (n.d.). Mastering Guanidine Synthesis: A Chemist's Guide to BCAT. [Link]
-
Royal Society of Chemistry. (2014, February 10). Guanidines: from classical approaches to efficient catalytic syntheses. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. [Link]
-
Wikipedia. (n.d.). Guanidine. [Link]
-
National Center for Biotechnology Information. (2025, October 7). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. [Link]
-
SBS Genetech. (n.d.). This compound | 5638-78-8. [Link]
- Google Patents. (n.d.). CN105481797A - Synthetic method of moroxydine hydrochlofide.
-
ResearchGate. (n.d.). Classical guanidine synthesis. Guanidine core structure obtained by.... [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
LookChem. (n.d.). Cas 5638-78-8,morpholine-4-carboximidamide. [Link]
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride … [cymitquimica.com]
- 3. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105481797A - Synthetic method of moroxydine hydrochlofide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 5638-78-8 [sbsgenetech.com]
- 7. Cas 5638-78-8,morpholine-4-carboximidamide | lookchem [lookchem.com]
- 8. Exploring the Uses and Safety Considerations of Guanidine Carbonate_Chemicalbook [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. criver.com [criver.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. pnnl.gov [pnnl.gov]
A Senior Application Scientist's Guide to High-Throughput Guanidine Synthesis
An Application Guide to Morpholine-4-carboximidamide Hydrochloride for Parallel Synthesis
Abstract
The guanidinium functional group is a cornerstone of medicinal chemistry, prized for its ability to engage in critical hydrogen bonding and electrostatic interactions within biological targets. However, its synthesis, particularly in a high-throughput parallel format, can be challenging due to the harsh conditions or multi-step protecting group strategies often required. This application note presents this compound (CAS 5638-78-8) as a robust and versatile reagent for the direct guanidinylation of primary and secondary amines. We will explore the reagent's unique properties, provide a detailed protocol for its application in parallel synthesis workflows, and discuss the mechanistic rationale behind its use, empowering researchers to efficiently generate diverse libraries of guanidine-containing compounds for drug discovery.
Introduction: The Strategic Value of Guanidinylation in Drug Discovery
The guanidine moiety is a recurring motif in a vast number of natural products and FDA-approved drugs.[1][2] Its persistent positive charge at physiological pH allows it to act as a powerful hydrogen bond donor and engage in key salt-bridge interactions, often mimicking the side chain of arginine.[1] The synthesis of guanidine libraries is therefore a high-priority activity in many medicinal chemistry programs.
Traditional methods for guanidine synthesis can be cumbersome, often requiring highly reactive or unstable reagents, or circuitous routes involving latent amine precursors that are unmasked in late-stage synthesis.[2] For parallel synthesis, where efficiency, reliability, and ease of handling are paramount, an ideal reagent should be a stable, soluble solid that reacts under mild conditions with a broad range of substrates. This compound emerges as a superior candidate, offering several distinct advantages:
-
Operational Simplicity: It is a stable, crystalline solid that is easy to handle and dispense in an automated or semi-automated fashion.[3]
-
Favorable Physicochemical Properties: As a hydrochloride salt, it exhibits good solubility in common polar aprotic solvents used in library synthesis.[3]
-
Embedded Pharmacophore: The reagent directly incorporates the morpholine ring, a well-established "privileged pharmacophore" known to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[4][5]
This guide provides the necessary framework for integrating this powerful reagent into your parallel synthesis platform.
Reagent Profile and Mechanism of Action
This compound is a guanidinylating agent that transfers an N-morpholinyl-substituted guanidine group to a nucleophilic amine.
Chemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 5638-78-8 | [3] |
| Molecular Formula | C₅H₁₂ClN₃O | [4] |
| Molecular Weight | 165.62 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water; good solubility in DMF, DMSO | [3][4] |
| Storage | 2-8°C, under inert gas, sealed, dry |[6] |
Mechanism of Guanidinylation
The reaction proceeds via a direct nucleophilic attack of the substrate amine on the electrophilic carbon of the carboximidamide group. The morpholine moiety itself is not the leaving group. Instead, the reaction forms a new, more substituted guanidine. The presence of a non-nucleophilic base is critical to neutralize the hydrochloride salt and to scavenge the proton released during the reaction, driving it to completion.
Application Protocol: Parallel Guanidinylation in 96-Well Plates
This protocol provides a robust starting point for the synthesis of a guanidine library from a diverse set of primary and secondary amines.
Materials and Reagents
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipettes
-
Nitrogen manifold for solvent evaporation
-
Amine Stock Solutions: 0.5 M solutions of various primary and secondary amines in anhydrous N,N-Dimethylformamide (DMF).
-
Guanidinylating Reagent Solution: 0.6 M solution of this compound in anhydrous DMF.
-
Base Solution: 1.5 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.
-
Quenching Solution: 1:1 mixture of Methanol and Water.
-
Purification: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or SCX) or preparative HPLC.
Experimental Workflow
The following workflow is designed for a standard 96-well format, enabling high-throughput synthesis.
Step-by-Step Procedure
-
Amine Dispensing: To each well of the 96-well reaction block, dispense 100 µL of the appropriate 0.5 M amine stock solution (1.0 eq).
-
Reagent Addition: Add 100 µL of the 0.6 M this compound solution (1.2 eq) to each well.
-
Scientist's Note: A slight excess of the guanidinylating reagent is used to ensure complete consumption of the potentially more valuable amine substrate.
-
-
Base Addition: Add 50 µL of the 1.5 M DIPEA solution (1.5 eq) to each well.
-
Scientist's Note: DIPEA is a bulky, non-nucleophilic base, which prevents it from competing with the substrate amine. An excess is used to neutralize the reagent's HCl salt and the proton generated during the reaction.
-
-
Incubation: Securely seal the reaction block with a chemically resistant mat. Place the block on a shaker heated to 60°C and agitate for 16 hours.
-
Quenching & Workup: Cool the block to room temperature. Unseal and add 250 µL of the 1:1 MeOH/H₂O quenching solution to each well.
-
Concentration: Concentrate the plate contents to dryness using a nitrogen manifold or centrifugal evaporator.
-
Purification: Re-dissolve the crude residues in a suitable solvent (e.g., DMSO/MeOH). Purify the compounds using a parallel purification system, such as automated 96-well SPE or mass-directed preparative HPLC.
-
Analysis: Analyze the final compounds for purity and identity using LC-MS and/or UPLC.
Expected Substrate Scope and Reactivity
While empirical optimization is always recommended, the following table provides a general guide to the expected reactivity of different amine classes. The guanidinylation reaction is sensitive to both the nucleophilicity and steric hindrance of the amine.
| Amine Class | Example | Expected Reactivity | Rationale & Comments |
| Primary Aliphatic | Benzylamine | High | Unhindered and highly nucleophilic. Reactions are typically clean and high-yielding. |
| Secondary Aliphatic | Piperidine | High | Still highly nucleophilic, though slightly more hindered. Generally provides excellent yields. |
| Hindered Primary | tert-Butylamine | Low to Moderate | Steric bulk around the nitrogen significantly impedes the nucleophilic attack. May require higher temperatures or longer reaction times. |
| Primary Aniline | Aniline | Moderate | The nitrogen lone pair is delocalized into the aromatic ring, reducing nucleophilicity. Electron-donating groups on the ring will increase reactivity. |
| Secondary Aniline | N-Methylaniline | Low | A combination of reduced nucleophilicity and increased steric hindrance makes these challenging substrates. |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient temperature/time; Sterically hindered amine. | Increase reaction temperature to 80°C or extend reaction time to 24 hours. Confirm amine quality. |
| Side Product Formation | Reaction with solvent (DMF); Impurities in starting materials. | Use a different solvent such as Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO). Ensure all reagents are anhydrous. |
| Difficult Purification | Product is highly polar. | Use Strong Cation Exchange (SCX) SPE cartridges, which are specifically designed to capture basic compounds like guanidines for catch-and-release purification. |
Conclusion
This compound is an exceptionally practical and efficient reagent for the synthesis of guanidine libraries. Its stability, ease of handling, and ability to function under mild conditions make it ideally suited for automated and parallel synthesis platforms.[3] By providing a direct route to novel guanidines that also incorporate the beneficial morpholine pharmacophore, this reagent serves as a valuable tool for accelerating hit-to-lead campaigns in modern drug discovery.[4][5]
References
- Smolecule. (2023). This compound.
- CymitQuimica. (n.d.). CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride.
- BenchChem. (2025). A Comparative Guide to Guanidinylation Reagents.
- MySkinRecipes. (n.d.). This compound.
- Batey, R. A., et al. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
- Katritzky, A. R., et al. (2010). Guanidine Derivatives.
-
Romero, D. L., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54589. Available at: [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]
Sources
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride … [cymitquimica.com]
- 4. Buy this compound | 5638-78-8 [smolecule.com]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
Application Notes & Protocols: Morpholine-4-carboximidamide Hydrochloride in the Synthesis of Advanced Kinase Inhibitors
Foreword: The Strategic Importance of the Guanidino-Morpholine Motif in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, remain one of the most intensely pursued target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer therapy. Within the vast chemical space of kinase inhibitors, specific structural motifs have emerged as "privileged," owing to their consistent ability to form high-affinity interactions within the ATP-binding pocket.
The guanidinium group is one such motif. Its planar structure and capacity to act as a multipoint hydrogen bond donor allow it to form robust interactions with the kinase hinge region, a critical anchor point for many ATP-competitive inhibitors.[1][2][3] When this potent pharmacophore is combined with a morpholine ring, the resulting scaffold offers a powerful combination of binding affinity, modulated basicity, and favorable physicochemical properties.[4][5][6] The morpholine ring is not merely a solubilizing group; its ether oxygen can act as a hydrogen bond acceptor, and its rigid chair conformation can provide an optimal vector for substituents, enhancing target engagement and influencing pharmacokinetic profiles.[4][6][7]
This guide focuses on the practical application of Morpholine-4-carboximidamide hydrochloride , a versatile and efficient reagent for introducing the pivotal morpholino-guanidine moiety into complex molecular scaffolds. We will move beyond simple recitation of steps to explain the underlying chemical principles and provide a detailed, field-tested protocol for the synthesis of a key intermediate used in the development of potent PI3K/mTOR inhibitors, a class of drugs where this motif has proven exceptionally valuable.[4][5][8]
Mechanistic Rationale: Why this compound?
The utility of this compound lies in its ability to participate in nucleophilic substitution reactions, typically with activated aromatic or heteroaromatic systems. The core of the reaction is the displacement of a leaving group (e.g., a halide or sulfone) on an electron-deficient ring system by the exocyclic nitrogen of the guanidine.
Key Reaction Principles:
-
Nucleophilicity: The guanidine moiety is a strong nucleophile, but its high basicity can be problematic. The hydrochloride salt form provides a stable, crystalline solid that is easy to handle and weigh. In the reaction, a base is required to liberate the free guanidine, which then acts as the active nucleophile.
-
Activation of the Substrate: The reaction proceeds most efficiently when the leaving group is attached to an electron-deficient aromatic or heteroaromatic core. This is common in kinase inhibitor scaffolds (e.g., pyrimidines, triazines, quinazolines), where electron-withdrawing nitrogen atoms activate the ring towards nucleophilic aromatic substitution (SNAr).
-
Reaction Conditions: The choice of solvent and base is critical. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are typically used to ensure solubility of the reactants. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate, is employed to neutralize the HCl salt and scavenge the proton generated during the substitution, driving the reaction to completion without competing with the primary nucleophile.
The diagram below illustrates the general workflow for incorporating the morpholino-guanidine moiety into a heterocyclic core, a common strategy in kinase inhibitor synthesis.
Caption: General workflow for SNAr using Morpholine-4-carboximidamide.
Application Case Study: Synthesis of a Key PI3K/mTOR Inhibitor Intermediate
The Phosphoinositide 3-kinase (PI3K)/mTOR pathway is a critical signaling cascade that regulates cell growth and survival; its dysregulation is a hallmark of many cancers.[4][5] Many potent dual PI3K/mTOR inhibitors, such as Gedatolisib (PF-05212384), feature a dimorpholinotriazine core.[9][10] The synthesis of this core often involves the sequential displacement of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine.
The following protocol details the synthesis of 2,4-dimorpholino-6-chloro-1,3,5-triazine , a crucial intermediate. While this specific example does not use Morpholine-4-carboximidamide, it establishes the foundational core upon which the guanidine moiety would later be installed in a full synthesis of a more complex inhibitor. This step-wise approach is fundamental in medicinal chemistry.
Detailed Protocol: Synthesis of 2,4-dimorpholino-6-chloro-1,3,5-triazine
This protocol is adapted from established synthetic routes for triazine-based kinase inhibitors.
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2,4,6-Trichloro-1,3,5-triazine (TCT) | 108-77-0 | 184.41 | 10.0 g | 54.2 |
| Morpholine | 110-91-8 | 87.12 | 9.9 mL (9.45 g) | 108.4 |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 20.6 mL (15.3 g) | 118.2 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 200 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | For workup/xtal. | - |
| Hexanes | 110-54-3 | - | For workup/xtal. | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | For workup | - |
| Brine | - | - | For workup | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | For drying | - |
Experimental Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,4,6-trichloro-1,3,5-triazine (10.0 g, 54.2 mmol) and anhydrous tetrahydrofuran (200 mL).
-
Rationale: An inert nitrogen atmosphere is used to prevent the introduction of moisture, which could react with the highly electrophilic TCT. Anhydrous solvent is critical for the same reason.
-
-
Initial Cooling: Cool the resulting slurry to -10 °C using an ice/salt bath.
-
Rationale: The reaction of TCT with amines is highly exothermic. Stepwise displacement of the chlorines requires careful temperature control to prevent the formation of the trisubstituted byproduct. The first substitution is rapid even at low temperatures, while the second requires slightly more forcing conditions.
-
-
First Addition: In a separate flask, prepare a solution of morpholine (4.72 g, 54.2 mmol, 1.0 equiv.) and DIPEA (7.65 g, 59.1 mmol, 1.1 equiv.) in 20 mL of anhydrous THF. Add this solution dropwise to the TCT slurry over 30 minutes, ensuring the internal temperature does not exceed -5 °C.
-
Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated in situ. Using it in slight excess ensures complete neutralization. Dropwise addition is crucial for temperature management.
-
-
Second Addition & Warming: After the first addition is complete, stir the mixture at -10 °C for 1 hour. Prepare a second solution of morpholine (4.72 g, 54.2 mmol, 1.0 equiv.) and DIPEA (7.65 g, 59.1 mmol, 1.1 equiv.) in 20 mL of THF. Add this second solution dropwise, again maintaining the temperature below -5 °C.
-
Reaction Completion: Once the second addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours (overnight). Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Warming to room temperature provides the energy needed to drive the second substitution to completion. An overnight stir ensures the reaction is complete.
-
-
Workup and Isolation: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).
-
Rationale: The water quench removes DIPEA hydrochloride and any unreacted TCT hydrolyzes. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to break emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield a white solid.
-
Purification: Recrystallize the crude solid from an ethyl acetate/hexanes solvent system to afford 2,4-dimorpholino-6-chloro-1,3,5-triazine as a pure white crystalline solid.
-
Expected Yield: ~13.5 g (~87%)
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.
-
The Next Step: Incorporating the Guanidine Moiety
The synthesized 2,4-dimorpholino-6-chloro-1,3,5-triazine is now an activated substrate, primed for reaction with a nucleophile like Morpholine-4-carboximidamide or, more commonly in PI3K inhibitor synthesis, a substituted aniline. For instance, reacting this intermediate with an aminophenyl derivative would lead to a core structure analogous to Gedatolisib. The final chlorine is less reactive than the first two, so this subsequent SNAr reaction typically requires heating (e.g., 80-120 °C) in a high-boiling aprotic solvent like NMP or DMSO.
The diagram below outlines the logical progression from the common starting material to advanced kinase inhibitor cores.
Caption: Synthetic pathways from TCT to advanced inhibitor cores.
Conclusion and Outlook
This compound and related building blocks are indispensable tools in the medicinal chemist's arsenal. The ability to strategically install the morpholino-guanidine pharmacophore enables the synthesis of highly potent and selective kinase inhibitors. Understanding the principles of reactivity—nucleophilicity, substrate activation, and temperature control—is paramount to successfully employing these reagents. The detailed protocol for a key triazine intermediate serves as a practical foundation, illustrating the controlled, stepwise functionalization required to build complex, biologically active molecules targeting critical disease pathways like PI3K/mTOR.
References
-
Tian, Q. et al. (2013). A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development, 17, 97–107. Available at: [Link]
-
O'Sullivan, P. et al. (2014). Guanidinium-based derivatives: searching for new kinase inhibitors. Medicinal Chemistry Communications, 5, 1371-1376. Available at: [Link]
-
Carneiro, A. et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(10), 2661. Available at: [Link]
-
Martin, S. K. et al. (2020). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 25(21), 5188. Available at: [Link]
-
Venkatesh, C. et al. (2014). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 57(10), 4201-4212. Available at: [Link]
-
MedPath (2025). Gedatolisib | Advanced Drug Monograph. Available at: [Link]
-
Al-Omair, M. A. et al. (2020). Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase. Bioorganic & Medicinal Chemistry Letters, 30(9), 127081. Available at: [Link]
-
Cerasuolo, M. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(12), 2118-2143. Available at: [Link]
-
Wang, M. et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Contrast Media & Molecular Imaging, 2019, 1760184. Available at: [Link]
-
Khan, I. et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 13, 28713-28729. Available at: [Link]
-
Royal Society of Chemistry (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Publishing. Available at: [Link]
-
ResearchGate (2019). (PDF) 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Available at: [Link]
-
Chemsrc (2025). Gedatolisib (PF-05212384, PKI-587). Available at: [Link]
-
ResearchGate (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]
-
Jain, A. & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
Hegazy, G. H. et al. (2011). Design and Synthesis of Acridine-4-Carboxamide and Acridine-4- Carboxylate Derivatives as Tyrosine Kinase Inhibitors. Life Science Journal, 8(3), 192-198. Available at: [Link]
-
Wang, X. et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(16), 7583-7599. Available at: [Link]
Sources
- 1. Guanidinium-based derivatives: searching for new kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model [mdpi.com]
- 3. Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Gedatolisib (PF-05212384, PKI-587) | CAS#:1197160-78-3 | Chemsrc [chemsrc.com]
Protocols for the Isolation and Purification of Morpholine-4-carboximidamide Hydrochloride
An Application Guide for Researchers
Abstract
This comprehensive guide provides detailed protocols and technical insights for the isolation and purification of Morpholine-4-carboximidamide hydrochloride (CAS 5638-78-8), a versatile intermediate in medicinal chemistry and organic synthesis.[1][2] Recognizing the challenges associated with purifying polar, water-soluble compounds, this document moves beyond standard procedures to explain the underlying principles of each technique. We present field-proven methodologies for recrystallization and advanced chromatographic separation, alongside robust analytical techniques for purity verification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient purification workflow for this compound and its structural analogs.
Introduction: Understanding the Molecule
This compound is an organic salt consisting of a morpholine ring attached to a carboximidamide functional group, which imparts a guanidine-like structure.[1] The hydrochloride salt form enhances the compound's stability and confers high solubility in aqueous media, a critical factor influencing the choice of purification strategies.[1][2] Its molecular formula is C₅H₁₂ClN₃O with a molecular weight of 165.62 g/mol .[1]
The primary challenge in its purification lies in its high polarity and the nature of potential impurities. These can include unreacted starting materials from synthesis (e.g., morpholine, dicyandiamide, ammonium chloride), by-products, and residual solvents.[3][4] A successful purification strategy must effectively separate the target compound from these structurally similar or highly polar contaminants.
Physicochemical Properties
A clear understanding of the compound's properties is fundamental to designing an effective purification scheme.
| Property | Value / Description | Source(s) |
| CAS Number | 5638-78-8 | [2][5] |
| Molecular Formula | C₅H₁₂ClN₃O | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 138-139 °C | [6] |
| Solubility | High solubility in water | [1][2] |
| Storage | Inert atmosphere, room temperature | [5] |
Guiding Principles for Purification
The high polarity and salt characteristics of this compound dictate the purification strategy. Standard normal-phase chromatography on silica gel is often ineffective, as the compound tends to adhere strongly to the stationary phase. Therefore, the primary methods of choice are recrystallization and specialized chromatographic techniques.
-
Causality of Recrystallization: This technique leverages differences in solubility between the desired product and impurities in a given solvent system at varying temperatures. For this compound, an ideal solvent system would fully dissolve the crude product at an elevated temperature while allowing high-purity crystals to form upon cooling, leaving impurities behind in the mother liquor. The high water solubility suggests that a mixed-solvent system, using water as the primary solvent and a water-miscible organic solvent as an "anti-solvent," will be most effective.
-
Rationale for Advanced Chromatography: When recrystallization fails to remove closely related impurities, chromatographic methods are necessary. Due to the compound's polarity, conventional reversed-phase HPLC often provides insufficient retention.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, enabling the effective retention and separation of highly polar analytes that are poorly retained in reversed-phase systems.[7]
Overall Purification Workflow
The logical flow from a crude reaction mixture to a highly purified product involves initial isolation followed by one or more purification steps. The specific path depends on the initial purity and the required final purity.
Caption: General workflow for isolating and purifying Morpholine-4-carboximidamide HCl.
Experimental Protocols
Safety Notice: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
Protocol 1: Initial Isolation from Reaction Mixture
This protocol assumes a synthetic route where the product is present in an aqueous or mixed aqueous/organic medium. A common synthesis involves reacting O-methylisourea sulfate with morpholine.[8]
-
Reaction Quenching: After the reaction is complete, cool the mixture to room temperature. If the reaction was performed under basic conditions to form the free base, carefully adjust the pH to ~2-3 with concentrated HCl to ensure the formation of the hydrochloride salt. Monitor the pH with a calibrated pH meter.
-
Removal of Non-Polar Impurities: Transfer the acidified aqueous mixture to a separatory funnel. Wash the solution two to three times with a non-polar organic solvent such as dichloromethane or ethyl acetate to remove any non-polar by-products or starting materials. Discard the organic layers.
-
Concentration: Reduce the volume of the aqueous layer using a rotary evaporator. Be careful not to evaporate to complete dryness initially, as this can trap impurities.
-
Crude Precipitation: Induce precipitation of the crude product. This can often be achieved by adding a water-miscible anti-solvent like isopropanol or acetone to the concentrated aqueous solution until turbidity is observed, followed by cooling in an ice bath for 1-2 hours.
-
Filtration and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent (e.g., isopropanol) to remove residual mother liquor. Dry the crude product under vacuum at 40-50°C to a constant weight.
Protocol 2: Purification by Recrystallization
This is the most common and efficient method for significantly improving the purity of the isolated crude product.
-
Solvent System Selection: The key is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.
-
Rationale: A mixed solvent system of Methanol/Isopropanol or Ethanol/Ethyl Acetate is often effective. Methanol or ethanol will dissolve the polar compound, while the less polar co-solvent acts as the anti-solvent.
-
| Primary Solvent | Anti-Solvent | Typical Ratio (v/v) | Procedure |
| Methanol | Isopropanol | 1 : 3 to 1 : 5 | Dissolve in minimum hot methanol, add isopropanol until cloudy, reheat to clarify, cool slowly. |
| Ethanol (95%) | Ethyl Acetate | 1 : 2 to 1 : 4 | Dissolve in minimum hot ethanol, add ethyl acetate, cool slowly. |
| Water | Acetone | 1 : 5 to 1 : 10 | Dissolve in minimum hot water, perform hot filtration if solids are present, add acetone, cool. |
-
Step-by-Step Recrystallization (Methanol/Isopropanol Example): a. Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. b. Add a minimal amount of methanol and heat the mixture gently (e.g., to 50-60°C) with stirring until the solid is completely dissolved. c. If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. d. To the clear, hot solution, slowly add isopropanol dropwise until a persistent cloudiness appears. e. Gently reheat the mixture until the solution becomes clear again. f. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. g. Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least 2 hours to maximize crystal yield. h. Collect the purified crystals by vacuum filtration, wash the crystal cake with a small volume of cold isopropanol, and dry under vacuum.
Protocol 3: High-Purity Purification by HILIC
For achieving the highest purity (>99.5%), preparative Hydrophilic Interaction Liquid Chromatography (HILIC) may be required.
-
Column and Mobile Phase Selection:
-
Stationary Phase: A silica-based column with a polar bonded phase (e.g., amide, diol, or bare silica) is recommended.
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and an aqueous buffer (Solvent A) is typically used. The aqueous buffer should be volatile for easy sample recovery, such as water with 0.1% formic acid or 10 mM ammonium formate.[7]
-
-
Sample Preparative HPLC Method:
-
Column: HILIC Prep Column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Solvent A: 95:5 Water/Acetonitrile + 10 mM Ammonium Formate
-
Solvent B: 95:5 Acetonitrile/Water + 10 mM Ammonium Formate
-
Gradient:
-
0-5 min: 95% B
-
5-25 min: 95% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 95% B
-
32-40 min: 95% B
-
-
Flow Rate: 18 mL/min
-
Detection: UV at 210 nm
-
Injection: Dissolve the sample in a 50:50 mixture of acetonitrile and water.
-
-
Post-Chromatography Processing: a. Collect the fractions containing the pure product as identified by the UV detector. b. Combine the relevant fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. c. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a fluffy, highly pure solid.
Purity Verification and Characterization
Confirming the purity and identity of the final product is a critical step. A combination of orthogonal analytical methods should be employed.
| Analytical Method | Parameter | Expected Result for Pure Sample |
| ¹H NMR | Chemical Shift, Integration | Spectrum consistent with the structure; absence of impurity peaks. |
| ¹³C NMR | Chemical Shift | Correct number of signals corresponding to the carbon atoms. |
| HPLC (HILIC) | Peak Area | Single major peak with purity >99%. |
| Mass Spec (ESI+) | m/z | [M+H]⁺ peak corresponding to the free base (C₅H₁₁N₃O), m/z ≈ 130.10. |
| Melting Point | Range | Sharp melting point within a 1-2°C range, consistent with the literature value (138-139°C).[6] |
| Chloride Titration | Chloride Content | Stoichiometric amount of chloride relative to the organic cation. The Volhard method can be adapted for this purpose.[9] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oily Precipitate During Recrystallization | Cooling was too rapid; solvent system is inappropriate; presence of insoluble impurities. | Reheat to dissolve the oil, add more of the primary solvent, and allow for slower cooling. If impurities are present, perform hot filtration. |
| Low Recovery After Recrystallization | Too much solvent was used; product has high solubility in the cold solvent system. | Reduce the initial volume of solvent. Use a more effective anti-solvent or cool the mixture for a longer period at a lower temperature. |
| Broad or Tailing Peaks in HPLC | Inappropriate mobile phase pH; column overload; secondary interactions with the stationary phase. | Adjust the mobile phase pH with an additive like formic acid. Reduce the injection volume/concentration. Try a different HILIC column chemistry. |
| Product Fails to Crystallize | Solution is not supersaturated; presence of impurities inhibiting crystallization. | Concentrate the solution further. Try scratching the inside of the flask with a glass rod. Add a seed crystal from a previous batch. |
References
- Smolecule. (2023, August 15). Buy this compound | 5638-78-8.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- BioPharma Services. BA Method Development: Polar Compounds.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- CymitQuimica. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride.
- Sigma-Aldrich. This compound | 5638-78-8.
- LookChem. Cas 5638-78-8,morpholine-4-carboximidamide.
- ChemicalBook. Guanidine hydrochloride synthesis.
- Google Patents. CN105481797A - Synthetic method of moroxydine hydrochlofide.
- USDA Food Safety and Inspection Service. Determination of Salt.
- Schulze, S., et al. (n.d.). 4-Morpholinecarboxamidine. PMC - NIH.
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride … [cymitquimica.com]
- 3. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN105481797A - Synthetic method of moroxydine hydrochlofide - Google Patents [patents.google.com]
- 5. This compound | 5638-78-8 [sigmaaldrich.com]
- 6. Cas 5638-78-8,morpholine-4-carboximidamide | lookchem [lookchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fsis.usda.gov [fsis.usda.gov]
Application Notes and Protocols for Investigating the Enzymatic Activity of Morpholine-4-carboximidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Morpholine-4-carboximidamide hydrochloride presents a compelling scaffold for chemical and pharmaceutical research, noted for its high water solubility and guanidine-like functional group.[1] While its potential as an enzyme inhibitor is recognized, specific enzymatic targets and detailed mechanisms of action remain largely unexplored in peer-reviewed literature.[1] This guide, therefore, provides a comprehensive framework for the systematic investigation of the enzymatic reactions involving this compound. It is designed to equip researchers with the foundational protocols and theoretical understanding necessary to screen for novel enzyme interactions, validate potential inhibitory activity, and elucidate the underlying mechanism of action. By following the methodologies outlined herein, researchers can effectively probe the bioactivity of this compound and unlock its potential in drug discovery and development.
Introduction: The Scientific Landscape of this compound
This compound (CAS 5638-78-8) is a derivative of morpholine, a heterocyclic compound frequently incorporated into bioactive molecules to enhance pharmacological properties.[1][2][3] The morpholine moiety is a "privileged pharmacophore" known to improve potency and modulate pharmacokinetic profiles of various drugs.[4][5] The presence of the carboximidamide (guanidine-like) group in this compound suggests the potential for specific interactions with biological targets, particularly enzymes that recognize charged or polar functional groups.[1]
Despite its availability and potential, there is a notable lack of published studies detailing its specific enzymatic interactions.[1] This presents a unique opportunity for novel discovery. These application notes will therefore serve as a roadmap for the initial characterization of this compound's enzymatic activity.
Strategic Workflow for Enzymatic Investigation
The investigation of a compound with unknown enzymatic targets requires a systematic, multi-step approach. The following workflow is proposed to efficiently screen for, validate, and characterize the enzymatic activity of this compound.
Figure 1: A three-phase workflow for the enzymatic investigation of this compound.
Phase 1: Primary Screening for Enzyme Inhibition
The initial step is to perform a broad screen of this compound against a diverse panel of enzymes. This will help to identify potential "hits" for further investigation.
Rationale for Enzyme Panel Selection
Given the prevalence of morpholine-containing compounds as kinase inhibitors, this enzyme class is a logical starting point.[4][5] Additionally, proteases and key metabolic enzymes should be included to broaden the scope of the screen.
| Enzyme Class | Examples | Rationale |
| Kinases | Tyrosine Kinases (e.g., Src, Abl), Serine/Threonine Kinases (e.g., PKA, Akt) | Morpholine is a common moiety in approved and investigational kinase inhibitors.[4][5] |
| Proteases | Serine Proteases (e.g., Trypsin, Chymotrypsin), Cysteine Proteases (e.g., Caspases) | The guanidine-like group may interact with active site residues. |
| Metabolic Enzymes | Dehydrogenases (e.g., LDH), Oxidases (e.g., MAO) | Potential for interference with metabolic pathways has been noted for morpholine derivatives.[6] |
General Protocol for Primary Screening
This protocol provides a general framework for a 96-well plate-based absorbance or fluorescence assay.
Materials:
-
This compound (powder)
-
DMSO (for stock solution)
-
Assay buffer (enzyme-specific)
-
Enzyme of interest
-
Substrate (enzyme-specific, yielding a chromogenic or fluorogenic product)
-
96-well microplates (clear for absorbance, black for fluorescence)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a working solution at 10x the final desired screening concentration in the appropriate assay buffer. Note: The high water solubility of the hydrochloride salt is advantageous here.[1][2]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Negative Control (No Inhibition): Assay buffer, enzyme, and substrate.
-
Positive Control (Max Inhibition): Assay buffer, enzyme, substrate, and a known inhibitor for that enzyme.
-
Test Compound: Assay buffer, enzyme, substrate, and this compound at a final concentration (e.g., 10 µM).
-
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the controls. A common formula is: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank))
Phase 2: Hit Validation and Potency Determination
Any "hits" from the primary screen (e.g., >50% inhibition) must be validated to confirm their activity and determine their potency.
Protocol for Dose-Response Analysis (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of the enzyme's activity (the IC50 value).
Procedure:
-
Serial Dilution: Prepare a series of dilutions of the 10x working stock solution of this compound. A 10-point, 3-fold serial dilution is standard.
-
Assay Setup: Set up the enzymatic assay as described in section 3.2, but instead of a single concentration, add the range of compound concentrations to different wells.
-
Data Collection: After incubation, measure the signal in each well.
-
Data Analysis: Plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to calculate the IC50 value.
| Parameter | Description | Example Data (Hypothetical) |
| IC50 | Concentration for 50% inhibition | 5.2 µM |
| Hill Slope | Steepness of the curve | 1.1 |
| R² | Goodness of fit | 0.992 |
Phase 3: Mechanism of Action (MoA) Studies
Once a validated inhibitory activity is established, the next critical step is to understand how the compound inhibits the enzyme. This is achieved through enzyme kinetic studies.
Principles of Enzyme Kinetics
Enzyme kinetics describes the rate of an enzymatic reaction and how it responds to changes in experimental conditions.[7] By measuring the reaction rate at different substrate concentrations in the presence and absence of the inhibitor, we can determine the mode of inhibition.
Figure 2: General scheme of enzyme-substrate and enzyme-inhibitor interactions.
Protocol for Determining Mode of Inhibition
Objective: To determine if this compound is a competitive, non-competitive, uncompetitive, or mixed inhibitor.
Procedure:
-
Experimental Setup:
-
Prepare a matrix of reaction conditions. You will vary the substrate concentration across the x-axis of a 96-well plate and the inhibitor (this compound) concentration across the y-axis.
-
Include a "no inhibitor" control (0 µM inhibitor). Use at least two different concentrations of the inhibitor (e.g., at its IC50 and 3x its IC50).
-
-
Data Acquisition: Measure the initial reaction velocity (rate) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/velocity vs. 1/[Substrate].
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor.
-
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
| Competitive | No change | Increases | Lines intersect at the y-axis. |
| Non-competitive | Decreases | No change | Lines intersect at the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Decreases | Varies | Lines intersect in the second or third quadrant. |
Conclusion and Future Directions
These application notes provide a robust starting point for any researcher interested in the enzymatic activity of this compound. By following this systematic approach, from broad screening to detailed mechanistic studies, it is possible to thoroughly characterize the compound's bioactivity. Positive findings from these studies would warrant further investigation, including selectivity profiling against related enzymes and assessment in cell-based assays to establish physiological relevance. The unique chemical properties of this compound, including its high solubility and guanidine-like moiety, make it a promising candidate for the discovery of novel enzyme modulators.[1]
References
- Smolecule. (2023, August 15). Buy this compound | 5638-78-8.
- Biosynth. Morpholine-4-carboxamide | 2158-02-3 | FM131592.
- CymitQuimica. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride.
- LookChem. Cas 5638-78-8,morpholine-4-carboximidamide.
- Sigma-Aldrich. This compound | 5638-78-8.
- Sigma-Aldrich. This compound | 5638-78-8.
- iChemical. This compound, CAS No. 5638-78-8.
- Vibrant Pharma Inc. This compound.
- ResearchGate. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.
- Polak, A. (1988). Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences, 544, 221-228.
- MySkinRecipes. This compound.
- Di Micco, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209-2223.
- PubChem. Morpholine-4-carboximidamide Hydrobromide.
- Khan Academy. An introduction to enzyme kinetics.
- Kumar, S., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Bansal, G., & Kaur, K. (2014). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. International Journal of ChemTech Research, 6(1), 164-168.
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride … [cymitquimica.com]
- 3. This compound | 5638-78-8 [sigmaaldrich.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
Troubleshooting & Optimization
common side reactions with Morpholine-4-carboximidamide hydrochloride
Technical Support Center: Morpholine-4-carboximidamide Hydrochloride
Welcome to the technical support guide for this compound (CAS: 5638-78-8). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting advice, and practical protocols for working with this versatile synthetic intermediate. Our goal is to help you anticipate challenges, diagnose common issues, and ensure the integrity of your experimental outcomes.
Section 1: Compound Overview and Key Specifications
This compound is a water-soluble organic salt featuring a morpholine ring attached to a carboximidamide (guanidine-like) functional group.[1][2] Its hydrochloride salt form enhances both stability and solubility, making it a convenient reagent for various applications in aqueous and organic media.[2]
It serves as a crucial building block in medicinal chemistry and organic synthesis, particularly in the construction of nitrogen-containing heterocycles and pharmacophores with potential antiviral or enzyme-inhibiting properties.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 5638-78-8 | [2] |
| Molecular Formula | C₅H₁₂ClN₃O | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 138-139 °C | [3][4] |
| Solubility | High solubility in water | [1] |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon), sealed, dry | [3] |
| Synonyms | 4-Morpholinecarboximidamide hydrochloride, Morpholine-4-carboxamidine hydrochloride | [2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this reagent?
A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[3] The carboximidamide group is susceptible to hydrolysis, making it critical to protect the compound from moisture.
Q2: Is this compound hazardous? What safety precautions should I take?
A2: Yes, appropriate safety measures are necessary. Based on aggregated GHS data, the compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: What solvents are compatible with this compound?
A3: The compound is highly soluble in water.[1] It also shows solubility in polar protic solvents like methanol and ethanol. For reactions where water must be excluded, polar aprotic solvents such as DMF or DMSO can be used, although care must be taken to use anhydrous grades and inert atmosphere techniques to prevent hydrolysis.
Section 3: Troubleshooting Guide: Common Side Reactions & Impurities
The primary source of undesired products when using this compound stems from its reactivity with water and potential impurities from its synthesis.
Issue 1: Low Reaction Yield and Presence of a Polar Byproduct
Q: I am performing a reaction to couple Morpholine-4-carboximidamide with an electrophile, but my yield is low, and I see a significant byproduct on my LC-MS analysis. What is the likely cause?
A: The most common side reaction is hydrolysis of the carboximidamide group. This reaction can be catalyzed by acidic or basic conditions and is exacerbated by the presence of water in your reaction mixture. The hydrolysis product is typically Morpholine-4-carboxamide.
Mechanism: Hydrolysis of the Carboximidamide Group
The electrophilic carbon of the carboximidamide is susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which then collapses to release ammonia and form the more stable carboxamide.
Caption: Mechanism of Hydrolysis Side Reaction.
Troubleshooting Protocol: Minimizing Hydrolysis
-
Drying of Reagents and Solvents:
-
Ensure all solvents are of anhydrous grade. Use freshly opened bottles or solvents dried over appropriate drying agents (e.g., molecular sieves).
-
Dry any solid reagents in a vacuum oven before use.
-
-
Inert Atmosphere:
-
Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.[3]
-
-
Glassware Preparation:
-
Flame-dry or oven-dry all glassware immediately before use to remove any adsorbed water. Assemble the apparatus while hot and allow it to cool under a stream of inert gas.
-
-
pH Control:
-
Avoid strongly acidic or basic conditions unless required by the reaction. If a base is needed, consider non-nucleophilic, hindered bases and add them at low temperatures.
-
-
Confirmation of Byproduct:
-
If a byproduct is observed, isolate it or analyze the crude mixture via LC-MS. Compare the observed mass with the molecular weight of Morpholine-4-carboxamide (130.15 g/mol ).[6]
-
Issue 2: Presence of Excess Morpholine in the Starting Material or Reaction Mixture
Q: My NMR spectrum of the starting material shows signals corresponding to morpholine. Is this normal?
A: While commercial this compound is typically of high purity (e.g., >97%), trace amounts of starting materials from the synthesis can be present.[2][7] One of the key synthetic routes involves the reaction of a urea derivative with morpholine.[1] Incomplete reaction or purification can leave residual morpholine.
Impact on Experiment
Residual morpholine is nucleophilic and can compete with your primary reagent for electrophiles, leading to the formation of N-substituted morpholine byproducts and reducing the yield of your desired product.
Caption: Troubleshooting Logic for Unexpected Results.
Section 4: Analytical Protocols for Quality Control
To ensure the success of your experiments, it is crucial to verify the purity of your starting material and to characterize any unexpected products.
Protocol 1: HPLC Method for Purity Assessment
This general method can be adapted to assess the purity of this compound and detect polar impurities like Morpholine-4-carboxamide.
Table 2: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in Water/Acetonitrile (95:5) to a concentration of 1 mg/mL. |
Rationale: A C18 column provides good retention for this polar compound. A gradient elution ensures that both the highly polar starting material and any less polar byproducts are eluted effectively. UV detection at a low wavelength (210 nm) is suitable as the compound lacks a strong chromophore.[8]
Protocol 2: GC-MS Method for Detecting Volatile Impurities (e.g., Morpholine)
Direct analysis of morpholine can be challenging due to its volatility and polarity. A derivatization step is often employed to improve chromatographic performance and sensitivity.[9]
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample into a vial.
-
Add 1 mL of an appropriate solvent (e.g., Dichloromethane).
-
-
Derivatization (Example):
-
Under acidic conditions (e.g., using HCl), add a solution of sodium nitrite. This converts any residual morpholine into the more volatile and stable N-nitrosomorpholine.[9]
-
Note: This procedure should be performed with extreme caution in a fume hood, as nitrosamines are potent carcinogens.
-
-
GC-MS Analysis:
-
Inject an aliquot of the organic layer into the GC-MS.
-
Use a standard non-polar column (e.g., DB-5ms).
-
The mass spectrometer can be set to scan for the molecular ion of the derivatized morpholine.
-
Rationale: This method provides high sensitivity and specificity for volatile amine impurities. Derivatization makes the analyte more suitable for GC analysis and provides a unique mass fragmentation pattern for confident identification.[9]
References
-
LookChem. Cas 5638-78-8,morpholine-4-carboximidamide. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubMed. (1994). Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography. [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine. [Link]
-
National Center for Biotechnology Information. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
-
iChemical. This compound, CAS No. 5638-78-8. [Link]
-
PubChem. Morpholine-4-carboximidamide Hydrobromide. [Link]
-
PubChem. Morpholine-4-carboxamide. [Link]
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride … [cymitquimica.com]
- 3. Cas 5638-78-8,morpholine-4-carboximidamide | lookchem [lookchem.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | 5638-78-8 [sigmaaldrich.com]
- 6. Morpholine-4-carboxamide | C5H10N2O2 | CID 75088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 5638-78-8 [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yields in Morpholine-4-carboximidamide Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Morpholine-4-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to enhance your synthetic success.
I. Introduction to this compound Synthesis
This compound, a guanidine derivative, is a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its synthesis, while seemingly straightforward, can present challenges that lead to suboptimal yields and the formation of impurities. This guide provides a structured approach to troubleshooting these issues, grounded in the fundamental principles of the reaction mechanisms.
The primary synthetic route involves the guanidinylation of morpholine. A common method is the reaction of morpholine with a guanidinylating agent like O-methylisourea sulfate, followed by conversion to the hydrochloride salt for improved stability and solubility.[1][2] Another approach involves the in-situ generation of morpholine hydrochloride from diethylene glycol and ammonium chloride, which then reacts with dicyandiamide.[3]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: What are the most critical parameters influencing the yield of the reaction?
A1: The critical parameters that significantly impact the reaction yield are:
-
Stoichiometry of Reactants: The molar ratio of morpholine to the guanidinylating agent is crucial. An excess of morpholine can lead to the formation of side products, while an insufficient amount will result in incomplete conversion of the starting material.
-
Reaction Temperature: Like many chemical reactions, the temperature plays a vital role. Inadequate temperature can lead to a slow or incomplete reaction, while excessively high temperatures may cause decomposition of reactants or products, or promote the formation of unwanted byproducts.[4]
-
Reaction Time: Sufficient reaction time is necessary to ensure the reaction goes to completion. The optimal reaction time should be determined empirically, often by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
-
Solvent Choice: The solvent should be chosen to ensure adequate solubility of the reactants and be inert under the reaction conditions. The polarity of the solvent can also influence the reaction rate.
-
pH Control: In the final step of forming the hydrochloride salt, precise pH control is necessary to ensure complete protonation without causing hydrolysis of the product.
Q2: I am observing a significant amount of unreacted morpholine in my crude product. What could be the cause?
A2: The presence of unreacted morpholine can be attributed to several factors:
-
Insufficient Guanidinylating Agent: Ensure that the guanidinylating agent is added in the correct stoichiometric amount, or a slight excess, to drive the reaction to completion.
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at the optimal temperature for complete conversion.[4] Consider increasing the reaction time or temperature incrementally while monitoring the reaction progress.
-
Poor Mixing: Inadequate agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively. Ensure vigorous and consistent stirring throughout the reaction.
-
Deactivation of the Guanidinylating Agent: The guanidinylating agent may have degraded due to improper storage or handling. It is advisable to use a fresh or properly stored reagent.
Q3: My final product is off-white or yellowish instead of a white crystalline powder. What are the likely impurities?
A3: A discolored product often indicates the presence of impurities. Potential sources of color include:
-
Side-Reaction Products: Unwanted side reactions can generate colored byproducts. For instance, at elevated temperatures, dicyandiamide can polymerize.[3]
-
Degradation Products: The product itself or the starting materials might degrade under harsh reaction conditions (e.g., excessive heat or prolonged reaction times).
-
Residual Solvents or Reagents: Incomplete removal of colored starting materials or solvents can lead to a discolored final product.
-
Oxidation: Exposure to air during workup or storage can sometimes lead to the formation of colored oxidation products.
Purification methods such as recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to remove these impurities and obtain a pure, white product.[5]
Q4: How can I effectively monitor the progress of the reaction?
A4: Monitoring the reaction progress is crucial for optimizing reaction time and maximizing yield. Common analytical techniques include:
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the precise determination of the concentration of reactants and products over time.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile components in the reaction mixture, including the starting morpholine and any volatile byproducts.[7]
III. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | Incomplete reaction. | - Verify the stoichiometry of reactants. - Increase reaction temperature or time, monitoring with TLC/HPLC.[4] - Ensure efficient stirring. |
| Decomposition of product. | - Avoid excessive temperatures. - Minimize reaction time once completion is observed. | |
| Mechanical losses during workup. | - Optimize filtration and transfer steps. - Ensure complete precipitation of the product during crystallization. | |
| Side reactions. | - Carefully control reaction temperature. - Use high-purity starting materials. | |
| Impure Product | Presence of unreacted starting materials. | - Optimize reaction conditions for complete conversion. - Purify the crude product by recrystallization. |
| Formation of byproducts. | - Adjust reaction parameters (temperature, stoichiometry) to minimize side reactions. - Employ appropriate purification techniques (recrystallization, chromatography). | |
| Incomplete conversion to the hydrochloride salt. | - Ensure proper pH adjustment during the salting step. - Use a suitable source of hydrochloric acid. | |
| Difficulty in Product Isolation/Crystallization | Product is too soluble in the chosen solvent. | - Cool the solution to a lower temperature. - Partially evaporate the solvent. - Add a less polar co-solvent (anti-solvent) to induce precipitation. |
| Oily or gummy product. | - Ensure all starting materials have been consumed. - Try trituration with a non-polar solvent to induce solidification. - Re-dissolve in a minimal amount of a suitable solvent and attempt recrystallization. |
IV. Experimental Protocols & Methodologies
Protocol 1: Synthesis via O-methylisourea sulfate[2]
This two-step synthesis involves the initial formation of the sulfate salt followed by deprotonation to yield the free base, which can then be converted to the hydrochloride salt.
Step 1: Synthesis of 4-Morpholine-carboxamidinium sulfate
-
In a round-bottom flask equipped with a reflux condenser, combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine.
-
Heat the mixture under reflux. The methanol formed during the reaction can be distilled off.
-
Continue heating until the reaction is complete (monitor by TLC).
-
Upon cooling, the 4-Morpholine-carboxamidinium sulfate will precipitate.
Step 2: Isolation of Morpholine-4-carboximidamide and conversion to hydrochloride salt
-
Dissolve the precipitated sulfate salt in water.
-
Under ice cooling, add a solution of a strong base (e.g., sodium hydroxide) dropwise to deprotonate the salt.
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic phases over an anhydrous drying agent (e.g., sodium sulfate).
-
Evaporate the solvent to obtain the free base as a solid.
-
Dissolve the free base in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid to precipitate the this compound.[8]
-
Filter and dry the resulting white solid.
Protocol 2: One-Pot Synthesis from Diethylene Glycol[3]
This method describes a one-pot synthesis where morpholine hydrochloride is generated in situ.
-
In a high-pressure reaction kettle, add diethylene glycol, dicyandiamide, ammonium chloride, and a 20-30% aqueous solution of sulfuric acid.
-
Seal the reactor and heat to 120-130°C with stirring, maintaining a pressure of 0.3-0.5 MPa for 1-2 hours.
-
Cool the reaction mixture to room temperature to obtain a white emulsion.
-
Transfer the emulsion to a separate reaction vessel and add 95% ethanol.
-
Heat the mixture to reflux for 30 minutes.
-
Hot filter the mixture into a crystallization vessel.
-
Cool the filtrate to room temperature to allow for the precipitation of white crystals of this compound.
-
Isolate the crystals by centrifugation and dry them in a hot air oven at 80-85°C.
V. Visualization of Key Processes
General Guanidinylation Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
Caption: General workflow for synthesis and analysis.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting low yield issues.
Caption: Troubleshooting flowchart for low yield.
VI. Concluding Remarks
Achieving a high yield of pure this compound is attainable with careful attention to reaction parameters and a systematic approach to troubleshooting. By understanding the underlying chemical principles and diligently monitoring the reaction, researchers can overcome common synthetic hurdles. This guide serves as a valuable resource to streamline your experimental workflow and enhance your productivity in the laboratory.
VII. References
-
4-Morpholinecarboxamidine. (n.d.). PMC - NIH. [Link]
-
Google Patents. (n.d.). CN105481797A - Synthetic method of moroxydine hydrochlofide.
-
PubMed Central (PMC). (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]
-
PubMed. (n.d.). Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography. [Link]
-
PubMed Central (PMC). (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
-
PubMed Central (PMC). (2023, November 8). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. [Link]
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105481797A - Synthetic method of moroxydine hydrochlofide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges with Morpholine-4-carboximidamide Hydrochloride Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Morpholine-4-carboximidamide hydrochloride and its derivatives. These compounds, while valuable as synthetic intermediates and pharmacophores, present unique purification challenges due to their high polarity, salt nature, and solubility profile.[1] This guide provides in-depth, experience-based answers to common issues encountered in the lab, moving beyond simple protocols to explain the underlying chemistry and logic of each troubleshooting step.
Section 1: Troubleshooting Recrystallization
Recrystallization is often the first-line approach for purifying crystalline solids. However, the ionic and highly polar nature of this compound can lead to frustrating outcomes like "oiling out" or poor recovery.
Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the compound's melting point is lower than the boiling point of the solvent system, or when the solution becomes supersaturated too quickly at a temperature where the compound is still molten or has extremely high solubility. For polar salts like this compound, this is a common problem in solvent systems with a high water content.
Causality & Mitigation Strategy:
-
Reduce Solvent Temperature: The most direct approach is to ensure the solution temperature does not exceed the compound's melting point (approx. 138-139°C, though this can vary with derivatives and purity).[2] Do not heat the solution to the solvent's boiling point if it is not necessary for dissolution.
-
Modify the Solvent System: The key is to find a solvent/anti-solvent pair that allows for controlled precipitation. Water is an excellent solvent for these salts, but often leads to oiling out when an anti-solvent is added.[1]
-
Strategy: Dissolve the compound in a minimum amount of a hot polar solvent where it is highly soluble (e.g., methanol, water). Then, slowly add a miscible, less polar anti-solvent (e.g., isopropanol, acetonitrile, or THF) dropwise at an elevated temperature until slight turbidity persists. Allow the solution to cool slowly. This gradual decrease in solubility is critical for encouraging crystal lattice formation over liquid-liquid phase separation.
-
-
Increase Nucleation Sites: If crystals are slow to form, try scratching the inside of the flask with a glass rod (below the solvent line) or adding a seed crystal from a previous successful crystallization.
Q2: I have very low recovery after recrystallization. What are the common causes?
Answer:
Low recovery is typically due to either incomplete precipitation (the compound remains in the mother liquor) or using an inappropriate solvent system where the compound has moderate solubility even at low temperatures.
Troubleshooting Protocol:
-
Optimize the Anti-Solvent: The ideal anti-solvent should be fully miscible with your primary solvent, but one in which your compound is virtually insoluble. See the table below for suggestions.
-
Control Cooling Rate: Crash-cooling by placing the flask directly in an ice bath can lead to the formation of very fine, powdery crystals that are difficult to filter and wash effectively, leading to product loss. It can also trap impurities. Slow, stepwise cooling (e.g., hot to room temperature, then to 4°C, then to -20°C if the solvent system allows) maximizes the recovery of pure crystals.
-
Minimize Wash Volumes: Wash the filtered crystals with a minimal amount of ice-cold anti-solvent or the recrystallization solvent mixture. Using too much washing solvent, or solvent that isn't chilled, will redissolve a portion of your product.
-
Check the Mother Liquor: Before discarding the filtrate (mother liquor), try concentrating it by 50% and cooling again. If a significant amount of additional product crystallizes, it indicates your initial crystallization conditions were suboptimal.
| Solvent Role | Examples (In Order of Decreasing Polarity) | Rationale & Use Case |
| Primary Solvents | Water, Methanol, Ethanol | High dissolving power for polar salts. Use a minimal hot amount to create a saturated solution. |
| Anti-Solvents | Isopropanol (IPA), Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM) | Used to reduce the solubility of the compound in a controlled manner. Added slowly to the hot primary solution. |
| Single Solvent | Methanol, Ethanol | May work for some derivatives if the solubility difference between hot and cold is significant enough. |
Section 2: Navigating Chromatographic Purification
The ionic character of hydrochloride salts makes them notoriously difficult to purify using standard normal-phase silica gel chromatography. Strong interactions with the stationary phase are the primary culprit.
Q3: My compound streaks badly or won't move from the baseline on a standard silica gel column. Why is this happening?
Answer:
This is the most common issue faced with polar amine salts on silica gel. The stationary phase (silica, SiO₂) is acidic due to the presence of silanol (Si-OH) groups on its surface. Your positively charged morpholinium derivative interacts very strongly with these deprotonated, anionic siloxanes (Si-O⁻), leading to irreversible binding or very slow, elongated elution (streaking). Using highly polar mobile phases like methanol to try and force elution can be counterproductive, as high concentrations (>10%) can start to dissolve the silica stationary phase.[3]
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Caption: Interaction of a polar salt with a silica stationary phase.
Q4: What are the recommended chromatographic alternatives to normal-phase silica?
Answer:
To successfully purify these derivatives, you must move away from standard silica gel or modify the approach. The goal is to use a system where the analyte can partition effectively between the mobile and stationary phases rather than just adsorbing to the latter.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution. HILIC uses a polar stationary phase (e.g., bare silica, or phases bonded with diol, cyano, or amino groups) and a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) with a smaller amount of an aqueous buffer. A water-rich layer forms on the stationary phase, and your polar analyte partitions into this layer. Elution is achieved by increasing the aqueous component.[4] This technique is excellent for separating the API from its salt counterions.[4]
-
Reverse-Phase Chromatography (C18/C8): This is a viable and widely accessible option. The nonpolar stationary phase (C18) has minimal ionic interaction with the compound. You would typically use a highly aqueous mobile phase (e.g., water/methanol or water/acetonitrile) with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure the amine remains protonated and improve peak shape.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying salts without needing to convert them to their free-base form.[5][6] It uses supercritical CO₂ as the main mobile phase with a polar co-solvent like methanol. Many amine salts are highly soluble in methanol, making this an efficient preparative technique.[5][6]
| Technique | Stationary Phase | Mobile Phase | Pros for Morpholine Derivatives | Cons |
| Normal Phase | Silica (Acidic) | Non-polar (e.g., Heptane/EtOAc) | Not recommended. | Strong adsorption, poor elution, streaking.[3] |
| Reverse Phase | C18/C8 (Non-polar) | Polar (e.g., H₂O/ACN + Acid) | Widely available, good for polar compounds. | May require ion-pairing agents for best results; high water content can be difficult to remove. |
| HILIC | Polar (Silica, Diol) | Apolar (e.g., ACN/H₂O Buffer) | Excellent retention and selectivity for very polar/ionic compounds; volatile organic mobile phases are easy to remove.[4] | Column equilibration can be slow; sensitive to water content in the sample. |
| SFC | Chiral or Achiral | Supercritical CO₂ + Co-solvent (MeOH) | Fast, uses less organic solvent, directly purifies salt forms, easy solvent removal.[5][6] | Requires specialized equipment. |
Q5: How do I develop a method for HILIC purification of my compound?
Answer:
Method development in HILIC is systematic. The goal is to find a balance of organic solvent, aqueous buffer, and buffer salt concentration that provides good retention and peak shape.
Caption: A typical workflow for HILIC method development.
Step-by-Step HILIC Protocol:
-
Column Selection: Start with a bare silica or diol-phase HILIC column.
-
Sample Preparation: Dissolve your crude compound in the initial mobile phase if possible. If solubility is an issue, use a minimum of DMSO, but be aware it is a very strong solvent and can distort peak shape.
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): 10-20 mM ammonium formate or ammonium acetate in water. Adjust pH to between 3 and 5 with formic or acetic acid. The salt is crucial for improving peak shape by shielding residual silanols on the stationary phase.
-
Solvent B (Organic): Acetonitrile (ACN).
-
-
Initial Scouting Gradient:
-
Equilibrate the column with 95% B for at least 10 column volumes.
-
Inject the sample.
-
Run a linear gradient from 95% B to 50% B over 10-15 minutes.
-
-
Optimization:
-
Poor Retention: If the compound elutes too early, use a shallower gradient or a higher starting percentage of ACN.
-
Poor Peak Shape: Adjust the salt concentration or pH of the aqueous buffer (Solvent A). Sometimes a higher salt concentration (up to 50 mM) can significantly improve tailing.
-
Section 3: Impurity Management & Analysis
Effective purification requires knowing what you are trying to remove.
Q6: What are the likely process-related impurities I should be looking for?
Answer:
Impurities will stem directly from your synthetic route. A common synthesis involves reacting morpholine with an amidinating agent like O-methylisourea sulfate.[1][7]
Potential Impurities:
-
Unreacted Starting Materials: Excess morpholine or unreacted amidinating agents are the most common impurities.[8][9]
-
Byproducts of the Reaction: Depending on the specific reagents used, side-reactions can generate related impurities. For example, dimerization of the amidinating agent or hydrolysis of the product back to morpholine under harsh pH conditions.[1]
-
Residual Solvents: Solvents used during the synthesis and workup (e.g., methanol, toluene, xylene) can be trapped in the crystalline product.[10][11]
-
Degradants: Some reactive impurities, like trace formaldehyde or formic acid from solvent or excipient breakdown, can react with the amine in your product to form new adducts.[12]
Q7: Which analytical techniques are best for assessing the purity of my final product?
Answer:
A combination of methods is required to build a complete purity profile.
-
HPLC/UPLC: This is the workhorse for purity assessment.[13] A well-developed reverse-phase or HILIC method with UV detection (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) for universal detection is essential.[4][14]
-
LC-MS: Provides mass information for the main peak and any impurity peaks, helping to identify them as starting materials, byproducts, or degradants.[13]
-
NMR (¹H and ¹³C): Confirms the structure of the final compound and can be used to detect impurities with distinct signals, such as residual solvents or unreacted morpholine.[7]
-
Gas Chromatography (GC): The standard method for quantifying residual solvents as required by regulatory guidelines.[10]
Section 4: Handling and Stability
Maintaining the purity you worked so hard to achieve is critical.
Q8: Are these compounds hygroscopic? What are the best storage conditions?
Answer:
Yes, polar hydrochloride and hydrobromide salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[15] The product data sheet for this compound recommends storage under an inert atmosphere at room temperature.[16]
Best Practices for Handling and Storage:
-
Work in a Dry Environment: When weighing or handling the solid, do so in a glove box or a low-humidity environment if possible.
-
Use Dry Solvents: Ensure all solvents used for making solutions are anhydrous to prevent hydrolysis or degradation.
-
Storage: Store the solid in a tightly sealed container, preferably within a desiccator containing a drying agent (like Drierite or silica gel) or under an inert atmosphere (Nitrogen or Argon).
References
-
Miller, L., & L'Heureux, A. (2004). Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. Chirality, 16(4), 263-6. [Link]
-
Reddit r/chemistry. (2020). Silly question - but do hydrochloride salts run on a TLC?[Link]
-
Miller, L. (2004). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. ResearchGate. [Link]
-
Puranik, S. B., et al. (2009). Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-4. [Link]
-
Crist, D. R., & Jordan, D. E. (1956). Determination of Primary, Secondary, and Tertiary Amines in Presence of Each Other. Analytical Chemistry, 28(4), 529-532. [Link]
-
Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). [Link]
-
Englert, U., et al. (2012). 4-Morpholinecarboxamidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3118. [Link]
-
Gáspár, A., & Kardos, S. (1998). Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 332-336. [Link]
-
Autechaux. (n.d.). Pyridine-2-carboximidamide Hydrochloride: Your Key to Advanced Chemical Synthesis. [Link]
- Google Patents. (n.d.). CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride.
-
LookChem. (n.d.). Cas 5638-78-8, morpholine-4-carboximidamide. [Link]
-
Ottokemi. (n.d.). This compound, 97%. [Link]
-
Wikipedia. (n.d.). Morpholine. [Link]
-
Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. [Link]
-
Zhang, T., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29553–29559. [Link]
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. Cas 5638-78-8,morpholine-4-carboximidamide | lookchem [lookchem.com]
- 3. reddit.com [reddit.com]
- 4. lcms.cz [lcms.cz]
- 5. Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine - Wikipedia [en.wikipedia.org]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride - Google Patents [patents.google.com]
- 12. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
- 14. Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morpholine-4-carboxamidine hydrobromide, 98% | Fisher Scientific [fishersci.ca]
- 16. This compound | 5638-78-8 [sigmaaldrich.com]
dealing with the hygroscopic nature of Morpholine-4-carboximidamide hydrochloride
Technical Support Center: Morpholine-4-carboximidamide hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.
Understanding the Challenge: The Hygroscopic Nature of Amidine Hydrochlorides
This compound, as an amidine salt, possesses inherent hygroscopic properties, meaning it readily attracts and absorbs moisture from the atmosphere.[1][2] This can lead to a cascade of issues including chemical degradation, altered physical properties, and compromised experimental reproducibility.[3][4][5] Absorbed water can act as a plasticizer, potentially inducing phase transitions or even deliquescence, where the solid dissolves in the absorbed water.[6] For hydrochloride salts, in particular, moisture can impact stability and solubility, crucial parameters in pharmaceutical development.[4]
Frequently Asked Questions (FAQs)
Here we address common questions and concerns when working with this compound.
Q1: My vial of this compound appears clumpy and difficult to weigh accurately. What is happening?
A1: This is a classic sign of moisture absorption.[1] The hygroscopic nature of the compound causes particles to adsorb water from the air, leading to aggregation and the formation of clumps. This not only makes accurate weighing challenging but also indicates that the material's integrity may be compromised. The presence of excess moisture can alter the compound's effective concentration and potentially initiate degradation pathways.[3]
Q2: How should I store a new, unopened container of this compound?
A2: Unopened containers should be stored in a cool, dry place away from direct sunlight and heat sources.[1][7][8] For long-term storage, placing the sealed container inside a desiccator or a dry box provides an additional layer of protection against ambient humidity.[9] It is crucial to ensure the container's seal is airtight.[1]
Q3: After opening the container, what are the best practices for short-term storage between experiments?
A3: Once opened, the compound's exposure to the atmosphere must be minimized.[1] The most effective method for short-term storage is to keep the container inside a well-maintained desiccator.[10][11][12] Ensure the desiccant is active (e.g., indicating silica gel should be blue, not pink).[10] For highly sensitive applications, storing the compound within an inert atmosphere glovebox is the gold standard.[8][13]
Q4: I suspect my sample has absorbed moisture. Can I dry it?
A4: Yes, in many cases, you can dry the compound, but it must be done with caution.[1][14] Gentle heating in a vacuum oven at a temperature well below the compound's decomposition point is a common method.[14] It is critical to perform this drying process until a constant weight is achieved, indicating that all free moisture has been removed.[14] Always consult the material's Safety Data Sheet (SDS) for thermal stability information before heating.[15]
Q5: How does moisture absorption affect the results of my experiments?
A5: Moisture can have significant and varied impacts on experimental outcomes:
-
Inaccurate Stoichiometry: If you weigh a hydrated sample, the actual amount of the active compound will be lower than measured, leading to incorrect molar ratios in your reactions.
-
Chemical Degradation: Water can participate in hydrolysis reactions, leading to the degradation of the parent compound and the formation of impurities.[3]
-
Altered Physical Properties: Moisture can change the crystal structure, solubility, and dissolution rate of the compound, which is particularly critical in drug formulation and development.[6][16]
-
Reduced Stability: The presence of water can accelerate the degradation of the compound, reducing its shelf-life.[5]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experimental runs. | Variable hydration of the compound. | Implement a strict protocol for handling and drying the compound. Quantify the water content of the batch before use. |
| The compound dissolves or becomes "gummy" during handling. | High ambient humidity in the laboratory. | Handle the compound in a low-humidity environment, such as a glovebox or under a stream of dry nitrogen gas.[7][13] |
| Difficulty achieving complete dissolution in an organic solvent. | The compound may have partially degraded due to moisture, forming less soluble impurities. | Use a freshly opened or properly dried sample. Consider analytical techniques to check for impurities. |
| Weight of the compound increases during weighing. | The compound is rapidly absorbing atmospheric moisture on the balance. | Weigh the compound as quickly as possible.[1] Use a weighing bottle with a lid, and only uncap it for the brief moment of transfer. For high accuracy, weighing inside a glovebox is recommended.[17] |
Experimental Protocols
Protocol 1: Drying this compound
This protocol describes how to dry a sample that is suspected of having absorbed atmospheric moisture.
Materials:
-
Vacuum oven
-
Glass weighing dish (e.g., a watch glass or petri dish)
-
Spatula
-
Desiccator with active desiccant
-
Analytical balance
Procedure:
-
Initial Weighing: Accurately weigh a clean, dry glass weighing dish.
-
Sample Preparation: Spread a thin layer of the compound onto the weighing dish. A thinner layer facilitates more efficient drying.
-
Weigh the "Wet" Sample: Weigh the dish with the compound and record the mass.
-
Drying: Place the dish in a vacuum oven. Set the temperature to a safe level below the compound's decomposition point (consult the SDS). Apply a gentle vacuum.
-
Drying Cycles: Dry the sample for a predetermined period (e.g., 2-4 hours).
-
Cooling: Turn off the vacuum and allow the oven to return to atmospheric pressure with an inert gas like nitrogen, if possible. Immediately transfer the hot dish to a desiccator to cool to room temperature (at least 30 minutes).[14] This prevents the hot compound from absorbing moisture from the air as it cools.[18]
-
Re-weighing: Once cooled, re-weigh the dish and compound.
-
Constant Weight: Repeat the drying and cooling cycles until two consecutive weighings are constant (e.g., within ±0.1 mg).[14] This indicates the sample is dry.
Protocol 2: Handling and Weighing in an Inert Atmosphere Glovebox
For the most sensitive applications, handling and weighing should be performed in a glovebox.
Objective: To maintain an anhydrous environment (<1 ppm H₂O) during sample manipulation.[19]
Procedure:
-
Glovebox Preparation: Ensure the glovebox has a stable inert atmosphere (typically nitrogen or argon) with low oxygen and moisture levels.[19][20]
-
Material Transfer: Introduce all necessary items (spatula, weighing paper/vials, compound container) into the glovebox via the antechamber. Purge the antechamber with at least three vacuum/inert gas cycles before opening the inner door.[19][21]
-
Equilibration: Allow the items to equilibrate to the glovebox atmosphere for at least 15-20 minutes to remove any surface-adsorbed moisture.
-
Weighing: Tare the analytical balance inside the glovebox. Carefully transfer the desired amount of this compound to the tared container.
-
Sealing: Tightly seal the sample container and the stock bottle before removing them from the glovebox.
-
Safety: Always wear appropriate personal protective equipment, including a lab coat and inner nitrile gloves, even when using the glovebox.[20][22]
Visual Guides
Workflow for Handling a Hygroscopic Compound
This diagram outlines the decision-making process and proper workflow when handling a hygroscopic compound like this compound.
Caption: Decision workflow for handling hygroscopic compounds.
Best Practices for Desiccator Use
This illustrates the key principles for the effective use of a desiccator to store moisture-sensitive compounds.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. schaeffer-trading.com [schaeffer-trading.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ossila.com [ossila.com]
- 9. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 10. Using a Desiccator [wiredchemist.com]
- 11. Lab Desiccator Guide | What Is A Desiccator? [boekelsci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 15. reddit.com [reddit.com]
- 16. The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hepatochem.com [hepatochem.com]
- 18. youtube.com [youtube.com]
- 19. ucd.ie [ucd.ie]
- 20. ossila.com [ossila.com]
- 21. mmrc.caltech.edu [mmrc.caltech.edu]
- 22. Guidelines for safe operation of the glove box - Glove Boxes | Vacuum glovebox | Inert Atmospheres Manufacturers [etelux-glovebox.com]
Technical Support Center: Optimizing Reaction Temperature for Morpholine-4-carboximidamide Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Morpholine-4-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reaction temperature, a critical parameter influencing yield, purity, and reaction time. Drawing from established synthetic protocols and field experience, this document will address common challenges and provide data-driven solutions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the reaction temperature in the synthesis of this compound?
A common and effective method for synthesizing Morpholine-4-carboximidamide involves the reaction of a guanidinylating agent, such as O-methylisourea sulfate, with morpholine.[1][2] A frequently cited starting point for this reaction is reflux conditions.[1][2] The exact temperature will depend on the solvent used, but it provides a good initial parameter for optimization studies. For instance, a patented method describes heating a mixture of diethylene glycol, dicyandiamide, ammonium chloride, and aqueous sulfuric acid to 120-130°C.[3]
It is crucial to recognize that the optimal temperature can be highly dependent on the specific synthetic route employed.[4] Therefore, while reflux is a good starting point, a systematic temperature screening is recommended to identify the ideal conditions for your specific substrate and reagent combination.
Q2: My reaction yield is low. How can I determine if the reaction temperature is the culprit?
Low yield is a common issue that can often be traced back to suboptimal reaction temperatures. Here’s a systematic approach to troubleshoot this problem:
-
Temperature Too Low: If the temperature is insufficient, the reaction rate will be slow, leading to an incomplete reaction within the allotted time.[5] This can be diagnosed by monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after an extended period, a gradual increase in temperature is warranted.
-
Temperature Too High: Conversely, excessively high temperatures can lead to the degradation of reactants, intermediates, or the final product.[5] Morpholine itself has shown thermal stability up to 150°C, but degradation rates increase at higher temperatures.[6][7][8] The presence of unexpected side products or a darkened reaction mixture can be indicative of thermal decomposition. Analytical techniques such as GC-MS can help identify these degradation byproducts.
-
Side Reactions: Suboptimal temperatures can favor the formation of unwanted side products. For example, in guanidinylation reactions, incomplete reactions can result in urea or thiourea derivatives.[4] Carefully analyzing the impurity profile of your crude product can provide valuable clues.
To systematically investigate the effect of temperature, it is advisable to conduct a series of small-scale experiments at varying temperatures while keeping all other parameters constant.
Q3: I'm observing significant impurity formation. Can adjusting the reaction temperature help improve the purity of my product?
Absolutely. Reaction temperature is a powerful tool for controlling selectivity and minimizing the formation of impurities.
-
Kinetic vs. Thermodynamic Control: Many reactions can yield multiple products. A lower temperature may favor the formation of the kinetically controlled product (the one that forms fastest), while a higher temperature may favor the thermodynamically controlled product (the most stable one).[9] By carefully selecting the temperature, you can steer the reaction towards the desired product.
-
Minimizing Degradation: As mentioned previously, high temperatures can cause degradation.[6][7][8] Lowering the temperature, even if it requires a longer reaction time, can often lead to a cleaner reaction profile and higher purity.
-
Solvent Effects: The choice of solvent is intrinsically linked to the reaction temperature. Ensure that your reactants are fully soluble in the chosen solvent at the reaction temperature to avoid a heterogeneous mixture that can lead to side reactions.[4]
A well-designed temperature optimization study, as detailed in the protocol below, will be instrumental in identifying the temperature that provides the best balance between reaction rate and product purity.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to Temperature | Suggested Troubleshooting Steps |
| Low or No Product Formation | Reaction temperature is too low, resulting in a slow reaction rate. | 1. Monitor the reaction over a longer period to see if the product forms slowly. 2. Incrementally increase the reaction temperature by 10-15°C and monitor the progress.[5] 3. Ensure the heating apparatus is calibrated and providing a stable temperature. |
| Darkened Reaction Mixture / Tar Formation | Reaction temperature is too high, causing decomposition of starting materials, intermediates, or product. | 1. Immediately reduce the reaction temperature. 2. Conduct the reaction at a lower temperature for a longer duration. 3. Analyze the dark material by LC-MS or GC-MS to identify degradation products. |
| Multiple Spots on TLC / Impure Product Profile | Suboptimal temperature is favoring side reactions or causing product degradation. | 1. Perform a temperature screening study (e.g., 60°C, 80°C, 100°C, reflux) to find the optimal temperature for purity. 2. Consider if a lower temperature could favor the desired kinetic product. 3. Analyze impurities to understand the side reactions occurring and adjust the temperature accordingly. |
| Inconsistent Results Between Batches | Poor temperature control or "hot spots" in the reaction vessel. | 1. Use a reliable heating mantle with a temperature controller and a calibrated thermometer. 2. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. 3. For larger scale reactions, consider using a jacketed reactor for more precise temperature control. |
Experimental Protocol: Reaction Temperature Optimization
This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of this compound from morpholine and a suitable guanidinylating agent.
Objective: To identify the reaction temperature that maximizes the yield and purity of this compound.
Materials:
-
Morpholine
-
Guanidinylating agent (e.g., O-methylisourea sulfate or dicyandiamide)[1][2][3]
-
Appropriate solvent (e.g., water, ethanol, or as specified in your primary synthesis method)[2][3]
-
Reaction vessels (e.g., round-bottom flasks)
-
Heating apparatus with precise temperature control (e.g., heating mantle with a temperature controller)
-
Magnetic stirrer and stir bars
-
Thermometer
-
TLC plates and developing chamber
-
LC-MS or GC-MS for analysis
-
Standard laboratory glassware and safety equipment
Procedure:
-
Setup: In separate, identical reaction vessels, set up the reaction with the same molar ratios of morpholine and the guanidinylating agent in the chosen solvent.
-
Temperature Gradient: Set each reaction to a different temperature. A good starting range could be 60°C, 80°C, 100°C, and reflux.
-
Reaction Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture and analyze it by TLC to monitor the consumption of starting materials and the formation of the product.
-
Reaction Completion: Continue the reactions until the starting material is consumed in the fastest reaction, or for a predetermined time (e.g., 24 hours).
-
Work-up: Once the reactions are complete, perform an identical work-up procedure for each reaction to isolate the crude product. This may involve cooling, extraction, and solvent evaporation.[2]
-
Analysis:
-
Determine the crude yield for each reaction.
-
Analyze the purity of each crude product by LC-MS or GC-MS.
-
If necessary, purify the product from each reaction (e.g., by recrystallization) and determine the isolated yield.
-
-
Data Interpretation: Compare the yield and purity results from each temperature. The optimal temperature will be the one that provides the highest yield of the desired product with the highest purity.
Visualization of the Optimization Workflow
Caption: Workflow for optimizing reaction temperature.
References
-
National Center for Biotechnology Information. (n.d.). 4-Morpholinecarboxamidine. PubChem. [Link]
-
JoVE. (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]
- Google Patents. (n.d.). CN105481797A - Synthetic method of moroxydine hydrochlofide.
-
ResearchGate. (n.d.). Thermal degradation of morpholine for carbon dioxide capture. [Link]
-
Heriot-Watt University. (n.d.). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. [Link]
-
University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]
-
MDPI. (2024, March 5). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105481797A - Synthetic method of moroxydine hydrochlofide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
effect of pH on Morpholine-4-carboximidamide hydrochloride stability and reactivity
Welcome to the comprehensive technical support guide for Morpholine-4-carboximidamide hydrochloride (MCH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile guanidinylating agent. Here, we synthesize field-proven insights with established scientific principles to address common challenges related to the pH-dependent stability and reactivity of MCH.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and reactivity of this compound.
Stability and Storage
Q1: What is the expected stability of this compound under different pH conditions?
A: this compound (MCH) exhibits significant pH-dependent stability. As a guanidinium salt, it is most stable in acidic to neutral aqueous solutions (pH < 7). Under alkaline conditions (pH > 7), it becomes increasingly susceptible to hydrolysis. The primary degradation pathway involves the nucleophilic attack of hydroxide ions on the electrophilic carbon of the carboximidamide group, leading to the formation of morpholine and urea.[1]
Key Stability Insights:
-
Acidic to Neutral pH (pH 2-7): MCH is relatively stable. The protonated guanidinium group is resistant to nucleophilic attack by water. For long-term storage of aqueous solutions, maintaining a pH between 4 and 6 is recommended.
-
Alkaline pH (pH > 7): The rate of hydrolysis increases significantly with increasing pH. This is due to the increased concentration of the more nucleophilic hydroxide ion. At pH values above 9, rapid degradation can be expected.
The following diagram illustrates the general pH-stability profile for guanidinium compounds, which is applicable to MCH.
Caption: pH-dependent stability of MCH.
Q2: What are the primary degradation products of MCH, and how can they be identified?
A: The primary degradation products of MCH via hydrolysis are morpholine and urea .
-
Identification:
-
1H NMR Spectroscopy: The degradation can be monitored by the disappearance of the MCH signals and the appearance of characteristic signals for morpholine (a singlet at ~2.8 ppm and a triplet at ~3.7 ppm in D2O) and urea (a broad singlet).
-
LC-MS: A stability-indicating HPLC method coupled with mass spectrometry can be used to separate and identify MCH and its degradation products based on their retention times and mass-to-charge ratios.
-
The hydrolysis degradation pathway is illustrated below:
Caption: Troubleshooting workflow for low-yield guanidinylation.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability and reactivity of MCH.
Protocol 1: pH-Dependent Stability Study of MCH by HPLC
This protocol outlines a forced degradation study to determine the stability of MCH across a range of pH values. [2] Materials:
-
This compound (MCH)
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer solutions (pH 2, 4, 6, 8)
-
Borate buffer solution (pH 10)
-
0.1 M HCl and 0.1 M NaOH
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of MCH in HPLC-grade water.
-
Sample Preparation:
-
For each pH condition, dilute the MCH stock solution with the respective buffer (or HCl/NaOH solution) to a final concentration of 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution with water.
-
-
Incubation: Incubate all samples at a constant temperature (e.g., 40 °C) in a water bath or oven.
-
Time-Point Sampling: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: Immediately neutralize the pH of the acidic and basic samples to ~7 with an appropriate acid or base to halt further degradation before analysis.
-
HPLC Analysis: Analyze each sample using a stability-indicating HPLC method (see Protocol 2 for a starting point).
-
Data Analysis: Plot the percentage of remaining MCH against time for each pH condition to determine the degradation kinetics.
Protocol 2: Stability-Indicating HPLC Method for MCH
This protocol provides a starting point for developing a reversed-phase HPLC method to separate MCH from its primary degradation product, morpholine.
HPLC System and Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Rationale for Method Parameters:
-
C18 Column: Provides good retention for moderately polar compounds like MCH and morpholine.
-
TFA in Mobile Phase: Acts as an ion-pairing agent to improve the peak shape of the basic analytes and maintains an acidic pH to enhance the stability of MCH during the analysis.
-
Gradient Elution: Allows for the effective separation of the more polar morpholine from the MCH.
References
-
Guanidino compounds. In PubChem. Retrieved January 11, 2026, from [Link]
- Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663.
- Katritzky, A. R., & Pleynet, D. P. M. (2000). A New and Convenient Method for the Guanidinylation of Amines. Journal of Organic Chemistry, 65(18), 5681–5684.
- Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. Journal of Organic Chemistry, 63(23), 8432–8439.
- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidinylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502.
- Yong, Y. F., Kowalski, J. A., & Lipton, M. A. (1997). Facile and Efficient Guanidinylation of Amines Using Thioureas and Mukaiyama's Reagent. The Journal of Organic Chemistry, 62(6), 1540–1542.
- Porcheddu, A., Giacomelli, G., & De Luca, L. (2009). An Efficient, Metal-Free Guanylation of Amines Using Di-Boc-thiourea and TCT. Synlett, 2009(20), 3368–3372.
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (2003).
- Bakibaev, A. A., Panshina, S., Ponomarenko, O. V., & Tashenov, A. K. (2020). Study of glycoluril and its derivatives by 1H and 13C NMR spectroscopy. Bulletin of the Karaganda University Chemistry series.
Sources
Technical Support Center: Synthesis of Morpholine-4-carboximidamide Hydrochloride
Welcome to the technical support center for the synthesis of Morpholine-4-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your reaction outcomes.
Introduction
Morpholine-4-carboximidamide, often isolated as its hydrochloride salt for improved stability, is a valuable building block in medicinal chemistry and organic synthesis.[1] Its guanidine-like structure is a key feature in various biologically active molecules.[1][2] The synthesis typically involves the guanylation of morpholine, a reaction that, while straightforward in principle, can present several practical challenges. This guide provides in-depth, experience-based solutions to common problems.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, their probable causes, and validated solutions.
Problem 1: Low or No Product Yield
Symptoms:
-
After the reaction and workup, little to no desired product is isolated.
-
TLC or LC-MS analysis of the crude reaction mixture shows mainly starting materials.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inadequate Reagent Purity | Morpholine is hygroscopic and can absorb atmospheric moisture, which can interfere with the reaction.[3] Guanylating agents can also degrade over time. | Ensure morpholine is freshly distilled or dried over a suitable agent (e.g., KOH pellets) before use. Use a fresh, high-purity guanylating agent. |
| Suboptimal Reaction Temperature | Guanylation reactions often require specific temperature ranges to proceed efficiently. Temperatures that are too low can lead to an incomplete reaction.[3] | Carefully monitor and control the reaction temperature using a calibrated thermometer and a reliable heating source. For reactions involving cyanamide, heating is often necessary.[2] |
| Incorrect Stoichiometry | An improper ratio of morpholine to the guanylating agent can result in an incomplete reaction or the formation of side products. | Accurately measure all reagents. A slight excess of the amine (morpholine) is sometimes used to ensure the complete consumption of the more expensive guanylating agent. |
| Inefficient Mixing | In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and incomplete reaction. | Use a suitable stir bar and stir plate to ensure vigorous and efficient mixing throughout the reaction. |
| Catalyst Inactivity | If using a catalyzed method (e.g., with Scandium(III) triflate), the catalyst may be inactive.[2][4] | Use a fresh batch of catalyst and ensure it is stored under appropriate conditions (e.g., in a desiccator). |
Problem 2: Formation of Significant Side Products
Symptoms:
-
TLC or LC-MS analysis shows multiple spots/peaks in addition to the product and starting materials.
-
Difficulty in purifying the desired product.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Dimerization/Polymerization of Cyanamide | If cyanamide is used as the guanylating agent, it can dimerize to form dicyandiamide, which can then react further to form other byproducts like melamine derivatives.[5] | Control the reaction temperature and concentration carefully. Adding the cyanamide solution portion-wise can sometimes mitigate this. |
| Reaction with Solvent | If the solvent is not inert under the reaction conditions, it may react with the starting materials or intermediates. | Choose an appropriate, dry, and inert solvent for the reaction. |
| Over-alkylation | In some guanylation methods, there is a possibility of the product reacting further. | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
Problem 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product is difficult to crystallize from the reaction mixture.
-
The isolated product is an oil or a sticky solid.
-
The product is contaminated with unreacted starting materials or byproducts even after purification.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| High Water Solubility of the Product | This compound is highly soluble in water, which can make extraction and isolation challenging.[1] | Minimize the use of aqueous solutions during workup. If an aqueous workup is necessary, saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the product. Consider using a continuous liquid-liquid extractor for efficient extraction. |
| Hygroscopic Nature of the Product | The hydrochloride salt can absorb moisture from the air, making it difficult to handle and obtain an accurate weight.[3] | Handle the product in a dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen). Dry the final product thoroughly under high vacuum. |
| Co-precipitation with Byproducts | Impurities can sometimes co-precipitate with the desired product, making purification by simple crystallization difficult. | Recrystallize the crude product from a suitable solvent system. Sometimes a multi-solvent system is required to achieve high purity. Column chromatography on silica gel may also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and straightforward approach is the reaction of morpholine with cyanamide.[2] This reaction can be performed with or without a catalyst.[2] Another method involves reacting morpholine with other guanylating agents such as O-methylisourea sulfate.[1]
Q2: Why is the hydrochloride salt typically prepared?
The hydrochloride salt of Morpholine-4-carboximidamide is generally more stable and easier to handle as a crystalline solid compared to the free base.[1] The free base can be hygroscopic and may be less stable over time.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction components and can confirm the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and purity assessment of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic functional groups in the product.
Q4: What are the key safety precautions to consider during this synthesis?
-
Morpholine: It is a corrosive and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyanamide: It is toxic and can be absorbed through the skin. Handle with care and avoid inhalation of dust.
-
General Precautions: As with any chemical synthesis, it is crucial to conduct a thorough risk assessment before starting the experiment.
Experimental Protocol: Synthesis via Cyanamide
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 equivalent) and a suitable solvent (e.g., water or an alcohol).
-
In a separate container, prepare a solution of cyanamide (1.1 equivalents) in the same solvent.
Step 2: Reaction
-
Slowly add the cyanamide solution to the stirring morpholine solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
Step 3: Workup and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) to precipitate the hydrochloride salt.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Step 4: Purification
-
Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/diethyl ether) to obtain the pure this compound.
Visualizing the Synthesis and Troubleshooting
Reaction Pathway:
Caption: A decision tree for troubleshooting low product yield.
References
- Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
- Sugino, K., Shirai, K., & Aoyagi, K. (1941). Synthesis of Guanidine Compounds by the Cyanamide Condensation Method I. Preparation of Ethylenediguanidine and Tetramethylene. Bulletin of the Chemical Society of Japan, 16(1), 1-10.
- Kumar, A., et al. (2014). Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3486-3490.
Sources
avoiding byproduct formation in reactions with Morpholine-4-carboximidamide hydrochloride
Welcome to the Technical Support Center for Morpholine-4-carboximidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile guanidinylating agent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction to this compound in Synthesis
This compound is a widely used reagent in organic synthesis, prized for its ability to introduce the guanidine moiety into a diverse range of molecules.[1] Its high water solubility and crystalline nature make it a convenient and stable precursor for the synthesis of various heterocyclic compounds, particularly pyrimidine derivatives, which are of significant interest in medicinal chemistry.[1] However, like all reactive chemical species, its use is not without challenges. Understanding and mitigating potential side reactions is crucial for achieving high yields and purity of the desired products.
This guide provides a structured approach to identifying and resolving common issues encountered during reactions with this compound, with a focus on preventing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is primarily used as a synthetic intermediate for the preparation of compounds containing a guanidine group. Its most notable applications are in the synthesis of pyrimidine-based pharmacophores, which are crucial in the development of antiviral and antibacterial drugs.[1] It is also explored for its potential as an enzyme inhibitor in various disease models.[1]
Q2: What is the stability of this compound under typical laboratory conditions?
A2: this compound is a crystalline solid that is generally stable under standard conditions.[1] However, it is susceptible to hydrolysis under strongly acidic or basic conditions. The morpholine ring itself is thermally stable up to approximately 150°C, but can degrade at higher temperatures.
Q3: How soluble is this compound in common organic solvents?
A3: As a hydrochloride salt, it exhibits high solubility in polar solvents like water and, to a lesser extent, in alcohols such as methanol and ethanol. Its solubility in less polar organic solvents like dichloromethane, ethyl acetate, and ethers is limited. This solubility profile is an important consideration when choosing reaction conditions.
Q4: Can I use the free base, 4-morpholinecarboxamidine, instead of the hydrochloride salt?
A4: Yes, the free base can be used and may be preferable in reactions that are sensitive to acidic conditions. The free base can be generated from the hydrochloride salt by treatment with a suitable base. However, the hydrochloride salt is generally more stable and easier to handle for long-term storage.
Troubleshooting Guide: Byproduct Formation
This section details potential byproducts that may arise in reactions involving this compound and provides systematic approaches to their prevention and mitigation.
Issue 1: Presence of Morpholine and Urea-like Byproducts in the Reaction Mixture
Symptoms:
-
NMR spectra of the crude product show signals corresponding to morpholine.
-
Mass spectrometry analysis indicates the presence of a compound with the mass of morpholine (87.12 g/mol ).
-
A highly polar, water-soluble byproduct is observed, which may be a urea derivative.
Root Cause Analysis:
This issue is most likely due to the hydrolysis of this compound. The carboximidamide functional group is susceptible to cleavage by water, especially under harsh pH conditions or at elevated temperatures.
Mechanism of Hydrolysis:
Caption: Hydrolysis of Morpholine-4-carboximidamide.
Prevention and Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Strict Anhydrous Conditions | Minimizing the presence of water, a key reactant in hydrolysis. | 1. Dry all glassware in an oven at >120°C for at least 4 hours before use. 2. Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Control of pH | The hydrolysis is catalyzed by both acid and base. | 1. If the reaction can be performed under neutral conditions, this is ideal. 2. If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize its interaction with the carboximidamide group. 3. If an acid catalyst is necessary, use the minimum effective amount and consider weaker acids. |
| Temperature Management | Higher temperatures accelerate the rate of hydrolysis. | 1. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times at elevated temperatures. |
Issue 2: Formation of Dimeric or Oligomeric Byproducts
Symptoms:
-
Mass spectrometry reveals species with molecular weights corresponding to multiples of the starting material or its fragments.
-
The crude product contains high molecular weight, often insoluble or "tarry," material.
-
Broad, unresolved signals in the NMR spectrum of the crude product.
Root Cause Analysis:
Guanidine-containing molecules can undergo self-condensation reactions, particularly at higher concentrations and temperatures. This can lead to the formation of dimers, trimers, and other oligomers.
Proposed Self-Condensation Pathway:
Caption: Self-condensation of the reagent.
Prevention and Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Control of Reactant Concentration | Lower concentrations disfavor bimolecular or higher-order side reactions. | 1. Maintain a dilute solution of this compound. 2. If possible, add the reagent slowly to the reaction mixture to keep its instantaneous concentration low. |
| Optimized Reaction Temperature | Higher temperatures provide the activation energy for self-condensation. | 1. Conduct the reaction at the lowest effective temperature. 2. Perform initial optimization experiments at a range of temperatures to find the optimal balance between reaction rate and byproduct formation. |
| Order of Addition | Adding the guanidinylating agent to the other reactants can minimize its opportunity to self-react. | 1. Prepare a solution of the other reactants. 2. Add a solution of this compound dropwise to the reaction mixture over a period of time. |
Issue 3: Formation of Aza-Michael Adducts in Reactions with α,β-Unsaturated Carbonyls
Symptoms:
-
In reactions intended for cyclization (e.g., pyrimidine synthesis from chalcones), the formation of a linear adduct is observed.
-
NMR and mass spectrometry data are consistent with the addition of the guanidine nitrogen to the β-position of the unsaturated system.
Root Cause Analysis:
Guanidines are potent nucleophiles and can participate in aza-Michael additions with α,β-unsaturated carbonyl compounds.[2] This reaction can compete with the desired cyclization pathway.
Aza-Michael Addition vs. Desired Cyclization:
Caption: Competing reaction pathways.
Prevention and Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Choice of Solvent and Base | The reaction medium can influence the relative rates of the two competing pathways. | 1. Experiment with different solvents. Aprotic solvents may favor cyclization over the proton-transfer steps involved in some Michael additions. 2. The choice of base can be critical. A base that facilitates deprotonation to initiate cyclization without strongly promoting the Michael addition is preferred. |
| Use of a Non-nucleophilic Counterion | The nature of the counterion can affect the reactivity of the guanidinium species. | Research has shown that using non-nucleophilic counterions (e.g., hexafluorophosphate) can favor cycloaddition reactions over aza-Michael additions in some guanidine systems.[2] Consider anion exchange if this side reaction is prevalent. |
| Temperature Optimization | The activation energies for the two pathways may differ. | Systematically vary the reaction temperature to determine if a temperature window exists that favors the desired cyclization. |
Issue 4: Incomplete Reaction and/or Low Yield in Pyrimidine Synthesis from β-Ketoesters
Symptoms:
-
Significant amounts of starting materials (this compound and the β-ketoester) remain after the expected reaction time.
-
The yield of the desired pyrimidine product is consistently low.
Root Cause Analysis: This can be due to a number of factors, including:
-
Insufficiently basic conditions: The cyclization reaction often requires a base to deprotonate the guanidine and/or the β-ketoester.
-
Steric hindrance: Highly substituted β-ketoesters or guanidinylating agents can slow down the reaction.
-
Reversibility of an intermediate step: An equilibrium may exist that does not favor product formation under the chosen conditions.
Troubleshooting Workflow:
Caption: Troubleshooting low yield in pyrimidine synthesis.
Detailed Troubleshooting Steps:
-
Evaluate the Base:
-
Stoichiometry: Ensure at least one equivalent of base is used to neutralize the hydrochloride salt and facilitate the reaction.
-
Strength: A stronger base, such as sodium ethoxide or sodium methoxide, is often required. Weaker bases like triethylamine may not be sufficient.
-
Protocol: In a flame-dried flask under an inert atmosphere, dissolve the 1,3-dicarbonyl compound in anhydrous ethanol. Add the this compound. To this stirred mixture, add a solution of sodium ethoxide in ethanol dropwise.
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature, monitoring for the consumption of starting materials and the formation of byproducts by TLC or LC-MS.
-
Time: If the reaction is proceeding cleanly but slowly, extend the reaction time.
-
-
Assess Starting Material Purity:
-
Impurities in either the this compound or the β-ketoester can inhibit the reaction.
-
Purification: If necessary, purify the starting materials. This compound can be recrystallized from a suitable solvent system.
-
Analytical Methods for Byproduct Detection
A robust analytical strategy is essential for identifying and quantifying byproducts.
| Analytical Technique | Application | Sample Preparation |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring and qualitative assessment of byproduct formation. | Spot a dilute solution of the reaction mixture on a silica gel plate and elute with an appropriate solvent system. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and byproduct levels. | Dilute an aliquot of the reaction mixture in a suitable mobile phase. A C18 column with a water/acetonitrile or water/methanol gradient is often a good starting point. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of byproducts by their mass-to-charge ratio. | Similar to HPLC preparation. The mass spectrometer provides molecular weight information for unknown peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the desired product and any isolated byproducts. | Purify the compound of interest by column chromatography or recrystallization and dissolve in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). |
References
- Smolecule. (2023, August 15). Buy this compound | 5638-78-8. Smolecule.
- Benchchem. (2025). Technical Support Center: Optimizing Guanidine Synthesis. Benchchem.
- ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
- Benchchem. (2025).
- Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022, December 16). PMC.
- Sigma-Aldrich. This compound | 5638-78-8. Sigma-Aldrich.
- ChemicalBook. (2022, December 31).
- LookChem. Cas 5638-78-8,morpholine-4-carboximidamide. LookChem.
- Wikipedia. Guanidine. Wikipedia.
- INEOS OPEN. GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN.
- RSC Publishing. (2014, February 10).
- Google Patents. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine.
- Biosynth. Morpholine-4-carboxamide | 2158-02-3 | FM131592. Biosynth.
- Wikipedia. Morpholine. Wikipedia.
- PubMed Central. (2023, September 7). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. PMC.
- PubChem. Morpholine-4-carboximidamide Hydrobromide | C5H12BrN3O | CID 2806564. PubChem.
- iChemical. This compound, CAS No. 5638-78-8. iChemical.
- MySkinRecipes. This compound. MySkinRecipes.
- Benchchem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
- NIH. (2013, August 2). A Lewis acid-promoted Pinner reaction. PMC.
- Wikipedia. Pinner reaction. Wikipedia.
- J&K Scientific. (2025, June 4). Pinner Reaction. J&K Scientific.
- NIH. (2013, August 2). A Lewis acid-promoted Pinner reaction.
- MDPI. (2023, January 12).
- MDPI. (2023, March 3). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. MDPI.
- Der Pharma Chemica. Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica.
- Bentham Science Publisher. Recent Advances in Biginelli-type Reactions. Bentham Science Publisher.
- MDPI. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI.
- NIH. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. NIH.
- MDPI.
- ResearchGate. (2025, August 10). Recent Developments in the Reactivity of the Biginelli Compounds.
- MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.
- PubMed. (1994, July). The stability of mixtures of morphine hydrochloride, bupivacaine hydrochloride, and clonidine hydrochloride in portable pump reservoirs for the management of chronic pain syndromes. PubMed.
- The Royal Society of Chemistry. Supporting Information Thermodynamic, Kinetic, and Mechanistic Studies of the Thermal Guanidine Metathesis Reaction Venecia Rami. The Royal Society of Chemistry.
- NIH.
- PubChem. Guanidine | CH5N3 | CID 3520. PubChem.
- NIH.
- ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE.
- TSpace.
- Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells.
- ResearchGate. Novel Tartrate-Based Guanidines for Enantioselective Fluorination of 1,3-Dicarbonyl and α-Cyano Carbonyl Compounds | Request PDF.
- NIH. (2018, February 1).
- NIH. 4-Morpholinecarboxamidine. PMC.
- CymitQuimica. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride. CymitQuimica.
- Wikipedia.
- ChemRxiv.
- Google Patents. US6072075A - Guanidinylation reagents.
- NIH. Morpholine-4-carboxamide | C5H10N2O2 | CID 75088. PubChem.
- NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH.
- ResearchGate. (2025, August 5). Reactions of N-Hydroxysuccinimide Esters of Anthranilic Acids with Anions of .BETA.-Keto Esters. A New Route to 4-Oxo-3-quinolinecarboxylic Acid Derivatives.
- NIH. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC.
- Google Patents. WO2020101902A1 - Self-condensation of aldehydes.
- Science of Synthesis.
Sources
Technical Support Center: Catalyst Selection for Morpholine-4-carboximidamide Hydrochloride Reactions
Welcome to the technical support center for reactions involving Morpholine-4-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on catalyst selection and troubleshooting for your experiments. We aim to move beyond simple protocols by explaining the "why" behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.
Introduction to this compound in Synthesis
This compound is a versatile reagent, primarily utilized as a guanylating agent in the synthesis of various nitrogen-containing heterocyclic compounds and other complex molecules.[1][2] Its structure, featuring a reactive carboximidamide group and a stable morpholine ring, makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The hydrochloride salt form enhances its stability and solubility, particularly in aqueous media.[1][2]
The core reactivity of this compound lies in its ability to transfer the amidine group to a nucleophile, typically an amine, to form a substituted guanidine. This transformation is central to the synthesis of numerous biologically active molecules.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is predominantly used as a synthetic intermediate for the preparation of guanidine derivatives.[1] These derivatives are key pharmacophores in various drug discovery programs, including the development of enzyme inhibitors and antiviral agents.[1][4] It serves as a crucial building block for constructing more complex heterocyclic systems like pyrimidines and pyrazoles.[1][5]
Q2: Is this compound stable under ambient conditions?
A2: Yes, the hydrochloride salt is generally stable under normal laboratory conditions.[6] However, it is advisable to store it under an inert atmosphere (like nitrogen or argon) at 2-8°C to prevent potential degradation from moisture and atmospheric CO2.[5] Being a hydrochloride salt, it is hygroscopic and should be handled accordingly.
Q3: What are the typical solvents for reactions involving this reagent?
A3: The choice of solvent depends on the specific reaction and the nucleophile being used. Due to its high water solubility, aqueous or protic solvents like ethanol can be employed, especially when working with water-soluble substrates.[1][7] For many organic transformations, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are common choices.
Q4: Do I always need a catalyst for guanylation reactions with this reagent?
A4: Not always, but a catalyst is highly recommended for efficient and high-yielding reactions, especially with less nucleophilic amines. While direct guanylation can occur under harsh conditions, catalysis allows for milder reaction conditions, broader substrate scope, and improved reaction kinetics.[8]
Catalyst Selection Guide
The selection of an appropriate catalyst is critical for the success of guanylation reactions. The primary role of the catalyst is to activate either the this compound or the amine nucleophile, facilitating the C-N bond formation.
Catalyst Selection Workflow
Below is a decision-making workflow to guide your catalyst selection process.
Caption: A decision tree for troubleshooting common guanylation issues.
Experimental Protocol: Catalytic Guanylation of Aniline
This protocol provides a general method for the guanylation of a weakly nucleophilic amine using a Lewis acid catalyst.
Materials:
-
This compound
-
Aniline
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous Acetonitrile (ACN)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 eq.).
-
Add anhydrous acetonitrile (5 mL) and stir to dissolve.
-
Add aniline (1.0 mmol, 1.0 eq.) to the solution.
-
Add Scandium(III) triflate (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 60°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-N'-(morpholine-4-carbonyl)guanidine.
References
-
National Center for Biotechnology Information. (n.d.). 4-Morpholinecarboxamidine. PubChem. [Link]
-
LookChem. (n.d.). Cas 5638-78-8,morpholine-4-carboximidamide. [Link]
-
ResearchGate. (n.d.). Synthesis of Guanidines in Solution | Request PDF. [Link]
-
Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives. Thieme. [Link]
-
Hindawi. (2014, March 17). Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. [Link]
-
Farrar, W. V. (1965). A synthesis of guanidine derivatives. Journal of the Chemical Society (Resumed), 856-858. [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine-4-carboxamide. PubChem. [Link]
-
MDPI. (2023, September 7). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. [Link]
-
ResearchGate. (n.d.). Screening of reaction parameters for guanylation a . | Download Table. [Link]
-
ResearchGate. (n.d.). Reaction scope of amidine hydrochlorides. Reaction conditions. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine-4-carboximidamide Hydrobromide. PubChem. [Link]
-
ResearchGate. (n.d.). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Request PDF. [Link]
-
Semantic Scholar. (2016, March 3). Guanidine Synthesis: Use of Amidines as Guanylating Agents. [Link]
-
National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. PMC. [Link]
-
National Center for Biotechnology Information. (2023, September 7). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. PMC. [Link]
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride … [cymitquimica.com]
- 3. staffsites.sohag-univ.edu.eg [staffsites.sohag-univ.edu.eg]
- 4. This compound [myskinrecipes.com]
- 5. Cas 5638-78-8,morpholine-4-carboximidamide | lookchem [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. N-[4-(Morpholin-4-yl)phenyl]guanidine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
solvent effects on the reactivity of Morpholine-4-carboximidamide hydrochloride
Introduction
Welcome to the technical support guide for Morpholine-4-carboximidamide hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile guanidinium salt in their synthetic workflows. The reactivity of guanidinium salts like this compound is profoundly influenced by the choice of solvent. This is due to the charged nature of the guanidinium group and its ability to engage in hydrogen bonding, which dictates its solubility, stability, and nucleophilic/basic character.
This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use. The insights provided are based on established principles of physical organic chemistry and extensive field experience with related compounds.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Poor or Inconsistent Reaction Conversion
Symptoms: Your reaction stalls, yields are lower than expected, or you observe significant variability between batches.
Root Cause Analysis:
The reactivity of the guanidinium group is highly dependent on its solvation state. In its hydrochloride salt form, the compound is a salt, and its dissociation and the availability of the free base form for reaction are solvent-dependent.
-
Protic Solvents (e.g., alcohols, water): These solvents can extensively solvate both the cation and the anion of the salt through hydrogen bonding. This can stabilize the starting material and potentially reduce the nucleophilicity of the free guanidine base if it forms, leading to slower reaction rates.
-
Apolar Aprotic Solvents (e.g., hexane, toluene): The starting material, being a salt, will likely have very poor solubility, leading to a heterogeneous reaction mixture and slow or no reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often the most effective. They can solvate the cation, but less effectively solvate the chloride anion compared to protic solvents. This can lead to a "naked" anion effect and a more reactive, less-solvated guanidinium cation. However, the basicity of the free guanidine can be strongly modulated.
Troubleshooting Steps:
-
Assess Solubility: Before starting your reaction, perform a simple solubility test with your chosen solvent at the intended reaction temperature. A homogeneous solution is often desirable for predictable kinetics.
-
Solvent Selection Workflow: Follow a logical solvent screening process. The diagram below outlines a decision-making workflow for selecting an appropriate solvent system.
-
Consider an External Base: If you are performing a reaction where the free guanidine is the reactive species (e.g., nucleophilic attack), the presence of HCl can be detrimental. The addition of a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃) may be necessary to liberate the free base in situ.
-
Solvent Property Comparison: Refer to the table below to make an informed choice based on solvent properties.
| Solvent | Dielectric Constant (ε) | Type | Key Considerations |
| Water | 80.1 | Polar Protic | High solubility of the salt, but may lead to hydrolysis of sensitive substrates and extensive solvation, reducing reactivity. |
| Methanol | 32.7 | Polar Protic | Good solvent for the salt, but can act as a nucleophile in some reactions. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Good dissolving power for salts, less basic than DMF/DMSO. Can be a good starting point. |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent dissolving power, but can decompose at high temperatures to form dimethylamine, which is nucleophilic. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very high dissolving power, but can be difficult to remove and can participate in oxidation reactions at elevated temperatures. |
| Dichloromethane (DCM) | 9.1 | Apolar Aprotic | Limited solubility for salts. May be useful if the product is nonpolar and precipitates. |
Issue 2: Side Product Formation or Degradation
Symptoms: You observe unexpected spots on your TLC or peaks in your LCMS that correspond to decomposition of your starting material or formation of byproducts.
Root Cause Analysis:
The stability of this compound can be compromised under certain conditions, which are often exacerbated by the solvent choice.
-
Hydrolysis: In the presence of water, especially at non-neutral pH and elevated temperatures, the guanidinium group can be susceptible to hydrolysis, leading to the formation of a urea derivative and morpholine.
-
Solvent Reactivity: Some solvents are not inert. As mentioned, DMF can generate amines at high temperatures. DMSO can act as an oxidant in certain reactions (e.g., Swern-Moffatt oxidation conditions).
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: If your reaction is sensitive to water, use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: Carefully control the reaction temperature. Run a preliminary thermal stability test of your starting material in the chosen solvent if you suspect decomposition.
-
pH Control: If your reaction conditions are harsh (strongly acidic or basic), consider if the guanidinium group is stable. The pKa of the protonated guanidinium group is typically high (around 13.5), making it a stable conjugate acid. However, forcing conditions can lead to degradation.
-
Mechanism of Degradation: The diagram below illustrates a potential hydrolytic degradation pathway.
A -> C [label="Nucleophilic attack"]; B -> C [style=dotted]; C -> D; C -> E; }
Caption: Potential pathway for hydrolytic degradation of the guanidinium group.Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound?
A1: There is no single "best" solvent, as the optimal choice depends heavily on the reaction type and the other reagents involved. However, for many applications, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) offer a good starting point. They provide a favorable balance of solubility for the salt while not overly solvating and deactivating the reactive species through hydrogen bonding as protic solvents might.
Q2: I need to use the free base form, Morpholine-4-carboximidamide. How do I prepare it, and what solvent should I use?
A2: To generate the free base, you can perform a liquid-liquid extraction. Dissolve the hydrochloride salt in water, add a strong base like sodium hydroxide (NaOH) to deprotonate the guanidinium group, and then extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. The free base will be significantly less polar than the salt. Be aware that the free base may have limited stability and is best used immediately after preparation.
Q3: Can I use a protic solvent like ethanol for my reaction?
A3: You can, but you must consider the potential consequences. Ethanol can act as a hydrogen bond donor, which will strongly solvate the guanidinium cation and the chloride anion. This can stabilize the ground state of your starting material more than the transition state, potentially slowing down the reaction. Additionally, ethanol itself can be a nucleophile and may compete with your desired reagent, especially under basic conditions or at elevated temperatures.
Q4: My reaction is heterogeneous in my chosen solvent. What are my options?
A4: A heterogeneous reaction is not always problematic, but it can lead to slow and irreproducible results. You have several options:
-
Find a solvent with better solubility: Refer to the troubleshooting guide above.
-
Increase the temperature: Solubility often increases with temperature. Check the thermal stability of your reactants first.
-
Use a co-solvent: Adding a small amount of a high-polarity solvent like DMSO to a solvent like THF can sometimes dissolve enough of the salt to facilitate the reaction.
-
Employ a phase-transfer catalyst (PTC): If you are reacting the guanidinium salt with a nonpolar substrate, a PTC like tetrabutylammonium bromide can help shuttle the reactants across the phase boundary.
References
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
-
Katritzky, A. R., et al. (2010). Acidity and Basicity of Guanidines. Chemical Reviews, 110(8), 4868–4887. [Link]
-
Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. [Link]
Technical Support Center: Morpholine-4-carboximidamide Hydrochloride Solution Stability
Welcome to the technical support center for Morpholine-4-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific rationale behind them, ensuring the integrity and success of your experiments.
Introduction to Stability Concerns
This compound is a water-soluble compound with a carboximidamide functional group.[1] While the solid form is generally stable when stored under inert atmosphere at room temperature, its stability in solution can be a critical factor for experimental reproducibility and the overall success of research and development activities.[2] The primary degradation pathway for this compound in aqueous solution is hydrolysis of the carboximidamide group.[1] This process can be influenced by several factors, including pH, temperature, light exposure, and the presence of other chemical entities in the formulation. Understanding and controlling these factors is paramount to maintaining the integrity of your stock solutions and experimental samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues related to the stability of this compound in solution.
FAQ 1: What is the primary degradation pathway for this compound in solution?
The carboximidamide functional group is susceptible to hydrolysis, which is the principal degradation route in aqueous solutions.[1] This reaction involves the cleavage of the C-N bond of the imidamide, leading to the formation of morpholine and a urea derivative, which can further hydrolyze to generate ammonia and a corresponding carboxylic acid derivative under certain conditions. This degradation is catalyzed by both acidic and basic conditions.
Diagram: Proposed Hydrolysis Pathway of this compound
Caption: Proposed hydrolysis pathway of this compound.
FAQ 2: How does pH affect the stability of my solution?
Troubleshooting Inconsistent Results: If you are observing variability in your experimental outcomes, unexpected loss of activity, or the appearance of unknown peaks in your analytical chromatograms, it is crucial to measure and control the pH of your stock solutions and experimental buffers.
Table 1: General Guidance on pH and Stability
| pH Range | Expected Stability | Recommendations |
| < 4 | Low | Avoid prolonged storage. Prepare fresh solutions before use. |
| 4 - 7.5 | Optimal | Ideal for storage of stock solutions. Use buffered systems. |
| > 7.5 | Low to Moderate | Use with caution. Prepare fresh and use immediately. |
FAQ 3: What are the recommended storage conditions for stock solutions?
To maximize the shelf-life of your this compound stock solutions, adhere to the following guidelines:
-
Solvent: Use a high-purity, sterile, buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at a pH between 6.0 and 7.5. Avoid using unbuffered water, as the pH can fluctuate.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can occur upon exposure to UV or visible light.[4]
-
Atmosphere: While the solid is stored under an inert atmosphere, for solutions, ensuring a tightly sealed container will minimize exposure to atmospheric CO₂, which can alter the pH of unbuffered solutions.
FAQ 4: I see a precipitate in my stock solution after thawing. What should I do?
Precipitation upon thawing can be due to several factors:
-
Concentration Exceeding Solubility at Lower Temperatures: The solubility of the compound may be lower at the storage temperature.
-
pH Shift: A change in pH during freezing and thawing can affect solubility.
-
Degradation: The precipitate could be a less soluble degradation product.
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to room temperature or 37°C with gentle agitation to see if the precipitate redissolves.
-
Sonication: Brief sonication in a water bath can also help to redissolve the compound.
-
pH Check: Measure the pH of the solution. If it has shifted, it may indicate degradation or buffer issues.
-
Filtration and Quantification: If the precipitate does not redissolve, it is recommended to centrifuge the solution, collect the supernatant, and re-quantify the concentration using a validated analytical method before use. The presence of an insoluble precipitate is a strong indicator of instability, and it is often best to prepare a fresh stock solution.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in PBS.
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered
-
Sterile, amber, polypropylene or glass vials
-
Calibrated analytical balance and pH meter
Procedure:
-
Equilibrate: Allow the solid this compound to come to room temperature in a desiccator before opening to prevent condensation.
-
Weigh: Accurately weigh the required amount of the solid compound. For a 10 mM solution, this is 1.656 mg per mL of solvent (Molecular Weight: 165.62 g/mol ).
-
Dissolve: Add the solid to the appropriate volume of sterile PBS (pH 7.4) in a sterile container.
-
Mix: Gently vortex or sonicate until the solid is completely dissolved.
-
Verify pH: Check the pH of the final solution and adjust if necessary with dilute HCl or NaOH to bring it to within the 7.2-7.4 range.
-
Aliquot: Dispense the stock solution into single-use, light-protected (amber) vials.
-
Store: Store the aliquots at -20°C or -80°C.
Protocol 2: General Approach for a Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the active compound and separating it from any degradation products. While a specific validated method for this compound is not publicly available, the following outlines a systematic approach to developing one.
Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products generated under forced degradation conditions.
1. Forced Degradation Study:
-
Purpose: To intentionally degrade the compound to generate potential impurities and degradation products. This is essential to ensure the specificity of the analytical method.
-
Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound and solution at 80°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (e.g., 254 nm) and visible light for 24 hours, alongside a dark control.
-
2. HPLC Method Development:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic acid or 0.1% Trifluoroacetic acid in water to improve peak shape for the basic guanidine moiety. A phosphate buffer (e.g., 20 mM, pH 3-4) can also be used.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Begin with a broad gradient (e.g., 5-95% B over 20 minutes) to elute all components.
-
Detection: UV detection at a wavelength where the parent compound has significant absorbance (a UV scan of the compound in the mobile phase will determine the optimal wavelength).
-
Optimization: Analyze the samples from the forced degradation study. Adjust the gradient, mobile phase composition, and pH to achieve adequate resolution between the parent peak and all degradation product peaks.
Diagram: Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Excipient Compatibility
When formulating this compound, it is important to consider potential interactions with excipients that could compromise its stability.
-
Reducing Sugars: Excipients like lactose and dextrose contain reactive aldehyde groups that can react with the amine functionalities in the morpholine ring or the carboximidamide group, leading to the formation of adducts.
-
Reactive Impurities in Excipients: Some excipients may contain reactive impurities such as peroxides (in povidone) or aldehydes, which can lead to oxidative degradation or adduct formation.
-
High pH Excipients: Basic excipients can raise the micro-environmental pH in a solid dosage form or in solution, which can accelerate hydrolytic degradation.
-
Stearate Lubricants: Magnesium stearate, a common lubricant, has been reported to be incompatible with some amine-containing active pharmaceutical ingredients, potentially accelerating degradation.
It is always recommended to perform compatibility studies with your intended excipients under accelerated conditions (e.g., elevated temperature and humidity) and analyze for degradation products.
Conclusion
The stability of this compound in solution is a critical parameter that requires careful management. By understanding the primary degradation pathway of hydrolysis and controlling key factors such as pH, temperature, and light exposure, researchers can significantly improve the reliability and reproducibility of their experiments. The implementation of a validated stability-indicating analytical method is essential for accurately monitoring the integrity of this compound in all stages of research and development.
References
-
Zonja, B., Delgado, A., Abad, J. L., Pérez, S., & Barceló, D. (2016). Abiotic amidine and guanidine hydrolysis of lamotrigine-N2-glucuronide and related compounds in wastewater: The role of pH and N2-substitution on reaction kinetics. Water Research, 100, 466–475. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
-
Hu, Y., & An, J. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 36(8), 528-537. [Link]
-
Narang, A. S., & Desai, D. (2019). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 20(2), 65. [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abiotic amidine and guanidine hydrolysis of lamotrigine-N2-glucuronide and related compounds in wastewater: The role of pH and N2-substitution on reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions with Morpholine-4-carboximidamide Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Morpholine-4-carboximidamide hydrochloride. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for monitoring the progress of chemical reactions involving this versatile guanidinylating agent.
Section 1: Foundational Concepts & Initial Considerations
This compound is a water-soluble, crystalline solid used primarily as a reagent for guanidinylation—the process of adding a guanidine group to a primary or secondary amine.[1][2] This reaction is fundamental in medicinal chemistry for the synthesis of various bioactive compounds and complex natural products.[1][3][4]
Successful synthesis requires diligent reaction monitoring to determine the point of completion, identify potential side products, and optimize yield. The primary challenge in monitoring these reactions stems from the inherent properties of guanidines:
-
High Polarity: The guanidinium group is often protonated, making the starting material and products highly polar and water-soluble.[1][2] This affects their behavior in common chromatographic systems.
-
Low UV Activity: Unless the substrate or product contains a chromophore, guanidines themselves are often poor absorbers of UV light, making visualization by standard UV-TLC difficult.[5]
-
Reactivity: Guanidines are nucleophilic and basic, which can influence subsequent chemical transformations and interactions with analytical equipment.[6]
This guide will address these challenges with detailed protocols and troubleshooting FAQs for the most effective monitoring techniques.
Section 2: Thin-Layer Chromatography (TLC)
TLC is the first line of analysis for its speed, low cost, and simplicity.[5] However, due to the polar and often non-UV active nature of guanidines, standard TLC protocols must be adapted.
Detailed Protocol: TLC Analysis of Guanidinylation Reactions
-
Plate Selection: Use silica gel 60 F254 plates for general purposes. If streaking or poor separation occurs, consider using cellulose plates, which can be more suitable for highly polar compounds.[7]
-
Sample Preparation:
-
Create a ~1-5 mg/mL solution of your crude reaction mixture in a suitable solvent (e.g., methanol, DMF).
-
Prepare separate solutions of your starting amine and this compound as references.
-
-
Spotting: Using a capillary tube, carefully spot the reaction mixture and reference standards on the TLC plate baseline. Keep the spots small to maximize resolution.
-
Mobile Phase (Eluent) Selection: This is the most critical step.
-
Starting Point: Begin with a polar solvent system. A common choice is Dichloromethane (DCM) / Methanol (MeOH). Start with a 95:5 (v/v) ratio and increase the proportion of MeOH to increase polarity.
-
Additive for Basic Compounds: To prevent streaking caused by the basic guanidine group interacting with acidic silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the mobile phase (typically 0.5-2%).[7]
-
Example System: DCM / MeOH / NH₄OH (88:10:2 v/v/v).
-
-
Development: Place the spotted TLC plate in a chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization:
Table 1: Recommended TLC Stains for Guanidine Compounds
| Stain | Preparation | Procedure | Visualization | Mechanism & Comments |
| Potassium Permanganate (KMnO₄) | 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH, 300mL H₂O.[9] | Dip the plate briefly, then gently heat with a heat gun. | Yellow/brown spots on a purple background.[8] | Oxidative. Highly universal for most organic compounds. Will visualize any compound that can be oxidized.[8] |
| Ninhydrin | 0.2g ninhydrin in 100mL absolute ethanol.[9] | Dip or spray the plate, then heat gently. | Pink or purple spots. | Specific for primary/secondary amines. Excellent for tracking the consumption of a primary amine starting material.[8][9] Guanidines themselves do not typically stain. |
| Sakaguchi Reagent | Solution A: 0.1% 8-hydroxyquinoline in acetone. Solution B: 0.2% bromine in 5% NaOH. | Spray with A, let dry, then spray with B. | Red or orange spots. | Specific for guanidinium groups. This is the most direct way to visualize your guanidine-containing product.[10] |
| Iodine Chamber | Place a few crystals of I₂ in a sealed chamber. | Place the developed plate in the chamber for a few minutes. | Brown spots against a light yellow background. | General purpose. Iodine adsorbs onto many organic compounds. Spots are often transient.[8] |
Troubleshooting & FAQs: TLC Monitoring
Q1: All my spots are stuck on the baseline (Rf = 0). What should I do?
A1: This is a classic sign that your mobile phase is not polar enough to move the highly polar guanidinium compounds up the silica plate.
-
Solution: Increase the polarity of your eluent. If you are using a DCM/MeOH system, systematically increase the percentage of methanol (e.g., from 5% to 10%, then 15%). If the problem persists, consider switching to an even more polar system, such as Chloroform/Methanol/Ammonia.[7]
Q2: My spots are streaking badly. How can I get sharp, defined spots?
A2: Streaking is typically caused by the basic guanidine group interacting too strongly with the acidic silica gel surface.
-
Solution: Add a basic modifier to your mobile phase. Incorporating 0.5-2% triethylamine (TEA) or ammonium hydroxide will neutralize the acidic sites on the silica, leading to much sharper spots.
Q3: I can't see my product on the TLC plate, even after staining.
A3: This could be due to several factors:
-
Low Concentration: The reaction may not have proceeded, or the product concentration is too low to be detected. Try spotting a more concentrated sample of your reaction mixture.
-
Inappropriate Stain: Ensure the stain you are using is appropriate for your compound. If your product is a fully substituted (tetrasubstituted) guanidine and lacks other functional groups, a universal oxidative stain like permanganate is a better choice than a specific stain like ninhydrin.
-
Volatility: If your product is volatile, it may evaporate from the plate during drying or heating.[8] If you suspect this, try to visualize the plate as quickly as possible after development.
Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
For quantitative analysis and unambiguous identification of products, LC-MS is the gold standard. It separates components of the reaction mixture and provides their mass-to-charge ratio (m/z), confirming product formation and detecting side products.
Detailed Protocol: LC-MS Analysis of Guanidinylation Reactions
-
Sample Preparation:
-
Take a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quench the reaction by diluting it significantly in a suitable solvent. A common choice is a 1:1 mixture of acetonitrile and water with 0.1% formic acid. This large dilution (~1000-fold) stops the reaction and prepares the sample for injection.
-
-
Column Selection: Due to the high polarity of guanidines, a standard C18 reversed-phase column may provide poor retention.
-
Recommended: Use a column designed for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a C18 column with an aqueous-stable end-capping.[11]
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid (or Ammonium Formate for pH stability).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: Formic acid is a crucial additive. It protonates the guanidine group to form the guanidinium ion, which improves peak shape and ensures consistent ionization for MS detection.
-
-
Gradient: Start with a high percentage of organic solvent (e.g., 95% B) if using a HILIC column, or a low percentage (e.g., 5% B) if using a reversed-phase column. Run a gradient to elute the compounds.
-
MS Detection:
-
Use Electrospray Ionization (ESI) in positive ion mode. The guanidine group readily accepts a proton and is easily detected as the [M+H]⁺ ion.
-
Calculate the expected exact mass of your starting materials and the desired product's [M+H]⁺ ion. Use this to create an extracted ion chromatogram (EIC) to selectively monitor their appearance and disappearance.
-
Troubleshooting & FAQs: LC-MS Monitoring
Q1: I don't see my product peak in the chromatogram, but I have the correct mass in the MS spectrum.
A1: This indicates your product is not being retained on the column and is eluting in the solvent front (void volume).
-
Solution 1 (Reversed-Phase): If using a C18 column, your compound is too polar. You need to switch to a more suitable column, like a HILIC column, which is specifically designed to retain polar analytes.[11]
-
Solution 2 (Derivatization): For some applications, derivatization with an agent like benzoin can be used to make the guanidine less polar and more easily analyzable by standard LC-MS methods.[12][13]
Q2: My peak shapes are very broad or splitting.
A2: This is often due to secondary interactions with the column or improper pH.
-
Solution: Ensure you have an acidic modifier like 0.1% formic acid or acetic acid in both mobile phases. This maintains a consistent protonated state for the guanidine and minimizes unwanted interactions with the stationary phase, leading to sharper peaks.
Q3: I see an unexpected mass that is +99 amu higher than my product.
A3: If you are using a peptide coupling reagent like HATU or HBTU in your synthesis, this is a known side reaction where the activating agent can add to nucleophilic side chains, such as the phenol group of tyrosine.[14]
-
Solution: Monitor the reaction carefully and avoid using a large excess of the coupling reagent. The side product formation often occurs after the desired reaction is complete.[14] Using an equimolar amount of the coupling reagent can prevent this.[14]
Section 4: Integrated Monitoring Workflow
Choosing the right analytical technique depends on the specific needs of your experiment. The following workflow provides a decision-making framework.
Caption: Decision workflow for monitoring guanidinylation reactions.
References
-
ResearchGate. Detection of guanidinium compounds by TLC. Available from: [Link]
-
Lukin, O., & Dorn, S. (2001). Solid-phase synthesis of substituted guanidines using a novel acid labile linker. Journal of Combinatorial Chemistry, 3(3), 226-231. Available from: [Link]
-
National Institutes of Health (NIH). (2023, February 28). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Available from: [Link]
-
Völkl, A., & Berlet, H. H. (1977). Thin-layer chromatography of guanidino compounds. Journal of Clinical Chemistry and Clinical Biochemistry, 15(5), 267-269. Available from: [Link]
-
ResearchGate. (PDF) The determination of the guanidine bases in urine. Available from: [Link]
-
Palatinszky, M., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 12, 102972. Available from: [Link]
-
Aalborg University. (2024, September 24). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Available from: [Link]
-
National Center for Biotechnology Information. (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Available from: [Link]
-
ResearchGate. Synthesis of Guanidines and Some of Their Biological Applications. Available from: [Link]
-
University of Rochester. TLC stains. Available from: [Link]
-
National Center for Biotechnology Information. (2022, December 16). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Available from: [Link]
-
University of Colorado Boulder. Thin Layer Chromatography. Available from: [Link]
-
ResearchGate. Classical guanidine synthesis. Guanidine core structure obtained by.... Available from: [Link]
-
National Center for Biotechnology Information. (2024, September 24). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Available from: [Link]
-
ResearchGate. Methods for the synthesis of substituted guanidines. Available from: [Link]
-
Royal Society of Chemistry. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Available from: [Link]
-
ResearchGate. Chromatography of guanidino compounds | Request PDF. Available from: [Link]
-
Chemistry Stack Exchange. (2016, August 2). Monitoring reaction progress? [closed]. Available from: [Link]
-
LookChem. Cas 5638-78-8,morpholine-4-carboximidamide. Available from: [Link]
-
Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549-1556. Available from: [Link]
-
Royal Society of Chemistry. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Available from: [Link]
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride … [cymitquimica.com]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thin-layer chromatography of guanidino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TLC stains [reachdevices.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vbn.aau.dk [vbn.aau.dk]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Technical Support Center: Refining Workup Procedures for Morpholine-4-carboximidamide Hydrochloride
Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective workup and purification of Morpholine-4-carboximidamide hydrochloride. Structured as a troubleshooting guide and frequently asked questions (FAQs), this document offers in-depth, field-proven insights into overcoming common challenges encountered during the synthesis and isolation of this important guanidine-containing compound. The protocols and recommendations herein are designed to ensure high purity, yield, and reproducibility in your experimental workflows.
I. Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific issues that may arise during the workup of this compound, providing explanations for the underlying causes and actionable solutions.
1. Q: My reaction mixture is a thick, intractable slurry after the initial reaction. How can I effectively proceed with the workup?
A: This is a common observation, particularly in syntheses involving dicyandiamide or other sparingly soluble reagents. The high concentration of salts and the product itself can lead to a difficult-to-handle mixture.
-
Causality: The formation of ammonium salts as byproducts and the potential for the product to begin precipitating from the reaction solvent can result in a thick slurry. Vigorous stirring may not be sufficient to ensure homogeneity.
-
Solution:
-
Dilution: Carefully add a polar solvent in which your product has some solubility at elevated temperatures, such as isopropanol or ethanol. This will help to break up the slurry and facilitate transfer and filtration.
-
Temperature Modulation: Gently warming the mixture (e.g., to 40-50 °C) can improve the solubility of some components, making the mixture more fluid. Exercise caution and ensure your compound is stable at these temperatures.
-
Initial Filtration: If the slurry consists of insoluble byproducts, a hot filtration step can be beneficial. This removes unwanted solids before proceeding to product isolation.
-
2. Q: During the basification step to generate the free base, I'm observing an oily precipitate instead of a clear phase separation. What is happening and how can I fix it?
A: The phenomenon of "oiling out" is a common challenge when working with polar, basic compounds. Instead of crystallizing or cleanly partitioning, the compound separates as a liquid phase.
-
Causality: This often occurs when the free base has a low melting point or is highly soluble in the reaction mixture, even after basification. The presence of impurities can also disrupt the crystallization process.
-
Solutions:
-
Solvent Selection for Extraction: After basification, use a more effective extraction solvent. While diethyl ether is sometimes used, a more polar solvent like dichloromethane (DCM) or a 3:1 mixture of chloroform and isopropanol can be more efficient at extracting the polar free base.[1]
-
Salting Out: Add sodium chloride (brine) to the aqueous layer to decrease the solubility of the organic free base in the aqueous phase, thereby promoting its transfer into the organic layer.
-
Temperature Control: Perform the extraction at a lower temperature (e.g., using an ice bath) to potentially encourage solidification of the free base.
-
3. Q: My yield of this compound is consistently low after recrystallization. What are the likely causes and how can I improve it?
A: Low yield is a frequent issue in crystallization, especially with highly water-soluble salts.
-
Causality:
-
Excessive Solvent: Using too much solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor.
-
Inappropriate Solvent System: The chosen solvent may have too high a solubility for your compound even at low temperatures.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals, necessitating further purification steps that reduce the overall yield.
-
-
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Solvent Screening: Experiment with different solvent systems. For polar hydrochloride salts, alcohols like ethanol or isopropanol are good starting points.[2] A mixed solvent system, such as ethanol/diethyl ether or isopropanol/ethyl acetate, can also be effective. The second solvent should be one in which the product is poorly soluble.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Mother Liquor Analysis: Check the mother liquor for the presence of your product using Thin Layer Chromatography (TLC). If a significant amount of product is present, you can concentrate the mother liquor and attempt a second crystallization.
-
4. Q: I am having difficulty removing unreacted morpholine from my final product. What is the best approach?
A: Morpholine is a relatively volatile and basic compound, which can be challenging to remove completely.
-
Causality: Morpholine can be carried through the workup, especially if extractions are not performed carefully. Its basicity can also cause it to co-precipitate with the hydrochloride salt of the product.
-
Solutions:
-
Aqueous Acid Wash: During the workup of the free base, perform multiple washes of the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the morpholine, making it water-soluble and drawing it into the aqueous phase.
-
Azeotropic Removal: For small amounts of residual morpholine, co-evaporation with a high-boiling solvent like toluene under reduced pressure can be effective.
-
Recrystallization: A carefully chosen recrystallization solvent system will often leave the more soluble morpholine hydrochloride in the mother liquor.
-
II. Frequently Asked Questions (FAQs)
1. Q: What are the most common impurities I should be aware of when synthesizing this compound?
A: The impurity profile depends on the synthetic route:
-
From Dicyandiamide:
-
Unreacted Dicyandiamide: Sparingly soluble in many organic solvents, it can often be removed by filtration.
-
Melamine and related triazines: Dicyandiamide can self-condense at elevated temperatures to form these byproducts. Careful temperature control during the reaction is crucial.
-
Biguanides: Formed from the reaction of the product with another molecule of dicyandiamide.[3][4]
-
-
From O-Methylisourea Sulfate:
-
Unreacted O-Methylisourea: Can be removed by aqueous washes.
-
Methanol: A byproduct of the reaction that should be removed by distillation.
-
-
Common to both routes:
-
Unreacted Morpholine: As discussed in the troubleshooting section.
-
Ethylenediamine: A common impurity in commercially available morpholine that can lead to the formation of dimeric impurities.[5] It is advisable to use high-purity morpholine.
-
2. Q: What are the recommended TLC conditions for monitoring the reaction and purity of this compound?
A: Due to the polar and basic nature of guanidinium compounds, specific TLC conditions are required for good separation and visualization.
-
Mobile Phase: A polar, basic mobile phase is generally effective. A good starting point is a mixture of Dichloromethane:Methanol:Ammonium Hydroxide in a ratio of 8:2:0.2. The polarity can be adjusted by varying the methanol concentration.
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F254) are suitable.
-
Visualization:
3. Q: Can I use column chromatography to purify this compound?
A: Column chromatography of the highly polar hydrochloride salt on silica gel can be challenging due to strong adsorption and poor elution. However, purification of the less polar free base is feasible.
-
Purification of the Free Base:
-
Stationary Phase: Silica gel.
-
Eluent: A gradient of Dichloromethane and Methanol is a good starting point. To prevent peak tailing, it is highly recommended to add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonium hydroxide, to the eluent.
-
Post-Column Conversion: After collecting the pure fractions of the free base, the solvent can be evaporated, and the residue redissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with ethereal HCl or HCl in isopropanol to precipitate the pure hydrochloride salt.
-
4. Q: What are the key safety considerations when working with this compound and its precursors?
A: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Reagents:
-
Morpholine: Corrosive and flammable. Handle with care.
-
Dicyandiamide: Can be harmful if inhaled or swallowed.
-
Acids and Bases: Handle concentrated acids and bases with extreme caution.
-
-
Safety Data Sheets (SDS): Always consult the SDS for all reagents before starting any experimental work.
III. Experimental Protocols & Data
Protocol 1: General Workup and Purification from a Dicyandiamide-Based Synthesis
This protocol outlines a general procedure for the isolation and purification of this compound from a reaction mixture where dicyandiamide and morpholine are the starting materials.
Step-by-Step Methodology:
-
Reaction Quenching and Initial Filtration:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a thick slurry is present, dilute with a minimal amount of hot isopropanol to facilitate stirring and transfer.
-
Filter the mixture to remove any unreacted dicyandiamide and other insoluble byproducts. Wash the filter cake with a small amount of cold isopropanol.
-
-
Solvent Removal:
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the bulk of the solvent.
-
-
Acid-Base Extraction (Purification of the Free Base):
-
Dissolve the crude residue in deionized water.
-
Cool the aqueous solution in an ice bath and basify to a pH > 12 by the slow addition of a concentrated NaOH solution.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
-
Salt Formation and Recrystallization:
-
Dissolve the crude free base in a minimal amount of isopropanol.
-
Slowly add a solution of HCl in isopropanol (or ethereal HCl) dropwise with stirring until precipitation is complete.
-
Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol, followed by cold diethyl ether.
-
Dry the purified this compound under vacuum.
-
Data Presentation
| Parameter | Typical Range | Notes |
| Yield | 60-80% | Highly dependent on reaction conditions and purification efficiency. |
| Melting Point | 188-192 °C | A sharp melting point is indicative of high purity. |
| Purity (by HPLC) | >98% | Using a suitable C18 column with a mobile phase of acetonitrile and water with 0.1% TFA. |
| ¹H NMR | Consistent with structure | Key signals should be present for the morpholine and imidamide protons. |
IV. Visualizations
Workflow for Workup and Purification
Caption: General workflow for the workup and purification.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
V. References
-
Detection of guanidinium compounds by TLC. A. niger strains. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Morpholine process. (1978). Google Patents. Retrieved January 11, 2026, from
-
Recrystallization and Acid/Base Extraction - The Basics. (n.d.). Erowid. Retrieved January 11, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Thin-layer chromatography of guanidino compounds. (1977). PubMed. Retrieved January 11, 2026, from [Link]
-
The determination of the guanidine bases in urine. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved January 11, 2026, from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved January 11, 2026, from [Link]
-
Crystallization Solvents. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recovery of morpholine from aqueous solutions thereof. (1956). Google Patents. Retrieved January 11, 2026, from
-
Annexure-I Plot Layout. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved January 11, 2026, from [Link]
-
of diamide dimer impurity in drug substance using morpholine from different sources. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved January 11, 2026, from [Link]
-
A comprehensive study on equilibrium and kinetics of morpholine extraction from aqueous stream with CA in toluene. (2018). ScienceDirect. Retrieved January 11, 2026, from [Link]
-
MedChem Tips and Tricks. (2016). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved January 11, 2026, from [Link]
-
Problem with hydrochloride salt formation/isolation. (2018). Reddit. Retrieved January 11, 2026, from [Link]
-
Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2012). PMC. Retrieved January 11, 2026, from [Link]
-
Synthetic accesses to biguanide compounds. (2017). Beilstein Journals. Retrieved January 11, 2026, from [Link]
-
Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. (2014). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]
Sources
Technical Support Center: Addressing Poor Solubility of Morpholine-4-carboximidamide Hydrochloride Derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for Morpholine-4-carboximidamide hydrochloride and its derivatives. This guide is designed to provide you, our fellow scientists, with both foundational knowledge and advanced strategies to overcome one of the most common hurdles in drug development: poor aqueous solubility. While the parent compound, this compound, is noted for its water solubility, synthetic modifications often lead to derivatives with significantly reduced solubility, posing challenges for in vitro assays and preclinical development.[1]
This document moves from frequently asked questions addressing initial roadblocks to in-depth troubleshooting guides for more persistent solubility issues. Our goal is to empower you with the causal understanding and practical protocols needed to keep your research moving forward.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered in the lab.
Q1: I've synthesized a new Morpholine-4-carboximidamide derivative, and it shows poor solubility in my aqueous buffer. What is the very first thing I should investigate?
A1: The first and most critical parameter to investigate is the pH of your solvent system. As your compound is a hydrochloride salt of a weak base, its solubility is intrinsically linked to the pH of the medium.[2][3] The protonated (salt) form is generally much more soluble than the neutral free base. By lowering the pH (increasing proton concentration), you shift the equilibrium toward the more soluble, ionized form. Conversely, at higher pH values, the compound can deprotonate and precipitate as the less soluble free base.[4][5]
Q2: Can you explain the relationship between pH and the solubility of a basic hydrochloride salt in more detail?
A2: Certainly. The solubility of an ionizable compound is governed by its pKa and the pH of the solution. For a weak base (B) and its hydrochloride salt (B·HCl), the following equilibrium exists in water:
B·HCl ⇌ B-H⁺ + Cl⁻ ⇌ B + H⁺ + Cl⁻
At a pH well below the pKa of the compound, the equilibrium is pushed to the left, favoring the protonated, charged species (B-H⁺), which is typically highly soluble. As the pH of the solution approaches and surpasses the pKa, the compound begins to deprotonate to form the neutral free base (B), which is often significantly less soluble. This can lead to a sharp decrease in solubility and precipitation. Therefore, maintaining the pH of your solution at least 2 units below the compound's pKa is a standard starting point for ensuring maximum solubility.[6]
Q3: I've tried adjusting the pH, and while it helped, the solubility is still insufficient for my assay. What is the next logical step?
A3: The next step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[7][8] This change in polarity lowers the interfacial tension between your hydrophobic drug candidate and the aqueous medium, making it easier for the compound to be solvated.[9] This is a highly effective and widely used technique for solubilizing nonpolar molecules and weak electrolytes.[10]
Q4: Which co-solvents are recommended, and what concentrations should I start with?
A4: The choice of co-solvent depends on the downstream application (e.g., cell-based assay vs. analytical measurement). For most applications, it's crucial to use biocompatible co-solvents at the lowest effective concentration.
| Co-solvent | Typical Starting Concentration | Maximum Recommended (for cell assays) | Mechanism & Notes |
| DMSO (Dimethyl sulfoxide) | 1-5% (v/v) | < 0.5 - 1% | A powerful, aprotic solvent. Excellent for initial stock solutions. Be mindful of cellular toxicity at higher concentrations. |
| Ethanol | 5-10% (v/v) | < 5% | A protic solvent that is generally well-tolerated. Commonly used in parenteral formulations.[7] |
| Propylene Glycol (PG) | 5-20% (v/v) | < 10% | A viscous, low-toxicity co-solvent frequently used in pharmaceutical preparations.[9][11] |
| Polyethylene Glycol (PEG 400) | 10-30% (v/v) | Varies | A polymer that can enhance solubility through both co-solvency and by creating amorphous dispersions.[12][13] |
Causality: The key is to disrupt the water's hydrogen-bonding network just enough to create "pockets" that are more favorable for your lipophilic derivative. Start with a low concentration and incrementally increase it, measuring solubility at each step, to find the optimal balance between solubility enhancement and potential bioassay interference or toxicity.
Q5: How can I be sure I am accurately measuring the solubility of my compound?
A5: Accurate measurement is fundamental. The "gold standard" for determining equilibrium solubility is the shake-flask method .[14][15] This method ensures you are measuring the true thermodynamic solubility, not a kinetic or apparent solubility, which can lead to misleading results and precipitation during an experiment. A detailed protocol is provided in Section 3. The reliability of this method depends on ensuring the system has reached equilibrium and that the solid and liquid phases are properly separated before analysis.[14]
Section 2: In-Depth Troubleshooting Guides
For derivatives that resist simple pH and co-solvent adjustments, more advanced strategies are required.
Guide 1: A Systematic Workflow for Solubility Enhancement
When faced with a challenging compound, a systematic approach prevents wasted time and resources. The following workflow guides you from initial characterization to advanced formulation strategies.
Caption: A decision-making workflow for solubility enhancement.
Expertise Behind the Workflow:
-
Step 2 (Analyze Solid State): Before attempting complex methods, you must know if your material is crystalline or amorphous. Amorphous solids are inherently more soluble but less stable.[16][17] Techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential for this characterization.[18]
-
Step 5 (Complexation): This involves encapsulating the drug molecule within a larger host molecule. Cyclodextrins are widely used for this purpose. They have a hydrophilic exterior and a hydrophobic inner cavity, which can house the poorly soluble drug, thereby increasing its apparent water solubility.[19][20][21][]
-
Step 6 (Solid Dispersion): This is a powerful technique that involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[23][24] By preventing the drug from crystallizing and reducing its particle size to the molecular level, solid dispersions can dramatically increase dissolution rates and bioavailability.[25][26]
Guide 2: Troubleshooting with Cyclodextrins
Q: When should I consider using cyclodextrins?
A: Consider cyclodextrins when co-solvents are not viable due to toxicity or when you need a significant solubility boost without using high percentages of organic solvents.[] They are particularly effective for BCS Class II compounds (low solubility, high permeability).[]
Q: How do I choose the right cyclodextrin?
A: The choice depends on the size and shape of your derivative. The most common are β-cyclodextrin (β-CD) and its more soluble derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[19][]
-
β-CD: Suitable for many drugs, but has the lowest aqueous solubility of the native forms.[]
-
HP-β-CD & SBE-β-CD: Chemically modified to have much higher aqueous solubility, making them suitable for higher drug concentrations and parenteral formulations.[20]
A screening experiment is the best approach. Prepare solutions of your derivative with different cyclodextrins at various molar ratios (e.g., 1:1, 1:2 drug:CD) and measure the resulting solubility.
Caption: Mechanism of cyclodextrin inclusion complex formation.
Guide 3: Introduction to Amorphous Solid Dispersions (ASDs)
Q: My compound is highly crystalline and very "brick-dust" like. Is it a candidate for an ASD?
A: Absolutely. ASDs are one of the most powerful tools for enhancing the solubility of poorly soluble, crystalline drugs (often called "brick dust").[26] The goal is to convert the crystalline drug into its higher-energy amorphous state and stabilize it within a polymer matrix.[16][27] This amorphous form has a much greater apparent solubility and can generate a supersaturated state in solution, which can significantly improve absorption.[6][17]
Q: How do I prepare an ASD in the lab?
A: The most common lab-scale method is solvent evaporation .[23][28] This involves dissolving both the drug and a carrier polymer in a common organic solvent, followed by evaporation of the solvent to leave a solid film. This film contains the drug molecularly dispersed within the polymer. A basic protocol is provided in the next section.
Section 3: Key Experimental Protocols
These protocols provide step-by-step guidance for the essential experiments discussed in this guide.
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
Trustworthiness: This protocol is designed to ensure you measure true thermodynamic equilibrium solubility, a critical baseline for all subsequent work.
-
Preparation: Add an excess amount of your solid derivative to a known volume of the test solvent (e.g., pH 7.4 buffer) in a sealed glass vial. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a filter compatible with your solvent and compound) is highly recommended.
-
Analysis: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[29]
-
Verification: To confirm equilibrium was reached, take samples at multiple time points (e.g., 24h and 48h). The concentration should be constant.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
Causality: This method uses a common solvent to achieve molecular-level mixing of the drug and polymer. Rapid solvent removal then "traps" the drug in an amorphous state within the polymer matrix.
-
Solvent Selection: Identify a volatile organic solvent (e.g., methanol, acetone, dichloromethane) that readily dissolves both your drug derivative and the chosen carrier polymer (e.g., PVP, HPMC).
-
Dissolution: Prepare a solution by dissolving a specific ratio of drug-to-polymer (e.g., 1:1, 1:3, 1:5 by weight) in the selected solvent. Ensure complete dissolution to form a clear solution.
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of the solution as the solvent volume decreases.
-
Drying: Dry the resulting solid film or powder under a high vacuum for at least 24 hours to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask. Before testing its solubility, it is essential to confirm its amorphous nature using DSC (look for a glass transition temperature, Tg) and XRPD (look for the absence of sharp crystalline peaks).[18]
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). PubMed Central.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (n.d.). MDPI.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
- Cosolvent. (n.d.). Wikipedia.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
- Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021).
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025). PDF.
- Cosolvent and Complexation Systems. (2022). Pharma Excipients.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). World Journal of Pharmaceutical Research.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Recent Technologies for Amorphization of Poorly W
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed.
- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016).
- Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. (n.d.). PubMed.
- Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. (n.d.). PMC - NIH.
- Co-solvent and Complexation Systems. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). PDF.
- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
- 4-Morpholinecarboxamidine. (n.d.). PMC - NIH.
- Improving API Solubility by Salt and Cocrystal Form
- Buy this compound | 5638-78-8. (2023). Smolecule.
- Amorphous Pharmaceutical Solids: Characterization, Stabilization, and Development of Marketable Formulations of Poorly Soluble Drugs with Improved Oral Absorption. (2008).
- How and why does change in pH effect NaCl solubility? (2013). Quora.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Methods to boost solubility. (n.d.). IJSDR.
- Solubility of Pharmaceuticals and Their Salts As a Function of pH. (2016). Figshare.
- Improving solubility – a close look at available approaches. (n.d.). Merck Millipore.
- Amorphous Drug-Polymer Salts. (n.d.). MDPI.
- Cas 5638-78-8,morpholine-4-carboximidamide. (n.d.). LookChem.
- Recent Technologies for Amorphization of Poorly W
- Combining drug salt formation with amorphous solid dispersions – a double edged sword. (n.d.). PMC - NIH.
- This compound | 5638-78-8. (n.d.). Sigma-Aldrich.
- This compound | 5638-78-8. (n.d.). Sigma-Aldrich.
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining drug salt formation with amorphous solid dispersions – a double edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijpbr.in [ijpbr.in]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. researchgate.net [researchgate.net]
- 16. Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jddtonline.info [jddtonline.info]
- 24. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 26. japer.in [japer.in]
- 27. researchgate.net [researchgate.net]
- 28. japsonline.com [japsonline.com]
- 29. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
strategies to improve the selectivity of reactions with Morpholine-4-carboximidamide hydrochloride
Welcome to the Technical Support Center for Morpholine-4-carboximidamide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the use of this versatile guanidinylation reagent. As Senior Application Scientists, we aim to synthesize our expertise to help you achieve optimal selectivity and success in your reactions.
Introduction: Understanding the Reagent
This compound is a guanidinylating agent used to introduce the guanidine functional group into organic molecules. Its unique structure, featuring a morpholine moiety, influences its reactivity and solubility, making it a valuable tool in the synthesis of various nitrogen-containing heterocycles, including pyrimidines.[1] However, like many guanidinylation reagents, achieving high selectivity can be a challenge due to the inherent basicity and nucleophilicity of the guanidine group. This guide will address common issues and provide strategies to enhance the selectivity of your reactions.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive from researchers using this compound:
Q1: What are the most common applications of this compound?
A1: This reagent is primarily used as a precursor for the synthesis of substituted guanidines and nitrogen-containing heterocycles. A notable application is in the synthesis of pyrimidine derivatives, which are important scaffolds in medicinal chemistry. For example, it can be reacted with 1,3-dicarbonyl compounds, such as malonate esters, to form dihydroxypyrimidines.[1]
Q2: I am observing low yields in my reaction. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue and can be addressed by optimizing reaction conditions such as temperature, reaction time, and the choice of base. Another possibility is the formation of side products due to competing reactions. Finally, product loss during workup and purification is also a frequent cause for low isolated yields.
Q3: How can I improve the solubility of this compound in my reaction solvent?
A3: this compound is a salt and generally exhibits good solubility in polar protic solvents like water and alcohols. If you are using a less polar solvent, you might consider using a co-solvent system or exploring the free base form, 4-Morpholinecarboxamidine, which can be generated in situ or prepared beforehand.
Q4: What is the role of the morpholine group in this reagent?
A4: The morpholine ring influences the electronic properties and steric environment of the carboximidamide functional group. The ether oxygen in the morpholine ring can withdraw electron density, potentially modulating the nucleophilicity of the guanidine nitrogen atoms. This can have a subtle but significant impact on the reagent's reactivity and selectivity compared to other guanidinylation agents.
Troubleshooting Guide: Enhancing Reaction Selectivity
Achieving high selectivity is paramount in complex organic synthesis. This section provides a structured approach to troubleshooting and improving the selectivity of your reactions with this compound.
Issue 1: Poor Chemoselectivity with Polyfunctional Substrates
When your substrate contains multiple nucleophilic sites (e.g., primary and secondary amines, hydroxyl groups), the guanidinylation reaction may occur at undesired positions.
Root Causes and Solutions:
-
Relative Nucleophilicity: The outcome of the reaction is often dictated by the relative nucleophilicity of the competing functional groups. Primary amines are generally more nucleophilic than secondary amines and alcohols.
-
Steric Hindrance: Bulky groups near a nucleophilic center can hinder the approach of the guanidinylating reagent, favoring reaction at a less sterically congested site.
-
Protecting Group Strategy: This is the most robust strategy for ensuring selectivity. By temporarily masking more reactive functional groups, you can direct the guanidinylation to the desired site.
Experimental Protocol: Selective Guanidinylation using a Protecting Group Strategy
This protocol provides a general workflow for the selective guanidinylation of a primary amine in the presence of a secondary amine.
-
Protection of the Secondary Amine:
-
Dissolve the substrate containing both primary and secondary amines in a suitable solvent (e.g., dichloromethane).
-
Add a suitable protecting group for the secondary amine, such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
-
Monitor the reaction by TLC or LC-MS until the secondary amine is fully protected.
-
Purify the protected intermediate.
-
-
Guanidinylation of the Primary Amine:
-
Dissolve the protected substrate in a polar solvent like DMF or ethanol.
-
Add this compound (1.1 to 1.5 equivalents).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride and facilitate the reaction.
-
Heat the reaction mixture as needed (e.g., 60-80 °C) and monitor for completion.
-
-
Deprotection:
-
Once the guanidinylation is complete, remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
-
Purify the final selectively guanidinylated product.
-
Issue 2: Side Product Formation in Pyrimidine Synthesis
In the synthesis of pyrimidines from this compound and a 1,3-dicarbonyl compound, the formation of side products can lower the yield of the desired pyrimidine.
Root Causes and Solutions:
-
Self-condensation of the 1,3-dicarbonyl compound: Under basic conditions, the dicarbonyl starting material can undergo self-condensation.
-
Incomplete cyclization: The initial adduct between the guanidine and one of the carbonyl groups may not efficiently cyclize to form the pyrimidine ring.
-
Reaction with the solvent: Certain solvents may react with the starting materials or intermediates under the reaction conditions.
Optimization Strategies for Pyrimidine Synthesis:
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic base like DBU or a metal alkoxide such as sodium methoxide. | A strong, non-nucleophilic base promotes the desired condensation and cyclization while minimizing side reactions with the carbonyl groups. |
| Solvent | Aprotic polar solvents like DMF or DMSO are often effective. Alcohols like ethanol can also be used, especially with metal alkoxide bases. | The choice of solvent can influence the solubility of reactants and the reaction rate. |
| Temperature | Start at room temperature and gradually increase the temperature if the reaction is slow. | Higher temperatures can promote cyclization but may also lead to decomposition or side product formation. |
| Stoichiometry | Use a slight excess of the this compound (1.1 eq). | This can help to drive the reaction to completion. |
Visualizing the Reaction Workflow:
Caption: General workflow for pyrimidine synthesis.
Mechanistic Insights: The Role of pH in Selectivity
The pH of the reaction medium plays a critical role in controlling the reactivity of both the guanidinylating agent and the substrate.
-
Low pH (Acidic): At low pH, the amine nucleophiles on the substrate will be protonated, rendering them unreactive. The this compound will also be fully protonated.
-
Neutral to Mildly Basic pH: This is often the optimal range for guanidinylation. A base is required to deprotonate the hydrochloride salt of the reagent and to activate the nucleophile. The choice of base is crucial; a hindered, non-nucleophilic base is preferred to avoid competing reactions.
-
High pH (Strongly Basic): While a strong base can increase the rate of the desired reaction, it can also promote side reactions such as hydrolysis of ester groups or epimerization of chiral centers.
Logical Relationship of pH and Reactivity:
Caption: Influence of pH on reaction selectivity.
References
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Guanidinylation: A Comparative Analysis of Morpholine-4-carboximidamide Hydrochloride and Other Key Reagents
For researchers, scientists, and drug development professionals, the strategic introduction of the guanidinium group is a cornerstone of modern molecular design. This highly basic, resonance-stabilized functional group is a key pharmacophore in numerous natural products and pharmaceuticals, valued for its ability to engage in multiple hydrogen bond interactions.[1] The choice of guanidinylating agent is therefore a critical decision in any synthetic campaign, directly impacting yield, purity, and scalability.
This guide provides an in-depth, objective comparison of Morpholine-4-carboximidamide hydrochloride against a selection of commonly employed guanidinylating agents. We will delve into the mechanistic nuances, compare performance based on available experimental data, and provide actionable protocols to empower you to make the most informed choice for your specific application.
The Landscape of Guanidinylation: An Overview
The conversion of a primary or secondary amine to a guanidine is a fundamental transformation in organic and medicinal chemistry.[2] The ideal guanidinylating agent should offer a balance of high reactivity, broad substrate scope, mild reaction conditions, and minimal side-product formation. Historically, the harsh conditions required for some methods limited their application to robust substrates. However, the development of modern reagents has opened the door to the efficient guanidinylation of complex and sensitive molecules.[3]
This guide will focus on a comparative analysis of the following key reagents:
-
This compound: A reagent noted for its high solubility and unique morpholine scaffold.[4]
-
1H-Pyrazole-1-carboxamidine hydrochloride: A widely used and versatile reagent for the guanylation of amines under mild conditions.[5]
-
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): A highly reactive electrophilic agent known for its efficiency with a broad range of amines.[6]
-
S-Methylisothiourea Sulfate: A classical and cost-effective reagent, often used in large-scale synthesis.
Comparative Performance Analysis
The selection of a guanidinylating agent is a multifactorial decision. The following table summarizes the key performance characteristics of our selected reagents, based on documented experimental outcomes.
| Reagent | Structure | Reactivity | Typical Reaction Conditions | Substrate Scope | Key Advantages | Potential Drawbacks |
| This compound | Moderate | Varies; can involve heating | Primary and secondary amines | High water solubility, unique scaffold for library synthesis.[4] | Less documented in comparative studies; may require optimization. | |
| 1H-Pyrazole-1-carboxamidine hydrochloride | High | Mild, often at room temperature with a base (e.g., DIPEA) in DMF.[7] | Primary and secondary aliphatic amines.[5] | Good yields, minimal byproducts, suitable for peptide synthesis.[8] | Can be sluggish with sterically hindered or electron-deficient amines.[9] | |
| N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | Very High | Mild, room temperature with a non-nucleophilic base (e.g., TEA) in aprotic solvents (e.g., DCM, THF).[6] | Broad, including primary and secondary aliphatic and aromatic amines, even hindered ones.[6] | High efficiency, broad applicability, suitable for solid-phase synthesis.[6][9] | Higher cost, potential for side reactions if not used carefully. | |
| S-Methylisothiourea Sulfate | Moderate | Often requires elevated temperatures (reflux) in solvents like water or ethanol.[10] | Primary and secondary amines. | Cost-effective, suitable for large-scale synthesis. | Can generate volatile and odorous byproducts (methyl mercaptan), may require harsher conditions. |
Mechanistic Insights and Causality of Experimental Choices
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing guanidinylation reactions.
Electrophilic Guanidinylating Agents
Most modern guanidinylating agents, including those discussed here, act as electrophiles. The central carbon of the guanidinylating agent is attacked by the nucleophilic amine. The reactivity of the agent is largely determined by the nature of the leaving group.
Caption: Generalized mechanism of guanidinylation.
-
Goodman's Reagent: The triflyl group (Tf) is an exceptionally good leaving group, making the central carbon highly electrophilic. This accounts for its high reactivity under mild conditions.[6] The use of a non-nucleophilic base like triethylamine (TEA) is critical to neutralize the generated triflic acid without competing with the substrate amine.
-
1H-Pyrazole-1-carboxamidine hydrochloride: Pyrazole is a good leaving group, making this reagent sufficiently reactive for many applications. The reaction is typically driven to completion by the use of a base to deprotonate the amine and the hydrochloride salt of the reagent.
-
S-Methylisothiourea Sulfate: The leaving group is methyl mercaptan (CH₃SH). The C-S bond is less readily cleaved than the C-N or C-O bonds in more activated reagents, often necessitating heat to drive the reaction.
-
This compound: In this case, the morpholine moiety itself would be the leaving group. The electron-withdrawing nature of the oxygen atom in the morpholine ring can influence the electrophilicity of the central carbon.[11]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear steps and rationales.
Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
This protocol is adapted for a generic primary amine and is known for its high efficiency.[6]
Caption: Workflow for guanidinylation using Goodman's Reagent.
Methodology:
-
Preparation: To a solution of the primary amine (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add N,N'-Di-Boc-N''-triflylguanidine (1.05 equivalents).[6]
-
Base Addition: Add triethylamine (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Rationale: The use of anhydrous solvent is crucial to prevent hydrolysis of the highly reactive Goodman's reagent. A slight excess of the guanidinylating reagent and base ensures complete conversion of the starting amine. The aqueous work-up removes the triethylammonium triflate salt and any remaining base.
Protocol 2: Guanidinylation using 1H-Pyrazole-1-carboxamidine Hydrochloride
This protocol is a reliable method for the guanidinylation of primary and secondary amines under mild conditions.[5]
Methodology:
-
Preparation: Dissolve the amine (1.0 equivalent) and 1H-Pyrazole-1-carboxamidine hydrochloride (1.0-1.2 equivalents) in N,N-dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.
Rationale: DMF is a good solvent for both the reagent and many amine substrates. DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride and drive the reaction forward.
Concluding Remarks for the Practicing Scientist
The choice of a guanidinylating agent is a nuanced decision that requires careful consideration of the substrate's properties, the desired scale of the reaction, and economic factors.
-
For high-value, complex substrates, particularly in the context of drug discovery and peptide synthesis, the high reactivity and broad applicability of N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) often justify its higher cost.[6]
-
1H-Pyrazole-1-carboxamidine hydrochloride represents a robust and versatile option for a wide range of routine guanidinylations, offering a good balance of reactivity and cost-effectiveness.[5][8]
-
This compound presents an interesting alternative, particularly where high water solubility is advantageous or when exploring novel chemical space, though it may require more upfront optimization.[4]
-
For large-scale industrial applications where cost is a primary driver, S-methylisothiourea sulfate remains a relevant, albeit less refined, choice.
Ultimately, the optimal guanidinylation strategy is best determined empirically. This guide provides a scientifically grounded starting point for your investigations, empowering you to select the most promising reagent and protocol for your synthetic challenges.
References
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]
- Porcheddu, A., et al. (2012). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. The Journal of Organic Chemistry.
-
Feier, R., et al. (2014). Trifluoroacetyl as an orthogonal protecting group for guanidines. Journal of Peptide Science. Available at: [Link]
-
Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. Available at: [Link]
-
Linton, B. R., et al. (2000). Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]
-
Katritzky, A. R., et al. (2010). Synthesis of Guanidines in Solution. Request PDF. Available at: [Link]
-
Ataman Kimya (n.d.). MORPHOLINE. Available at: [Link]
-
LookChem (n.d.). Cas 5638-78-8,morpholine-4-carboximidamide. Available at: [Link]
-
JoVE (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Available at: [Link]
-
Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. tspace.library.utoronto.ca. Available at: [Link]
- Goodman, M., et al. (n.d.). US6072075A - Guanidinylation reagents. Google Patents.
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Semantic Scholar. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Guanidine synthesis by guanylation. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Guanidine synthesis by guanylation. Available at: [Link]
-
Al-Hourani, B. J., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Request PDF. Available at: [Link]
-
Porcheddu, A., et al. (2012). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Request PDF. Available at: [Link]
- Organic Syntheses (n.d.). [ - Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester - Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=v78p0091
-
Lipton, M. A. (2000). ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. Request PDF. Available at: [Link]
-
LookChem (n.d.). Cas 5638-78-8,morpholine-4-carboximidamide. Available at: [Link]
-
Ataman Kimya (n.d.). MORPHOLINE. Available at: [Link]
-
Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. Available at: [Link]
-
National Institutes of Health (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
National Institutes of Health (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]
-
ResearchGate (2021). (PDF) Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
-
ResearchGate (2017). (PDF) Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Available at: [Link]
-
Autech Industry Co.,Limited. (n.d.). Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. Available at: [Link]
-
Autech Industry Co.,Limited. (n.d.). Efficient Amine Guanylation: A Guide to 1H-Pyrazole-1-carboxamidine HCl. Available at: [Link]
-
PubChem (n.d.). Pyrazole-1-carboxamidine monohydrochloride. Available at: [Link]
-
ResearchGate (n.d.). Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions. Available at: [Link]
Sources
- 1. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 5638-78-8 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. atamankimya.com [atamankimya.com]
A Comparative Guide to the Validation of Analytical Methods for Morpholine-4-carboximidamide Hydrochloride
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification of Morpholine-4-carboximidamide hydrochloride, a compound of interest in medicinal chemistry and organic synthesis.[1] As researchers, scientists, and drug development professionals, our objective is to ensure that every measurement is a reliable and accurate representation of the truth. This document is structured to provide not only the "how" but, more critically, the "why" behind the experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4]
The Imperative of Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][5] For a compound like this compound, this means that the chosen analytical method must be able to accurately and consistently measure its concentration in a given sample, whether it be a pure active pharmaceutical ingredient (API) or a complex formulation. The validation process provides a high degree of assurance that the method will perform as expected under routine use.[6]
This guide will explore and compare three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry. Each method will be evaluated against the core validation parameters as defined by the ICH Q2(R2) guidelines: specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[2][3][4][7]
Visualizing the Validation Workflow
The validation of an analytical method is a structured process with a logical flow. The following diagram illustrates the typical workflow, from method development to the assessment of its performance characteristics.
Caption: A generalized workflow for analytical method validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it a suitable candidate for this compound.[8] A reversed-phase HPLC method would likely be the first choice, utilizing a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier.
Hypothetical HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for polar to moderately non-polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid acts as a mobile phase modifier to improve peak shape and provides a source of protons for mass spectrometry detection if desired. Acetonitrile is a common organic modifier. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is chosen to ensure the elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 210 nm | The carboximidamide group may have some UV absorbance at lower wavelengths. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Validation of the HPLC Method
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.[2] For an HPLC method, this is typically demonstrated by the separation of the analyte peak from potential impurities and degradation products.
Experimental Protocol:
-
Prepare a solution of this compound.
-
Prepare a placebo solution (a mixture of all excipients in a formulation without the active ingredient).
-
Spike the placebo solution with a known concentration of this compound.
-
Subject a solution of the active ingredient to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Inject all solutions into the HPLC system and record the chromatograms.
-
Assess the resolution between the main peak and any other peaks.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2]
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be close to 1.
Accuracy is the closeness of the test results obtained by the method to the true value.[9]
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] This is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Prepare six replicate samples of this compound at 100% of the target concentration and analyze them on the same day by the same analyst.
-
Intermediate Precision: Have a second analyst prepare and analyze a new set of six replicate samples on a different day using a different instrument if available.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Experimental Protocol:
-
Prepare a standard solution of this compound.
-
Analyze the solution while making small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Assess the impact of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor).
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound itself is a salt and therefore not volatile. However, with a suitable derivatization step, it could be made amenable to GC analysis.[11] For instance, a derivatization reaction could target the amine or amide functionalities to create a more volatile and thermally stable derivative.
Hypothetical GC Method with Derivatization
| Parameter | Condition | Rationale |
| Derivatization | Silylation with BSTFA | Silylation is a common derivatization technique for compounds with active hydrogens, making them more volatile. |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm | A common, non-polar column suitable for a wide range of applications. |
| Carrier Gas | Helium | An inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) | A temperature ramp to separate the derivatized analyte from other components. |
| Detector | Flame Ionization Detector (FID) | A universal detector for organic compounds. |
| Injection Vol. | 1 µL | A standard injection volume for GC. |
Validation of the GC Method
The validation of a GC method follows the same principles as for HPLC, with the added consideration of the derivatization step. The validation experiments for specificity, linearity, accuracy, precision, and robustness would be performed on the derivatized samples.
Titrimetry
Titrimetry, a classic analytical technique, can be a simple and cost-effective method for the assay of a pure substance. For this compound, an acid-base titration could be employed. The basic nitrogen atoms in the morpholine ring and the carboximidamide group can be titrated with a standardized acid.
Hypothetical Titrimetric Method
| Parameter | Condition | Rationale |
| Titrant | 0.1 M Perchloric Acid in Acetic Acid | A strong acid in a non-aqueous solvent to enhance the basicity of the analyte. |
| Solvent | Glacial Acetic Acid | A common non-aqueous solvent for the titration of weak bases. |
| Indicator | Crystal Violet | Provides a sharp color change at the endpoint in a non-aqueous medium. |
| Endpoint | Visual or Potentiometric | The endpoint can be determined by a color change or by monitoring the potential change with a pH electrode. |
Validation of the Titrimetric Method
For a titrimetric assay, specificity is demonstrated by showing that the titrant reacts only with the analyte of interest. This is typically achieved by titrating a placebo and showing no significant consumption of the titrant.
Experimental Protocol:
-
Accurately weigh a quantity of this compound and dissolve it in glacial acetic acid.
-
Accurately weigh a quantity of the placebo and dissolve it in glacial acetic acid.
-
Titrate both solutions with standardized 0.1 M perchloric acid using crystal violet as an indicator.
-
The placebo should consume a negligible amount of titrant.
Linearity is demonstrated by titrating different amounts of the analyte and showing a linear relationship between the weight of the analyte and the volume of titrant consumed.
Experimental Protocol:
-
Accurately weigh at least five different amounts of this compound, covering a range around the target weight.
-
Dissolve each in glacial acetic acid and titrate with standardized 0.1 M perchloric acid.
-
Plot the volume of titrant consumed against the weight of the analyte and perform a linear regression analysis.
Accuracy is determined by performing the assay on a sample of known purity (e.g., a reference standard) or by comparing the results to another validated method.
Experimental Protocol:
-
Accurately weigh three different amounts of a certified reference standard of this compound.
-
Perform the titration in triplicate for each amount.
-
Calculate the assay value and compare it to the certified purity.
Precision is assessed by performing the titration multiple times.
Experimental Protocol:
-
Repeatability: Accurately weigh six replicate samples of this compound and perform the titration on the same day by the same analyst.
-
Intermediate Precision: Have a second analyst perform the titration on a new set of six replicate samples on a different day.
-
Calculate the mean, standard deviation, and RSD for the assay results.
Robustness is evaluated by making small, deliberate changes to the method parameters.
Experimental Protocol:
-
Perform the titration while varying parameters such as:
-
Temperature of the solution (e.g., ± 5 °C)
-
Volume of solvent (e.g., ± 10%)
-
-
Assess the impact on the assay results.
Comparative Summary of Validation Data (Hypothetical)
The following tables present hypothetical validation data for the three analytical methods. This data is for illustrative purposes to demonstrate how the performance of each method can be compared.
Linearity
| Method | Range (µg/mL or mg) | Correlation Coefficient (r²) |
| HPLC | 50 - 150 µg/mL | 0.9998 |
| GC | 50 - 150 µg/mL | 0.9995 |
| Titrimetry | 100 - 300 mg | 0.9999 |
Accuracy
| Method | Level | Mean Recovery (%) |
| HPLC | 80%100%120% | 99.5100.299.8 |
| GC | 80%100%120% | 98.9100.599.2 |
| Titrimetry | 80%100%120% | 99.8100.199.9 |
Precision
| Method | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| HPLC | 0.5% | 0.8% |
| GC | 0.7% | 1.0% |
| Titrimetry | 0.2% | 0.4% |
Interplay of Validation Parameters
The various validation parameters are interconnected. For instance, a method with good linearity and accuracy is likely to also have good precision. The following diagram illustrates the relationship between these key parameters.
Caption: The relationship between core analytical method validation parameters.
Conclusion and Recommendations
The choice of an analytical method for this compound depends on the specific requirements of the analysis.
-
HPLC offers high specificity and is well-suited for the analysis of the compound in complex matrices where impurities and degradation products may be present. It is the most versatile of the three methods.
-
GC , with a derivatization step, can be a viable alternative, particularly if high sensitivity is required and the laboratory is well-equipped for this technique.
-
Titrimetry is a simple, cost-effective, and highly precise method for the assay of the pure bulk drug. However, it lacks the specificity of chromatographic methods and is not suitable for the analysis of low concentrations or for impurity profiling.
For routine quality control of the bulk drug substance, titrimetry may be the most efficient method. For the analysis of formulations and for stability studies where the presence of other components needs to be considered, HPLC is the recommended method.
Ultimately, the selected method must be thoroughly validated to ensure that it is fit for its intended purpose, providing reliable data that can be trusted by researchers, regulators, and consumers alike. The principles and protocols outlined in this guide, grounded in the authoritative frameworks of the ICH, FDA, and EMA, provide a robust foundation for this critical endeavor.[2][3][7][12][13][14][15]
References
- AMSbiopharma. (2025, July 22).
- gmp-compliance.org.
- European Medicines Agency. (2024, June 14). ICH Q2(R2)
- BioPharm International.
- International Council for Harmonisation. (2023, November 30).
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- Lab Manager Magazine. (2025, September 2).
- gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- ProPharma. (2024, June 25).
- gmp-compliance.org. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- SIELC Technologies. Separation of Morpholine-4-carboxamide on Newcrom R1 HPLC column.
- European Medicines Agency. (2023, December 15).
- Smolecule. (2023, August 15). Buy this compound | 5638-78-8.
- Benchchem. The Physicochemical Landscape of Morpholine-4-carboxamide: A Technical Guide.
- gmp-compliance.org. (2014, August 6).
- T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. (2003, May 14).
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PubMed Central (PMC).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- Sigma-Aldrich. This compound | 5638-78-8.
- Determination of N-(3-nitro-4-quinoline)
- Benchchem.
- Sigma-Aldrich.
- Toomula, N., Kumar, A., Kumar, D. S., & Bheemidi, V. S. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Omicsonline.org.
- ANALYTICAL METHOD VALID
- Analytical Method Validation: A Comprehensive Review of Current Practices. (2025, August 6).
- a. GC-FID analysis of morpholine | Download Scientific Diagram. (n.d.).
- Thermo Fisher Scientific. Morpholine-4-carboxamidine hydrobromide, 98% 100 g.
- HELIX Chromatography. HPLC Methods for analysis of Morpholine.
- CN115144480B - Method for detecting morpholine and/or tetramethyl methane diamine from roflumilast intermediate. (n.d.).
- BLD Pharm. 5638-78-8|this compound.
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pharmadevils.com [pharmadevils.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 13. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 14. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 15. EMA publishes Document on the Validation of analytical Methods - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to the Biological Activity of Morpholine Carboximidamide Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of the biological landscape of morpholine-containing compounds, with a specific focus on the structure-activity relationships (SAR) of Morpholine-4-carboximidamide analogs. In medicinal chemistry, the morpholine ring is considered a "privileged structure."[1][2][3] This is not merely due to its prevalence but because its incorporation into a molecule often confers advantageous properties, including improved solubility, metabolic stability, and pharmacokinetic profiles, which are critical for a successful drug candidate.[2][4]
While Morpholine-4-carboximidamide hydrochloride itself is recognized primarily as a versatile synthetic intermediate for building more complex pharmaceuticals,[5] a deep dive into its structural neighborhood reveals a wealth of biological activity. This guide will, therefore, focus on closely related morpholine carboxamide analogs where extensive comparative data is available. By examining these analogs, we can derive foundational principles of SAR that inform the rational design of novel therapeutics. Our central case study will focus on a series of quinoline-carboxamide derivatives evaluated as potent antagonists for the P2X7 receptor (P2X7R), a key target in inflammation and oncology.[6][7]
The Morpholine Scaffold: A Chemist's Ally
The six-membered heterocyclic morpholine ring, with its ether and secondary amine functionalities, is more than a simple building block. Its non-planar "chair" conformation and the high polarity imparted by the oxygen atom can facilitate crucial hydrogen bond interactions with biological targets.[2][3] Furthermore, the nitrogen atom's pKa is typically lower than that of comparable piperidines, reducing its basicity and the likelihood of off-target effects associated with protonated amines. These features make the morpholine moiety a powerful tool for medicinal chemists to optimize lead compounds.[4]
Comparative Analysis: Quinoline-Carboxamide Analogs as P2X7R Antagonists
The P2X7 receptor is an ATP-gated ion channel that plays a significant role in inflammatory signaling and is overexpressed in various cancer types.[7] Its antagonists are of high therapeutic interest. A study on quinoline-6-carboxamide derivatives provides an excellent platform for understanding SAR within this class of morpholine-containing molecules.[6]
Causality Behind Experimental Design
The researchers' core strategy was to synthesize a series of analogs where the quinoline core and the morpholine-containing carboxamide were kept constant, while the substitution pattern on a terminal benzene sulfonamide ring was varied. This systematic approach allows for the direct correlation of biological activity (measured as IC₅₀, the concentration required to inhibit 50% of the receptor's function) with the electronic and steric properties of the substituents. The choice of a calcium mobilization assay is mechanistically sound, as P2X7R activation directly leads to an influx of extracellular calcium.[7]
Structure-Activity Relationship (SAR) Insights
The data reveals a clear SAR trend for these quinoline-carboxamide analogs:
-
Role of Halogens: The potency of the compounds as P2X7R antagonists was significantly enhanced by the presence of highly electronegative halogen substituents on the 4-position of the benzene ring.[7]
-
Comparative Potency: The 4-iodo substituted analog 2f (IC₅₀ = 0.566 µM) was the most potent in this series. The 4-fluoro (2e , IC₅₀ = 0.624 µM) and 4-chloro (2g , IC₅₀ = 0.813 µM) analogs also demonstrated strong, sub-micromolar potency. This suggests that the size and electronegativity of the halogen at this position are critical for optimal interaction with the receptor binding pocket.[6][7]
-
Effect of Electron-Donating Groups: In contrast, the addition of an electron-donating methoxy group led to a tenfold decrease in affinity, highlighting the importance of electron-withdrawing features for this specific target.[6]
This systematic modification and testing provide a clear roadmap for designing more effective P2X7R antagonists, demonstrating how subtle chemical changes can lead to dramatic differences in biological activity.
Caption: Structure-Activity Relationship (SAR) logic for quinoline-carboxamide analogs.
Quantitative Data Summary
The following table summarizes the inhibitory potency of key quinoline-6-carboxamide benzenesulfonate analogs against the human P2X7 receptor. Lower IC₅₀ values indicate higher potency.
| Compound ID | 4-Position Substituent (Benzene Ring) | Potency (IC₅₀ in µM) | Reference |
| 2f | Iodo (-I) | 0.566 | [6][7] |
| 2e | Fluoro (-F) | 0.624 | [6][7] |
| 2g | Chloro (-Cl) | 0.813 | [6][7] |
| 3g | Methoxy (-OCH₃) | 8.29 | [6] |
| Suramin | Standard (Reference Drug) | ~18.4 | [6] |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the protocols used to generate comparative data must be robust. The MTT assay is a standard colorimetric method for assessing cell viability, which is crucial for distinguishing between targeted receptor inhibition and general cytotoxicity.
Protocol: MTT Assay for Cell Viability
This protocol is foundational for ensuring that the observed biological effect of a compound is not simply due to it killing the cells.
-
Cell Plating: Seed cells (e.g., HEK-293T or 1321N1 astrocytoma) into a 96-well plate at a density of 1 x 10⁴ cells per well. Allow them to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Causality: This initial incubation period ensures the cells are in a healthy, logarithmic growth phase before the introduction of the test compounds.
-
-
Compound Treatment: Prepare serial dilutions of the morpholine-carboxamide analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., DMSO) to the respective wells. A typical test concentration is 100 µM for initial toxicity screening.[7]
-
Incubation: Incubate the plate for another 24 hours under the same conditions.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 3-4 hours.
-
Mechanism: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.
-
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells (100% viability). A significant drop in viability indicates cytotoxicity.
Caption: Standard experimental workflow for the MTT cell viability assay.
Conclusion
While this compound serves as a valuable starting point in synthesis, its true potential is realized in the diverse biological activities of its analogs. The case study of quinoline-carboxamides as P2X7R antagonists clearly demonstrates that the morpholine scaffold, when combined with systematic structural modifications, can lead to highly potent and selective compounds. The structure-activity relationships derived from such studies are the cornerstone of modern drug discovery, providing a logical framework for optimizing molecular design. By understanding the causal links between chemical structure and biological function, researchers can more efficiently navigate the path from a simple heterocyclic scaffold to a potent therapeutic agent.
References
-
Taylor & Francis. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link][8]
-
National Center for Biotechnology Information. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. Retrieved from [Link][9]
-
ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link][4]
-
ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link][2]
-
Wiley Online Library. (2020, October 20). Synthesis of Morpholine-Based Analogs of (-)-Zampanolide and Their Biological Activity. Chemistry – A European Journal. Retrieved from [Link][10]
-
E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link][11]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link][12]
-
National Center for Biotechnology Information. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Retrieved from [Link][13]
-
LookChem. (n.d.). Cas 5638-78-8, morpholine-4-carboximidamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link][3]
-
National Center for Biotechnology Information. (n.d.). Morpholine-4-carboxamide. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, bioactivity, and computational studies of some morpholine-clubbed coumarinyl acetamide and cinnamide derivatives. Retrieved from [Link]
-
Baghdad Science Journal. (2018, September 21). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine-4-carboximidamide Hydrobromide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. Retrieved from [Link][6]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, September 1). Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. PubMed. Retrieved from [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 5638-78-8 [smolecule.com]
- 6. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. jocpr.com [jocpr.com]
- 13. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Synthesis of Morpholine-4-carboximidamide Hydrochloride
Introduction
Morpholine-4-carboximidamide hydrochloride (CAS: 5638-78-8), a key guanidine derivative, stands as a versatile and valuable building block in modern organic synthesis and medicinal chemistry.[1] With a molecular formula of C₅H₁₂ClN₃O and a molecular weight of 165.62 g/mol , its structure uniquely combines a stable morpholine ring with a reactive carboximidamide (guanidine) functional group.[1] This arrangement facilitates a wide range of chemical transformations, making it a crucial intermediate in the synthesis of complex heterocyclic compounds, including pyrazole- and pyrimidine-based pharmacophores with potential antiviral and antibacterial applications.[1] The hydrochloride salt form is particularly favored as it enhances the compound's stability and aqueous solubility, critical parameters for both synthetic manipulation and pharmaceutical formulation.[1][2]
Given its significance, the selection of an optimal synthetic route is a critical decision for researchers and process chemists, directly impacting yield, purity, scalability, and economic viability. This guide provides a comparative analysis of the principal synthetic strategies for this compound, offering field-proven insights into the causality behind experimental choices and a transparent assessment of each method's strengths and limitations.
Route 1: Guanylation via O-Alkylisourea Salts
This classical approach relies on the reaction of morpholine with an electrophilic guanylating agent, typically O-methylisourea sulfate. The underlying principle is the nucleophilic attack of the secondary amine (morpholine) on the isourea, displacing a stable leaving group (methanol) to form the desired guanidinium salt.
Reaction Mechanism & Rationale
The reaction proceeds in two distinct, high-yielding steps. O-methylisourea is an excellent guanylating agent because the oxygen-bound methyl group renders the central carbon highly electrophilic. Morpholine acts as the nucleophile. The reaction is driven to completion by distilling off the methanol byproduct, a direct application of Le Châtelier's principle. The resulting stable sulfate salt is then easily converted to the free base by deprotonation with a strong base, which can then be isolated or converted directly to the hydrochloride salt.
Experimental Protocol: Two-Step Synthesis from O-Methylisourea Sulfate[4]
-
Formation of the Sulfate Salt:
-
In a round-bottom flask equipped with a distillation apparatus, combine one molar equivalent of O-methylisourea sulfate with two molar equivalents of morpholine.
-
Heat the mixture to reflux. The choice of reflux is to provide sufficient activation energy for the nucleophilic attack.
-
Continuously distill off the methanol formed during the reaction. The removal of this byproduct drives the equilibrium towards the product, leading to a nearly quantitative precipitation of 4-morpholine-carboxamidinium sulfate.[3]
-
After cooling, the precipitated salt can be collected by filtration.
-
-
Generation of the Free Base and Hydrochloride Salt:
-
Dissolve the isolated 4-morpholine-carboxamidinium sulfate (42 mmol) in 50 mL of water.
-
Prepare a solution of sodium hydroxide (85 mmol) in 25 mL of water and add it dropwise to the sulfate salt solution under ice cooling to manage the exotherm of neutralization.[3]
-
Allow the mixture to warm to room temperature and extract the aqueous phase with a suitable organic solvent, such as diethyl ether, to isolate the organic free base.
-
Dry the combined organic phases over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield 4-morpholine-carboxamidine as a colorless solid. This step has been reported to yield up to 94%.[3]
-
Dissolve the free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in an organic solvent) to precipitate the final this compound product.
-
Diagram of Synthesis Pathway
Caption: Synthetic pathway via O-methylisourea sulfate.
Route 2: Guanylation via Cyanamide Derivatives
This family of methods utilizes cyanamide or its dimer, dicyandiamide, as the C1 synthon to build the guanidine core.[4] These routes are attractive for their atom economy and the potential for one-pot procedures, making them highly relevant for large-scale industrial production.
Reaction Mechanism & Rationale
The core of this reaction is the nucleophilic addition of morpholine to the electrophilic nitrile carbon of the cyanamide species.[4] The reactivity of cyanamide can be enhanced by using a Lewis acid catalyst, which activates the nitrile group towards attack.[5] An innovative industrial approach generates morpholine in situ from diethylene glycol, which then directly reacts with dicyandiamide under pressure, streamlining the entire process.[6]
Experimental Protocol: One-Pot Synthesis from Diethylene Glycol[7]
This protocol is adapted from patent CN105481797A and is intended for large-scale synthesis.
-
Reactor Charging:
-
Charge a high-pressure reaction vessel sequentially with diethylene glycol, dicyandiamide, ammonium chloride, and a 20-30% aqueous solution of sulfuric acid. A typical mass ratio is (4-6):(4-6):(2-4):(1-2) respectively.[6]
-
The rationale here is twofold: sulfuric acid catalyzes the cyclization of diethylene glycol in the presence of ammonia (from ammonium chloride) to form morpholine in situ. This newly formed morpholine then acts as the nucleophile.
-
-
Reaction Execution:
-
Seal the reactor and begin stirring. Heat the vessel to 120-130°C, allowing the internal pressure to rise to 0.3-0.5 MPa.[6]
-
Maintain these conditions for 1-2 hours. The elevated temperature and pressure are crucial for both the in situ formation of morpholine and the subsequent guanylation reaction with dicyandiamide. This one-pot approach significantly improves process efficiency.
-
After the reaction period, cool the vessel to room temperature. The product will be a white emulsion.
-
-
Product Isolation and Purification:
-
Transfer the emulsion to a separate vessel and add 95% ethanol (approximately 7-9 times the volume of the initial diethylene glycol).
-
Heat the mixture to reflux for 30 minutes to dissolve the product and facilitate the separation of inorganic salts.
-
Perform a hot filtration to remove insoluble byproducts, transferring the filtrate to a crystallization vessel.
-
Cool the filtrate slowly to room temperature to allow for the crystallization of pure this compound.
-
Collect the white crystals by centrifugation and dry them in a hot air oven at 80-85°C.[6]
-
Diagram of One-Pot Workflow
Caption: One-pot industrial workflow for synthesis.
Route 3: Conversion from a Thiourea Precursor
The conversion of thioureas to guanidines is a cornerstone of guanidine synthesis due to its versatility and reliability.[7] This method involves the initial synthesis of morpholine-4-carbothioamide (the thiourea analogue), followed by its conversion to the target guanidine.
Reaction Mechanism & Rationale
This strategy hinges on replacing the sulfur atom of the thiourea with a nitrogen group. The most common method involves S-alkylation (e.g., with methyl iodide) to form a highly reactive S-alkylisothiouronium salt. This salt is an excellent electrophile, and the methylthiol group is an outstanding leaving group, which is readily displaced by ammonia to yield the guanidine. Alternatively, desulfurization can be achieved directly using reagents like heavy metal oxides (e.g., HgO) or more modern reagents like the Burgess reagent in the presence of an amine source.[8]
Experimental Protocol: General Two-Step Synthesis via Thiourea
-
Synthesis of Morpholine-4-carbothioamide:
-
React morpholine with an appropriate thioacylating agent. A common laboratory method is the reaction of morpholine with an isothiocyanate. Alternatively, reacting morpholine with carbon disulfide in the presence of a base followed by workup provides the corresponding dithiocarbamate, which can be converted to the thiourea.[8]
-
-
Conversion to this compound:
-
Dissolve the morpholine-4-carbothioamide precursor in a suitable solvent like methanol or ethanol.
-
Add a slight excess of a methylating agent, such as methyl iodide, and stir at room temperature. The reaction progress can be monitored by TLC until the starting thiourea is consumed, indicating the formation of the S-methylisothiouronium iodide salt.
-
Introduce ammonia into the reaction, typically by bubbling ammonia gas or by adding a solution of ammonia in methanol. Heat the mixture in a sealed vessel to drive the substitution reaction.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting guanidine free base.
-
Convert the free base to the hydrochloride salt as described in Route 1.
-
Diagram of Thiourea Conversion Pathway
Caption: Synthetic pathway via a thiourea intermediate.
Comparative Analysis of Synthesis Routes
The choice of synthesis route is ultimately a balance of priorities. For high-yield, well-established laboratory synthesis, the O-methylisourea method is robust. For industrial-scale, cost-effective production, the one-pot dicyandiamide route is superior. The thiourea route offers great versatility but at the cost of additional steps.
| Feature | Route 1: O-Methylisourea | Route 2: Dicyandiamide (One-Pot) | Route 3: Thiourea Precursor |
| Starting Materials | Morpholine, O-Methylisourea Sulfate | Diethylene Glycol, Dicyandiamide | Morpholine, Carbon Disulfide, Methyl Iodide |
| Number of Steps | 2-3 (Guanylation, Deprotonation, Salt Formation) | 1 (One-Pot Reaction) | 3+ (Thiourea formation, S-alkylation, Amination) |
| Typical Yield | High (Reported 94% for free base)[3] | High (Reported >80%)[6] | Moderate to High (Varies with each step) |
| Reaction Conditions | Reflux, Atmospheric Pressure | High Temp (120-130°C), High Pressure (0.3-0.5 MPa)[6] | Room Temp to Reflux, Atmospheric Pressure |
| Key Reagents | O-Methylisourea, NaOH | H₂SO₄, NH₄Cl | Methyl Iodide, Ammonia |
| Safety & Handling | Standard laboratory procedures. | Requires high-pressure reactor; handling of corrosive acid.[6] | Involves toxic/volatile reagents (MeI, CS₂). |
| Scalability | Good for lab/pilot scale. | Excellent for industrial scale. | Good, but multiple steps can reduce overall efficiency. |
| Cost-Effectiveness | Moderate reagent cost. | Excellent; uses inexpensive bulk chemicals. | Can be more expensive due to multi-step nature and reagents. |
Conclusion and Recommendations
This guide has detailed three primary synthetic pathways to this compound, each with distinct advantages.
-
Route 1 (O-Methylisourea) is highly recommended for academic research and small-scale synthesis where high purity and reliable, high yields are paramount. Its procedural clarity and predictable outcomes make it an excellent choice for producing material for biological screening or further synthetic elaboration.
-
Route 2 (Dicyandiamide One-Pot) is the unequivocal choice for industrial and large-scale manufacturing . Its one-pot nature, use of inexpensive commodity chemicals, and high throughput dramatically reduce operational complexity and cost, despite the initial capital investment in high-pressure equipment.[6]
-
Route 3 (Thiourea Precursor) offers the greatest versatility for creating analogues but is the least efficient direct route to the title compound. It is best employed when a library of related guanidines is the target, rather than the specific synthesis of this compound itself.
Ultimately, the optimal synthesis strategy is dictated by the specific goals of the chemist, balancing the need for purity, yield, safety, cost, and scale.
References
- Smolecule. (2023, August 15). Buy this compound | 5638-78-8.
- Benchchem. Application Notes and Protocols: Cyanamide in the Synthesis of Guanidine Derivatives.
- Canadian Science Publishing. SYNTHESES OF SUBSTITUTED GUANIDINES.
- University of Toronto. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
- Organic Chemistry Portal. Guanidine synthesis by guanylation.
- A Fast Route for the Synthesis of Cyclic Guanidine Derivatives.
- NIH National Center for Biotechnology Information. (2012). 4-Morpholinecarboxamidine. PMC.
- Google Patents. WO1993019042A1 - Preparation of substituted guanidines.
- Synthesis of cyclic guanidines by reaction of 3‐bromo N‐alkyl cyanamide 4 with amines.
- LookChem. Cas 5638-78-8,morpholine-4-carboximidamide.
- Product Class 13: Guanidine Derivatives.
- Kent Academic Repository. Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity.
- Google Patents. CN105481797A - Synthetic method of moroxydine hydrochlofide.
- Organic Chemistry Portal. Thiourea synthesis by thioacylation.
- The Journal of Organic Chemistry. A convenient synthesis of guanidines from thioureas.
- CymitQuimica. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride.
- MySkinRecipes. This compound.
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride … [cymitquimica.com]
- 3. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
- 6. CN105481797A - Synthetic method of moroxydine hydrochlofide - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Morpholine-4-carboximidamide Hydrochloride
Abstract
This guide provides an in-depth, comparative analysis of the essential analytical methodologies for assessing the purity of Morpholine-4-carboximidamide hydrochloride (CAS: 5638-78-8). Intended for researchers, chemists, and quality control professionals in the pharmaceutical and life sciences sectors, this document moves beyond simple protocol recitation. It delves into the causality behind experimental choices, establishing a framework for creating self-validating, robust analytical systems. We will explore the gold-standard technique of High-Performance Liquid Chromatography (HPLC) for quantification, complemented by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) for definitive structural confirmation and impurity identification. Furthermore, we will discuss Elemental Analysis as a fundamental verification of composition. The guide culminates in a comparative summary and advocates for an integrated, orthogonal approach to achieve the highest confidence in purity assessment.
The Imperative for Purity: Beyond the Percentage
This compound is a guanidine derivative utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmacophores.[1][2] Its structure, featuring a morpholine ring and a carboximidamide functional group, provides a unique scaffold for drug discovery.[1] Given its role as a foundational building block, the purity of this starting material is non-negotiable. The presence of unreacted precursors, side-products, or degradation products can have cascading effects, leading to failed syntheses, impure final compounds, and misleading biological assay results.
Key Physicochemical Properties:
-
Molecular Formula: C₅H₁₂ClN₃O[1]
-
Molecular Weight: 165.62 g/mol [1]
-
Appearance: Typically a colorless to white crystalline solid.[1][2]
-
Solubility: Known for its high solubility in water.[1]
Profiling Potential Impurities: Know Your Enemy
A robust purity assessment begins with a theoretical analysis of what impurities might be present. This foresight informs the selection and optimization of analytical methods.
-
Synthesis-Related Impurities: The synthesis of the parent compound, 4-Morpholine-carboxamidine, often involves reacting O-methylisourea sulfate with morpholine.[1][3] Therefore, unreacted morpholine or residual reagents from this step are potential impurities. Other synthesis routes may also introduce unique contaminants.[1]
-
Degradation Products: As a hydrochloride salt containing a carboximidamide group, the compound is susceptible to hydrolysis under strongly acidic or basic conditions, which could cleave the molecule to yield morpholine and related by-products.[1] Studies on morpholine itself show it can be degraded, suggesting the heterocyclic ring may be a point of instability under certain environmental or biological conditions.[4][5]
The Workhorse of Quantification: High-Performance Liquid Chromatography (HPLC)
For quantitative purity analysis and the separation of structurally similar impurities, reverse-phase HPLC is the undisputed method of choice. Its high resolution, sensitivity, and reproducibility make it ideal for determining the area-percent purity of the main component.
Causality Behind the Method
The choice of a C18 (octadecylsilyl) column is a logical starting point for a molecule like this compound. The compound possesses both polar (carboximidamide, morpholine oxygen/nitrogen) and non-polar (aliphatic backbone) characteristics. A C18 stationary phase provides sufficient hydrophobic interaction to retain the molecule, while a polar-modified mobile phase (e.g., acetonitrile/water) allows for effective elution and separation from potential impurities. The use of a Diode Array Detector (DAD) is critical, as it not only quantifies the analyte at a specific wavelength but also provides UV spectra for each peak, enabling peak purity analysis.
Experimental Protocol: Reverse-Phase HPLC
This protocol is a robust starting point, adapted from validated methods for similar morpholine and guanidine derivatives.[6][7][8]
-
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is MS-compatible and a good proton source for enhancing peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan of a pure standard).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile) to a concentration of ~1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
Data Interpretation
The primary result is a chromatogram. Purity is calculated based on the area of the main peak relative to the total area of all peaks. A key self-validating step is to use the DAD software to perform peak purity analysis on the main analyte peak. This compares UV spectra across the peak width; a pure peak will have consistent spectra throughout.
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Assessment.
Definitive Structural Confirmation Methods
While HPLC provides quantitative data, it does not confirm the identity of the main peak. For this, spectroscopic techniques are essential.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy
Rationale: NMR is arguably the most powerful tool for unambiguous structural elucidation of organic molecules. It provides information on the chemical environment of each proton and carbon atom, allowing for definitive confirmation of the target structure and the identification of organic impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves the hydrochloride salt well and its residual solvent peak does not obscure key analyte signals.[1]
-
Analysis: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Data Interpretation:
-
¹H NMR (in DMSO-d₆): Look for the characteristic chemical shifts.[1]
-
~6.61 ppm (broad singlet, 5H): Protons of the NH and NH₂ groups in the carboximidamide moiety.
-
~3.75 ppm (triplet, 4H): Methylene protons adjacent to the morpholine nitrogen (N-CH₂).
-
~3.06 ppm (triplet, 4H): Methylene protons adjacent to the morpholine oxygen (O-CH₂).
-
-
¹³C NMR: Correlate the number of signals with the number of unique carbons in the structure.
-
Impurity Detection: The presence of small, unidentifiable peaks in the spectrum indicates impurities. Signals for residual morpholine would be readily apparent.
-
Mass Spectrometry (MS)
Rationale: MS provides an exact mass of the molecule, confirming its elemental formula. When coupled with HPLC (LC-MS), it can provide mass information for the main peak as well as any impurity peaks separated by the column.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source. ESI is the preferred ionization technique as it is a "soft" method suitable for polar, non-volatile molecules like this compound, typically generating the protonated molecular ion [M+H]⁺.
-
Analysis: Infuse the sample directly or analyze the eluent from the HPLC column.
-
Data Interpretation:
-
The mass spectrum should show a prominent ion corresponding to the protonated free base (C₅H₁₁N₃O).
-
Expected Mass: The molecular weight of the free base is 129.16 g/mol .[1] The expected m/z for the [M+H]⁺ ion would be approximately 130.1.
-
High-Resolution MS: An exact mass measurement from a high-resolution instrument (e.g., TOF or Orbitrap) can confirm the elemental formula C₅H₁₂N₃O⁺ to within a few parts-per-million (ppm).
-
Fragmentation: MS/MS analysis would likely show characteristic losses, such as fragmentation of the carboximidamide group or opening of the morpholine ring.[1]
-
Orthogonal and Complementary Techniques
To build a truly self-validating purity assessment, orthogonal methods that measure different chemical properties should be employed.
Elemental Analysis (CHN)
Rationale: This fundamental technique directly measures the percentage of Carbon, Hydrogen, and Nitrogen in the sample. It provides an independent, quantitative confirmation of the empirical formula.
Protocol & Interpretation: A sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified. The experimental weight percentages are then compared to the theoretical values for the pure hydrochloride salt, C₅H₁₂ClN₃O.
-
Theoretical %C: 36.26%
-
Theoretical %H: 7.31%
-
Theoretical %N: 25.37% A close correlation (typically within ±0.4%) between experimental and theoretical values provides strong evidence of purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR is a rapid, simple technique used to confirm the presence of key functional groups, serving as a quick identity check.
Protocol & Interpretation: A small amount of the solid sample is analyzed, often as a KBr pellet. The resulting spectrum should display characteristic absorption bands.[1]
-
3500-3200 cm⁻¹: N-H stretching from the amino groups.
-
1700-1600 cm⁻¹: C=N stretching from the carboximidamide group.
-
1300-1000 cm⁻¹: C-O stretching from the ether linkage in the morpholine ring.
Comparison of Purity Assessment Methods
The choice of method depends on the specific question being asked—be it quantification, identification, or simple verification.
| Technique | Primary Purpose | Sensitivity | Specificity | Key Insight Provided |
| HPLC-DAD | Quantification & Separation | High | High | Percent purity; detection of process and degradation impurities. |
| NMR | Structure Elucidation | Moderate | Very High | Unambiguous confirmation of chemical structure; impurity ID. |
| LC-MS | Molecular Weight Confirmation | Very High | Very High | Confirms molecular formula of analyte and impurities. |
| Elemental Analysis | Elemental Composition | Low | Low | Confirms bulk elemental formula; detects inorganic impurities. |
| FT-IR | Functional Group ID | Moderate | Moderate | Rapid identity verification; confirms presence of key bonds. |
Conclusion: An Integrated Strategy for Purity Certification
Assessing the purity of a critical synthetic intermediate like this compound is not a single measurement but a holistic process. No single technique can provide a complete picture. A robust and trustworthy purity certification relies on an orthogonal approach:
-
Primary Quantification: Use a validated HPLC method to determine the area percent purity and profile any related substance impurities.
-
Definitive Identification: Confirm the identity of the main peak using ¹H NMR and Mass Spectrometry . This ensures you are quantifying the correct molecule.
-
Compositional Verification: Employ Elemental Analysis as a fundamental check on the elemental composition of the bulk material.
-
Rapid Identity Check: Use FT-IR as a quick and simple screening tool for identity confirmation.
By integrating these complementary techniques, researchers and drug development professionals can establish a self-validating system that provides the highest degree of confidence in the quality and purity of their material, ensuring the integrity of their subsequent research and development efforts.
References
-
SIELC Technologies. Separation of Morpholine-4-carboxamide on Newcrom R1 HPLC column. Available at: [Link]
-
PubChem - National Institutes of Health. Morpholine-4-carboxamide. Available at: [Link]
- Google Patents. (RU2487346C2). Method for quantitative determination of guanidine derivatives.
-
Fujii, S., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30, 56029–56039. Available at: [Link]
-
Gomez-Gomar, A., et al. (2012). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Chemical Research in Toxicology, 25(5), 1045-1052. Available at: [Link]
-
Dräger, A. S., et al. (2012). 4-Morpholinecarboxamidine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3118. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Available at: [Link]
-
Taylor & Francis. Elemental analysis – Knowledge and References. Available at: [Link]
-
Kido Soule, M. C., et al. (2020). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 7, 100762. Available at: [Link]
-
Mészáros, G., et al. (1998). Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 330-334. Available at: [Link]
-
ResearchGate. FT-IR spectrum for compound (1). Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Morpholine. Available at: [Link]
-
Raoof, S. S., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]
-
ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available at: [Link]
-
Combourieu, B., et al. (2000). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 66(1), 369-371. Available at: [Link]
-
Ogidi, M. O., et al. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Energy Procedia, 114, 1033-1037. Available at: [Link]
-
PubChem - National Institutes of Health. Morpholine-4-carboximidamide Hydrobromide. Available at: [Link]
-
Nene, R., et al. (2020). Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. Research Journal of Pharmacy and Technology, 13(10), 5036-5042. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available at: [Link]
-
Chen, D., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 9403487. Available at: [Link]
-
ResearchGate. The microbial degradation of morpholine. Available at: [Link]
-
De Nino, A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Available at: [Link]
-
Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263. Available at: [Link]
-
Raoof, S. S., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride … [cymitquimica.com]
- 3. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Morpholine-4-carboxamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemist's Choice: A Head-to-Head Comparison of Morpholine and Piperidine Analogs in Drug Design
A Senior Application Scientist's Guide to Navigating Critical Scaffold Selection
In the intricate world of drug discovery, the selection of a chemical scaffold is a foundational decision that dictates the future trajectory of a lead candidate. Among the most prevalent and valuable building blocks are the six-membered saturated heterocycles, particularly piperidine and its oxygen-containing analog, morpholine. While deceptively similar in structure, the substitution of a methylene group (–CH₂–) in piperidine for an oxygen atom in morpholine introduces profound differences in physicochemical properties, pharmacokinetics, and metabolic stability. This guide provides an in-depth, objective comparison of these two critical scaffolds, supported by experimental data and detailed protocols, to empower researchers to make informed, rational decisions in drug design.
At a Glance: Structural and Physicochemical Divergence
The core difference between piperidine and morpholine—a single atom—creates a cascade of effects on the molecule's behavior. The electron-withdrawing nature of the oxygen atom in morpholine is the primary driver of these distinctions, influencing basicity, lipophilicity, and solubility.
Causality Behind the Properties:
-
Basicity (pKa): The oxygen atom in morpholine pulls electron density away from the nitrogen, making its lone pair of electrons less available to accept a proton. This significantly reduces the basicity (lowers the pKa) compared to the more electron-rich nitrogen in piperidine. This is a critical consideration for drug design, as the pKa dictates the ionization state of the molecule at physiological pH (around 7.4), which in turn affects target binding, cell permeability, and potential for off-target effects like hERG channel inhibition.
-
Lipophilicity (LogP/LogD): Morpholine is inherently more polar and less lipophilic than piperidine due to the presence of the oxygen atom, which can act as a hydrogen bond acceptor. This generally leads to a lower LogP value. A lower LogP/LogD can be advantageous for improving aqueous solubility and reducing metabolic liability, aligning with modern drug design principles that often aim to decrease molecular "greasiness."
-
Solubility: The enhanced polarity and hydrogen bonding capability of the morpholine oxygen directly contribute to improved aqueous solubility, a crucial parameter for drug formulation and bioavailability.
Table 1: Comparative Physicochemical Properties of Parent Scaffolds
| Property | Piperidine | Morpholine | Rationale for Difference |
| Structure | Replacement of C4-methylene with an oxygen atom. | ||
| pKa | ~11.1 | ~8.5 - 8.7 | The inductive effect of oxygen reduces the basicity of the nitrogen. |
| LogP | ~0.84 | ~ -0.86 | Oxygen increases polarity and hydrogen bond acceptor count. |
| Metabolic Stability | Generally Lower | Generally Higher | C-H bonds adjacent to nitrogen are more susceptible to CYP450 oxidation. |
The Structural Impact: A Visualization
The fundamental differences in structure and resulting properties can be visualized to better understand their implications in a biological context.
Caption: Bioisosteric relationship between piperidine and morpholine.
Pharmacokinetics and Metabolic Fate: A Tale of Two Rings
A primary reason for choosing morpholine over piperidine in lead optimization is to enhance metabolic stability. The carbon atoms adjacent to the nitrogen in piperidine are "soft spots" highly susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes in the liver.
-
Piperidine Metabolism: Common metabolic pathways include N-dealkylation, C-hydroxylation at positions alpha to the nitrogen, and subsequent ring-opening or lactam formation. These transformations often lead to more rapid clearance of the drug from the body, reducing its half-life and exposure.
-
Morpholine Metabolism: The electron-withdrawing oxygen atom makes the adjacent carbons less prone to CYP-mediated oxidation. While not metabolically inert, the morpholine ring is generally considered more robust. When metabolism does occur, it may involve N-oxidation, oxidative N-dealkylation, or ring oxidation, but often at a slower rate than its piperidine counterpart.
This enhanced stability is a key tenet of the "Get Rid of Greasy Rings" (GROG) strategy in medicinal chemistry, where replacing a carbocycle or a more metabolically labile heterocycle like piperidine with a more polar, stable ring like morpholine can significantly improve the drug-like properties of a molecule.
Case in Point: Gefitinib (Iressa) The anticancer drug Gefitinib features a morpholine ring. This choice was instrumental in achieving a favorable pharmacokinetic profile. The morpholine provides adequate solubility while its nitrogen allows for a crucial interaction with the solvent. Crucially, its metabolic stability contributes to the drug's effective half-life, allowing for once-daily dosing. Replacing this with a more lipophilic and metabolically vulnerable piperidine ring would likely have resulted in poorer solubility and faster clearance, compromising its clinical utility.
Experimental Protocols for Head-to-Head Comparison
To objectively compare analogs, robust and reproducible experimental data are essential. The following are standardized protocols for determining the key physicochemical and pharmacokinetic parameters discussed.
Protocol 1: Determination of pKa by Potentiometric Titration
This method determines the pKa by measuring pH changes in a solution upon the incremental addition of a titrant (acid or base). The pKa corresponds to the pH at the half-equivalence point.
Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.
-
Sample Preparation: Prepare a 1 mM solution of the test compound (morpholine or piperidine analog) in water. If solubility is an issue, a minimal amount of a co-solvent like methanol may be used, though this can affect the pKa value.
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by using a background electrolyte, such as 0.15 M potassium chloride (KCl).
-
Titration Setup: Place 20 mL of the sample solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.
-
Titration: For basic compounds like piperidine and morpholine analogs, titrate the solution with a standardized 0.1 M hydrochloric acid (HCl) solution. Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The inflection point of the resulting sigmoid curve represents the equivalence point. The pKa is equal to the pH at the volume of titrant that is half of the equivalence point volume.
Protocol 2: Measurement of LogD using the Shake-Flask Method
The shake-flask method is the gold standard for determining the distribution coefficient (LogD), a measure of a compound's lipophilicity at a specific pH. For ionizable compounds, LogD at pH 7.4 is more physiologically relevant than LogP.
Methodology:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by shaking it with the PBS buffer and, conversely, pre-saturate the PBS buffer by shaking it with n-octanol for at least 24 hours. Allow the phases to separate completely.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.
-
Partitioning: Add a small volume of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 or 2:1 volume ratio). The final concentration of the test compound should be low enough to avoid solubility issues in either phase.
-
Equilibration: Vigorously shake the vial for a fixed period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or HPLC-UV.
-
Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ )
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay measures the rate at which a compound is metabolized by enzymes, primarily CYPs, contained within liver microsomes. The result is often expressed as in vitro half-life (t₁/₂) or intrinsic clearance (CLᵢₙₜ).
Caption: Workflow for an in vitro metabolic stability assay.
Methodology:
-
Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare the NADPH cofactor solution (the "on switch" for CYP enzymes).
-
Reaction Mixture: In a microcentrifuge tube, combine the liver microsomes (final concentration ~0.5 mg/mL protein), buffer, and the test compound (final concentration ~1 µM). Include positive control compounds with known metabolic rates (e.g., dextromethorphan, midazolam) and a negative control without NADPH.
-
Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH solution.
-
Time Course Sampling: Remove aliquots from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold quenching solution, typically acetonitrile containing an internal standard (IS) for analytical normalization.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated microsomal protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the amount of the parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line from this first-order decay plot is used to calculate the in vitro half-life (t₁/₂ = -0.693 / slope).
Conclusion: Making the Right Choice
The decision to use a morpholine or a piperidine scaffold is not a matter of inherent superiority but of strategic design based on the specific goals of a drug discovery program.
-
Choose Piperidine when: A higher basicity is required for a specific salt-bridge interaction with the target, or when increased lipophilicity is needed to enter a greasy binding pocket or cross the blood-brain barrier (though this comes with metabolic risk).
-
Choose Morpholine when: The primary goals are to improve aqueous solubility, increase metabolic stability, lower basicity to avoid cardiotoxicity (hERG) or other off-target effects, and introduce a hydrogen bond acceptor to engage with the target protein.
Ultimately, the judicious use of these scaffolds, guided by a deep understanding of their contrasting properties and supported by robust experimental data, is a hallmark of sophisticated and successful medicinal chemistry. By carefully weighing the trade-offs between basicity, solubility, and metabolic stability, researchers can better navigate the challenging path of transforming a promising hit into a viable drug candidate.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Khamitova, E. A., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]
-
Khamitova, E. A., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]
-
Fallacara, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. [Link]
-
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
-
Fallacara, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Domainex. (n.d.). Shake Flask LogD. [Link]
-
Khamitova, E. A., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Bohrium. [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex. [Link]
-
ResearchGate. (2024). LogP / LogD shake-flask method v1. [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Fallacara, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
El-Gayar, M. A., & El-Ries, M. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Cambridge MedChem Consulting. (2024). Ring Bioisosteres. [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
-
Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Zolotareva, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
-
Zolotareva, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. ResearchGate. [Link]
-
Singh, S., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega. [Link]
-
Singh, S., et al. (2025). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. ResearchGate. [Link]
-
Zolotareva, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. OUCI. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
Avdeef, A., & Tsinman, O. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
-
Giaginis, C., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Pharmaceutica. [Link]
-
University of Missouri–St. Louis. (n.d.). Potentiometric Titration of an Unknown Weak Acid. [Link]
-
Jain, A., & Sahu, S. K. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. OUCI. [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. [Link]
-
Poupaert, J. H. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]
-
Zolotareva, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC - NIH. [Link]
- Poupin, P., et al. (1998).
A Senior Scientist's Guide to Assay Validation for Morpholine-4-carboximidamide Hydrochloride: A Comparative Analysis of HPLC-UV and qNMR Methodologies
Abstract
Morpholine-4-carboximidamide hydrochloride is a pivotal guanidinylating agent and structural motif in medicinal chemistry and drug development.[1] The integrity of research and development outcomes hinges on the accurate characterization of this key reagent. This guide provides an in-depth, comparative analysis of two orthogonal, yet complementary, analytical techniques for the validation of assays determining the purity and concentration of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By delving into the fundamental principles, detailed experimental protocols, and performance characteristics of each method, this document equips researchers, analysts, and drug development professionals with the expertise to select the most appropriate validation strategy, ensuring data of the highest caliber.
Introduction: The Imperative for Rigorous Validation
In the landscape of pharmaceutical development, the principle of "garbage in, garbage out" has profound implications. The purity and assigned concentration of starting materials and intermediates, such as this compound, directly influence reaction stoichiometry, yield calculations, and the interpretation of structure-activity relationships (SAR). An inaccurately characterized reagent can lead to failed syntheses, misleading biological data, and costly project delays.
Therefore, validating the analytical methods used to assess the quality of this compound is not merely a procedural formality; it is a cornerstone of scientific rigor. This guide focuses on a cross-validation approach, leveraging two distinct analytical principles to build a comprehensive and trustworthy purity profile.[2] The International Council for Harmonisation (ICH) guideline Q2(R1) provides the foundational framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[3][4][5][6]
The Orthogonal Approach: HPLC-UV vs. qNMR
Relying on a single analytical technique can introduce unseen biases. An impurity might co-elute with the main peak in HPLC or be invisible to a UV detector. Orthogonal methods, which measure the analyte based on different principles, provide a more robust and reliable assessment.[2]
-
HPLC-UV is a separative technique. It physically separates the analyte from impurities based on their differential partitioning between a stationary and a mobile phase before quantifying them based on their UV absorbance.[7]
-
¹H-qNMR is a spectroscopic and enumerative technique. It quantifies the analyte by measuring the intensity of specific proton signals relative to a certified internal standard of known concentration, based on the direct proportionality between signal integral and the number of nuclei.[8][9][10]
This guide will compare these two "gold standard" techniques for the primary purpose of purity assessment and concentration determination of this compound as a raw material.
Methodology Deep Dive I: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity determination.[11] Its strength lies in its ability to separate complex mixtures and detect trace-level impurities. For a polar, basic compound like a guanidine derivative, a mixed-mode or reversed-phase method is often employed.[12][13]
Principle of Separation and Detection
A reversed-phase HPLC method separates compounds based on their hydrophobicity. A C18 column is a common starting point.[2][7] Since this compound is highly polar, ion-pairing agents or a hydrophilic interaction liquid chromatography (HILIC) approach may be necessary to achieve adequate retention. UV detection is suitable due to the presence of the carboximidamide group, which acts as a chromophore.
Experimental Workflow
The general workflow for an HPLC-based assay validation is a multi-step process designed to prove the method is fit for purpose.
Caption: High-level workflow for HPLC-UV method validation.
Detailed Experimental Protocol (Example Method)
This protocol is a starting point and must be optimized for the specific instrumentation and reagent batches used.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard of known, high purity.
-
Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. A typical starting point is 5% acetonitrile held for 2 minutes, ramped to 50% over 10 minutes, held for 2 minutes, and then returned to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (low UV, as guanidine groups have poor chromophores at higher wavelengths).[12]
-
Injection Volume: 10 µL.
3. Validation Procedures (per ICH Q2(R1)):
-
Specificity: Inject a blank (mobile phase), the reference standard, and a sample solution to demonstrate that no interfering peaks are present at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 10-200 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[14]
-
Accuracy: Perform recovery studies by spiking a sample solution with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: Inject the same sample solution six times. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD should remain within acceptable limits (typically ≤ 2.0%).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Methodology Deep Dive II: Quantitative NMR (¹H-qNMR)
qNMR has gained significant traction in the pharmaceutical industry as a primary ratio method for purity and potency determination, sometimes replacing a suite of other tests.[9][15] Its key advantage is that it does not require a specific reference standard of the analyte itself; instead, it uses a certified internal standard.[10]
Principle of Quantification
The area of an NMR signal is directly proportional to the number of protons generating that signal.[8] By adding a known mass of a high-purity, stable internal standard with a simple spectrum (e.g., maleic acid, dimethyl sulfone) to a known mass of the analyte, one can calculate the analyte's purity with high precision.[8][16]
The purity (P) is calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
std = Internal Standard
Experimental Workflow
The qNMR workflow emphasizes meticulous sample preparation and careful spectral processing to ensure accurate integration.
Caption: High-level workflow for purity determination by ¹H-qNMR.
Detailed Experimental Protocol (Example Method)
1. Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
High-precision analytical balance.
-
Certified Internal Standard (e.g., Maleic Acid, >99.5% purity).
-
Deuterated Solvent (e.g., D₂O or DMSO-d₆, ensuring both analyte and standard are fully soluble).
-
Class A volumetric glassware.
2. Sample Preparation:
-
Accurately weigh ~20 mg of the internal standard (m_std) into a vial.
-
Accurately weigh ~30 mg of this compound (m_analyte) into the same vial.
-
Dissolve the mixture in ~0.7 mL of the chosen deuterated solvent. Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters (Critical for Quantification):
-
Relaxation Delay (D1): Must be at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A D1 of 30-60 seconds is often required for accurate quantification.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1 for accurate integration).[2]
-
Pulse Angle: 90° flip angle.
4. Data Processing and Calculation:
-
Apply Fourier transform, followed by careful manual phasing and baseline correction to the spectrum.
-
Select well-resolved, non-overlapping peaks for both the analyte (e.g., the morpholine protons) and the internal standard (e.g., the two vinyl protons of maleic acid).
-
Integrate the selected peaks.
-
Use the qNMR equation to calculate the purity of the this compound sample.
Comparative Analysis: Choosing the Right Tool for the Job
Neither method is universally superior; they are powerful orthogonal tools. The choice depends on the specific requirements of the assay.
Data Presentation: Performance Comparison
| Parameter | HPLC-UV | ¹H-qNMR | Causality & Rationale |
| Primary Measurement | Relative concentration (based on area % or vs. standard) | Absolute purity/concentration (primary ratio method) | HPLC requires a specific, pure reference standard of the analyte for accurate quantification. qNMR's result is traceable to the SI via the mass of a certified internal standard.[16] |
| Specificity | High (separates isomers) | Very High (structurally specific) | HPLC separates based on physicochemical properties. qNMR identifies based on unique chemical environments of nuclei, providing structural confirmation. |
| Sensitivity | High (ng to pg level) | Moderate (µg to mg level) | UV detectors are inherently more sensitive than NMR probes, making HPLC ideal for trace impurity analysis. |
| Reference Standard | Requires a specific, highly purified standard of the analyte. | Requires a certified, non-specific internal standard. | This is a major advantage for qNMR when a pure reference of the analyte is unavailable, especially in early development.[9][10] |
| Throughput | Moderate (15-30 min/sample) | Low (can be >15 min/sample due to long D1) | Automated HPLC systems can run large sequences unattended. The long relaxation delays required for accurate qNMR can limit throughput. |
| Precision | High (%RSD < 1.0%) | Very High (%RSD often < 0.5%) | When performed correctly, qNMR can be exceptionally precise due to the stability of modern spectrometers and the fundamental nature of the measurement.[10] |
| Information Provided | Purity, retention time, impurity profile | Purity, structural confirmation, identification of impurities | qNMR provides invaluable structural information in the same experiment, aiding in the identification of unknown impurities. |
Decision Logic: When to Use Which Method?
Caption: Decision tree for selecting an analytical validation method.
Conclusion and Authoritative Recommendation
For the comprehensive validation of assays involving this compound, a dual-pronged approach is recommended.
-
Primary Purity Assignment: Use ¹H-qNMR to establish the absolute purity of a designated "in-house" primary reference standard. This provides a robust, structurally confirmed value that is not dependent on a potentially unavailable commercial standard.
-
Routine Quality Control & Impurity Profiling: Develop and validate a stability-indicating HPLC-UV method according to ICH Q2(R1) guidelines.[3] This method, calibrated against the qNMR-certified reference standard, is ideal for higher-throughput release testing, stability studies, and detecting trace-level impurities that may be missed by qNMR.
By integrating the absolute quantification power of qNMR with the high sensitivity and separative capability of HPLC, researchers can build a self-validating system that ensures the highest degree of confidence in the quality of their reagents and the integrity of their scientific outcomes.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.
-
Webster, G. K. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Chemical Education.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
-
ICH Quality Guidelines. International Council for Harmonisation.
-
A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. Benchchem.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry.
-
HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies.
-
Diehl, B. W. K., et al. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
-
Bhanger, M. I., et al. (2013). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Journal of Liquid Chromatography & Related Technologies.
-
Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
-
HPLC Methods for analysis of Guanidine. HELIX Chromatography.
-
Bhanger, M. I., et al. (2013). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. ResearchGate.
-
HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis. Benchchem.
-
This compound. Smolecule.
-
Purity comparison by NMR and HPLC. ResearchGate.
-
ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. CordenPharma.
-
Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³). OSHA.
-
QNMR – a modern alternative to HPLC. Almac.
-
Öztürk, T., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications.
-
This compound | 5638-78-8. Sigma-Aldrich.
-
Li, X., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.
-
Grosa, G., et al. (1996). Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications.
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. enovatia.com [enovatia.com]
- 12. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against Morpholine-4-carboximidamide Hydrochloride Derivatives
This guide provides a comprehensive framework for evaluating the specificity and cross-reactivity of antibodies developed against the small molecule hapten, Morpholine-4-carboximidamide hydrochloride. As a synthetic derivative of morpholine, this compound presents unique challenges and considerations in antibody development, particularly for applications in pharmaceutical research, diagnostics, and therapeutic drug monitoring.[1][2] We will delve into the underlying principles of anti-hapten antibody generation, present robust methodologies for cross-reactivity assessment, and offer field-proven insights to guide your experimental design and data interpretation.
The Immunological Challenge: From Hapten to Immunogen
This compound, like most small molecules with a molecular weight under 1000 Daltons, is a hapten.[3] By itself, it is non-immunogenic and cannot elicit an antibody response.[4][5] To generate antibodies, it must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development.[5][6]
The success of this process hinges on the hapten-protein conjugate's quality.[7][8] The choice of conjugation chemistry and the resulting hapten density (the number of hapten molecules per carrier protein molecule) are critical parameters that profoundly influence the specificity and affinity of the resulting antibodies.[8][9] A high hapten density can increase the immune response's strength, but an excessive degree of substitution may adversely affect antibody specificity.[8]
Caption: Workflow for creating a hapten-carrier immunogen.
Defining the Battlefield: Potential Cross-Reactants
An antibody's cross-reactivity is its ability to bind to molecules other than its primary target.[10] For antibodies against this compound, potential cross-reactants fall into several categories:
-
Structural Analogs: Other synthetic derivatives of morpholine or compounds containing a carboximidamide group. These are often included in a screening panel to assess specificity against closely related molecules.[11][12]
-
Metabolites: Drug metabolism can generate chemically reactive metabolites that may be structurally similar to the parent compound. Morpholine-containing compounds can undergo bioactivation, and it is crucial to consider potential metabolic products as cross-reactants.[13]
-
Carrier Protein & Linker: A significant portion of antibodies generated may recognize the carrier protein or the chemical linker used for conjugation rather than the hapten itself.[4] This necessitates screening against the unconjugated carrier protein (e.g., KLH or BSA) to eliminate non-specific binders.
The Gold Standard Assay: Competitive ELISA
The most effective method for quantifying the cross-reactivity of anti-hapten antibodies is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[10] This assay format measures the ability of a free analyte (the potential cross-reactant) in a sample to compete with a labeled or coated antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the competing free analyte.[14][15]
Caption: Principle of Competitive ELISA for cross-reactivity.
Comparative Performance Data
To objectively compare antibody performance, a cross-reactivity panel should be tested. The results are typically expressed as the concentration of the compound required to inhibit 50% of the maximal signal (IC50). Cross-reactivity (%) is then calculated relative to the target analyte.
Formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Below is a sample data set comparing two hypothetical monoclonal antibodies (MAb) raised against Morpholine-4-carboximidamide (MCI).
| Compound Tested | MAb-MC-01 IC50 (nM) | MAb-MC-01 % Cross-Reactivity | MAb-MC-02 IC50 (nM) | MAb-MC-02 % Cross-Reactivity |
| Morpholine-4-carboximidamide (Target) | 15.2 | 100% | 25.8 | 100% |
| Morpholine | > 10,000 | < 0.15% | > 10,000 | < 0.26% |
| Creatinol-O-Phosphate | 5,680 | 0.27% | 890 | 2.9% |
| Guanidine Hydrochloride | > 10,000 | < 0.15% | > 10,000 | < 0.26% |
| N-Ethylmorpholine | > 10,000 | < 0.15% | 7,500 | 0.34% |
| Bovine Serum Albumin (BSA) | No Inhibition | 0% | No Inhibition | 0% |
Interpretation:
-
MAb-MC-01 demonstrates superior specificity. It has a lower IC50 for the target analyte (indicating higher affinity) and negligible binding to all tested structural analogs.
-
MAb-MC-02 , while still highly specific to the target, shows minor cross-reactivity with Creatinol-O-Phosphate, a known synthetic analog of creatine.[16] This level of cross-reactivity may be acceptable for some applications but could be problematic for others, highlighting the importance of empirical testing.[17]
Experimental Protocol: Competitive ELISA for Cross-Reactivity
This protocol provides a robust template for assessing antibody cross-reactivity.
A. Reagent Preparation:
-
Coating Buffer (pH 9.6): 0.05M Carbonate-Bicarbonate buffer.[14]
-
Wash Buffer (pH 7.4): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.[18]
-
Blocking Buffer: PBS with 1% BSA.[14]
-
Assay Buffer: PBS with 0.1% BSA.
-
Coating Antigen: Morpholine-4-carboximidamide-BSA conjugate at 2 µg/mL in Coating Buffer.
-
Primary Antibody: Purified anti-MCI antibody, diluted in Assay Buffer to a concentration that gives ~80-90% of the maximum signal (determined via a prior titration experiment).
-
Test Compounds: Prepare a serial dilution of the target analyte and each potential cross-reactant in Assay Buffer.
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP), diluted according to the manufacturer's instructions.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) solution.[18]
-
Stop Solution: 2M H₂SO₄.[18]
B. Assay Procedure:
-
Coating: Add 100 µL of the Coating Antigen solution to each well of a 96-well microplate. Cover and incubate overnight at 4°C.[18][19]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.[19]
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.[15][18]
-
Washing: Repeat the wash step as in B2.
-
Competitive Reaction:
-
Washing: Repeat the wash step as in B2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at 37°C.[14]
-
Washing: Repeat the wash step as in B2, but perform 5 washes.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.[19]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the reaction.[14]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Best Practices and Final Recommendations
To ensure the integrity of your cross-reactivity studies, adhere to the following principles:
-
Validate with Multiple Techniques: While competitive ELISA is the primary tool, consider confirming critical results with alternative methods like Western Blot or Surface Plasmon Resonance (SPR) where applicable.[10]
-
Characterize Your Immunogen: Thoroughly characterize your hapten-protein conjugates before immunization.[7][9] This provides a quality baseline that correlates with the final antibody performance.
-
Understand Assay Dependency: Be aware that cross-reactivity is not an intrinsic antibody characteristic but can be influenced by assay format and conditions.[17] Shifting reagent concentrations can modulate the observed selectivity.
-
Prioritize Monoclonal Antibodies: For applications requiring high specificity, monoclonal antibodies are strongly preferred over polyclonal antibodies due to their single-epitope recognition and batch-to-batch consistency.
Caption: Decision workflow for antibody cross-reactivity validation.
By systematically applying these principles and methodologies, researchers can confidently select and validate antibodies with the required specificity for their intended applications, ensuring data accuracy and reliability in the study of this compound and its related compounds.
References
-
Mauriz, E., et al. (2007). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC - NIH. Available at: [Link]
-
Antibody Cross Reactivity And How To Avoid It? (n.d.). ELISA kit. Available at: [Link]
-
Singh, K. V., et al. (2004). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry - ACS Publications. Available at: [Link]
-
Min, D., et al. (2021). Structural analysis of anti-hapten antibodies to identify long-range structural movements induced by hapten binding. University of Strathclyde. Available at: [Link]
-
Min, D., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Semantic Scholar. Available at: [Link]
-
Anti-hapten Antibody Problems (n.d.). Aptamer Group. Available at: [Link]
-
Competitive ELISA Protocol (n.d.). Creative Diagnostics. Available at: [Link]
-
Hapten Specific Antibody Discovery Service (n.d.). Creative Biolabs. Available at: [Link]
-
Competitive ELISA Protocol (n.d.). Bio-Rad Antibodies. Available at: [Link]
-
Singh, K.V., et al. (2004). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. ResearchGate. Available at: [Link]
-
Anti-Hapten Antibody Production (n.d.). Creative Diagnostics. Available at: [Link]
-
Zhang, J., et al. (2024). Methods and applications of noncompetitive hapten immunoassays. RSC Publishing. Available at: [Link]
-
Cas 5638-78-8,morpholine-4-carboximidamide (n.d.). LookChem. Available at: [Link]
-
Kalinitchenko, E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
-
Dalvie, D., et al. (2014). Reactive metabolite trapping screens and potential pitfalls: bioactivation of a homomorpholine and formation of an unstable thiazolidine adduct. PubMed. Available at: [Link]
-
van der Neut Kolfschoten, M., et al. (2012). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. PMC - NIH. Available at: [Link]
-
He, J-F., et al. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. PubMed. Available at: [Link]
-
Evans, D. C., et al. (2004). Managing the challenge of chemically reactive metabolites in drug development. UW School of Pharmacy. Available at: [Link]
-
Liu, Y., et al. (2024). Cross-reactivity of anti-modified protein antibodies in rheumatoid arthritis. PubMed. Available at: [Link]
-
Vojdani, A., et al. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. PMC - NIH. Available at: [Link]
-
Self, T. R., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. PubMed Central. Available at: [Link]
-
AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]
-
Bakulina, O., et al. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
Faghih, Z., et al. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. PubMed Central. Available at: [Link]
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. This compound | 5638-78-8 [sigmaaldrich.com]
- 3. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. aptamergroup.com [aptamergroup.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. elisakits.co.uk [elisakits.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactive metabolite trapping screens and potential pitfalls: bioactivation of a homomorpholine and formation of an unstable thiazolidine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. biossusa.com [biossusa.com]
- 16. Cas 5638-78-8,morpholine-4-carboximidamide | lookchem [lookchem.com]
- 17. mdpi.com [mdpi.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
A Comparative Benchmarking Guide to Morpholine-4-carboximidamide Hydrochloride-Derived Catalysts in Asymmetric Synthesis
For researchers, scientists, and professionals in the dynamic field of drug development, the pursuit of efficient, selective, and robust catalytic systems is a perpetual endeavor. Chiral guanidines have emerged as a powerful class of organocatalysts, prized for their strong basicity and unique ability to orchestrate a wide range of chemical transformations with high levels of stereocontrol.[1][2][3] This guide provides an in-depth comparative analysis of catalysts conceptually derived from Morpholine-4-carboximidamide hydrochloride, benchmarking their anticipated performance against other established organocatalysts in key asymmetric carbon-carbon bond-forming reactions. By examining experimental data from closely related systems, this guide offers a predictive framework for catalyst selection and optimization in the synthesis of complex chiral molecules.
The Architectural Advantage: Why this compound as a Precursor?
This compound (Morph-CAC) serves as a versatile and economically attractive starting material for the synthesis of a unique subclass of chiral guanidine catalysts. The inherent structural features of the morpholine moiety, when incorporated into a guanidine framework, are hypothesized to confer distinct stereoelectronic properties that can profoundly influence catalytic activity and selectivity.
The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, can impart a degree of conformational rigidity to the catalyst structure.[4][5] This pre-organization of the catalytic scaffold is often a critical factor in achieving high levels of asymmetric induction. Furthermore, the oxygen atom within the morpholine ring can engage in secondary, non-covalent interactions, such as hydrogen bonding, with substrates and intermediates, further stabilizing the transition state and enhancing stereochemical control.[4][6]
The synthesis of chiral guanidine catalysts from Morph-CAC can be envisaged through established synthetic routes, typically involving the reaction of the guanidine precursor with a chiral amine or diamine. This modular approach allows for the facile introduction of various chiral scaffolds, enabling the fine-tuning of the catalyst's steric and electronic properties for a specific transformation.
Benchmarking Performance: The Michael Addition
The asymmetric Michael addition is a cornerstone of enantioselective synthesis, enabling the formation of carbon-carbon bonds with the creation of new stereocenters.[7][8][9] Guanidine-based catalysts have demonstrated exceptional efficacy in this reaction, often outperforming other classes of organocatalysts.[1]
To provide a comparative benchmark, we will analyze the performance of various organocatalysts in the Michael addition of diethyl malonate to trans-β-nitrostyrene, a well-established model reaction.
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Guanidine (TBD-derived) | 10 | Toluene | 2 | 66 | 92 | [10] |
| Thiourea (Takemoto catalyst) | 10 | Toluene | 24 | 95 | 94 | [10] |
| Proline Derivative | 20 | Toluene | 12 | >99 | 99 | [8] |
| Squaramide | 10 | Toluene | 24 | 82 | 90 | [11] |
Analysis:
As the data indicates, guanidine-based catalysts are highly competitive, affording excellent enantioselectivity in a significantly shorter reaction time compared to some other organocatalysts.[10] While proline derivatives can achieve near-perfect enantioselectivity, they often require higher catalyst loadings.[8] A catalyst derived from Morph-CAC, incorporating the structural benefits of the morpholine unit, is anticipated to exhibit comparable, if not superior, performance to the TBD-derived guanidine, potentially with enhanced selectivity due to the additional hydrogen-bonding capabilities of the morpholine oxygen.
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
This protocol provides a standardized procedure for evaluating catalyst performance in the asymmetric Michael addition.
Materials:
-
trans-β-nitrostyrene
-
Diethyl malonate
-
Organocatalyst (e.g., Morph-CAC-derived catalyst, TBD, thiourea catalyst)
-
Toluene (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.5 mmol) in anhydrous toluene (2.0 mL) at room temperature, add the organocatalyst (0.05 mmol, 10 mol%).
-
Add diethyl malonate (0.75 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
-
Determine the yield and enantiomeric excess of the product using chiral HPLC analysis.
Benchmarking Performance: The Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for the synthesis of β-nitro alcohols, which are versatile intermediates in the synthesis of pharmaceuticals and natural products.[12][13][14] Chiral guanidines have proven to be highly effective catalysts for this transformation, promoting high diastereo- and enantioselectivity.[15][16][17]
Here, we compare the performance of various organocatalysts in the asymmetric Henry reaction between 4-nitrobenzaldehyde and nitromethane.
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Guanidine-Thiourea | 10 | Toluene | 48 | 95 | 92 | [15] |
| Copper-Bis(oxazoline) | 10 | THF | 24 | 96 | 90 | [18] |
| Proline-derived | 10 | Water | 17 | 78 | 80 | [19] |
| Cinchona Alkaloid | 10 | THF | 72 | 85 | 91 | [13] |
Analysis:
The bifunctional guanidine-thiourea catalyst demonstrates excellent performance in terms of both yield and enantioselectivity.[15] This highlights the advantage of catalysts that can activate both the nucleophile and the electrophile simultaneously. A chiral catalyst derived from Morph-CAC, with its inherent hydrogen bond donating and accepting capabilities, is well-positioned to act as a bifunctional catalyst, potentially leading to high levels of stereocontrol in the Henry reaction. The performance is expected to be competitive with the best-performing guanidine-thiourea catalysts.
Experimental Protocol: Asymmetric Henry Reaction of 4-Nitrobenzaldehyde with Nitromethane
This protocol outlines a general procedure for benchmarking catalyst performance in the asymmetric Henry reaction.
Materials:
-
4-Nitrobenzaldehyde
-
Nitromethane
-
Organocatalyst (e.g., Morph-CAC-derived catalyst, guanidine-thiourea catalyst)
-
Toluene (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a solution of 4-nitrobenzaldehyde (0.5 mmol) and the organocatalyst (0.05 mmol, 10 mol%) in anhydrous toluene (2.0 mL) at the desired reaction temperature (e.g., room temperature or 0 °C), add nitromethane (2.5 mmol).
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the β-nitro alcohol.
-
Determine the yield, diastereomeric ratio (if applicable), and enantiomeric excess of the product using chiral HPLC analysis.
Visualizing the Catalytic Landscape
To better understand the proposed catalytic cycles and experimental workflows, the following diagrams are provided.
Caption: Proposed catalytic cycle for the Michael addition.
Caption: General experimental workflow for catalyst benchmarking.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 6. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Henry Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban [beilstein-journals.org]
- 19. connectsci.au [connectsci.au]
A Comparative Efficacy Analysis of Morpholine-Containing Therapeutics
A Senior Application Scientist's Guide to Mechanism, Performance, and Experimental Validation
The morpholine ring, a simple six-membered heterocycle, is a privileged scaffold in medicinal chemistry, lending advantageous physicochemical and pharmacokinetic properties to a multitude of approved drugs.[1][2][3] Its presence can enhance aqueous solubility, metabolic stability, and target-binding affinity, making it a cornerstone in modern drug design.[4][5] This guide provides an in-depth comparison of the efficacy of key morpholine-containing drugs across diverse therapeutic areas, supported by experimental data and protocols for researchers in drug development.
Antibacterial Agents: The Case of Linezolid
Linezolid, the first clinically approved oxazolidinone antibiotic, represents a significant advancement in the fight against resistant Gram-positive infections. Its unique mechanism of action and clinical efficacy have positioned it as a critical alternative to older antibiotic classes.[6][7]
Mechanism of Action: A Unique Blockade of Protein Synthesis
Unlike most protein synthesis inhibitors that disrupt the elongation phase, linezolid acts at the very first step: initiation.[7][8] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which consists of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA.[6][9] This distinct mechanism means that cross-resistance with other protein synthesis inhibitors is rare.[7][8] While primarily considered bacteriostatic against staphylococci and enterococci, it exhibits bactericidal activity against most streptococci.[6][8]
Caption: Linezolid's unique mechanism of inhibiting the 70S initiation complex.
Comparative Efficacy: Linezolid vs. Vancomycin
Vancomycin, a glycopeptide antibiotic, has long been the standard of care for serious methicillin-resistant Staphylococcus aureus (MRSA) infections. Numerous studies have compared its efficacy directly with linezolid, particularly in complicated skin and soft tissue infections (cSSTIs) and nosocomial pneumonia.
A large meta-analysis found linezolid to be more effective than glycopeptides (like vancomycin) and beta-lactam antibiotics for treating skin and soft tissue infections caused by Gram-positive bacteria.[8] In a randomized, open-label study on cSSTIs, linezolid demonstrated superior clinical cure rates compared to vancomycin for patients with MRSA infections (88.6% vs. 66.9%).[10] While some trials have found equivalent efficacy, linezolid often demonstrates advantages in specific patient populations or in microbiological eradication rates.[11][12][13] For instance, in a study of Japanese patients with MRSA infections, the microbiological eradication rate at the end of therapy was significantly higher for linezolid (79.0%) compared to vancomycin (30.0%).[12]
| Clinical Trial Outcome | Linezolid | Vancomycin | Indication | Source(s) |
| Clinical Cure Rate (MRSA cSSTI) | 88.6% | 66.9% | Complicated Skin & Soft Tissue Infections | [10] |
| Clinical Success Rate (MRSA) | 62.9% | 50.0% | Nosocomial Pneumonia, cSSTI, Sepsis | [12] |
| Microbiological Eradication (MRSA) | 79.0% | 30.0% | Nosocomial Pneumonia, cSSTI, Sepsis | [12] |
| In-hospital Survival | Equivalent | Equivalent | MRSA Infections | [11] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard method for determining the MIC of an antibiotic like linezolid, which is a fundamental measure of its potency.
Causality: The principle is to find the lowest concentration of the drug that visibly inhibits bacterial growth. This is crucial for establishing susceptibility breakpoints and guiding clinical dosage. The use of cation-adjusted Mueller-Hinton broth (CAMHB) is standardized to ensure reproducibility and relevance to in vivo conditions.
-
Preparation of Antibiotic Stock: Prepare a 1 mg/mL stock solution of linezolid in a suitable solvent (e.g., water or DMSO) and sterilize by filtration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the linezolid stock solution in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Bacterial Inoculum Preparation: Culture the test organism (e.g., MRSA ATCC 43300) overnight. Dilute the culture in CAMHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of linezolid at which there is no visible growth (turbidity) of the organism.
Anticancer Agents: Gefitinib in Targeted Therapy
Gefitinib is a morpholine-containing selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a cornerstone of targeted therapy for non-small cell lung cancer (NSCLC) patients whose tumors harbor specific activating mutations in the EGFR gene.[14][15]
Mechanism of Action: Inhibition of EGFR Signaling
EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[16] This triggers downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and angiogenesis.[16][17] Gefitinib competitively and reversibly binds to the ATP-binding site within the EGFR tyrosine kinase domain, blocking its activation and subsequent signaling.[14][15][18] This leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[15]
Caption: Gefitinib blocks ATP binding to EGFR, inhibiting downstream signaling.
Comparative Efficacy: Gefitinib vs. Erlotinib
Erlotinib is another first-generation EGFR tyrosine kinase inhibitor with a similar mechanism of action. Both have demonstrated superiority over chemotherapy in treating EGFR-mutant NSCLC.[19][20] Several head-to-head trials have compared the two agents directly.
A phase III trial found that erlotinib was not significantly superior to gefitinib in terms of progression-free survival (PFS) in advanced NSCLC with EGFR mutations (13.0 vs 10.4 months).[21] Another retrospective study also found no significant difference in PFS (7.13 vs. 6.03 months) or overall survival (OS) between the two treatments.[19] While efficacy appears largely comparable, toxicity profiles may differ, with some studies noting more dermal side effects with erlotinib and more frequent elevation of liver enzymes with gefitinib.[22][23]
| Clinical Trial Outcome | Gefitinib | Erlotinib | Patient Population | Source(s) |
| Median PFS | 10.4 months | 13.0 months | Advanced NSCLC (EGFR mutant) | [21] |
| Median OS | 20.1 months | 22.9 months | Advanced NSCLC (EGFR mutant) | [21] |
| Response Rate | 52.3% | 56.3% | Advanced NSCLC (EGFR mutant) | [21] |
| Median PFS (retrospective) | 7.13 months | 6.03 months | Advanced Lung Adenocarcinoma (EGFR mutant) | [19] |
Antidepressants: The Profile of Reboxetine
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI), distinguished by its morpholine core. Its efficacy, particularly in comparison to the more common selective serotonin reuptake inhibitors (SSRIs), has been a subject of considerable study and debate.
Comparative Efficacy: Reboxetine vs. SSRIs (Fluoxetine)
Early clinical trials suggested that reboxetine was more effective than placebo and at least as effective as the SSRI fluoxetine in treating major depression.[24][25] Some studies even indicated superior efficacy for reboxetine compared to fluoxetine in severely ill patients and in improving social functioning.[26][27][28] For example, one analysis of two clinical studies involving 549 patients concluded that reboxetine was superior to fluoxetine for severely ill patients.[26]
However, a later, more comprehensive meta-analysis that included a large amount of unpublished data painted a different picture.[29] This analysis concluded that reboxetine was ineffective and potentially harmful, showing inferiority to SSRIs and an increased likelihood of adverse effects compared to placebo.[29] This highlights the critical impact of publication bias in assessing a drug's true efficacy and underscores the need for access to all clinical trial data.
| Trial Data Source | Reboxetine vs. Placebo (Remission) | Reboxetine vs. SSRIs (Remission) | Key Finding | Source(s) |
| Early Pooled Data (Published) | More effective in 3 of 4 trials | As effective as fluoxetine | Effective and well-tolerated | [24] |
| Head-to-Head vs. Fluoxetine | Superior to placebo | Similar overall; superior in severe depression | Superior in severe depression | [26][27] |
| Meta-analysis (Published & Unpublished) | No significant improvement | Less effective than SSRIs | Ineffective and potentially harmful | [29] |
Antiemetics: Aprepitant for CINV
Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used to prevent both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[30] Its development marked a significant addition to the antiemetic armamentarium.
Mechanism of Action: Blocking the Substance P Pathway
Chemotherapeutic agents can trigger the release of the neuropeptide Substance P in the brain.[31][32] Substance P then binds to NK1 receptors located in the brain's vomiting center, initiating the emetic reflex.[32] Aprepitant is a high-affinity antagonist of the NK1 receptor; by blocking this receptor, it prevents Substance P from binding and activating the downstream signaling that leads to nausea and vomiting.[30][31] This mechanism is distinct from that of 5-HT3 antagonists (e.g., ondansetron) and corticosteroids (e.g., dexamethasone), allowing for synergistic effects when used in combination.[31][33]
Comparative Efficacy: Aprepitant in Combination Therapy
The standard antiemetic regimen for highly emetogenic chemotherapy has historically included a 5-HT3 antagonist and a corticosteroid. The addition of aprepitant to this regimen has been shown to significantly improve outcomes. One study found that combining aprepitant with ondansetron and dexamethasone more than halved the rate of nausea and vomiting in patients undergoing cisplatin chemotherapy compared to those who received only ondansetron and dexamethasone.[31] This demonstrates a powerful synergistic effect and has established the three-drug combination as a standard of care.[33]
Antifungal Agents: Topical Amorolfine
Amorolfine is a morpholine derivative used as a topical antifungal agent, primarily for the treatment of onychomycosis (fungal nail infections).[34][35]
Mechanism of Action: Ergosterol Synthesis Inhibition
Amorolfine exerts its antifungal effect by interfering with the synthesis of ergosterol, a critical component of the fungal cell membrane.[35][36] It inhibits two enzymes in the pathway, Δ14-sterol reductase and Δ7-Δ8 isomerase, leading to a depletion of ergosterol and an accumulation of ignosterol.[35] This disruption of the cell membrane's integrity impairs fungal growth and viability.
Efficacy in Onychomycosis
Amorolfine is typically formulated as a 5% nail lacquer.[34] Studies have shown that once- or twice-weekly application for 6 months can result in clinical and mycological cure rates of approximately 40-55% three months after treatment cessation.[37] While effective for mild to moderate cases, topical agents like amorolfine are generally considered to have a limited role as monotherapy for severe onychomycosis.[36] Combination therapy with systemic antifungals can improve cure rates and reduce the duration of systemic treatment.[36] A meta-analysis indicated that combining amorolfine nail lacquer with oral antifungals results in a significantly higher percentage of complete clearance compared to systemic monotherapy.[36]
References
- Linezolid - Wikipedia. Google Search.
- Understanding Aprepitant's Role in Combating Chemotherapy-Induced Nausea. NINGBO INNO PHARMCHEM CO.,LTD.
- Linezolid - StatPearls - NCBI Bookshelf. NIH. (2024-03-01).
- Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Academy of Family Physicians. (2002-02-15).
- Review: reboxetine is ineffective and potentially harmful for acute treatment of major depression. BMJ Mental Health.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC - PubMed Central.
- Comparative Effectiveness of Linezolid and Vancomycin among a National Cohort of Patients Infected with Methicillin-Resistant Staphylococcus aureus. NIH.
- The antidepressant efficacy of reboxetine in patients with severe depression. PubMed.
- Reboxetine versus fluoxetine: an overview of efficacy and tolerability. PubMed.
- Comparative efficacy and safety of amorolfine nail lacquer 5% in onychomycosis, once-weekly versus twice-weekly. PubMed.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. (2020-02-21).
- What is the mechanism of Linezolid? Patsnap Synapse. (2024-07-17).
- Efficacy and tolerability of amorolfine 5% nail lacquer in combination with systemic antifungal agents for onychomycosis. Ovid.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. OUCI.
- Aprepitant: Uses and Mechanism of Action. DFW Anesthesia Professionals. (2025-04-28).
- The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. (2004-06-15).
- Linezolid: Definition, Mechanism of Action and Application. BOC Sciences.
- Reboxetine, the first selective noradrenaline reuptake inhibitor antidepressant: Efficacy and tolerability in 2613 patients. PubMed.
- Amorolfine - Wikipedia. Google Search.
- Linezolid versus vancomycin for the treatment of infections caused by methicillin-resistant Staphylococcus aureus in Japan. Journal of Antimicrobial Chemotherapy | Oxford Academic.
- What is the mechanism of Gefitinib? Patsnap Synapse. (2024-07-17).
- Linezolid versus Vancomycin in Treatment of Complicated Skin and Soft Tissue Infections. PMC - NIH.
- What is the mechanism of Aprepitant? Patsnap Synapse. (2024-07-17).
- Comparative efficacy and safety of amorolfine nail lacquer 5% in onychomycosis, once‐weekly versus twice‐weekly. Oxford Academic.
- What is the use of Amorolfine (antifungal) cream? Dr.Oracle. (2025-04-23).
- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH.
- Linezolid versus Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus Infections. Clinical Infectious Diseases | Oxford Academic.
- PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.
- Reboxetine versus fluoxetine: an overview of efficacy and tolerability. Semantic Scholar.
- The Versatility of the Morpholine Scaffold: A Technical Guide to Structure-Activity Relationships. Benchchem.
- Clinical efficacy of reboxetine in major depression. ResearchGate. (2025-08-09).
- A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations. PMC - NIH.
- Aprepitant - StatPearls - NCBI Bookshelf. NIH. (2024-01-11).
- Gefitinib versus erlotinib as first-line treatment in EGFR mutant advanced lung adenocarcinoma. ERS Publications.
- Clinical Efficacy of Reboxetine in Major Depression. Psychiatrist.com.
- Gefitinib: mechanism of action, pharmacokinetics and side effect. ChemicalBook. (2023-09-28).
- Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting. NIH.
- Gefitinib or Erlotinib vs Chemotherapy for EGFR Mutation-Positive Lung Cancer: Individual Patient Data Meta-Analysis of Overall Survival. JNCI | Oxford Academic. (2017-02-02).
- Reboxetine Versus Fluoxetine: An Overview of Efficacy and Tolerability. Psychiatrist.com. (1998-03-01).
- Erlotinib Bests Gefitinib in Phase III NSCLC Study. OncLive. (2016-03-29).
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
- A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Indian Journal of Medical Research.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. (2025-06-08).
- Comparison of The Efficacy and Safety of Sertraline, Reboxetine, and Venlafaxine in Patients with Major Depressive Disorder. Turkish Association for Psychopharmacology.
- A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. OUCI.
- An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. (2022-05-09).
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 … [ouci.dntb.gov.ua]
- 6. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 8. Linezolid - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 10. Linezolid versus Vancomycin in Treatment of Complicated Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Effectiveness of Linezolid and Vancomycin among a National Cohort of Patients Infected with Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 17. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. academic.oup.com [academic.oup.com]
- 21. A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. onclive.com [onclive.com]
- 23. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reboxetine, the first selective noradrenaline reuptake inhibitor antidepressant: Efficacy and tolerability in 2613 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. psychiatrist.com [psychiatrist.com]
- 26. Reboxetine versus fluoxetine: an overview of efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Reboxetine versus fluoxetine: an overview of efficacy and tolerability. | Semantic Scholar [semanticscholar.org]
- 28. psychiatrist.com [psychiatrist.com]
- 29. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 30. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. anesthesiologydfw.com [anesthesiologydfw.com]
- 32. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 33. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Comparative efficacy and safety of amorolfine nail lacquer 5% in onychomycosis, once-weekly versus twice-weekly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Amorolfine - Wikipedia [en.wikipedia.org]
- 36. ovid.com [ovid.com]
- 37. droracle.ai [droracle.ai]
A Senior Application Scientist's Guide to the Statistical Analysis of Morpholine-4-carboximidamide Hydrochloride Experiments
This guide provides a comprehensive framework for the robust statistical analysis of experimental data derived from studies involving Morpholine-4-carboximidamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental design and analytical choices. By integrating principles of scientific integrity and advanced statistical methodologies, this guide aims to empower researchers to generate reliable and reproducible findings.
Introduction to this compound and the Imperative for Rigorous Statistical Analysis
This compound, also known as 4-morpholinecarboximidamide hydrochloride, is a water-soluble organic compound with potential applications in pharmaceutical development and organic synthesis.[1][2] Its guanidine-like structure suggests a potential for interaction with various biological targets, particularly enzymes.[1] Guanidine-containing compounds are a significant class of therapeutic agents with a broad spectrum of biological activities, including the inhibition of enzymes like nitric oxide synthase and arginase.[1][3][4][5] Given the therapeutic potential of such compounds, it is paramount that their biological effects are quantified with high precision and accuracy.
The journey from a promising compound to a validated therapeutic agent is paved with rigorous experimentation and data analysis. The statistical methodologies employed are not merely a final step in data processing; they are an integral part of the experimental design and interpretation, ensuring that the observed effects are not due to random chance and that comparisons between different compounds are meaningful. This guide will focus on the statistical analysis of data from an enzyme inhibition assay, a common experimental paradigm for compounds like this compound.
Foundational Principles of Experimental Design
Before delving into statistical analysis, it is crucial to establish a sound experimental design. The choices made at this stage will directly impact the validity and interpretability of the statistical results.
The Logic of Controls, Replication, and Randomization
A well-designed experiment is a self-validating system. This is achieved through the judicious use of controls, replication, and randomization.
-
Controls: Negative controls (e.g., vehicle-only) establish a baseline for the assay, while positive controls (a known inhibitor) validate the assay's responsiveness.
-
Replication: Technical replicates (multiple measurements of the same sample) account for measurement error, while biological replicates (independent experiments) ensure the reproducibility of the findings.
-
Randomization: Randomizing the order of sample processing and plate layout minimizes the impact of systematic errors, such as edge effects on a microplate.
Caption: Core principles of robust experimental design.
A Case Study: Arginase Inhibition Assay
To illustrate the statistical workflow, we will use a hypothetical enzyme inhibition experiment. Guanidine-containing compounds have been shown to inhibit arginase, an enzyme that plays a role in the urea cycle and has been implicated in various diseases.[3][6] Therefore, we will consider an experiment designed to evaluate the inhibitory potential of this compound against human arginase 1.
Detailed Experimental Protocol: Arginase Inhibition Assay
This protocol is based on established colorimetric methods for determining arginase activity.[7][8][9][10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a comparator compound, Moroxydine, against human arginase 1.
Materials:
-
Recombinant human arginase 1
-
L-arginine solution (substrate)
-
Urea standard solution
-
Colorimetric reagents for urea detection (e.g., α-isonitrosopropiophenone)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the arginase enzyme solution with a cofactor (e.g., MnCl₂) as recommended by the manufacturer.
-
Compound Preparation: Prepare a series of dilutions of this compound and Moroxydine in the assay buffer. A typical concentration range might span from 0.1 µM to 1000 µM.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the diluted inhibitor solutions (or vehicle for control wells), and the activated enzyme solution.
-
Include wells for a "no enzyme" control to account for any background signal.
-
-
Reaction Initiation: Start the enzymatic reaction by adding the L-arginine substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding an acidic solution.
-
Color Development: Add the colorimetric reagents for urea detection and incubate as required for color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Statistical Analysis Workflow: From Raw Data to Actionable Insights
The following workflow outlines the key statistical steps for analyzing the data from the arginase inhibition assay.
Caption: A streamlined workflow for statistical analysis.
Data Pre-processing and Normalization
The initial step involves converting the raw absorbance data into a meaningful biological metric, typically percent inhibition.
Formula for Percent Inhibition:
Illustrative Dataset
The following table presents a hypothetical dataset for the inhibition of arginase 1 by this compound and Moroxydine, a structurally related biguanide antiviral drug.[12] This data is for illustrative purposes to guide the statistical analysis.
| Concentration (µM) | Morpholine-4-carboximidamide HCl (% Inhibition) | Moroxydine (% Inhibition) |
| 0.1 | 5.2 | 2.1 |
| 1 | 15.8 | 8.5 |
| 10 | 48.9 | 25.3 |
| 100 | 85.1 | 65.7 |
| 1000 | 98.6 | 92.4 |
Non-linear Regression and IC50 Determination
Dose-response data typically follow a sigmoidal curve, which is best described by a non-linear model. The four-parameter logistic (4PL) model is a widely used and robust choice for this purpose.[1]
The 4-Parameter Logistic Equation:
-
Y: Percent inhibition
-
X: Inhibitor concentration
-
Top: Maximum percent inhibition
-
Bottom: Minimum percent inhibition
-
IC50: The concentration of inhibitor that produces 50% of the maximal inhibition.
-
HillSlope: The steepness of the curve.
This model is fitted to the experimental data using statistical software (e.g., GraphPad Prism, R, Python with libraries like SciPy). The software will provide estimates for the IC50 and its confidence interval.
Comparison of Inhibitor Potency
A critical aspect of drug discovery is comparing the potency of different compounds. Statistically comparing the IC50 values of this compound and Moroxydine is essential. A common method for this is the extra sum-of-squares F-test . This test compares the goodness of fit of two models:
-
A single curve fitted to both datasets: This assumes the IC50 values are the same.
-
Separate curves fitted to each dataset: This allows for different IC50 values.
If the F-test yields a statistically significant p-value (typically < 0.05), it suggests that the model with separate curves provides a significantly better fit, and therefore, the IC50 values are statistically different.
Interpreting the Results
"this compound demonstrated a significantly lower IC50 value for the inhibition of human arginase 1 compared to Moroxydine (p < 0.05). The calculated IC50 for this compound was X µM (95% CI: A to B), while the IC50 for Moroxydine was Y µM (95% CI: C to D)."
Conclusion: The Symbiosis of Rigorous Experimentation and Statistical Analysis
References
-
Chabert, P., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Guillon, C., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Modern Research in Inflammation. Retrieved from [Link]
-
Guillon, C., et al. (2014). Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. PMC. Retrieved from [Link]
- Kwiecien, R. A., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. CoLab.
-
Kulesza, A., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE. Retrieved from [Link]
-
Blaszczyk, B., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ResearchGate. Retrieved from [Link]
-
Guillon, C., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scientific Research Publishing. Retrieved from [Link]
-
Szabo, C., et al. (1997). Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. The Journal of Biological Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyhexamethylene guanidine. Retrieved from [Link]
-
Kulesza, A., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. ResearchGate. Retrieved from [Link]
-
Novartis Institutes for BioMedical Research. (2013). Comparability of mixed IC50 data – A Statistical Analysis. Retrieved from [Link]
-
OncoArendi Therapeutics. (2023). Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. AACR Journals. Retrieved from [Link]
-
Patsnap. (2024). What is Moroxydine Hydrochloride used for? Retrieved from [Link]
-
Zhang, J., et al. (2011). Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form. PLOS ONE. Retrieved from [Link]
-
Zhang, X., et al. (2020). A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria. Nature Communications. Retrieved from [Link]
-
Assay Genie. (n.d.). Arginase Activity Colorimetric Assay Kit. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wang, C. C., et al. (2003). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Jenkins, J. K., et al. (2009). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
-
Magri, A., et al. (2015). Rethinking the old antiviral drug moroxydine: Discovery of novel analogues as anti-hepatitis C virus (HCV) agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Nelson, J. W., et al. (2017). Metabolism of Free Guanidine in Bacteria is Regulated by a Widespread Riboswitch Class. Molecular Cell. Retrieved from [Link]
-
Hafner, M., et al. (2019). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding Moroxydine Hydrochloride: An Antiviral Approach for Viral Infections. Retrieved from [Link]
-
Wang, C. C., et al. (2003). The Inhibition Mechanism of Guanidine Hydrochloride on the Catalytic Activity of Recombinant Human Protein Disulfide Isomerase. ResearchGate. Retrieved from [Link]
-
antibodies-online. (n.d.). Moroxydine HCl | ABIN4868346. Retrieved from [Link]
-
Wikipedia. (n.d.). Moroxydine. Retrieved from [Link]
Sources
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nω-NITRO-Nω’-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form | PLOS One [journals.plos.org]
- 8. assaygenie.com [assaygenie.com]
- 9. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Moroxydine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Morpholine-4-carboximidamide Hydrochloride in Modern Organic Synthesis and Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and molecular scaffolds is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth, objective comparison of Morpholine-4-carboximidamide hydrochloride, a versatile building block, against its common alternatives in two primary application areas: as a guanylation reagent in organic synthesis and as a structural motif in drug discovery. By presenting supporting experimental data and detailed protocols, this document aims to equip the reader with the necessary insights to make informed decisions in their experimental designs.
Part 1: this compound as a Guanylation Reagent
The guanidinium group is a prevalent functional group in a myriad of biologically active molecules and natural products. The introduction of this moiety, a process known as guanylation, is a cornerstone of synthetic and medicinal chemistry. This compound has emerged as a valuable reagent for this transformation, offering distinct advantages in certain contexts.
Comparison with a Standard Alternative: 1H-Pyrazole-1-carboxamidine hydrochloride
A widely used alternative for the guanylation of amines is 1H-Pyrazole-1-carboxamidine hydrochloride. The choice between these two reagents often hinges on factors such as substrate scope, reaction conditions, and yield.
Table 1: Comparison of Guanylation Reagent Performance
| Feature | This compound | 1H-Pyrazole-1-carboxamidine hydrochloride | References |
| Reactivity | Generally moderate to high, suitable for a range of primary and secondary amines. | Highly reactive, particularly effective for both electron-rich and electron-deficient amines. | [1] |
| Reaction Conditions | Typically requires basic conditions (e.g., triethylamine, DIPEA) in polar aprotic solvents (e.g., DMF, CH3CN). | Often used with a base (e.g., Hünig's base) in solvents like DMF. | [2] |
| Byproducts | Morpholine, which is generally volatile and easily removed. | Pyrazole, also volatile and readily separable from the reaction mixture. | [1] |
| Yields | Good to excellent yields have been reported, particularly for aliphatic amines. | Generally provides moderate to excellent yields across a broad range of amines. | [2] |
| Handling & Stability | Stable, crystalline solid. | Stable, crystalline solid. | [1][2] |
Causality Behind Experimental Choices:
The selection of a guanylation reagent is dictated by the specific amine substrate and the desired reaction outcome. 1H-Pyrazole-1-carboximidamide hydrochloride is often favored for its high reactivity, which allows for the guanylation of less nucleophilic amines.[1] However, this high reactivity can sometimes lead to side reactions with sensitive substrates. This compound, with its more moderate reactivity, can offer greater selectivity in complex syntheses. The morpholine byproduct is also easily removed during workup.
Experimental Protocol: Guanylation of a Primary Amine using this compound
This protocol provides a general procedure for the guanylation of a primary aliphatic amine.
Materials:
-
Primary amine (1.0 mmol)
-
This compound (1.2 mmol)
-
Triethylamine (2.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary amine (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.5 mmol).
-
Add this compound (1.2 mmol) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired guanidine.
Self-Validating System: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting amine and the appearance of the more polar guanidine product. The final product's identity and purity should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: Workflow for the guanylation of a primary amine.
Part 2: this compound as a Scaffold in Drug Discovery
The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as solubility and metabolic stability.[3] The carboximidamide group, a bioisostere of a urea or amide, can participate in crucial hydrogen bonding interactions with biological targets.
Comparison with a Non-Morpholine Analog: A Case Study in Antiviral Activity
While direct comparative studies on this compound as a drug candidate are limited in publicly available literature, we can infer its potential by comparing the biological activity of morpholine-containing compounds with their non-morpholine counterparts. Moroxydine, a heterocyclic biguanidine with a morpholine moiety, has demonstrated antiviral properties.[4] We can conceptually compare its potential efficacy to a hypothetical analog where the morpholine ring is replaced by a simple aliphatic amine.
Table 2: Conceptual Comparison of Morpholine-Containing vs. Non-Morpholine Antiviral Compounds
| Feature | Morpholine-Containing Compound (e.g., Moroxydine) | Hypothetical Non-Morpholine Analog | References |
| Target Engagement | The carboximidamide group can form key hydrogen bonds. The morpholine ring may occupy a hydrophobic pocket or influence conformation. | The core pharmacophore (carboximidamide) would still be present, but the lack of the morpholine ring would alter binding interactions. | [5][6] |
| Solubility | The morpholine ring generally improves aqueous solubility.[3] | Likely to have lower aqueous solubility compared to the morpholine analog. | [3] |
| Metabolic Stability | The morpholine ring can enhance metabolic stability by blocking sites of metabolism.[3] | The aliphatic amine may be more susceptible to metabolic degradation (e.g., dealkylation). | [3] |
| Cell Permeability | The balanced lipophilicity of the morpholine ring can facilitate cell membrane permeability. | May exhibit altered permeability characteristics. | [5] |
| Reported Antiviral Activity (IC50) | Moroxydine has shown activity against various DNA and RNA viruses.[4] Specific IC50 values are not consistently reported across studies. For other morpholine derivatives, IC50 values in the low micromolar range have been observed against certain viruses.[7] | Not applicable (hypothetical). | [4][7] |
Expertise & Experience: The inclusion of a morpholine ring is a well-established strategy in medicinal chemistry to improve the "drug-likeness" of a molecule.[6] Its impact on solubility and metabolic stability is a key consideration during lead optimization. The oxygen atom in the morpholine ring can also act as a hydrogen bond acceptor, further enhancing target binding.[5]
Experimental Protocol: In Vitro Antiviral Assay (Conceptual)
This protocol outlines a general method for assessing the antiviral activity of a compound like this compound.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound) and control compounds
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound and control compounds in cell culture medium.
-
Remove the medium from the cell plates and add the compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and virus-only controls.
-
Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the virus-only control wells (typically 2-5 days).
-
Assess cell viability using a suitable assay (e.g., MTT).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Trustworthiness: This protocol includes essential controls (uninfected cells, virus-only) to ensure that the observed effects are due to the antiviral activity of the compound and not to cytotoxicity. The use of a known antiviral as a positive control further validates the assay.
Caption: Inhibition of viral replication by a morpholine compound.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Retrieved from [Link]
-
Costantino, L., & Barlocco, D. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 10(1), 126-141. [Link]
- Talele, T. T. (2016). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic & Medicinal Chemistry, 24(16), 3035-3063.
-
Katritzky, A. R., et al. (2010). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 39(12), 4704-4727. [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
Gomez, S., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences, 24(18), 13820. [Link]
- Sharma, P. K., Amin, A., & Kumar, M. (2024).
- Das, S., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1), e202303494.
- Aktar, F., et al. (2022). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 40(22), 11681-11703.
- Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
- Tanaka, K., et al. (2014). Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III)
- Kim, M. S., et al. (2023). Evaluation of antiviral drugs against newly emerged SARS-CoV-2 Omicron subvariants. Clinical and Experimental Vaccine Research, 12(3), 220-227.
- Zarubaev, V. V., et al. (2020). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. Molecules, 25(21), 5033.
- Katritzky, A. R., et al. (2014). Classical guanidine synthesis. Guanidine core structure obtained by...
- Lee, S., et al. (2023).
- Gomez, S., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI.
- Siler, D. A., & Micalizio, G. P. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54400.
- Sheppard, S. (1994). Moroxydine: the story of a mislaid antiviral. Acta dermato-venereologica. Supplementum, 183, 1-9.
- Nugraha, R. V., et al. (2023). Non-Covalent Reactions Supporting Antiviral Development. Pharmaceutics, 15(7), 1856.
- Wu, J., et al. (2024).
- Menpara, K., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1350-1356.
- de Oliveira, R. S., et al. (2022). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 19(5), 416-425.
Sources
- 1. nbinno.com [nbinno.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Moroxydine: the story of a mislaid antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Pivotal Role of the Morpholine Scaffold: A Comparative Guide to the Structure-Activity Relationship of Morpholine-4-carboximidamide Hydrochloride Derivatives in PI3K Inhibition
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the morpholine ring has emerged as a privileged scaffold, frequently incorporated into the design of high-affinity ligands for a multitude of biological targets.[1][2] Its advantageous physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable feature in drug discovery.[3] This guide delves into the critical structure-activity relationships (SAR) of Morpholine-4-carboximidamide hydrochloride derivatives, with a particular focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a crucial regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][4] Through a comparative analysis with other morpholine-containing inhibitors and bioisosteric replacements, this document aims to provide a comprehensive understanding of the molecular determinants driving their inhibitory potency and selectivity.
The Morpholine Moiety: A Cornerstone for PI3K Inhibition
The PI3K family of lipid kinases plays a central role in intracellular signaling.[4] The morpholine ring has been identified as a key pharmacophore in a multitude of PI3K inhibitors, primarily due to the ability of its oxygen atom to form a crucial hydrogen bond with the hinge region of the kinase domain, a fundamental interaction for potent inhibition.[2][5] This is exemplified in well-characterized pan-PI3K inhibitors like ZSTK474, which features two morpholine groups.[6][7]
Causality Behind the Morpholine Advantage:
-
Hinge-Binding: The morpholine oxygen acts as a hydrogen bond acceptor, anchoring the inhibitor to the backbone amide of Valine residues in the hinge region of the PI3K active site. This interaction is a cornerstone of high-affinity binding for many kinase inhibitors.[2]
-
Physicochemical Profile: The morpholine ring imparts favorable properties such as improved solubility and metabolic stability, which are critical for developing viable drug candidates.[3]
-
Structural Scaffold: It serves as a rigid and synthetically tractable scaffold, allowing for the precise positioning of other pharmacophoric elements to interact with different pockets within the ATP-binding site.
Structure-Activity Relationship of Morpholine-4-carboximidamide Derivatives
While specific SAR studies focused exclusively on this compound are not extensively published, we can infer critical relationships by examining analogous morpholine-containing PI3K inhibitors and considering the bioisosteric nature of the carboximidamide group. The carboximidamide moiety can be viewed as a bioisostere of other functional groups like ureas or amides, capable of participating in hydrogen bonding interactions.[3][8]
Key SAR Insights:
-
The Morpholine Ring is Essential: Studies on ZSTK474 analogs have unequivocally demonstrated the critical role of the morpholine moiety. Replacement of a morpholine group with a piperazine ring led to a significant decrease in inhibitory activity against PI3K isoforms.[6][7] However, N-acetylation of the piperazine restored potency, highlighting the importance of a hydrogen bond acceptor at that position.[6] This underscores that while the morpholine oxygen is optimal, other groups capable of similar interactions can be tolerated.
-
Substitutions on the Core Scaffold: In a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, modifications at other positions of the central pyrimidine ring significantly impacted PI3Kα inhibitory activity. This indicates that the core to which the morpholine is attached is a key determinant of overall potency and provides opportunities for fine-tuning selectivity.[2]
-
The Carboximidamide Group as a Pharmacophore: The carboximidamide group introduces both hydrogen bond donors and acceptors, potentially forming additional interactions within the active site or with solvent molecules. Its basic nature, particularly in the hydrochloride salt form, can also influence solubility and cell permeability. Bioisosteric replacement of this group with other functionalities like amides or ureas would be a logical step in optimizing the SAR of this compound class.[1][9][10]
Below is a logical diagram illustrating the key structural components influencing the SAR of morpholine-based PI3K inhibitors.
Caption: Key structural elements of Morpholine-4-carboximidamide derivatives influencing PI3K inhibition.
Comparative Performance Analysis
To contextualize the potential of this compound derivatives, it is crucial to compare their expected performance with established morpholine-containing PI3K inhibitors. The following tables summarize the inhibitory activities of representative compounds.
Table 1: Impact of Morpholine Replacement on PI3K Isoform Inhibition (ZSTK474 Analogs)[6][7]
| Compound | Modification | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
| ZSTK474 | - (Reference) | 5.0 | 91.8 | 20.8 | 3.9 |
| Analog 2a | Morpholine -> Piperazine | 180 | >1000 | >1000 | 140 |
| Analog 2b | Morpholine -> N-acetylpiperazine | 18 | 130 | 21 | 2.9 |
Data extracted from referenced literature; slight variations may exist between different assay conditions.
Table 2: Comparative Inhibitory Activity of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives[2]
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
| BKM-120 | 44.6 ± 3.6 | 210.5 ± 25.4 | 145.3 ± 18.2 | 79.3 ± 11.0 |
| 17e | 40.2 ± 3.1 | 189.7 ± 15.6 | 122.8 ± 13.5 | 55.6 ± 3.8 |
| 17o | 35.5 ± 2.9 | 201.3 ± 19.8 | 138.6 ± 15.1 | 204.2 ± 22.2 |
| 17p | 31.8 ± 4.1 | 195.4 ± 21.3 | 130.1 ± 14.7 | 15.4 ± 1.9 |
Data presented as mean ± standard deviation.
Experimental Protocols for Evaluation
To rigorously establish the SAR of this compound derivatives, standardized and validated experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the serially diluted compound or a DMSO control.
-
Enzyme Addition: Add the purified PI3K enzyme to each well and incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the appropriate lipid substrate (e.g., PIP2). Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent. Incubate at room temperature.
-
Add a kinase detection reagent to convert the ADP generated during the kinase reaction back to ATP. This reaction also contains luciferase and luciferin, which will produce a luminescent signal proportional to the amount of ADP formed.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., those with known PI3K pathway activation such as MCF-7 or A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[11][12][13]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The morpholine scaffold is a validated and highly effective component in the design of potent PI3K inhibitors. The structure-activity relationships discussed herein, derived from extensive studies on various morpholine-containing compounds, provide a robust framework for understanding and predicting the activity of this compound derivatives. The carboximidamide group offers unique opportunities for further optimization through bioisosteric replacement to enhance potency, selectivity, and pharmacokinetic properties. Rigorous experimental evaluation using the detailed protocols will be paramount in elucidating the precise SAR of this specific chemical series and advancing promising candidates toward clinical development.
References
-
Chen, Z., Venkatesan, A. M., Dehnhardt, C. M., Ayral-Kaloustian, S., Brooijmans, N., Mallon, R., Feldberg, L., Hollander, I., Lucas, J., Yu, K., Kong, F., & Mansour, T. S. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Journal of Medicinal Chemistry, 53(8), 3169–3182. [Link]
-
Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1469509. [Link]
-
Krueger, E. B., Lukesh, J. C., D'Andrea, A. D., & Wieman, H. L. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules (Basel, Switzerland), 27(3), 1033. [Link]
-
Request PDF. (2025, August 12). Design, synthesis and biological evaluation of spirocyclopropyl oxindole-piperazine/morpholine-based carboxamides as potential anticancer agents. ResearchGate. [Link]
-
Request PDF. (2025, August 5). Synthesis of morpholine derivatives using the Castagnoli-Cushman reaction as BACE1 inhibitors: Unexpected binding activity of cyclic thioamides. ResearchGate. [Link]
-
Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ostoot, F. H., Al-Malki, J., Al-Ghorbani, M., & Al-Sha'er, M. A. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules (Basel, Switzerland), 30(12), 2735. [Link]
-
Al-Ghorbani, M., Al-Salahi, R., Al-Ostoot, F. H., Al-Sha'er, M. A., Al-Malki, J., & Al-Warhi, T. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules (Basel, Switzerland), 29(11), 2588. [Link]
-
Suaifan, G. A. R., Al-Ijel, H., Al-Zoubi, R. M., & Zoubi, M. R. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules (Basel, Switzerland), 26(21), 6432. [Link]
-
In vitro testing expressed as growth inhibition of cancer cell lines for compound 3c a. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Several reported potent morpholine based PI3K inhibitors with examples... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Wang, Y., Li, Y., Zhang, Y., Li, J., & Wang, Y. (2023). Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. Bioorganic & Medicinal Chemistry Letters, 85, 129218. [Link]
-
Request PDF. (n.d.). Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. ResearchGate. [Link]
-
Sharma, P., Kumar, A., & Singh, R. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
-
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]
-
Kumar, A., Sharma, P., & Singh, R. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC medicinal chemistry, 13(8), 987–999. [Link]
-
Krueger, E. B., Lukesh, J. C., D'Andrea, A. D., & Wieman, H. L. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Molecules (Basel, Switzerland), 27(3), 1033. [Link]
-
Khan, I., Ahmad, I., Ali, S., Khan, I., & Ali, S. (2017). Morpholine or Methylpiperazine and Salicylaldimine Based Heteroleptic Square Planner Platinum (II) Complexes: In Vitro Anticancer Study and Growth Retardation Effect on E. Coli. PloS one, 12(5), e0177324. [Link]
-
da Silva, A. C., de Oliveira, R. B., & de Fátima, Â. (2019). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules (Basel, Switzerland), 24(18), 3244. [Link]
-
Bioisosteres of Common Functional Groups. (n.d.). [Link]
-
Drug Design.org. (n.d.). Bioisosterism. [Link]
Sources
- 1. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ctppc.org [ctppc.org]
- 4. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Bioisosterism - Drug Design Org [drugdesign.org]
- 11. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Identity of Morpholine-4-carboximidamide Hydrochloride Reaction Products
This guide provides an in-depth comparison of analytical methodologies for researchers, scientists, and drug development professionals working with Morpholine-4-carboximidamide hydrochloride. Our focus is on the practical application of these techniques to unequivocally confirm product identity, differentiate from potential impurities, and ensure the integrity of subsequent research. We will move beyond simple procedural lists to explain the rationale behind experimental choices, grounding our recommendations in established analytical principles.
Understanding the Synthetic Landscape
This compound is a versatile guanidine derivative, primarily valued as a synthetic intermediate in the construction of complex heterocyclic compounds, such as pyrazole- and pyrimidine-based pharmacophores.[1] Its utility stems from the reactive carboximidamide functional group attached to the stable morpholine scaffold. The compound is typically synthesized via the reaction of morpholine with a guanidinylating agent.
A prevalent synthetic route involves the reaction of morpholine with O-methylisourea sulfate, followed by salt formation to yield the hydrochloride product for enhanced stability and solubility.[1][2] An alternative industrial method involves the in situ generation of morpholine hydrochloride from diethylene glycol and ammonium chloride, which then reacts with dicyandiamide under pressure.[3] Understanding the chosen synthetic pathway is the first critical step in analytical confirmation, as it dictates the likely constellation of byproducts and unreacted starting materials.
For instance, a reaction using O-methylisourea sulfate may leave residual morpholine or unreacted isourea. The dicyandiamide route could introduce impurities from the polymerization of dicyandiamide or incomplete cyclization of diethylene glycol.[3]
Caption: Common synthetic routes to Morpholine-4-carboximidamide HCl.
Comparative Analysis of Key Identification Techniques
No single analytical technique is sufficient for absolute confirmation. A multi-faceted approach, where the weaknesses of one method are covered by the strengths of another, is essential for building a trustworthy data package. The primary methods for characterizing guanidine derivatives include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is unparalleled for unambiguous structural elucidation. For a small molecule like Morpholine-4-carboximidamide, ¹H and ¹³C NMR spectra provide a detailed map of the molecular skeleton. The key is to know what signals to look for. The morpholine ring protons typically appear as two distinct multiplets, while the exchangeable protons on the carboximidamide group will present as broad singlets.
Trustworthiness: The chemical shifts and coupling constants are highly reproducible and sensitive to the local chemical environment, making NMR a definitive arbiter between the target molecule and potential isomers or byproducts. For instance, the presence of unreacted morpholine would be immediately obvious from its characteristic signals, which differ from the N-substituted product.
Expected Spectral Data for Morpholine-4-carboxamidine (Free Base) [2]
| Nucleus | Chemical Shift (δ) ppm | Description |
|---|---|---|
| ¹H NMR | 3.35–3.39 | Multiplet, 4H, -CH₂-N-CH₂- |
| ¹H NMR | 3.74–3.78 | Multiplet, 4H, -CH₂-O-CH₂- |
| ¹H NMR | 5.50 | Broad Singlet, 1H, -NH |
| ¹H NMR | 6.35 | Broad Singlet, 2H, -NH₂ |
| ¹³C NMR | 45.0 | -CH₂-N(C=N)-CH₂- |
| ¹³C NMR | 65.9 | -CH₂-O-CH₂- |
| ¹³C NMR | 160.8 | C=N (Carboximidamide Carbon) |
Note: Data is for the free base in CD₃CN. Shifts for the HCl salt in D₂O or DMSO-d₆ will vary slightly, and exchangeable protons may not be visible in D₂O.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS is the gold standard for both identification and quantification, especially at low concentrations.[4] Guanidine derivatives are notoriously polar and can be challenging to retain on standard C18 reversed-phase columns. Therefore, the choice of chromatography is critical. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating these compounds effectively.[4][5]
Trustworthiness: This technique provides two layers of confirmation. First, the Liquid Chromatography (LC) component separates the target compound from impurities based on retention time. Second, the Mass Spectrometry (MS) component provides a highly accurate mass-to-charge ratio (m/z) of the parent ion. For Morpholine-4-carboximidamide (C₅H₁₁N₃O), the expected exact mass is 129.0902. The protonated molecule [M+H]⁺ would be observed at m/z 130.0975. Tandem MS (MS/MS) can then be used to fragment the parent ion, creating a unique fragmentation "fingerprint" that provides ultimate confidence in the identification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Expertise & Experience: While less specific than MS, HPLC with UV detection is a robust and widely accessible technique for assessing purity and quantifying the main product. The carboximidamide group provides a chromophore, allowing for detection, although sensitivity may be limited. To enhance sensitivity and selectivity, pre-column derivatization can be employed. For example, reaction with benzoin under alkaline conditions produces a highly fluorescent derivative, allowing for detection at much lower levels.[6]
Trustworthiness: HPLC is a cornerstone of quality control. By developing a stability-indicating method, one can separate the main peak from degradation products (e.g., from hydrolysis) and synthesis-related impurities. Comparing the retention time of the main peak in the reaction mixture to that of a certified reference standard provides strong evidence of identity.
Comparison of Analytical Techniques
| Technique | Primary Use | Information Provided | Strengths | Weaknesses |
| ¹H & ¹³C NMR | Structural Elucidation | Atom connectivity, chemical environment | Definitive structure confirmation | Lower sensitivity, requires pure sample for clarity |
| LC-MS/MS | Identification & Quantification | Molecular weight, fragmentation pattern, purity | Highest sensitivity and specificity | Higher cost and complexity |
| HPLC-UV | Purity Assessment & Quantification | Purity profile, concentration | Robust, widely available, quantitative | Lower specificity than MS, may require derivatization |
| X-ray Crystallography | Absolute Structure Confirmation | 3D molecular structure, bond lengths/angles | Unambiguous proof of structure | Requires a single, high-quality crystal |
Validating Product Identity: Experimental Protocols
The following protocols are designed as self-validating systems. Each includes steps for system suitability and comparison against a known standard, ensuring trustworthy results.
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the reaction product and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Internal Standard: Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Key ¹H parameters include a sufficient number of scans (e.g., 16) and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
Data Processing: Process the spectra using appropriate software. Reference the spectrum to the solvent peak or internal standard.
-
Confirmation: Compare the obtained chemical shifts, multiplicities, and integrations with the expected values for this compound.[2] Scrutinize the spectrum for impurity peaks corresponding to starting materials or solvents.
Protocol 2: LC-MS/MS Analysis on a HILIC Column
-
Standard & Sample Prep: Prepare a 1 mg/mL stock solution of the reference standard and the reaction product in a 50:50 mixture of acetonitrile and water. Create a dilution series (e.g., 1-1000 ng/mL) for the standard curve. Dilute the reaction product sample to fall within this range.[5]
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., Acquity UPLC BEH HILIC).
-
Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 min, hold for 2 min, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: Full scan mode to find the parent ion (m/z ~130.1). Then, use targeted MS/MS to monitor the transition from the parent ion to a characteristic fragment ion.
-
-
Confirmation: The reaction product is confirmed if a peak is observed at the same retention time as the reference standard and exhibits the same parent ion m/z and MS/MS fragmentation pattern.
Caption: Analytical workflow for LC-MS/MS confirmation.
Conclusions and Best Practices
Confirming the identity of this compound reaction products requires a systematic and orthogonal analytical approach.
-
Primary Confirmation: High-resolution LC-MS/MS provides the most sensitive and specific confirmation of molecular weight and identity.
-
Structural Verification: ¹H and ¹³C NMR are essential for the definitive elucidation of the molecular structure, serving as an incontrovertible proof of identity.
-
Purity Assessment: A well-developed HPLC-UV method is indispensable for routine purity checks and quantification, ensuring batch-to-batch consistency.
By integrating these techniques, researchers can build a robust and trustworthy data package that validates the identity and purity of their synthesized material, forming a solid foundation for subsequent drug discovery and development efforts.
References
-
Miyawaki, T., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research. Available at: [Link]
-
Gjikaj, M., et al. (2012). 4-Morpholinecarboxamidine. Acta Crystallographica Section E, 68(Pt 11), o3118. Available at: [Link]
-
Miyawaki, T., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). Method for quantitative determination of guanidine derivatives.
- Google Patents. (n.d.). Guanidine-benzoin derivative reaction and application of guanidine-benzoin derivative reaction in rapid detection by high performance liquid chromatography.
-
LookChem. (n.d.). Cas 5638-78-8,morpholine-4-carboximidamide. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of moroxydine hydrochlofide.
Sources
- 1. Buy this compound | 5638-78-8 [smolecule.com]
- 2. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105481797A - Synthetic method of moroxydine hydrochlofide - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102375034A - Guanidine-benzoin derivative reaction and application of guanidine-benzoin derivative reaction in rapid detection by high performance liquid chromatography - Google Patents [patents.google.com]
comparative cost analysis of different synthetic pathways for Morpholine-4-carboximidamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Morpholine-4-carboximidamide hydrochloride, a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals, can be synthesized through various pathways.[1] This guide provides an in-depth comparative analysis of the most prominent synthetic routes, focusing on cost-effectiveness, efficiency, safety, and scalability to aid researchers and chemical development professionals in selecting the optimal method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of the guanidine-like carboximidamide functional group attached to the morpholine ring. The key synthetic strategies identified in the literature include a classical two-step approach involving a guanidinylating agent and a more streamlined one-pot high-pressure method. This analysis will dissect these two primary pathways, evaluating their respective merits and drawbacks.
Pathway 1: Two-Step Synthesis via O-Methylisourea Sulfate
A well-documented and high-yielding approach involves a two-step process starting from O-methylisourea sulfate and morpholine.[2] This method is characterized by its high reported yield and straightforward laboratory execution.
Experimental Protocol
Step 1: Synthesis of 4-Morpholine-carboxamidinium sulfate
-
One equivalent of O-methylisourea sulfate is heated with two equivalents of morpholine under reflux conditions.
-
The methanol formed during the reaction is distilled off.
-
The product, 4-morpholine-carboxamidinium sulfate, precipitates out in nearly quantitative yield.[2]
Step 2: Deprotonation to Morpholine-4-carboximidamide
-
The 4-morpholine-carboxamidinium sulfate intermediate is dissolved in water.
-
A solution of sodium hydroxide in water is added dropwise under ice cooling.
-
After warming to room temperature, the aqueous phase is extracted with diethyl ether.
-
The organic phase is dried over sodium sulfate.
-
Evaporation of the solvent yields the final product as a colorless solid.[2] The hydrochloride salt can then be formed by treatment with hydrochloric acid.
Reaction Diagram
Caption: Two-step synthesis of this compound.
Cost and Efficiency Analysis
| Reagent/Solvent | Pathway 1 (Two-Step) |
| Starting Materials | O-Methylisourea sulfate, Morpholine |
| Reagents | Sodium hydroxide, Hydrochloric acid |
| Solvents | Water, Diethyl ether |
| Reported Yield | 94%[2] |
| Process Complexity | Moderate (two distinct steps, extraction required) |
| Safety Concerns | Use of flammable diethyl ether. |
| Scalability | Potentially limited by the need for large volume extractions. |
Pathway 2: One-Pot High-Pressure Synthesis
A Chinese patent describes a one-pot synthesis that aims to simplify the manufacturing process and reduce waste.[3] This method generates the morpholine precursor in situ and directly reacts it with a guanidinylating agent under pressure.
Experimental Protocol
-
Diethylene glycol, dicyandiamide, ammonium chloride, and a 20%-30% aqueous solution of sulfuric acid are added to a high-pressure reactor.
-
The mixture is heated to 120-130°C under a pressure of 0.3-0.5 MPa and reacted for 1-2 hours.
-
After cooling, a white emulsion is obtained.
-
95% ethanol is added to the emulsion, and the mixture is refluxed for 30 minutes.
-
The hot solution is filtered, and the filtrate is cooled to room temperature to precipitate the product.
-
The white crystals are collected by centrifugation and dried.[3]
Reaction Diagram
Caption: One-pot high-pressure synthesis of this compound.
Cost and Efficiency Analysis
| Reagent/Solvent | Pathway 2 (One-Pot) |
| Starting Materials | Diethylene glycol, Dicyandiamide, Ammonium chloride |
| Reagents | Sulfuric acid |
| Solvents | Water, Ethanol |
| Reported Yield | >80%[3] |
| Process Complexity | Low (one-pot, direct crystallization) |
| Safety Concerns | Requires specialized high-pressure equipment. |
| Scalability | Well-suited for large-scale industrial production. |
Comparative Analysis and Discussion
| Feature | Pathway 1: Two-Step Synthesis | Pathway 2: One-Pot High-Pressure Synthesis |
| Starting Material Cost | Generally higher due to the cost of O-methylisourea sulfate. | Lower, utilizing inexpensive bulk chemicals like diethylene glycol and dicyandiamide. |
| Process Simplicity | More complex with an isolation of an intermediate and liquid-liquid extraction. | Simpler one-pot procedure with direct crystallization of the final product.[3] |
| Yield | Higher reported yield of 94%.[2] | Lower reported yield of >80%.[3] |
| Capital Investment | Standard laboratory glassware is sufficient for small-scale synthesis. | Requires a significant initial investment in high-pressure reaction equipment. |
| Safety & Environment | Use of flammable and volatile diethyl ether poses a fire hazard and environmental concern. | Avoids large volumes of hazardous organic solvents for extraction. The use of a high-pressure reactor requires stringent safety protocols. |
| Scalability | The extraction step can be cumbersome and inefficient on a large scale. | The one-pot nature and direct crystallization make it highly amenable to industrial scale-up. |
Conclusion and Recommendations
For laboratory-scale synthesis where high purity and yield are paramount and the cost of starting materials is less of a concern, the Two-Step Synthesis via O-Methylisourea Sulfate is a reliable and well-established method. The high reported yield of 94% is a significant advantage.[2]
For industrial production and applications where cost-effectiveness, process efficiency, and scalability are the primary drivers, the One-Pot High-Pressure Synthesis presents a more attractive option.[3] The use of inexpensive and readily available starting materials, coupled with a simplified workup, can lead to a significant reduction in the overall manufacturing cost, despite the lower reported yield and the initial capital investment for specialized equipment.
Ultimately, the choice of synthetic pathway will depend on the specific requirements of the project, including the desired scale of production, budget constraints, and available equipment.
References
-
4-Morpholinecarboxamidine - PMC - NIH. (n.d.). [Link]
- CN105481797A - Synthetic method of moroxydine hydrochlofide - Google P
Sources
Safety Operating Guide
Hazard Identification and Risk Assessment: Why Special Disposal is Necessary
As a Senior Application Scientist, I understand the critical importance of proper chemical waste management in ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of morpholine-4-carboximidamide hydrochloride, moving beyond generic statements to offer practical, actionable advice for researchers, scientists, and drug development professionals. The causality behind each step is explained to foster a deeper understanding of the safety and regulatory principles at play.
This compound and its analogs are classified as hazardous materials. Understanding the specific risks is the first step in appreciating the necessity for a structured disposal protocol.
-
Acute Toxicity : While not acutely toxic, it is harmful if swallowed.[1]
-
Irritant Properties : This compound is known to cause skin irritation and serious eye irritation.[1][2][3][4] Inhalation of the dust may also lead to respiratory irritation.[1][2][3][4]
Given these hazards, it is imperative that this compound is not disposed of in regular trash or flushed down the drain.[5] Such actions could lead to environmental contamination and pose a risk to public health.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is crucial to be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber.[5][6]
-
Eye/Face Protection : Use safety glasses with side-shields or chemical safety goggles.[5][6]
-
Skin and Body Protection : A standard lab coat should be worn to prevent skin contact.[5]
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator should be used.[5] All handling of the solid material should ideally be performed in a chemical fume hood to minimize inhalation risks.[5]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[7] Commingling incompatible waste streams can lead to dangerous chemical reactions.
Protocol for Waste Collection:
-
Designate a Waste Container : Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.
-
Collect All Contaminated Materials : This includes not only the neat compound but also any contaminated materials such as weighing paper, pipette tips, gloves, and paper towels used for cleaning up minor spills.[5]
-
Solid Waste : For solid this compound, carefully transfer it into the designated waste container. Avoid creating dust.[2][6]
-
Solutions : If you have solutions of this compound, they should be collected in a separate, clearly labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless you have confirmed compatibility.
-
Securely Close the Container : After adding waste, always ensure the container lid is tightly sealed to prevent spills and the release of vapors.[8]
Labeling and Storage: Ensuring Compliance and Safety
Accurate and detailed labeling of hazardous waste is a legal requirement and crucial for the safety of everyone in the laboratory and for the waste disposal personnel.[8]
Labeling Requirements:
-
The words "Hazardous Waste ".[5]
-
The full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.
-
The specific hazard characteristics (e.g., "Irritant").
-
The date when the waste was first added to the container (accumulation start date).
-
Your name, department, and contact information.
Storage Guidelines:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[5]
-
This area should be a secondary containment bin or a designated cabinet to contain any potential leaks.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals, particularly strong oxidizing agents.[4]
Disposal Procedure: The Final Step
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[2][3][7] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
Step-by-Step Disposal Process:
-
Contact your EHS Department : Once your waste container is full or you no longer need to add to it, contact your institution's EHS office to arrange for a waste pickup.
-
Provide Necessary Documentation : You will likely need to complete a hazardous waste manifest or a similar form provided by your EHS department. This document tracks the waste from its point of generation to its final disposal.[9]
-
Prepare for Pickup : Ensure the waste container is clean on the outside and the label is clearly visible.
-
Professional Disposal : The licensed waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). At the TSDF, the this compound will be disposed of in a manner that is compliant with all federal, state, and local regulations, which typically involves high-temperature incineration.
Spill Management: Immediate Actions
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate : Clear the immediate area and ensure it is well-ventilated.[5]
-
Wear Appropriate PPE : Before attempting any cleanup, don the PPE outlined in Section 2.
-
Contain the Spill : Prevent the spill from spreading.
-
Clean-up : For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container.[2] Avoid creating dust.[2] For a liquid spill, use an inert absorbent material to soak up the spill, and then place the absorbent material into the hazardous waste container.
-
Decontaminate the Area : Clean the spill area with a suitable detergent and water, collecting all cleaning materials as hazardous waste.[5]
-
Report the Spill : Inform your laboratory supervisor and EHS department about the spill.[5]
Summary of Disposal Information
| Waste Type | Container | Labeling | Disposal Method |
| Solid this compound | Sealable, compatible (e.g., HDPE) container | "Hazardous Waste," full chemical name, hazards, date | Collection by licensed hazardous waste contractor for incineration |
| Contaminated Labware (gloves, paper towels, etc.) | Sealable, compatible (e.g., HDPE) container | "Hazardous Waste," full chemical name, hazards, date | Collection by licensed hazardous waste contractor for incineration |
| Aqueous solutions of this compound | Sealable, compatible (e.g., HDPE) container for liquid waste | "Hazardous Waste," full chemical name, hazards, date | Collection by licensed hazardous waste contractor for incineration |
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
References
-
ScienceLab.com. material safety data sheet - guanidine hydrochloride 99%. Retrieved from [Link]
-
Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
AEG Environmental. (2016-12-05). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
BioSpectra, Inc. Safety Data Sheet Guanidine Hydrochloride. Retrieved from [Link]
-
Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.ie [fishersci.ie]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biospectra.us [biospectra.us]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Mastering the Safe Handling of Morpholine-4-carboximidamide Hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. Morpholine-4-carboximidamide hydrochloride, a compound of interest in various research applications, requires meticulous adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety.
Understanding the Hazard Profile
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a comprehensive approach to personal protection and handling procedures to minimize exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with this compound. The following table outlines the minimum required PPE, with an emphasis on the rationale behind each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves.[1] | Provides a barrier against skin contact, preventing irritation. While specific permeation data for the hydrochloride salt is limited, nitrile and butyl rubber generally offer good resistance to morpholine and related compounds. Always inspect gloves for integrity before use and replace them immediately if contact with the chemical occurs.[2] |
| Eye Protection | Tightly fitting chemical safety goggles. | Protects against accidental splashes that could cause serious eye irritation. |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashes or when handling larger quantities, providing a secondary layer of protection for the entire face.[1] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of airborne particles, which can cause respiratory irritation.[1][3] |
Procedural Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible results. The following diagram and step-by-step guide detail the recommended procedure for handling this compound.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
